molecular formula C10H10N4O2S B1682646 Sulfadiazine CAS No. 68-35-9

Sulfadiazine

Cat. No.: B1682646
CAS No.: 68-35-9
M. Wt: 250.28 g/mol
InChI Key: SEEPANYCNGTZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfadiazine is a short-acting sulfonamide and an antibiotic compound used in biomedical research . Its primary mechanism of action is the competitive inhibition of the bacterial enzyme dihydropteroate synthase . This action makes it a structural analog of para-aminobenzoic acid (PABA), thereby preventing the incorporation of PABA into dihydropteroic acid, a precursor of folic acid . By blocking folate synthesis, this compound inhibits the growth of susceptible bacteria that must synthesize their own folate . In a research context, beyond its historical antibacterial applications, this compound is notably employed in combination with pyrimethamine to study toxoplasmosis caused by the protozoan parasite Toxoplasma gondii . Furthermore, this compound has established utility in plant research, where it is used as a selective agent for choosing and maintaining genetically manipulated cells . Researchers value this compound for its ability to penetrate various tissues, including the cerebrospinal fluid, making it relevant for central nervous system infection models . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-pyrimidin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEPANYCNGTZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044130
Record name Sulfadiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sulfadiazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014503
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.01e-01 g/L
Record name Sulfadiazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00359
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sulfadiazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014503
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

68-35-9
Record name Sulfadiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfadiazine [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfadiazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00359
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name sulfadiazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757324
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name sulfadiazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35600
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, 4-amino-N-2-pyrimidinyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sulfadiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfadiazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.623
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFADIAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N7609K889
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sulfadiazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014503
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

synthesis and characterization of sulfadiazine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of Sulfadiazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a potent sulfonamide antibiotic, has been a cornerstone in combating bacterial infections for decades. Its mechanism, which involves inhibiting folic acid synthesis in bacteria, makes it a vital therapeutic agent. To enhance its efficacy, broaden its biological activity spectrum, and overcome microbial resistance, extensive research has focused on the synthesis of novel this compound derivatives. This guide provides a comprehensive overview of the primary synthetic routes for creating these derivatives, detailed experimental protocols, and the essential characterization techniques required to verify their structure and purity. Key derivatives discussed include Schiff bases, azo compounds, and metal complexes, with a focus on their potential antimicrobial and anticancer applications.

Core Synthetic Methodologies

The this compound molecule possesses two primary reactive sites for derivatization: the aromatic amine (-NH₂) group and the sulfonamide (-SO₂NH-) group. These sites allow for a variety of chemical modifications to produce derivatives with diverse pharmacological profiles.

Synthesis of Schiff Base Derivatives

The condensation reaction between the primary aromatic amine of this compound and an aldehyde or ketone is a common strategy to produce Schiff bases (imines). These derivatives have shown significant potential as antimicrobial, anti-inflammatory, and anticancer agents. Salicylaldehydes and other substituted benzaldehydes are frequently used reagents.

Experimental Protocol: Synthesis of a this compound-Salicylaldehyde Schiff Base

  • Dissolution: Dissolve this compound (0.441 g, 0.1 mmol) in 15-20 mL of hot ethanol (B145695) or methanol (B129727).

  • Addition of Aldehyde: To this hot suspension, add an equimolar amount (0.1 mmol) of the desired salicylaldehyde (B1680747) derivative.

  • Reaction: Add a few drops of glacial acetic acid as a catalyst and reflux the resulting mixture for 3 to 5 hours.

  • Isolation: After cooling to room temperature, the precipitate formed is collected by filtration.

  • Purification: Wash the collected solid several times with cold absolute ethanol to remove unreacted starting materials.

  • Drying: Dry the final product under a vacuum. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

Synthesis of Azo Derivatives

Azo compounds, characterized by the functional group -N=N-, are synthesized via a diazotization-coupling reaction. The aromatic amine of this compound is converted into a diazonium salt, which then couples with an electron-rich aromatic compound like a phenol (B47542) or another amine. These derivatives are known for their potent biological activities and are also investigated as dyes.

Experimental Protocol: Synthesis of a this compound-based Azo Dye

  • Diazotization: Dissolve this compound (0.01 mol) in a mixture of 40 mL distilled water and 3.5 mL of concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice-water bath. Add a pre-cooled aqueous solution of sodium nitrite (B80452) (0.01 mol) dropwise with continuous stirring. Maintain the temperature below 5 °C. The formation of the diazonium salt is indicated by a clear solution.

  • Coupling Reaction: Prepare a solution of the coupling agent (e.g., p-toluidine, 0.01 mol) in an alkaline medium (e.g., 3 g of sodium hydroxide (B78521) in 200 mL of distilled water) and cool it to 0-5 °C.

  • Addition: Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.

  • Precipitation: An azo dye will precipitate. Continue stirring for 30 minutes in the ice bath.

  • Isolation and Purification: Filter the precipitate, wash thoroughly with cold water until the filtrate is neutral, and then dry. Recrystallization from a suitable solvent like ethanol may be performed for further purification.

Synthesis of Metal Complexes

This compound and its derivatives, particularly Schiff bases, can act as ligands, coordinating with various transition metal ions (e.g., Co(II), Ni(II), Cu(II), Zn(II), Mn(II)) to form metal complexes. Chelation often enhances the biological activity of the parent drug. Coordination can occur through the sulfonamide nitrogen, the pyrimidine (B1678525) ring nitrogen atoms, and/or the azomethine nitrogen in Schiff bases.

Experimental Protocol: Synthesis of a this compound Metal Complex

  • Ligand Solution: Dissolve this compound (2 mmol, 0.590 g) in a suitable solvent like methanol (23 mL).

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., Manganese (II) nitrate, 1 mmol, 0.245 g) in the same solvent.

  • Reaction: Add the methanolic solution of the metal salt to the this compound solution dropwise with constant stirring on a magnetic stirrer.

  • Complex Formation: Continue stirring the reaction mixture for 7-8 hours. The formation of a crystalline product indicates complex formation.

  • Isolation: Collect the product by filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry in a desiccator.

Visualization of Synthetic Workflows

The following diagrams illustrate the general synthetic pathways for creating this compound derivatives.

Synthesis_Workflow cluster_schiff Schiff Base Synthesis cluster_azo Azo Dye Synthesis cluster_metal Metal Complex Synthesis SD1 This compound SB Schiff Base Derivative SD1->SB Condensation (Ethanol, Reflux) Aldehyde Aldehyde / Ketone (R-CHO) Aldehyde->SB SD2 This compound Diazonium Diazonium Salt SD2->Diazonium NaNO₂, HCl (0-5 °C) Azo Azo Derivative Diazonium->Azo Coupling (Alkaline, 0-5 °C) CouplingAgent Coupling Agent (e.g., Phenol) CouplingAgent->Azo Ligand This compound or Schiff Base Ligand Complex Metal Complex Ligand->Complex Stirring (Methanol) MetalSalt Metal Salt (e.g., Mn(NO₃)₂) MetalSalt->Complex

Caption: General synthetic routes for this compound derivatives.

Characterization Techniques

Thorough characterization is crucial to confirm the identity, structure, and purity of the synthesized compounds.

Spectroscopic Methods
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify functional groups. For Schiff bases, the key is to observe the disappearance of the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) and the appearance of a new, sharp C=N (azomethine) stretching band (around 1570-1620 cm⁻¹). For metal complexes, shifts in the vibrational frequencies of coordinating groups (e.g., -SO₂NH-, C=N, pyrimidine ring) indicate metal-ligand bond formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the chemical environment of protons. In Schiff base synthesis, the formation of the azomethine group is confirmed by a new singlet appearing in the δ 8.5-9.2 ppm region. For metal complexes, changes in the chemical shifts of protons near the coordination sites are observed.

    • ¹³C NMR: Used to identify all unique carbon atoms in the molecule. The formation of a Schiff base is confirmed by a signal for the azomethine carbon (C=N) typically around δ 160-170 ppm.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its molecular formula. The molecular ion peak [M]⁺ should correspond to the calculated molecular weight of the target derivative.

Other Analytical Methods
  • Elemental Analysis (C, H, N, S): Provides the percentage composition of elements in the compound. The experimental values should be within ±0.4% of the theoretical values calculated from the proposed molecular formula.

  • Melting Point (M.P.): Pure crystalline compounds have sharp, well-defined melting points. A broad melting range usually indicates impurities.

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and check the purity of the final product. A pure compound should ideally show a single spot.

  • UV-Visible Spectroscopy: Used to study the electronic transitions within the molecule. It is particularly useful for characterizing metal complexes and azo dyes, confirming coordination and identifying chromophoric groups.

Data Summary Tables

The following tables summarize representative data for various this compound derivatives.

Table 1: Physicochemical Data of Selected this compound Derivatives

Compound TypeDerivativeMolecular FormulaYield (%)M.P. (°C)Reference
Schiff Base 4-[(2-hydroxybenzylidene)amino]-N-(pyrimidin-2-yl)benzenesulfonamideC₁₇H₁₄N₄O₃S85-95240-242
Schiff Base 4-[(5-bromo-2-hydroxybenzylidene)amino]-N-(pyrimidin-2-yl)benzenesulfonamideC₁₇H₁₃BrN₄O₃S85-95269-271
Metal Complex [Mn(C₁₀H₉N₄O₂S)₂(H₂O)₂]·3H₂OMnC₂₀H₂₀N₁₀S₂O₁₁~70276
Metal Complex [Co(C₁₀H₉N₄O₂S)₂(H₂O)₂]·3H₂OCoC₂₀H₂₀N₁₀S₂O₁₁~75289

Table 2: Key Spectroscopic Data for a this compound Schiff Base (Derivative: 4-[(2-hydroxybenzylidene)amino]-N-(pyrimidin-2-yl)benzenesulfonamide)

TechniqueKey Peak / SignalInterpretationReference
FT-IR (cm⁻¹) 1570 - 1582C=N (Azomethine) stretch
¹H NMR (δ, ppm) 8.89 - 9.16-CH=N- (Azomethine proton)
¹H NMR (δ, ppm) 11.68 - 13.93Phenolic -OH proton

Biological Activity

The primary motivation for synthesizing this compound derivatives is to discover compounds with enhanced or novel biological activities.

Antimicrobial Activity

Many derivatives are screened for their in vitro antibacterial and antifungal activity against a panel of pathogenic microbes. The activity is often quantified by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

  • Schiff Bases: Dihalogenation of the salicylic (B10762653) moiety in this compound-salicylaldehyde Schiff bases has been shown to improve antibacterial and antifungal activity. Some derivatives show potent activity against Staphylococcus aureus (including MRSA) and Candida species, with MIC values starting from as low as 1.95 µM.

  • Metal Complexes: The chelation of metals often enhances antimicrobial potency. Metal complexes of this compound have shown an increased zone of inhibition against bacteria like Escherichia coli and Staphylococcus aureus compared to the parent this compound ligand.

Table 3: Antimicrobial Activity (MIC, µM) of this compound Schiff Bases

CompoundS. aureusC. albicansT. interdigitaleReference
This compound (Parent)>1000>1000>1000
Unsubstituted Salicylaldehyde Schiff Base62.512562.5
5-Cl Salicylaldehyde Schiff Base15.637.813.91
3,5-Cl₂ Salicylaldehyde Schiff Base7.811.951.95
Anticancer Activity

Recent studies have explored the potential of this compound derivatives as anticancer agents. Some Schiff bases have demonstrated promising cytotoxicity against cancer cell lines like breast cancer (MCF-7) and liver cancer (HepG2). The mechanism may involve the inhibition of pathways like the COX/LOX axis, which are implicated in cancer pathogenesis.

Conclusion

The derivatization of this compound offers a fertile ground for the development of new therapeutic agents. The synthesis of Schiff bases, azo compounds, and metal complexes provides a versatile platform for modifying the parent drug's physicochemical and biological properties. The experimental protocols and characterization techniques outlined in this guide serve as a foundational resource for researchers aiming to design, synthesize, and evaluate novel this compound derivatives with enhanced antimicrobial, anticancer, or other pharmacological activities. Continued exploration in this area is crucial for addressing the challenges of drug resistance and discovering next-generation therapeutics.

An In-depth Technical Guide to the Physicochemical Properties of Sulfadiazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of sulfadiazine, an established sulfonamide antibiotic. The information is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of key concepts to support research and development activities.

Core Physicochemical Data

The fundamental physicochemical characteristics of this compound are crucial for understanding its behavior in biological systems and for the design of effective drug delivery systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReference
CAS Number 68-35-9[1][2][3][4][5][6][7][8]
Molecular Formula C₁₀H₁₀N₄O₂S[1][2][6][7]
Molecular Weight 250.28 g/mol [1][2][6][7]
Appearance White or white-like, odorless, crystalline powder. It may darken upon exposure to light.[1][9][10]

A summary of the key quantitative physicochemical properties of this compound is presented below. These values are critical for computational modeling and predictive analysis in drug development.

ParameterValue(s)Reference
Melting Point 252-256 °C (with decomposition)[1][6][9][10]
253 °C (with decomposition)[1][5][11]
255.5 °C (with decomposition)[2]
pKa 6.3[1][9][11]
6.36[2]
2.21 (Uncertain)[1][11]
6.8 (experimentally determined for the sulfonamide group)[12]
LogP (Octanol/Water Partition Coefficient) -0.09[2]
-0.2[2]
BCS Classification Class 4/3[1][11]

Solubility Profile

The solubility of this compound is a critical factor influencing its bioavailability. It is characterized by its low solubility in water, which can present challenges in formulation development.

ConditionSolubilityReference
Water at 25 °C77 mg/L[2]
67.13 mg/L[1][11]
1:13,000[1][9][11]
Water at 37 °C1:8,100[1][9][11]
Water at pH 5.5 (37 °C)13 mg/100 ml[10]
Water at pH 7.5 (37 °C)200 mg/100 ml[10]
Boiling Water1:60[1][9]
Human Serum at 37 °C1:620[1][9][11]
SolventSolubilityReference
Ethanol Slightly soluble[1][9]
Approximately 0.3 mg/ml[3]
Acetone Slightly soluble[1][9]
Chloroform Insoluble[1][9]
Ether Insoluble[1][9]
Dimethyl Sulfoxide (DMSO) Soluble[1][3][11]
Approximately 50 mg/ml[3]
Dimethyl Formamide (DMF) Approximately 50 mg/ml[3]
Dilute Mineral Acids Readily soluble[1][9][11]
Sodium Hydroxide Solution Readily soluble[1][9]
Ammonia Solution Readily soluble[1][9]

Crystal Structure

The solid-state properties of this compound are important for its stability and dissolution characteristics. This compound can exist in different crystalline forms, including solvates.[13] The crystal structure of silver this compound, a common topical formulation, has been determined by X-ray crystallography to be monoclinic, with the space group P2₁/c.[14] The sodium salt of this compound also has a determined crystal structure.[15]

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound exerts its antibacterial effect by acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is essential for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is required for the synthesis of nucleic acids and some amino acids in bacteria. By blocking this pathway, this compound prevents bacterial growth and replication.[1][5][6][11]

This compound Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_diphosphate Dihydropteroate diphosphate Dihydropteroate_diphosphate->DHPS Dihydropteroic_acid Dihydropteroic Acid DHPS->Dihydropteroic_acid Catalyzes Dihydrofolic_acid Dihydrofolic Acid Dihydropteroic_acid->Dihydrofolic_acid Tetrahydrofolic_acid Tetrahydrofolic Acid Dihydrofolic_acid->Tetrahydrofolic_acid via Dihydrofolate Reductase Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_acid->Nucleic_Acids This compound This compound This compound->DHPS Competitively Inhibits

This compound's competitive inhibition of DHPS.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to pharmaceutical research. Below are outlines of common experimental methodologies.

A widely used method for determining the solubility of a compound is the static equilibrium method.[16]

Solubility Determination Workflow Start Start: Add excess This compound to solvent Stir Stir mixture in a mechanical shaker Start->Stir Equilibrate Equilibrate in a temperature- controlled water bath Stir->Equilibrate Sample Withdraw aliquots of the supernatant Equilibrate->Sample Analyze Analyze concentration (e.g., UV-Vis Spectroscopy) Sample->Analyze Repeat Repeat analysis until concentration is constant Analyze->Repeat Repeat->Sample Not Constant End End: Determine solubility Repeat->End Constant

Workflow for solubility determination.

Detailed Protocol:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.[16]

  • Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[16]

  • Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[16][17][18][19]

The acid dissociation constant (pKa) can be determined using various methods, including potentiometric titration and chromatographic techniques.

pKa Determination Workflow (Chromatographic) Prepare_Mobile_Phases Prepare a series of mobile phases with varying pH Inject_Sample Inject this compound onto an RP-HPLC column Prepare_Mobile_Phases->Inject_Sample Measure_Retention Measure the retention factor (k) at each pH Inject_Sample->Measure_Retention Plot_Data Plot retention factor (k) versus pH Measure_Retention->Plot_Data Determine_pKa Determine pKa from the sigmoidal curve inflection point Plot_Data->Determine_pKa

Workflow for pKa determination via chromatography.

Detailed Protocol (LC Method):

  • Mobile Phase Preparation: A series of mobile phases with different pH values are prepared using appropriate buffer systems. The organic modifier content (e.g., acetonitrile) is kept constant.[20]

  • Chromatographic Analysis: this compound is injected into a reversed-phase HPLC system, and its retention time is measured for each mobile phase pH.[20]

  • Data Analysis: The retention factor (k) is calculated for each pH. A plot of k versus pH will yield a sigmoidal curve. The pKa corresponds to the pH at the inflection point of this curve.[20]

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method or calculated from chromatographic data.

LogP Determination Workflow (Shake-Flask) Prepare_Phases Prepare water-saturated octanol (B41247) and octanol-saturated water Dissolve_Drug Dissolve this compound in one of the phases Prepare_Phases->Dissolve_Drug Mix_Phases Mix the two phases in a separatory funnel and shake Dissolve_Drug->Mix_Phases Equilibrate Allow phases to separate (equilibration) Mix_Phases->Equilibrate Measure_Concentrations Measure this compound concentration in both the octanol and aqueous phases Equilibrate->Measure_Concentrations Calculate_LogP Calculate LogP = log([Drug]octanol / [Drug]water) Measure_Concentrations->Calculate_LogP

References

The Fate of Sulfadiazine in Aquatic Environments: A Technical Guide to Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfadiazine (SDZ), a widely used sulfonamide antibiotic in human and veterinary medicine, is frequently detected in various aquatic environments due to incomplete removal during wastewater treatment.[1] The persistence of SDZ in these environments poses a significant threat due to the potential for the development and spread of antibiotic-resistant bacteria.[2] Understanding the degradation pathways of this compound is crucial for assessing its environmental risk and developing effective remediation strategies. This technical guide provides an in-depth analysis of the primary degradation mechanisms of SDZ in aquatic systems, including photodegradation, biodegradation, and hydrolysis, supported by quantitative data, detailed experimental protocols, and visual representations of the core processes.

Core Degradation Pathways

The environmental fate of this compound in aquatic systems is primarily governed by three main processes: photodegradation, biodegradation, and to a lesser extent, hydrolysis.

Photodegradation

Photolysis, or the breakdown of compounds by light, is a major degradation pathway for this compound in surface waters.[2] This process can occur through direct photolysis, where the SDZ molecule directly absorbs photons, or indirect photolysis, which is mediated by photosensitizers present in the water, such as humic substances and nitrate.[3][4]

Direct photolysis is considered the primary pathway in ultrapure water.[2][5] However, in natural waters, the presence of dissolved organic matter (DOM) and other substances significantly influences the photodegradation rate. Humic substances, for example, can act as photosensitizers, accelerating the degradation of SDZ.[1][2] The photodegradation of this compound is also pH-dependent, with higher efficiency observed at higher pH levels.[1][2] In estuarine and marine environments, the presence of halide ions can lead to the formation of reactive halogen species, which further enhances photodegradation.[6]

Several photoproducts of this compound have been identified, including 4-hydroxy-sulfadiazine, 5-hydroxy-sulfadiazine, N-formyl-sulfadiazine, 4-[2-iminopyrimidine-1(2H)-yl] aniline, 2-aminopyrimidine, and aniline.[4] The primary degradation process during irradiation involves the extrusion of SO2.[4]

Biodegradation

Microbial activity also plays a role in the degradation of this compound, although its effectiveness can vary depending on the environmental conditions and the microbial communities present. While some studies suggest that this compound is resistant to biological degradation, others have identified microorganisms capable of transforming it.[7]

For instance, the white-rot fungus Phanerochaete chrysosporium has been shown to completely degrade this compound within six days under specific laboratory conditions.[8] The degradation by this fungus is mediated by extracellular enzymes like manganese peroxidase and ligninolytic peroxidase.[8] The identified biodegradation pathways involve amino oxidation and carboxylic acid coupling.[9] Another example is the bacterium Enterobacter cloacae T2, which, when immobilized on bagasse, can achieve significant degradation of SDZ in soil.[10]

However, in some aquatic environments, biodegradation of this compound may be limited. Studies have shown that in the presence of activated sludge, this compound is practically non-biodegradable under certain experimental conditions.[7]

Hydrolysis

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is generally not a significant degradation pathway for this compound under typical environmental pH and temperature conditions.[11][12] this compound is considered to be hydrolytically stable at pH 7.0 and 9.0, with a half-life of over a year at 25°C.[11] While some hydrolysis can occur under acidic conditions (pH 4.0), the rate is still very slow.[11][13] Therefore, hydrolysis is considered to play a very limited role in the overall dissipation of this compound in most aquatic environments.[13]

Quantitative Data on this compound Degradation

The following tables summarize quantitative data on the degradation of this compound under various experimental conditions, providing a comparative overview of its persistence in different aquatic matrices.

Table 1: Photodegradation Half-life (t½) of this compound in Various Water Matrices

Water MatrixpHInfluencing FactorsHalf-life (t½) in hoursCitation
Ultrapure Water6.3-12.2[1][2]
Ultrapure Water7.3-6.76[1][2]
Ultrapure Water-Simulated Sunlight32[4]
Ultrapure Water-+ H₂O₂19.3 - 31.4[4]
Ultrapure Water-+ Humic Acid1.76 - 2.42[1][2]
Ultrapure Water-+ Fulvic Acid12.6 - 29.8[4]
Ultrapure Water-+ Acetone3.8 - 30.7[4]
Ultrapure Water-+ NaCl1.00[1][2]
Ultrapure Water-+ Synthetic Sea Salts0.78[1][2]
Sewage Treatment Plant Effluent--2.3 - 3.48[1][2]
Freshwater--2.3 - 3.48[1][2]
Brackish Water--2.3 - 3.48[1][2]
Lake Water--10.5 - 12.9 days[14]
Sterilized Lake Water--31.9 - 49.8 days[14]

Table 2: Biodegradation of this compound

Organism/SystemConditionsDegradation ExtentTimeCitation
Phanerochaete chrysosporiumpH 5.7, 30°C100% (of 10 mg/L)6 days[8]
Activated SludgeAeration15 ± 7%28 days[7]
River WaterAeration4 ± 2%28 days[7]
Enterobacter cloacae T2 (immobilized)Soil, 28°C, pH 3.578.19%-[10]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature concerning this compound degradation.

Photodegradation Experiments

Objective: To determine the photodegradation rate and half-life of this compound in various aqueous solutions under simulated solar radiation.

Materials:

  • This compound standard

  • Ultrapure water

  • Natural water samples (e.g., river water, seawater)

  • Humic acid, fulvic acid, acetone, NaCl, synthetic sea salts (for studying influencing factors)

  • Solar simulator (e.g., Xenon lamp with filters to simulate sunlight spectrum)

  • Quartz tubes or borosilicate glass vessels

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or DAD)

  • pH meter

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol).

  • Prepare experimental solutions by spiking this compound into the different water matrices (ultrapure water, natural waters, and water amended with influencing factors) to a final desired concentration (e.g., 10 µg/L).

  • Measure the initial concentration of this compound in each solution using HPLC.

  • Transfer the solutions into quartz tubes or borosilicate glass vessels.

  • Expose the samples to simulated solar radiation in a temperature-controlled chamber.

  • Collect samples at predetermined time intervals.

  • Analyze the concentration of this compound in each sample using HPLC.

  • Dark controls (samples wrapped in aluminum foil) should be run in parallel to account for any degradation not due to light.

  • Calculate the photodegradation rate constant (k) and half-life (t½) by fitting the concentration data to a first-order kinetic model.[1][4]

Biodegradation Experiments with Phanerochaete chrysosporium

Objective: To assess the biodegradation potential of Phanerochaete chrysosporium for this compound.

Materials:

  • Phanerochaete chrysosporium culture

  • Culture medium (e.g., potato dextrose agar (B569324) for maintenance, and a specific liquid medium for the degradation experiment)

  • This compound

  • Incubator shaker

  • Centrifuge

  • HPLC-MS/MS system for analysis of this compound and its degradation products

Procedure:

  • Grow P. chrysosporium on agar plates and then transfer to a liquid medium to obtain a mycelial suspension.

  • Inoculate a defined liquid culture medium with the mycelial suspension.

  • After a period of growth, spike the cultures with this compound to a final concentration of 10 mg/L.[8]

  • Incubate the cultures at 30°C with shaking.[8]

  • Collect samples of the culture medium at regular intervals.

  • Centrifuge the samples to remove fungal biomass.

  • Analyze the supernatant for the concentration of this compound using HPLC-MS/MS.

  • Identify degradation products using high-resolution mass spectrometry.[8]

  • Control experiments with heat-killed fungus or without the fungus should be performed to distinguish between biotic and abiotic degradation.

Hydrolysis Experiments

Objective: To determine the hydrolytic stability of this compound at different pH values.

Materials:

  • This compound

  • Buffer solutions of different pH (e.g., pH 4, 7, and 9)

  • Thermostated water bath or incubator

  • HPLC system

Procedure:

  • Prepare solutions of this compound in the different buffer solutions.

  • Place the solutions in sealed containers in a thermostated water bath set to a specific temperature (e.g., 25°C or 50°C to accelerate the reaction).

  • Collect samples at various time points over an extended period (days to months).

  • Analyze the concentration of this compound in each sample using HPLC.

  • Calculate the hydrolysis rate constant and half-life for each pH condition.[11]

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways of this compound and a typical experimental workflow for its analysis.

Sulfadiazine_Degradation_Pathways cluster_photodegradation Photodegradation cluster_biodegradation Biodegradation cluster_hydrolysis Hydrolysis SDZ_photo This compound Direct Direct Photolysis SDZ_photo->Direct Sunlight Indirect Indirect Photolysis SDZ_photo->Indirect Sunlight + Photosensitizers (DOM, NO3-) Products_photo Photoproducts (e.g., 2-aminopyrimidine, sulfanilic acid) Direct->Products_photo Indirect->Products_photo SDZ_bio This compound Microorganisms Microorganisms (e.g., P. chrysosporium) SDZ_bio->Microorganisms Enzymes Extracellular Enzymes (e.g., Peroxidases) Microorganisms->Enzymes Products_bio Biotransformation Products Enzymes->Products_bio SDZ_hydro This compound Water Water (H2O) SDZ_hydro->Water Slow reaction Products_hydro Limited Hydrolysis Products (acidic pH) Water->Products_hydro SDZ This compound in Aquatic Environment SDZ->SDZ_photo Major Pathway SDZ->SDZ_bio Variable Pathway SDZ->SDZ_hydro Minor Pathway

Caption: Major degradation pathways of this compound in aquatic environments.

Experimental_Workflow cluster_sampling Sample Preparation cluster_experiment Degradation Experiment cluster_analysis Analytical Procedure cluster_data Data Analysis Water_Sample Aquatic Sample Collection (e.g., River Water) Spiking Spiking with This compound Standard Water_Sample->Spiking Exposure Exposure to Degradation Conditions (e.g., Light, Microbes) Spiking->Exposure Sampling Time-course Sampling Exposure->Sampling Extraction Solid Phase Extraction (SPE) (optional, for complex matrices) Sampling->Extraction HPLC HPLC-UV/MS Analysis Extraction->HPLC Quantification Quantification of This compound HPLC->Quantification Identification Identification of Degradation Products HPLC->Identification Kinetics Kinetic Modeling (e.g., First-order) Quantification->Kinetics Pathway_Elucidation Degradation Pathway Elucidation Identification->Pathway_Elucidation Half_life Calculation of Half-life (t½) Kinetics->Half_life

Caption: General experimental workflow for studying this compound degradation.

Conclusion

The degradation of this compound in aquatic environments is a complex process influenced by a combination of photochemical and biological factors. Photodegradation is a dominant pathway, particularly in the presence of sunlight and sensitizing substances like dissolved organic matter. While biodegradation can occur, its efficiency is highly dependent on the specific microbial communities present. Hydrolysis, in contrast, is a minor contributor to the overall degradation of this compound in most natural water bodies. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working to understand and mitigate the environmental impact of this widely used antibiotic. Further research is needed to fully elucidate the degradation pathways in complex environmental matrices and to identify a broader range of microorganisms capable of its efficient removal.

References

The Antibacterial Landscape of Sulfadiazine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfadiazine, a cornerstone of sulfonamide antibiotics, has long been utilized for its broad-spectrum antibacterial activity. However, the emergence of microbial resistance necessitates the exploration of novel derivatives with enhanced potency and a wider therapeutic window. This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound and its derivatives. It delves into their mechanism of action, details the experimental protocols for evaluating their efficacy, and presents a comprehensive overview of their quantitative antibacterial activity against various pathogens. Furthermore, this guide explores the molecular mechanisms of resistance and visualizes key biological pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound is a synthetic antimicrobial agent that has been in clinical use for decades.[1][2] It belongs to the sulfonamide class of drugs, which were the first effective chemotherapeutic agents to be used systemically for the prevention and cure of bacterial infections.[3][4] The therapeutic efficacy of this compound and its derivatives lies in their ability to competitively inhibit a crucial enzymatic step in the bacterial folic acid synthesis pathway.[5][6] This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it an excellent target for antimicrobial agents.[3][7] This guide will explore the antibacterial breadth of this compound and its emerging derivatives, offering a technical resource for the scientific community.

Mechanism of Action: Targeting Folate Synthesis

The antibacterial effect of this compound and its derivatives is primarily bacteriostatic and stems from their structural similarity to para-aminobenzoic acid (PABA).[8] Bacteria, unlike mammals who obtain folic acid from their diet, must synthesize it de novo.[3] This metabolic pathway is therefore a selective target for antimicrobial therapy.

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[3][9] DHPS catalyzes the condensation of dihydropteridine pyrophosphate with PABA to form dihydropteroate, a direct precursor to dihydrofolic acid. By mimicking PABA, this compound binds to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid and, consequently, tetrahydrofolate (THF). THF is the biologically active form of folate, essential for one-carbon transfer reactions involved in the synthesis of purines, thymidine, and certain amino acids. The disruption of this pathway ultimately halts bacterial growth and replication.[10]

cluster_0 Bacterial Folic Acid Synthesis Pathway Pteridine_precursor Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine_precursor->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolate Reduces Precursors Nucleic Acid Precursors Tetrahydrofolate->Precursors 1-Carbon Transfer This compound This compound (Structural Analog of PABA) This compound->DHPS Competitive Inhibition

Figure 1: Mechanism of Action of this compound.

Antibacterial Spectrum: Quantitative Analysis

The antibacterial spectrum of this compound and its derivatives is broad, encompassing a range of Gram-positive and Gram-negative bacteria. The potency of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4]

This compound

While once effective against a wide array of pathogens, the clinical utility of this compound has been diminished by the rise of resistance. Nevertheless, it still demonstrates activity against several bacterial species.

Table 1: Antibacterial Spectrum of this compound

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 2592332 - >512[4]
Bordetella bronchisepticaPorcine Isolate0.5 - 8[10]
Pasteurella multocidaPorcine Isolate2 - 32[10]
Haemophilus pleuropneumoniaePorcine Isolate8 - 64[10]
Streptococcus suisPorcine Isolate>32[10]
This compound Derivatives

To combat resistance and enhance antibacterial efficacy, numerous derivatives of this compound have been synthesized and evaluated. These modifications often involve the synthesis of Schiff bases, ethers, and thioethers, which can lead to compounds with significantly improved activity.[11][12][13]

3.2.1. Schiff Base Derivatives

Schiff base derivatives of this compound have shown particular promise, with some exhibiting potent activity against both susceptible and resistant bacterial strains.[14][15]

Table 2: Antibacterial Spectrum of this compound Schiff Base Derivatives

DerivativeBacterial SpeciesStrainMIC (µM)Reference
4-[(2-hydroxy-3,5-diiodobenzylidene)amino]-N-(pyrimidin-2-yl)benzenesulfonamideStaphylococcus aureus-7.81[16]
4-[(2,5-Dihydroxybenzylidene)amino]-N-(pyrimidin-2-yl)-benzenesulfonamideCandida sp.-1.95[14]
Unsubstituted 4-[(2-hydroxy-benzylidene)amino]-N-(pyrimidin-2-yl)benzenesulfonamideMycobacterium tuberculosis-8 - 250[14]
This compound-Cephalexin Schiff Base ComplexStaphylococcus aureus--[17]
This compound-Salicylaldehyde Schiff BaseGram-positive & Gram-negative bacteria-100-250 µg/mL[15]

3.2.2. Ether and Thioether Derivatives

The synthesis of ether and thioether derivatives has also yielded compounds with notable antibacterial properties.[12][13]

Table 3: Antibacterial Spectrum of this compound Ether and Thioether Derivatives

Derivative ClassBacterial SpeciesActivity Compared to Parent CompoundReference
Ether Derivatives (E1-E3)Escherichia coli, Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Candida albicansSuperior[12][13]
Thioether Derivatives (T1-T3)Escherichia coli, Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Candida albicansSuperior[12][13]

Experimental Protocols for Antibacterial Susceptibility Testing

The determination of the antibacterial spectrum of this compound and its derivatives relies on standardized and reproducible experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide comprehensive guidelines for these assays.[18]

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[19]

Protocol:

  • Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard.

  • Serial Dilution of Antimicrobial Agent: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under specific conditions (e.g., 35°C for 16-20 hours).

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

cluster_0 Broth Microdilution MIC Assay Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum serial_dilution Perform Serial Dilution of This compound Derivative in 96-well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Figure 2: Workflow for MIC Determination.

Quality Control

To ensure the accuracy and reproducibility of susceptibility testing, quality control (QC) is essential. This involves the regular testing of reference bacterial strains with known MIC values for the antimicrobial agents being evaluated.[20][21] Commonly used QC strains include Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853.

Mechanisms of Resistance

The widespread use of sulfonamides has led to the emergence and dissemination of resistance mechanisms in many bacterial pathogens.[3] Understanding these mechanisms is crucial for the development of new derivatives that can overcome resistance.

Target Modification

The most common mechanism of resistance involves alterations in the target enzyme, dihydropteroate synthase (DHPS).[7] This can occur through two primary routes:

  • Chromosomal Mutations: Point mutations in the folP gene, which encodes DHPS, can lead to amino acid substitutions that reduce the binding affinity of sulfonamides to the enzyme while maintaining its function with PABA.[7]

  • Horizontal Gene Transfer: Bacteria can acquire mobile genetic elements, such as plasmids, that carry sul genes (sul1, sul2, sul3).[1][3] These genes encode for alternative, sulfonamide-resistant DHPS enzymes that are insensitive to the inhibitory effects of the drugs.[5][9] The Sul enzymes often contain a key insertion of a Phe-Gly sequence in their active site, which sterically hinders the binding of sulfonamides but still allows for the binding of the natural substrate, PABA.[6][9]

cluster_0 Sulfonamide Resistance Mechanisms Resistance Sulfonamide Resistance Target_Mod Target Modification (Dihydropteroate Synthase) Resistance->Target_Mod Mutations Chromosomal Mutations in folP gene Target_Mod->Mutations HGT Horizontal Gene Transfer of sul genes Target_Mod->HGT Reduced_Affinity Reduced Sulfonamide Binding Affinity Mutations->Reduced_Affinity Resistant_Enzyme Production of Resistant DHPS Enzyme (Sul1, Sul2, etc.) HGT->Resistant_Enzyme

Figure 3: Overview of Sulfonamide Resistance.

Conclusion and Future Directions

This compound and its derivatives remain an important class of antibacterial agents. While resistance is a significant challenge, the development of novel derivatives, particularly Schiff bases, has demonstrated the potential to restore and even enhance activity against a range of bacterial pathogens. A thorough understanding of their mechanism of action, the molecular basis of resistance, and the application of standardized testing protocols are paramount for the successful development of the next generation of sulfonamide antibiotics. Future research should focus on the rational design of derivatives that can evade existing resistance mechanisms and exhibit improved pharmacokinetic and pharmacodynamic profiles. The integration of computational modeling and advanced spectroscopic techniques will be instrumental in accelerating the discovery and development of these much-needed therapeutic agents.

References

An In-depth Technical Guide on the Core Mode of Action of Sulfadiazine Against Toxoplasma gondii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which sulfadiazine exerts its therapeutic effect against the obligate intracellular protozoan parasite, Toxoplasma gondii. The document details the specific biochemical pathway targeted, presents quantitative data on drug efficacy, outlines relevant experimental protocols, and discusses mechanisms of resistance.

Core Mechanism of Action: Inhibition of Folate Biosynthesis

The primary mode of action of this compound against Toxoplasma gondii is the targeted inhibition of the parasite's de novo folate biosynthesis pathway.[1][2] Folate derivatives are essential cofactors for the synthesis of nucleic acids (purines and thymidylate) and certain amino acids, which are critical for DNA replication and parasite survival.[3][4] Unlike their mammalian hosts, who acquire folate from their diet, Toxoplasma gondii is reliant on its own machinery for folate production, making this pathway an excellent and selective therapeutic target.[1][2]

This compound is a structural analog of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate (B1496061) synthase (DHPS).[1][5] By mimicking PABA, this compound acts as a competitive inhibitor of DHPS, blocking the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate.[1][6] This enzymatic blockade halts the production of dihydropteroate, a direct precursor to dihydrofolate and subsequently tetrahydrofolate (THF). The depletion of the THF pool ultimately inhibits the synthesis of essential building blocks for DNA and proteins, leading to a cytostatic effect on the rapidly replicating tachyzoite stage of the parasite.[7]

This inhibitory action is often potentiated by co-administration with pyrimethamine (B1678524), which targets the subsequent enzyme in the pathway, dihydrofolate reductase (DHFR).[3][8] The sequential blockade of two key enzymes in the same metabolic pathway results in a powerful synergistic effect, which is the cornerstone of the standard-of-care treatment for toxoplasmosis.[3][9]

Folate_Biosynthesis_Pathway cluster_parasite Toxoplasma gondii Folate Pathway GTP GTP Pterin_Precursor 6-Hydroxymethyl-7,8- dihydropterin pyrophosphate GTP->Pterin_Precursor Multiple Steps Dihydropteroate 7,8-Dihydropteroate Pterin_Precursor->Dihydropteroate DHPS_node Dihydropteroate Synthase (DHPS) PABA p-Aminobenzoic acid (PABA) PABA->Dihydropteroate Dihydrofolate 7,8-Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) DHFR_node Dihydrofolate Reductase (DHFR) DNA_AA DNA, RNA, and Amino Acid Synthesis Tetrahydrofolate->DNA_AA This compound This compound This compound->DHPS_node Competitive Inhibition Pyrimethamine Pyrimethamine Pyrimethamine->DHFR_node Inhibition

Figure 1: Folate biosynthesis pathway in Toxoplasma gondii and points of inhibition.

Quantitative Data on this compound Efficacy

The in vitro susceptibility of Toxoplasma gondii to this compound has been evaluated across numerous studies. The 50% inhibitory concentration (IC50) can vary depending on the parasite strain, host cell line, and specific assay conditions.

Parameter Value T. gondii Strain Host Cell/System Assay Method Reference
IC5077 µg/mLRH (Type I)Vero cellsELISA[10]
IC5051 µg/mLME-49 (Type II)Vero cellsELISA[10]
IC50 Range3 - 18.9 mg/L13 different strainsMRC-5 cellsELISA[11]
IC50>50 mg/L3 strainsMRC-5 cellsELISA[11]
IC505.3 µmol/LNot SpecifiedLLC-MK2 cellsNot Specified[12]
IC502495.91 µg/mLRHHuman PBMCsNot Specified[13]
IC501.29 µM (24h)RH-RFPhTERT cellsFluorescence[14]
IC501.55 µM (48h)RH-RFPhTERT cellsFluorescence[14]
IC500.95 µM (72h)RH-RFPhTERT cellsFluorescence[14]

Table 1: In Vitro Efficacy (IC50) of this compound against Toxoplasma gondii

Enzyme inhibition studies have further characterized the interaction between sulfonamides and T. gondii DHPS. These assays provide a direct measure of the drug's potency against its molecular target.

Compound Parameter Value Source of Enzyme Reference
SulfathiazoleIC501.7 µMPurified T. gondii DHPS[15]
SulfamethoxazoleIC502.7 µMPurified T. gondii DHPS[15]
SulfamethazineIC505.7 µMPurified T. gondii DHPS[15]
SulfanilanilidesKi6- to 57-fold lower than sulfamethoxazoleRecombinant T. gondii DHPS[16]

Table 2: Inhibition of Toxoplasma gondii Dihydropteroate Synthase (DHPS)

Mechanisms of Resistance

Experimental Protocols

In Vitro this compound Susceptibility Assay using [³H]uracil Incorporation

This protocol provides a method to determine the IC50 of this compound against T. gondii tachyzoites by measuring the incorporation of a radiolabeled nucleic acid precursor.

  • Host Cell Culture: Culture a suitable host cell line (e.g., human foreskin fibroblasts (HFF) or Vero cells) to confluence in 96-well microtiter plates using appropriate culture medium (e.g., DMEM with 10% fetal bovine serum).

  • Parasite Preparation: Harvest fresh tachyzoites of the desired T. gondii strain (e.g., RH) from an infected cell culture monolayer by syringe lysis and passage through a 27-gauge needle.

  • Infection: Infect the confluent host cell monolayers with tachyzoites at a multiplicity of infection (MOI) of approximately 0.5 to 1. Allow parasites to invade for 2-4 hours.

  • Drug Application: Prepare serial dilutions of this compound in the culture medium. After the invasion period, wash the monolayers to remove extracellular parasites and add the medium containing the different drug concentrations. Include untreated infected cells (positive control) and uninfected cells (negative control).

  • Incubation: Incubate the plates for 24 to 48 hours in a humidified incubator at 37°C with 5% CO₂.

  • Radiolabeling: Add [³H]uracil to each well at a final concentration of 1 µCi/mL. Uracil is utilized for pyrimidine (B1678525) synthesis by the parasite but not by the host cells, providing a specific measure of parasite replication.

  • Harvesting and Measurement: After a further 24-hour incubation, lyse the cells and harvest the contents of each well onto a glass fiber filter using a cell harvester.

  • Scintillation Counting: Measure the incorporated radioactivity for each well using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the untreated control. Determine the IC50 value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

experimental_workflow start Start plate_cells Plate host cells in 96-well plate start->plate_cells end End culture_cells Culture to confluence plate_cells->culture_cells infect_cells Infect host cell monolayer culture_cells->infect_cells prepare_parasites Harvest fresh T. gondii tachyzoites prepare_parasites->infect_cells add_drug Add drug dilutions to wells infect_cells->add_drug prepare_drug Prepare serial dilutions of this compound prepare_drug->add_drug incubate_1 Incubate for 24-48h add_drug->incubate_1 add_label Add [3H]uracil to each well incubate_1->add_label incubate_2 Incubate for 24h add_label->incubate_2 harvest Harvest cell lysates incubate_2->harvest count Measure radioactivity via scintillation counting harvest->count analyze Calculate % inhibition and determine IC50 count->analyze analyze->end

Figure 2: Workflow for an in vitro drug susceptibility assay.

Recombinant DHPS Inhibition Assay

This protocol outlines the steps to express and test inhibitors against the T. gondii DHPS enzyme.

  • Gene Cloning and Expression: Amplify the gene encoding DHPS from T. gondii cDNA. Clone the gene into a suitable expression vector (e.g., pET vector with a His-tag). Transform the plasmid into an E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression and Purification: Induce protein expression with IPTG. Lyse the bacterial cells and purify the recombinant His-tagged DHPS protein using nickel-affinity chromatography.

  • Enzyme Activity Assay: The DHPS activity can be measured using a spectrophotometric assay that couples the reaction to the oxidation of NADH.

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl₂, ATP, PABA, and the pterin (B48896) substrate.

  • Inhibition Assay: Pre-incubate the purified enzyme with various concentrations of this compound (or other inhibitors).

  • Initiate Reaction: Start the enzymatic reaction by adding the substrates.

  • Kinetic Measurement: Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time.

  • Data Analysis: Determine the initial reaction velocities at each inhibitor concentration. Calculate the IC50 or Ki values by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Cheng-Prusoff).

Conclusion

This compound's mode of action against Toxoplasma gondii is a well-defined example of targeted chemotherapy. By competitively inhibiting the essential enzyme dihydropteroate synthase in the parasite's folate biosynthesis pathway, this compound effectively halts parasite replication. Its synergistic combination with pyrimethamine remains a critical therapeutic strategy. While the primary mechanism is clear, the nuances of drug resistance are still under investigation and warrant further study to ensure the long-term efficacy of this important anti-parasitic agent. The experimental protocols and quantitative data presented herein provide a foundation for researchers engaged in the study of Toxoplasma gondii and the development of novel antiparasitic drugs.

References

The Cutting Edge of Chemotherapy: A Technical Guide to the Discovery and Synthesis of Novel Sulfadiazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfadiazine, a cornerstone of sulfonamide antibiotics, continues to be a critical scaffold in the development of new therapeutic agents. This in-depth technical guide explores recent advancements in the discovery and synthesis of novel this compound analogs, offering a comprehensive overview of their diverse biological activities, from antimicrobial to anticancer and anti-inflammatory effects. This document provides detailed experimental protocols, quantitative biological data, and visual representations of synthetic workflows and signaling pathways to empower researchers in the field of medicinal chemistry and drug development.

Synthetic Strategies for Novel this compound Analogs

The versatile structure of this compound allows for a multitude of chemical modifications, leading to the generation of diverse libraries of novel compounds with enhanced or entirely new pharmacological profiles. Recent synthetic approaches have focused on derivatization at the N1-position of the sulfonamide group and modifications of the pyrimidine (B1678525) ring.

A prevalent strategy involves the reaction of this compound with various electrophilic reagents. For instance, new ether and thioether derivatives have been synthesized by reacting this compound with chloroacetyl chloride, followed by treatment with different phenols and thiols[1][2]. Another fruitful approach has been the synthesis of Schiff bases by reacting this compound with a range of aromatic aldehydes. These intermediates can then be further modified, for example, through cycloaddition reactions to yield 1,2,3,4-tetrazole derivatives[3] or azetidin-2-one (B1220530) derivatives[4].

Furthermore, diazotization of this compound followed by coupling with active methylene (B1212753) compounds has yielded a series of potent derivatives with significant antiproliferative activity[5]. The synthesis of bioprecursor prodrugs has also been explored, where this compound is coupled with molecules like ethyl acetoacetate (B1235776) to enhance its pharmacokinetic properties[6]. These synthetic endeavors highlight the chemical tractability of the this compound core and the potential for creating a wide array of novel analogs.

A generalized workflow for the synthesis of these novel analogs is depicted below.

Synthesis_Workflow cluster_start Starting Material cluster_intermediates Key Intermediates cluster_final_products Novel this compound Analogs This compound This compound Diazonium_Salt Diazonium Salt This compound->Diazonium_Salt NaNO2, HCl Schiff_Base Schiff Base This compound->Schiff_Base Aromatic Aldehydes Chloroacetyl_this compound N-Chloroacetyl This compound This compound->Chloroacetyl_this compound ClCOCH2Cl Azo_Derivatives Azo Derivatives Diazonium_Salt->Azo_Derivatives Active Methylene Compounds Tetrazole_Derivatives Tetrazole Derivatives Schiff_Base->Tetrazole_Derivatives Sodium Azide, 1,3-Dipolar Cycloaddition Azetidinone_Derivatives Azetidin-2-one Derivatives Schiff_Base->Azetidinone_Derivatives Phenylthioacetic Acid Ether_Thioether_Derivatives Ether/Thioether Derivatives Chloroacetyl_this compound->Ether_Thioether_Derivatives Phenols/ Thiols

A generalized workflow for the synthesis of novel this compound analogs.

Biological Activities of Novel this compound Analogs

The structural modifications of this compound have led to the discovery of analogs with a broad spectrum of biological activities.

Antimicrobial Activity

Historically, sulfonamides have been celebrated for their antibacterial properties. Novel this compound derivatives continue this legacy, often exhibiting enhanced activity against both Gram-positive and Gram-negative bacteria. For example, certain ether and thioether derivatives of this compound have demonstrated superior antibacterial effects compared to amoxicillin (B794) and ciprofloxacin (B1669076) against tested bacterial strains[1][2]. Similarly, newly synthesized 1,2,3,4-tetrazole derivatives have shown potent effects against pathogenic bacteria[3]. The primary mechanism of action for the antibacterial effects of sulfonamides is the inhibition of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway[7][8][9]. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these analogs competitively inhibit DHPS, thereby halting bacterial growth[7][9].

The bacterial folate synthesis pathway and the inhibitory action of this compound analogs are illustrated in the following diagram.

Inhibition of the bacterial folate synthesis pathway by this compound analogs.
Anticancer Activity

A significant and exciting area of research is the anticancer potential of novel this compound analogs. A series of newly synthesized pyrimidine sulfonamide derivatives have demonstrated anti-proliferative activity against various cancer cell lines, with some compounds causing cell cycle arrest at the S phase and inducing apoptosis[10]. Other studies have identified this compound derivatives that act as potent dual inhibitors of both wild-type and mutant epidermal growth factor receptor (EGFR), a key target in cancer therapy[5]. The anticancer activity of these compounds is often multifaceted, involving the induction of apoptosis through both intrinsic and extrinsic pathways and the modulation of key signaling molecules involved in cancer progression[11].

Anti-inflammatory and Other Activities

Beyond their antimicrobial and anticancer properties, novel this compound analogs have also been investigated for their anti-inflammatory effects. Some derivatives have shown significant anti-inflammatory activity in vitro by inhibiting the production of intracellular reactive oxygen species (ROS) from phagocytes[12]. Additionally, certain hydroxytriazene derivatives of this compound have demonstrated promising anti-inflammatory, antioxidant, and anti-diabetic activities[13].

Quantitative Data Summary

The biological evaluation of these novel this compound analogs has generated a substantial amount of quantitative data. The following tables summarize the key findings from various studies, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Novel this compound Analogs

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 7cHCT-116Not specified, but showed cytotoxicity[10]
Compound 7cMCF-7Not specified, but showed cytotoxicity[10]
Derivatives 8, 12, 14A431, A549, H19752.31 - 7.56[5]
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][6][10]triazine SulfonamidesVarious0.17 - 1.15[14]

Table 2: Antimicrobial Activity of Novel this compound Analogs

Compound/DerivativeMicroorganismZone of Inhibition (mm) / MIC (µg/mL)Reference
Ether and Thioether Derivatives (T1-T3, E1-E3)Gram-positive and Gram-negative bacteria, Candida albicansSuperior to amoxicillin and ciprofloxacin[1]
1,2,3,4-Tetrazole Derivatives (C, D, E, F)Pathogenic bacteriaSignificant antibacterial effect[3]
Azetidin-2-one Derivatives (F6, F7)Staphylococcus aureus, Escherichia coliExcellent activity compared to ciprofloxacin[4]
Sulfonamides (6a-g, 9a-g)Bacillus cereus, B. subtilis, Enterobacter aerogenesShowed antimicrobial activity[15]

Detailed Experimental Protocols

To facilitate the replication and further development of these findings, this section provides a compilation of key experimental protocols for the synthesis and biological evaluation of novel this compound analogs.

General Synthesis of Ether and Thioether Derivatives of this compound[1]
  • Synthesis of N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide (Intermediate II): this compound is suspended in benzene (B151609) with triethylamine (B128534) (TEA) at ice bath temperature. Chloroacetyl chloride is added dropwise, and the mixture is refluxed. The resulting precipitate is filtered, dried, and washed to yield the intermediate.

  • Synthesis of Ether Derivatives (E1-E3): Intermediate II is dissolved in dimethylformamide (DMF). A solution of the appropriate phenol (B47542) in aqueous TEA is added dropwise, and the mixture is heated. The product is then precipitated, filtered, and recrystallized.

  • Synthesis of Thioether Derivatives (T1-T3): Intermediate II is dissolved in DMF. A solution of the appropriate thiol in aqueous TEA is added dropwise. The reaction mixture is stirred, and the resulting precipitate is filtered and recrystallized.

Synthesis of 1,2,3,4-Tetrazole Derivatives[3]
  • Synthesis of Azo Compound (A): this compound is diazotized using sodium nitrite (B80452) and hydrochloric acid in an ice-water bath. The resulting diazonium salt is coupled with p-toluidine.

  • Synthesis of Schiff Bases (A1-A4): The azo compound (A) is reacted with various aromatic aldehydes in absolute ethanol.

  • Synthesis of Intermediates (B1 and B2): 4-amino-N-(2H-imidazol-2-yl)benzenesulfonamide or 4-nitroaniline (B120555) is diazotized and then reacted with sodium azide.

  • Synthesis of 1,2,3,4-Tetrazole Derivatives (C, D, E, F): The Schiff bases (A1-A4) are reacted with the intermediates (B1 or B2) in DMF via a 1,3-dipolar cycloaddition reaction at elevated temperature.

In Vitro Anticancer Activity (MTT Assay)[5][10]
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized this compound analogs and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

In Vitro Antimicrobial Activity (Agar Well Diffusion Method)[15]
  • Media Preparation: A suitable agar (B569324) medium is prepared and sterilized.

  • Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.

  • Plate Pouring: The inoculated agar is poured into sterile Petri dishes and allowed to solidify.

  • Well Preparation: Wells of a specific diameter are made in the agar using a sterile borer.

  • Compound Loading: A defined volume of the test compound solution (at a specific concentration) is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Conclusion and Future Directions

The exploration of novel this compound analogs continues to be a vibrant and promising area of research. The synthetic versatility of the this compound scaffold, coupled with the diverse biological activities of its derivatives, underscores its importance in modern medicinal chemistry. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles. Future research should focus on structure-activity relationship (SAR) studies to design more potent and selective analogs, as well as in-depth mechanistic studies to fully elucidate their modes of action. The continued investigation of these fascinating molecules holds great promise for addressing unmet medical needs in infectious diseases, oncology, and inflammatory disorders.

References

The Structure-Activity Relationship of Sulfadiazine: A Deep Dive for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Principles and Experimental Methodologies Guiding the Optimization of Sulfadiazine Derivatives.

This compound, a cornerstone of the sulfonamide class of antibiotics, has been a subject of extensive research aimed at enhancing its therapeutic profile. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, offering valuable insights for researchers, scientists, and drug development professionals. By dissecting the relationship between chemical structure and biological activity, this guide illuminates the path toward designing more potent and safer this compound-based antibacterial agents.

Mechanism of Action: The Folic Acid Synthesis Pathway

This compound exerts its bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS).[1] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids in bacteria.[1][2] Human cells are not affected as they obtain folic acid from their diet.[1]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF Catalyzes conversion THF Tetrahydrofolic Acid DHF->THF via Dihydrofolate Reductase NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids This compound This compound This compound->inhibition inhibition->DHPS

Figure 1: Mechanism of action of this compound in the bacterial folic acid synthesis pathway.

Core Structure-Activity Relationships of Sulfonamides

The antibacterial activity of this compound and its analogs is governed by several key structural features, primarily centered around the p-aminobenzenesulfonamide core.

SAR_Summary cluster_this compound General Sulfonamide SAR This compound p-Aminobenzenesulfonamide Core N4_Amino N4-Amino Group (para position) - Essential for activity - Free -NH2 is crucial This compound->N4_Amino Aromatic_Ring Aromatic Ring - Direct linkage to sulfur is vital - Substitution generally decreases activity This compound->Aromatic_Ring Sulfonamide_Linkage Sulfonamide Linkage (-SO2NH-) - Replacement reduces activity This compound->Sulfonamide_Linkage N1_Substituent N1-Substituent - Heterocyclic rings enhance potency - Influences pKa and pharmacokinetics This compound->N1_Substituent

Figure 2: Key structural features governing the antibacterial activity of sulfonamides.

Quantitative Structure-Activity Relationship (QSAR) Data

The following tables summarize the in vitro antibacterial activity of various this compound derivatives. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Schiff Base Derivatives of this compound

Modification of the N4-amino group of this compound to form Schiff bases has been a common strategy to explore new derivatives.

CompoundR-CHO MoietyTest OrganismMIC (µg/mL)
This compound-S. aureus250
This compound-E. coli31.25
Derivative A 2-chlorobenzaldehydeS. aureusZone of inhibition data reported, not MIC
Derivative B 4-pentoxybenzaldehydeS. aureusZone of inhibition data reported, not MIC
Compound 4ii ThienopyrimidineS. aureus125
Compound 4ii ThienopyrimidineE. coli125
Compound 12ii ThienopyrimidineS. aureus125
Compound 12ii ThienopyrimidineE. coli125

Note: Data extracted from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.[1][3]

N1-Substituted this compound Derivatives

Modifications at the N1-position of the sulfonamide group with heterocyclic rings have shown to significantly impact antibacterial potency.

CompoundN1-SubstituentTest OrganismMIC (µg/mL)
This compoundPyrimidin-2-ylS. aureus250
This compoundPyrimidin-2-ylE. coli31.25
Thio-sulfadiazine 5b Thiophene derivativeE. coli1.63
Thio-sulfadiazine 5g Thiophene derivativeE. coli0.78
Thio-sulfadiazine 5j Thiophene derivativeE. coli0.40
Thio-sulfadiazine 5a Thiophene derivativeM. smegmatis0.39
Thio-sulfadiazine 5i Thiophene derivativeM. smegmatis0.19
Thio-sulfadiazine 5a Thiophene derivativeB. subtilis6.25

Note: Data extracted from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative protocols for the synthesis of this compound derivatives and the determination of their antibacterial activity.

Synthesis of this compound Schiff Base Derivatives

General Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent, such as absolute ethanol (B145695).

  • Add the corresponding aromatic aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for a specified period (e.g., 2-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid product with cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a solvent mixture) to obtain the purified Schiff base derivative.[5]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution with CAMHB to obtain the desired concentration range.

    • Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the drug dilutions and the positive control well.

    • Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental and Logical Workflows

A typical SAR study follows a structured workflow from compound synthesis to biological evaluation.

SAR_Workflow cluster_workflow SAR Experimental Workflow Start Lead Compound (this compound) Design Design of Analogs Start->Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Biological_Testing In Vitro Antibacterial Screening (MIC) Purification->Biological_Testing SAR_Analysis SAR Analysis Biological_Testing->SAR_Analysis DHPS_Assay Enzyme Inhibition Assay (IC50) Biological_Testing->DHPS_Assay SAR_Analysis->Design Iterative Optimization Pharmacokinetics Pharmacokinetic Studies (in vivo) SAR_Analysis->Pharmacokinetics Toxicity Toxicity Assessment SAR_Analysis->Toxicity DHPS_Assay->SAR_Analysis Optimized_Lead Optimized Lead Compound Pharmacokinetics->Optimized_Lead Toxicity->Optimized_Lead

Figure 3: A typical experimental workflow for structure-activity relationship studies of this compound.

Pharmacokinetic Considerations

The pharmacokinetic profile of this compound and its derivatives is a critical determinant of their in vivo efficacy. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) are significantly influenced by structural modifications. For instance, the N1-substituent can affect protein binding and the rate of metabolism.[7] In vivo studies in various animal models are essential to characterize these parameters and to establish a correlation between in vitro activity and in vivo performance.[8][9][10][11][12]

Conclusion

The structure-activity relationship of this compound is a well-established field that continues to offer opportunities for the development of novel antibacterial agents. The core p-aminobenzenesulfonamide scaffold remains indispensable for activity, with the N4-amino group being a critical pharmacophore. The most fruitful area for optimization lies in the modification of the N1-substituent, where the introduction of diverse heterocyclic rings can modulate potency, spectrum of activity, and pharmacokinetic properties. This guide provides a foundational understanding of the key SAR principles and experimental approaches, empowering researchers to rationally design and evaluate the next generation of this compound-based therapeutics.

References

In Vitro Toxicological Profile of Sulfadiazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfadiazine, a sulfonamide antibiotic, has been a mainstay in the treatment of various bacterial infections. Its mechanism of action in bacteria involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis, thereby halting bacterial growth.[1] While effective, concerns regarding its potential toxicity in human cells necessitate a thorough understanding of its in vitro toxicological profile. This guide provides an in-depth overview of the key toxicological endpoints associated with this compound, including cytotoxicity, genotoxicity, oxidative stress, and apoptosis. Detailed experimental protocols and data presentation are included to facilitate research and drug development efforts.

Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated in various cell lines, revealing a differential sensitivity between cancerous and normal cells. In vitro studies indicate that this compound's toxicity is often mediated by its metabolic activation into reactive metabolites.[2]

Quantitative Cytotoxicity Data
Cell LineAssayEndpointThis compound ConcentrationResultReference
HepG2 (Human Liver Cancer)MTTIC50245.69 ± 4.1 µMSignificant dose-dependent antiproliferative effect[1]
MCF7 (Human Breast Cancer)MTTIC50215.68 ± 3.8 µMSignificant dose-dependent antiproliferative effect[1]
THLE2 (Normal Human Liver)MTTIC504159 ± 90.5 µMSignificantly less cytotoxic compared to cancer cell lines[1]
Human LymphocytesTrypan Blue ExclusionCell ViabilityNot SpecifiedToxicity dependent on microsomal activation[3]
Experimental Protocols

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 3.25, 12.5, 25, 50, and 100 µg/mL) and a vehicle control (e.g., DMSO) for 24 hours.[1]

  • MTT Addition: Remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Principle: Trypan blue is a vital stain that is unable to penetrate the intact cell membrane of live cells. Dead cells, with compromised membrane integrity, take up the dye and appear blue under a microscope.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the control and this compound-treated cultures.

  • Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% trypan blue solution.

  • Incubation: Incubate the mixture at room temperature for 1-2 minutes.

  • Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a light microscope.

  • Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

Genotoxicity of this compound

The genotoxic potential of this compound, or its ability to damage DNA, is a critical aspect of its toxicological assessment. The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Quantitative Genotoxicity Data
Cell LineAssayEndpointThis compound ConcentrationResultReference
TK6Comet Assay% Tail DNAData not availableThis assay can quantify DNA strand breaks.[4][4]
Human LymphocytesComet AssayDNA DamageData not availableThe assay is suitable for assessing genotoxicity in these cells.[5][5]
Experimental Protocol: Comet Assay (Alkaline)

Principle: The Comet assay, or single-cell gel electrophoresis, is based on the ability of fragmented DNA to migrate out of the nucleus in an electric field, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of control and this compound-treated cells.

  • Embedding in Agarose (B213101): Mix the cell suspension with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the percentage of DNA in the tail.[4][5]

Oxidative Stress Induced by this compound

This compound has been shown to induce oxidative stress, particularly in cancer cells, by increasing the levels of reactive oxygen species (ROS) and altering the activity of antioxidant enzymes.

Quantitative Oxidative Stress Data
Cell LineParameter MeasuredEffect of this compound TreatmentReference
HepG2 (LPS-inflamed)Malondialdehyde (MDA) LevelIncrease[1]
MCF7 (LPS-inflamed)Malondialdehyde (MDA) LevelIncrease[1]
THLE2 (LPS-inflamed)Malondialdehyde (MDA) LevelDecrease[1]
HepG2 (LPS-inflamed)Superoxide (B77818) Dismutase (SOD) ActivityIncrease[1]
MCF7 (LPS-inflamed)Superoxide Dismutase (SOD) ActivityIncrease[1]
THLE2 (LPS-inflamed)Superoxide Dismutase (SOD) ActivityIncrease[1]
HepG2 (LPS-inflamed)Catalase (CAT) ActivityIncrease[1]
MCF7 (LPS-inflamed)Catalase (CAT) ActivityIncrease[1]
THLE2 (LPS-inflamed)Catalase (CAT) ActivityIncrease[1]
HepG2 (LPS-inflamed)Glutathione (B108866) Peroxidase (GPx) ActivityIncrease[1]
MCF7 (LPS-inflamed)Glutathione Peroxidase (GPx) ActivityIncrease[1]
THLE2 (LPS-inflamed)Glutathione Peroxidase (GPx) ActivityIncrease[1]
Experimental Protocols

Principle: MDA is a product of lipid peroxidation and is a commonly used marker of oxidative stress. The assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.

Procedure:

  • Lysate Preparation: Prepare cell lysates from control and this compound-treated cells.

  • Reaction: Mix the cell lysate with TBA reagent and heat at 95°C for 60 minutes.

  • Measurement: Cool the samples and measure the absorbance at 532 nm.

  • Quantification: Calculate the concentration of MDA using a standard curve.

Principle: Commercially available kits are typically used to measure the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). These assays are generally based on colorimetric or fluorometric detection of the enzyme's specific activity.

Procedure:

  • Lysate Preparation: Prepare cell lysates from control and this compound-treated cells.

  • Assay: Follow the manufacturer's protocol for the specific enzyme activity assay kit being used. This typically involves adding the cell lysate to a reaction mixture and measuring the change in absorbance or fluorescence over time.

  • Data Analysis: Calculate the enzyme activity based on the rate of the reaction and normalize it to the protein concentration of the cell lysate.

Apoptosis Induced by this compound

Apoptosis, or programmed cell death, is a key mechanism of toxicity for many compounds. This compound and its metabolites have been implicated in inducing apoptosis in certain cell types.

Quantitative Apoptosis Data
Cell LineAssayEndpointThis compound ConcentrationResultReference
Jurkat T-cellsCaspase-3 ActivityFold ChangeNot SpecifiedSulfasalazine (a related sulfonamide) induces caspase-3 activation.[6]
Human LymphocytesTUNEL Assay% Apoptotic CellsData not availableThis assay can quantify apoptosis in these cells.[7]

Note: Specific quantitative data for this compound-induced apoptosis is limited in the reviewed literature. The table provides context from a related compound and indicates the applicability of the assays.

Experimental Protocols

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with fluorescently labeled dUTPs.

Procedure:

  • Cell Fixation and Permeabilization: Fix the control and this compound-treated cells with paraformaldehyde and then permeabilize them with a detergent (e.g., Triton X-100).

  • TUNEL Reaction: Incubate the cells with a reaction mixture containing TdT and fluorescently labeled dUTP.

  • Staining: Counterstain the cell nuclei with a DNA stain such as DAPI or Hoechst.

  • Visualization and Quantification: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence. Quantify the percentage of TUNEL-positive cells.[7]

Principle: Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases. This assay uses a substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent or colorimetric molecule.

Procedure:

  • Lysate Preparation: Prepare cell lysates from control and this compound-treated cells.

  • Assay: Add the cell lysate to a reaction buffer containing the caspase-3/7 substrate.

  • Incubation: Incubate the reaction at 37°C.

  • Measurement: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the fold change in caspase-3/7 activity in the treated samples compared to the control.

Signaling Pathways and Experimental Workflows

This compound Metabolism and Toxicity Initiation

This compound is metabolized in the liver, primarily by cytochrome P450 enzymes, to form reactive metabolites, including a hydroxylamine (B1172632) derivative.[8] This metabolic activation is a critical initiating event in its toxicity.

This compound This compound CYP2C9 CYP2C9 This compound->CYP2C9 Metabolism ReactiveMetabolite This compound Hydroxylamine CYP2C9->ReactiveMetabolite Bioactivation Toxicity Cellular Toxicity (Cytotoxicity, Genotoxicity, Oxidative Stress, Apoptosis) ReactiveMetabolite->Toxicity

Metabolic activation of this compound.

Oxidative Stress Signaling Pathway

The reactive metabolites of this compound can induce oxidative stress by increasing ROS levels. This can lead to the activation of the Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress.

cluster_stress Oxidative Stress cluster_nrf2 Nrf2 Pathway Sulfadiazine_Metabolite This compound Metabolite ROS Increased ROS Sulfadiazine_Metabolite->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release ARE Antioxidant Response Element Nrf2->ARE Translocation to Nucleus Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes Gene Transcription cluster_stimulus Apoptotic Stimulus cluster_apoptosis Intrinsic Apoptosis Pathway Cellular_Damage Cellular Damage (Oxidative Stress) Bax Bax Cellular_Damage->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation Bcl2 Bcl-2 Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis start Start cell_culture Cell Culture (e.g., HepG2, MCF7, THLE2) start->cell_culture treatment Treat cells with various concentrations of this compound cell_culture->treatment incubation Incubate for a defined period (e.g., 24 hours) treatment->incubation cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT, Trypan Blue) incubation->cytotoxicity_assay data_acquisition Data Acquisition (e.g., Plate Reader, Microscope) cytotoxicity_assay->data_acquisition data_analysis Data Analysis (Calculate % viability, IC50) data_acquisition->data_analysis end End data_analysis->end

References

Preliminary Investigation of Sulfadiazine as an Anticancer Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfadiazine, a well-established sulfonamide antibiotic, is emerging as a candidate for drug repurposing in oncology. This technical guide provides a comprehensive overview of the preliminary in vitro evidence supporting the potential of this compound as an anticancer agent. The document outlines its proposed mechanism of action, summarizes key quantitative data from preclinical studies, details experimental protocols, and visualizes the implicated signaling pathways. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound in cancer.

Introduction

Drug repurposing represents a promising strategy to accelerate the development of novel cancer therapies by leveraging the known safety and pharmacokinetic profiles of existing drugs.[1][2] Sulfonamide derivatives have garnered significant interest in oncology, with several compounds receiving FDA approval for cancer treatment.[2] Recent in vitro studies have indicated that this compound, a widely used antibiotic, exhibits potential anticancer effects, primarily through the modulation of inflammatory and signaling pathways associated with carcinogenesis.[1][2] This guide delves into the preliminary scientific evidence for this compound's anticancer activity.

Mechanism of Action

The primary proposed anticancer mechanism of this compound involves the dual inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammation-mediated cancer progression.[1][2] Additionally, this compound has been shown to downregulate the expression of pro-inflammatory genes and induce oxidative stress in cancer cells.

Inhibition of COX/LOX Pathways

In vitro studies have demonstrated that this compound exhibits a balanced inhibitory effect on COX-1, COX-2, and 5-LOX enzymes.[1][2] While its inhibitory activity on COX-2 is weaker than that of the selective inhibitor celecoxib, its broader impact on the COX/LOX axis suggests a multi-pronged approach to disrupting inflammatory signaling in the tumor microenvironment.[1][2]

Downregulation of Inflammatory Mediators

This compound has been observed to significantly reduce the expression of pro-inflammatory genes such as TNFα and IL1b in cancer cell lines.[1][2] This anti-inflammatory effect may contribute to its anticancer properties by mitigating the chronic inflammation that often fuels tumor growth and survival.

Induction of Oxidative Stress

In cancer cells, this compound treatment has been associated with an increase in malondialdehyde (MDA) levels, a marker of oxidative stress.[2] This pro-oxidant effect in malignant cells, while appearing to spare normal cells, could contribute to the induction of apoptosis.[2]

Quantitative Data

The following tables summarize the key quantitative findings from in vitro studies on this compound's anticancer effects.

Table 1: In Vitro Cytotoxicity of this compound in Cancer and Normal Cell Lines [2]

Cell LineCell TypeIC50 of this compound (µM)IC50 of Cisplatin (µM)
HepG2Hepatocellular Carcinoma245.69 ± 4.166.92 ± 1.8
MCF7Breast Adenocarcinoma215.68 ± 3.846.83 ± 1.3
THLE-2Normal Liver Epithelial4159 ± 90.52144 ± 95.3

Table 2: In Vitro Inhibitory Activity of this compound on COX and LOX Enzymes [1][2]

EnzymeIC50 of this compound (µM)IC50 of Celecoxib (µM)
COX-118.45.9
COX-25.271.94
5-LOX19.116.7

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preliminary investigation of this compound's anticancer properties.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Plating: Cancer cells (e.g., HepG2, MCF7) and normal cells (e.g., THLE-2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-72 hours).

  • MTT Addition: After treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the vehicle-treated control.

Gene Expression Analysis (qPCR)

Quantitative Polymerase Chain Reaction (qPCR) is used to measure the expression levels of target genes.

  • RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a suitable RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: The qPCR reaction is performed using a qPCR instrument, cDNA template, specific primers for the genes of interest (e.g., TNFα, IL1b, COX-1, COX-2, 5-LOX), and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, with a housekeeping gene (e.g., GAPDH) used for normalization.

Cytokine Level Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is employed to quantify the protein levels of secreted cytokines.

  • Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNFα, IL1b).

  • Sample Addition: Cell culture supernatants from this compound-treated and control cells are added to the wells.

  • Detection: A biotinylated detection antibody, followed by an enzyme-conjugated streptavidin, is added to the wells.

  • Substrate Addition: A substrate solution is added, which reacts with the enzyme to produce a colored product.

  • Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.

Visualizations

The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for investigating this compound's anticancer effects.

G cluster_0 This compound cluster_1 Cellular Effects cluster_2 Downstream Consequences This compound This compound COX1 COX-1 This compound->COX1 COX2 COX-2 This compound->COX2 LOX5 5-LOX This compound->LOX5 TNFa TNFα Expression This compound->TNFa IL1b IL1b Expression This compound->IL1b Inflammation Reduced Inflammation COX1->Inflammation COX2->Inflammation LOX5->Inflammation TNFa->Inflammation IL1b->Inflammation Proliferation Decreased Cell Proliferation Inflammation->Proliferation

Caption: Proposed mechanism of this compound's anticancer action.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis A Cell Culture (Cancer & Normal Lines) B This compound Treatment (Dose-Response) A->B C MTT Assay (Cell Viability) B->C D qPCR (Gene Expression) B->D E ELISA (Cytokine Levels) B->E F Enzyme Inhibition Assay (COX/LOX) B->F G IC50 Determination C->G H Pathway Analysis D->H E->H F->H

Caption: General experimental workflow for this compound investigation.

Discussion and Future Directions

The preliminary in vitro data suggests that this compound exhibits antiproliferative effects on cancer cell lines, potentially through the inhibition of the COX/LOX pathways and downregulation of inflammatory mediators.[1][2] The selectivity of this compound for cancer cells over normal cells, as indicated by the higher IC50 value in THLE-2 cells, is a promising aspect that warrants further investigation.[2]

However, the current research is in its early stages. Future studies should focus on:

  • In vivo validation: Animal models are necessary to evaluate the efficacy, safety, and pharmacokinetics of this compound in a physiological context.

  • Broader cell line screening: Testing this compound against a wider panel of cancer cell lines will help to determine the spectrum of its activity.

  • Combination therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective treatment strategies.

  • Clinical trials: Ultimately, well-designed clinical trials are required to determine the therapeutic potential of this compound in human cancer patients.

Conclusion

This compound demonstrates promising anticancer properties in preclinical in vitro models. Its ability to modulate inflammatory pathways central to carcinogenesis presents a compelling rationale for its further investigation as a repurposed anticancer agent. This technical guide provides a summary of the current evidence and a framework for future research in this area. Continued exploration of this compound's anticancer potential may pave the way for a novel, cost-effective therapeutic option in oncology.

References

An In-depth Technical Guide to the Environmental Fate of Sulfadiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of the antibiotic sulfadiazine (SDZ). It is designed to be a core resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of key environmental processes.

Introduction

This compound is a widely used sulfonamide antibiotic in both human and veterinary medicine.[1][2] Its extensive use leads to its release into the environment through various pathways, including wastewater effluent and the application of manure from treated livestock to agricultural lands.[1][3] Understanding the environmental fate of this compound—its persistence, mobility, and transformation—is crucial for assessing its ecological risks, such as the potential for groundwater contamination and the development of antibiotic resistance.[4]

This guide delves into the critical processes governing the environmental behavior of this compound, including its physicochemical properties, abiotic and biotic degradation, and sorption in soil and sediment.

Physicochemical Properties of this compound

The environmental behavior of this compound is fundamentally influenced by its physicochemical properties. These characteristics determine its solubility, mobility, and potential for bioaccumulation.

PropertyValueReference
Molecular Formula C₁₀H₁₀N₄O₂S
Molecular Weight 250.28 g/mol [5]
Water Solubility 77.0 mg/L (at 25 °C)[5][6]
Melting Point 253-256 °C (decomposes)[2]
pKa 6.36[2][5]
Log Kow (Octanol-Water Partition Coefficient) -0.09[5][6]
Vapor Pressure 7.02 x 10⁻⁷ Pa (at 25 °C)[6]

Abiotic Degradation of this compound

Abiotic degradation processes, particularly photodegradation, are significant pathways for the transformation of this compound in the aquatic environment. Hydrolysis, on the other hand, plays a minor role under typical environmental pH conditions.

Photodegradation is a major abiotic process affecting the fate of this compound in surface waters.[7] The degradation kinetics are influenced by factors such as pH, the presence of organic matter, and inorganic ions. Photodegradation can occur through direct photolysis, where the molecule directly absorbs light, and indirect photolysis, which is mediated by photosensitizing agents like humic substances. The process generally follows first-order kinetics.[8]

ConditionHalf-life (t₁/₂)Kinetic Constant (k)Reference
Ultrapure Water (pH 7.3)6.76 hours-[7]
Ultrapure Water (pH 6.3)12.2 hours-[7]
Ultrapure Water (UV 365 nm)9.76 minutes-[8]
River WaterFaster than in ultrapure water-[7]
Presence of Humic Substances1.76 - 2.42 hours-[7]
Presence of NaCl1.00 hour-[7]
Presence of Synthetic Sea Salts0.78 hours-[7]

This compound is relatively stable to hydrolysis at environmentally relevant pH values.

Biotic Degradation of this compound

Biodegradation is a key process in the removal of this compound from soil and water, although it is often a slow process. Several bacterial strains have been identified that are capable of degrading this compound. The degradation efficiency is dependent on environmental conditions such as temperature, pH, and the presence of co-metabolites. In soil, biodegradation is considered the primary dissipation mechanism.[9]

ConditionDegradation Rate/Half-lifeMicroorganism(s)Reference
Aerobic non-sterile soil (10 mg/kg)t₁/₂ = 12-18 daysIndigenous soil microbes[10]
Sterile soilt₁/₂ > 21 days-[9]
Soil with manure applicationDegradation slightly acceleratedIndigenous soil microbes[9]
Pure culture (5 mg/L)50.0 - 60.0% degradation in 290 hoursParacoccus, Methylobacterium, Kribbella[11]
Soil with Enterobacter cloacae T2 (28 °C, pH 3.5)78.19% degradationEnterobacter cloacae T2[12]
Phanerochaete chrysosporium (10 mg/L)Complete degradation in 6 daysPhanerochaete chrysosporium[13]
Activated sludgePractically non-biodegradableActivated sludge microorganisms[14]

Sorption in Soil and Sediment

Sorption to soil and sediment particles is a critical process that influences the mobility and bioavailability of this compound in the environment. Due to its relatively low octanol-water partition coefficient, this compound is generally considered to be mobile in soils.[15] However, sorption is highly dependent on soil properties such as organic matter content, clay content, and pH. The sorption process is often described by the Freundlich or linear isotherm models.[1][4]

Soil Type/ConditionSorption Coefficient (Kd or Kf)Reference
Various soils (without manure)Kd: 0.1 - 24.3 L/kg[1]
Various soils (with manure)Kd: 6.9 - 40.2 L/kg[1]
Loess soilKd: 0.6 - 4.9 L/kg[16]
Brazilian soils with high clay and organic matterKd: 15.7 - 24.0 L/kg[17]
Brazilian soils with low clay and organic matterKd: 0.7 - 4.9 L/kg[17]

Environmental Transformation Pathways

This compound undergoes transformation in the environment, leading to the formation of various metabolites. The primary degradation pathways involve modifications to the aniline (B41778) or pyrimidine (B1678525) rings, as well as cleavage of the sulfonamide bond.

photodegradation_pathway cluster_main Photodegradation of this compound SDZ This compound P1 SO2 extrusion product SDZ->P1 SO2 extrusion P2 Hydroxylated this compound SDZ->P2 Hydroxylation P3 2-Aminopyrimidine SDZ->P3 S-N cleavage P4 Sulfanilic acid SDZ->P4 S-N cleavage P5 Ring opening products P3->P5 Further degradation P4->P5 Further degradation biodegradation_pathway cluster_main Biodegradation of this compound SDZ This compound M1 N-acetyl-sulfadiazine SDZ->M1 Acetylation M2 Hydroxylated this compound SDZ->M2 Hydroxylation M3 2-Aminopyrimidine SDZ->M3 S-N bond cleavage M5 Sulfanilic acid SDZ->M5 S-N bond cleavage M4 4-hydroxy-2-aminopyrimidine M3->M4 Hydroxylation M6 Further mineralization (CO2 + H2O) M4->M6 Mineralization M5->M6 Mineralization experimental_workflow cluster_main General Experimental Workflow for Environmental Fate Studies A Sample Preparation (Water, Soil, Sediment) B Spiking with this compound A->B C Incubation/Exposure (Photoreactor, Soil Microcosm) B->C D Sampling at Time Intervals C->D E Sample Extraction (e.g., SPE, Solvent Extraction) D->E F Analytical Quantification (HPLC-UV, LC-MS/MS) E->F G Data Analysis (Kinetics, Sorption Isotherms) F->G H Metabolite Identification (LC-MS/MS) F->H

References

Sulfadiazine's Binding Affinity to Dihydropteroate Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfadiazine, a sulfonamide antibiotic, effectively inhibits the growth of various pathogenic microorganisms by targeting dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it an excellent target for antimicrobial agents. Unlike mammals who obtain folate from their diet, many microorganisms must synthesize it de novo, providing a basis for the selective toxicity of drugs like this compound.[1][2][3] This technical guide provides an in-depth analysis of the binding affinity of this compound to DHPS, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental workflows.

Mechanism of Action

This compound acts as a competitive inhibitor of DHPS.[1][4] It is a structural analog of the enzyme's natural substrate, para-aminobenzoic acid (pABA).[2] By mimicking pABA, this compound binds to the active site of DHPS, preventing the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[5][6] This inhibition blocks the synthesis of dihydrofolic acid and, consequently, tetrahydrofolic acid, a vital cofactor for cellular processes.[1]

Quantitative Binding Affinity Data

The binding affinity of this compound to DHPS can be quantified using various parameters, such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values can vary depending on the organism from which the DHPS enzyme is derived and the specific experimental conditions.

CompoundEnzyme SourceParameterValueExperimental Conditions
This compoundEscherichia coliKi2.5 µMNot specified
This compoundPlasmodium falciparumIC50> 500 µM[14C]pABA incorporation assay
This compoundToxoplasma gondii (Swa-20 isolate, this compound-resistant)IC50114.0 ± 11.0 µMHeterologous expression and enzyme assay

Experimental Protocols

The determination of this compound's binding affinity to DHPS relies on various biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Enzyme Kinetics Assay for IC50 and Ki Determination

This protocol is adapted from methodologies used to study the inhibition of DHPS from Plasmodium falciparum.[1]

1. Materials and Reagents:

  • Purified DHPS enzyme

  • This compound solutions of varying concentrations

  • [14C]-labeled para-aminobenzoic acid ([14C]pABA)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 10 mM MgCl2 and 10 mM DTT)

  • Whatman No. 1 chromatography paper

  • Scintillation cocktail

  • Liquid scintillation counter

2. Assay Procedure:

  • Prepare a reaction mixture containing the reaction buffer, a fixed concentration of DHPPP, and varying concentrations of this compound.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate the enzymatic reaction by adding a fixed concentration of [14C]pABA.

  • Allow the reaction to proceed for a specific time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).

  • Spot the reaction mixture onto Whatman No. 1 chromatography paper.

  • Separate the product, [14C]dihydropteroate, from the unreacted [14C]pABA using descending paper chromatography with an appropriate solvent system (e.g., 0.1 M potassium phosphate, pH 7.0).[1]

  • Cut out the spots corresponding to the product and substrate and measure the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to a control reaction without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

  • To determine the Ki, perform the assay at multiple substrate ([14C]pABA) concentrations for each inhibitor concentration. Analyze the data using Lineweaver-Burk plots or non-linear regression analysis to determine the type of inhibition and the Ki value.[1]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.[7][8][9]

1. Materials and Reagents:

  • Highly purified and concentrated DHPS enzyme

  • Pure this compound

  • Dialysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl2)

2. Protocol:

  • Thoroughly dialyze the DHPS enzyme against the chosen buffer to ensure buffer matching with the ligand solution.

  • Prepare the this compound solution in the final dialysis buffer.

  • Degas both the protein and ligand solutions to prevent air bubbles during the experiment.

  • Load the DHPS solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.

  • Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume and duration.

  • Perform an initial injection to establish a baseline, followed by a series of injections of the this compound solution into the DHPS solution.

  • Record the heat changes upon each injection.

  • Integrate the heat-change peaks and plot them against the molar ratio of this compound to DHPS.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[10][11]

1. Materials and Reagents:

  • Purified DHPS enzyme

  • This compound solutions of varying concentrations

  • SPR sensor chip (e.g., CM5 chip)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP buffer)

2. Protocol:

  • Immobilize the purified DHPS enzyme onto the surface of the sensor chip using a standard amine coupling procedure. This involves activating the carboxymethylated dextran (B179266) surface with EDC/NHS, injecting the protein, and then deactivating any remaining active groups with ethanolamine.

  • Equilibrate the sensor surface with running buffer until a stable baseline is achieved.

  • Inject a series of this compound solutions at different concentrations over the sensor surface, allowing for association and dissociation phases.

  • Regenerate the sensor surface between each this compound injection using a suitable regeneration solution to remove the bound analyte.

  • Record the sensorgrams, which show the change in response units (RU) over time.

  • Analyze the sensorgram data by fitting it to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Visualizations

Folate Biosynthesis Pathway and this compound Inhibition

Folate_Biosynthesis cluster_pathway Folate Biosynthesis Pathway cluster_inhibition Inhibition GTP Guanosine Triphosphate (GTP) DHPPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) GTP->DHPPP Multiple Steps Dihydropteroate 7,8-Dihydropteroate DHPPP->Dihydropteroate pABA para-aminobenzoic acid (pABA) pABA->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHPS DHPS_enzyme Dihydropteroate Synthase (DHPS) Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR This compound This compound This compound->DHPS_enzyme Competitive Inhibition

Caption: Folate biosynthesis pathway and the inhibitory action of this compound on DHPS.

Experimental Workflow for Determining Binding Affinity

Experimental_Workflow cluster_prep Sample Preparation cluster_methods Binding Affinity Measurement cluster_kinetics Enzyme Kinetics cluster_itc Isothermal Titration Calorimetry (ITC) cluster_spr Surface Plasmon Resonance (SPR) cluster_results Results Purify_DHPS Purify DHPS Enzyme Kinetics_Assay Perform Enzyme Kinetics Assay Purify_DHPS->Kinetics_Assay ITC_Experiment Run ITC Experiment Purify_DHPS->ITC_Experiment SPR_Experiment Perform SPR Analysis Purify_DHPS->SPR_Experiment Prepare_this compound Prepare this compound Solutions Prepare_this compound->Kinetics_Assay Prepare_this compound->ITC_Experiment Prepare_this compound->SPR_Experiment Kinetics_Data Analyze Inhibition Data (IC50, Ki) Kinetics_Assay->Kinetics_Data Binding_Affinity Quantitative Binding Affinity Data Kinetics_Data->Binding_Affinity ITC_Data Analyze Thermodynamic Data (Kd, ΔH, ΔS) ITC_Experiment->ITC_Data ITC_Data->Binding_Affinity SPR_Data Analyze Kinetic Data (ka, kd, Kd) SPR_Experiment->SPR_Data SPR_Data->Binding_Affinity

Caption: General experimental workflow for determining the binding affinity of this compound to DHPS.

References

An In-depth Technical Guide to the Genetic Basis of Sulfadiazine Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfonamides, the first class of synthetic antimicrobial agents, function by competitively inhibiting the dihydropteroate (B1496061) synthase (DHPS) enzyme, a critical component in the bacterial folic acid biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of nucleotides and certain amino acids, making it an attractive target for antimicrobial intervention as it is absent in humans.[2] Sulfadiazine (SDZ), a prominent member of this class, mimics the natural substrate of DHPS, para-aminobenzoic acid (pABA), thereby blocking the production of dihydropteroate and halting bacterial proliferation.[2][4] However, the extensive use of this compound has led to the widespread emergence of resistance, significantly limiting its clinical efficacy.[1] This guide provides a detailed examination of the genetic mechanisms underpinning this resistance, focusing on the key molecular alterations and the genetic elements that facilitate their spread.

Core Mechanisms of this compound Resistance

Bacterial resistance to this compound is primarily achieved through two distinct genetic strategies:

  • Chromosomal Mutations: Alterations in the native folP gene, which encodes the DHPS enzyme.

  • Acquisition of Resistance Genes: Horizontal gene transfer of specialized sul genes that encode for drug-insensitive DHPS variants.

Resistance via folP Gene Mutations

The most direct mechanism of resistance involves mutations within the chromosomal folP gene.[1][5] These mutations typically result in amino acid substitutions in the DHPS enzyme, particularly in the active site loops that line the pABA/sulfonamide binding pocket.[1][6] The functional consequence of these changes is a significant reduction in the binding affinity of sulfonamides for the enzyme, while the affinity for the natural substrate, pABA, is largely maintained.[1][5] This selective discrimination allows the bacterium to continue folic acid synthesis even in the presence of the drug. In Haemophilus influenzae, for instance, specific insertions within the folP gene have been shown to confer high-level resistance.[7] Similarly, in Toxoplasma gondii, mutations at key positions within the DHPS gene are associated with resistance.[8]

Resistance via Acquired sul Genes

The most prevalent and clinically significant mechanism of sulfonamide resistance is the acquisition of mobile sul genes.[9][10] These genes encode for alternative, drug-resistant DHPS enzymes (Sul1, Sul2, Sul3).[1][2][9] Unlike the native DHPS, these Sul enzymes are intrinsically insensitive to sulfonamides but efficiently catalyze the synthesis of dihydropteroate.[1][2]

The structural basis for this discrimination lies in key sequence differences. Crystal structures of Sul enzymes reveal a reorganized pABA-interaction region.[3][9] A critical feature is a "Phe-Gly" sequence motif within the active site of Sul enzymes, which is absent in the native DHPS.[3][9] This motif sterically hinders the binding of bulkier sulfonamide molecules while still accommodating the smaller pABA substrate, effectively enabling the enzyme to discriminate between the two.[3][9]

These sul genes are frequently located on mobile genetic elements (MGEs) such as plasmids, transposons, and integrons, which facilitates their rapid dissemination among diverse bacterial populations through horizontal gene transfer.[9][10][11]

  • sul1 : Often found as part of the conserved 3'-end of class 1 integrons, which are genetic structures capable of capturing and expressing various resistance gene cassettes.[7]

  • sul2 : Commonly located on small, non-conjugative or large, conjugative plasmids and is often associated with other resistance genes.[7][10][12]

  • sul3 : A more recently discovered gene, also found on mobile plasmids.[2]

The co-location of sul genes with other antibiotic resistance genes on the same MGE means that selection pressure from other antibiotics can co-select for and maintain this compound resistance within a bacterial population.[11][12]

Data Presentation: Quantitative Analysis of Resistance

Quantitative data is crucial for understanding the impact of different resistance mechanisms. The following tables summarize key metrics.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound for Various Resistance Genotypes

Bacterial SpeciesResistance MechanismGenotypeThis compound MIC (µg/mL)
Escherichia coliSusceptibleWild-type folP16 - 64
Haemophilus influenzaeSusceptibleWild-type folP2 - 64[7]
Neisseria meningitidisChromosomal MutationfolP mutation≥ 200[13][14]
Haemophilus influenzaeChromosomal InsertionfolP with 15-bp insertion≥ 1,024[7]
Haemophilus influenzaeGene Acquisitionsul2 gene present≥ 1,024[7]
Escherichia coliGene Acquisitionsul1 or sul2 gene present> 1,024

Note: MIC values can vary based on the specific strain and testing methodology.

Table 2: Characteristics and Location of Common sul Genes

GeneEncoded EnzymeCommon Genetic LocationDissemination Mechanism
sul1 DHPS Type IClass 1 Integrons, Plasmids[2][7]Plasmids, Transposons
sul2 DHPS Type IISmall and large plasmids[15]Plasmids, Transposons[10]
sul3 DHPS Type IIIPlasmids[2]Plasmids

Visualizing Molecular and Experimental Pathways

Diagrams help clarify complex biological processes and experimental designs.

Folic Acid Synthesis and this compound Inhibition

Folic_Acid_Pathway cluster_0 Standard Pathway cluster_1 Inhibition cluster_2 Resistance Pathway PABA p-Aminobenzoic Acid (PABA) DHPS DHPS (folP product) PABA->DHPS Sul_Enzyme Sul Enzyme (sul product) PABA->Sul_Enzyme DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHPP->Sul_Enzyme DHF Dihydropteroate DHPS->DHF SDZ This compound SDZ->DHPS Competitive Inhibition Sul_Enzyme->SDZ No Inhibition DHF_res Dihydropteroate Sul_Enzyme->DHF_res Gene_Dissemination cluster_mge Mobile Genetic Elements B1 Bacterium A (Donor) Plasmid Plasmid B2 Bacterium B (Recipient) Plasmid->B2 Conjugation (Horizontal Transfer) Integron Class 1 Integron Plasmid->Integron integrates Transposon Transposon Plasmid->Transposon integrates sul1 sul1 Integron->sul1 carries sul2 sul2 Transposon->sul2 carries Experimental_Workflow start Isolate Bacterium from Clinical/Environmental Sample mic Determine this compound MIC (Broth Microdilution) start->mic decision MIC > Susceptibility Breakpoint? mic->decision susceptible Strain is Susceptible decision->susceptible No resistant Strain is Resistant decision->resistant Yes gDNA Extract Genomic DNA resistant->gDNA pcr PCR for sul1, sul2, sul3 gDNA->pcr seq Sequence folP Gene gDNA->seq analysis Analyze Results: - Presence of sul genes? - Mutations in folP? pcr->analysis seq->analysis

References

Sulfadiazine as a Potential Antimalarial Agent: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Malaria remains a significant global health challenge, necessitating the exploration of novel and repurposed therapeutic agents. Sulfadiazine, a sulfonamide antibiotic, has a long history in the fight against malaria, primarily as a partner drug in combination therapies. This technical guide provides an in-depth exploration of this compound as a potential antimalarial agent, detailing its mechanism of action, summarizing key efficacy data, and providing comprehensive experimental protocols for its evaluation. The document is intended to serve as a resource for researchers and drug development professionals investigating new strategies to combat this parasitic disease.

Mechanism of Action: Targeting the Folate Biosynthesis Pathway

This compound exerts its antimalarial effect by inhibiting a critical metabolic pathway in Plasmodium falciparum: the de novo synthesis of folate. Unlike their human hosts, who can salvage pre-formed folate from their diet, the malaria parasite is primarily dependent on its own folate production for DNA synthesis and cell division. This metabolic vulnerability makes the folate biosynthesis pathway an attractive target for chemotherapeutic intervention.

This compound is a structural analog of para-aminobenzoic acid (pABA), a key substrate for the enzyme dihydropteroate (B1496061) synthase (DHPS). By competitively inhibiting DHPS, this compound blocks the conversion of dihydropteroate pyrophosphate and pABA into 7,8-dihydropteroate. This disruption halts the production of dihydrofolate, a precursor to tetrahydrofolate, which is essential for the synthesis of thymidylate and purines.

The synergistic combination of this compound with pyrimethamine (B1678524), a dihydrofolate reductase (DHFR) inhibitor, provides a dual blockade of the folate pathway, enhancing the overall antimalarial efficacy and potentially delaying the development of resistance.

Folate_Biosynthesis_Pathway Simplified Folate Biosynthesis Pathway and Drug Targets in P. falciparum cluster_parasite Plasmodium falciparum Folate Biosynthesis cluster_inhibition Plasmodium falciparum Folate Biosynthesis GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTPCH Dihydropteroate 7,8-Dihydropteroate Dihydroneopterin_triphosphate->Dihydropteroate HPPK-DHPS HPPK_DHPS_target Dihydroneopterin_triphosphate->HPPK_DHPS_target Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFS Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR DHFR_target Dihydrofolate->DHFR_target DNA_precursors DNA Precursors (Thymidylate, Purines) Tetrahydrofolate->DNA_precursors This compound This compound This compound->HPPK_DHPS_target Pyrimethamine Pyrimethamine Pyrimethamine->DHFR_target pABA pABA pABA->HPPK_DHPS_target HPPK_DHPS_target->Dihydropteroate DHFR_target->Tetrahydrofolate

P. falciparum Folate Biosynthesis Pathway and Drug Inhibition Sites.

Quantitative Data on Antimalarial Activity

The efficacy of this compound and related compounds has been evaluated in numerous in vitro and in vivo studies. The following tables summarize key quantitative data, primarily focusing on the widely studied combination of sulfadoxine (B1681781) (a long-acting sulfonamide structurally similar to this compound) and pyrimethamine.

Table 1: In Vitro Efficacy of Sulfadoxine and Pyrimethamine against P. falciparum

Drug/CombinationP. falciparum StrainIC50Reference
PyrimethamineF 32 (Sensitive)6.1 x 10-9 M[1]
PyrimethamineK 1 (Resistant)> 10-6 M[1]
Sulfadoxine/Pyrimethamine (80:1)F 32 (Sensitive)< 10-8 to 1.3 x 10-10 M[1]
Sulfadoxine/Pyrimethamine (80:1)K 1 (Resistant)4.1 x 10-7 to 1.1 x 10-9 M[1]
Sulfadoxine- (in PABA-free media)~10-6 M[2]

Table 2: In Vivo Synergistic Effects of this compound and Pyrimethamine

Animal ModelPlasmodium SpeciesEffect of CombinationReference
Rhesus MonkeysP. cynomolgi32-fold increase in pyrimethamine activity; 50- to 100-fold increase in this compound activity.[3][3]
Rhesus MonkeysP. cynomolgi (Pyrimethamine-resistant)Synergistic effect allowed for cure with a fraction of the maximum tolerated dose of pyrimethamine.[3][3]
Owl MonkeysP. vivax32-fold increase in pyrimethamine activity; 50- to 100-fold increase in this compound activity.[3][3]

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment of antimalarial agents. The following sections provide methodologies for key in vitro and in vivo experiments.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum. Parasite proliferation is quantified by measuring the fluorescence of SYBR Green I dye, which intercalates with parasitic DNA.

Materials:

  • P. falciparum strains (e.g., 3D7 - chloroquine-sensitive, Dd2 - chloroquine-resistant)

  • Human erythrocytes (O+ blood group)

  • Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II)

  • This compound and control drugs (e.g., Chloroquine, Pyrimethamine)

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with 1x SYBR Green I)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

  • Parasite Culture: Maintain continuous asynchronous cultures of P. falciparum in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.

  • Drug Plate Preparation: Prepare serial dilutions of this compound and control drugs in complete culture medium in a 96-well plate. Include drug-free wells as a negative control.

  • Parasite Seeding: Dilute synchronized ring-stage parasites to a parasitemia of 0.5% in a 2% hematocrit suspension. Add 180 µL of this parasite suspension to each well of the drug plate.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

In_Vitro_Workflow start Start: P. falciparum Culture sync Synchronize to Ring Stage (5% D-sorbitol) start->sync seed_plate Seed Parasites into Drug Plate (0.5% parasitemia, 2% hematocrit) sync->seed_plate drug_plate Prepare Drug Dilution Plate (this compound & Controls) drug_plate->seed_plate incubate Incubate for 72 hours (37°C, 5% CO2, 5% O2) seed_plate->incubate lyse_stain Lyse Erythrocytes and Stain DNA (SYBR Green I Lysis Buffer) incubate->lyse_stain read_fluorescence Measure Fluorescence (Ex: 485nm, Em: 530nm) lyse_stain->read_fluorescence analyze Calculate IC50 Values read_fluorescence->analyze end_point End: Efficacy Determination analyze->end_point

Workflow for In Vitro Antiplasmodial Activity Assay.
In Vivo Efficacy Assessment in a Plasmodium berghei Mouse Model

This protocol outlines a standard 4-day suppressive test to evaluate the in vivo efficacy of this compound against blood-stage malaria infection in mice.

Materials:

  • Plasmodium berghei ANKA strain

  • Female BALB/c mice (6-8 weeks old)

  • This compound

  • Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol (B145695) in water)

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Infect mice intraperitoneally (IP) with 1x105P. berghei-parasitized red blood cells.

  • Drug Administration: Two hours post-infection (Day 0), administer the first dose of this compound (e.g., via oral gavage or IP injection). Administer subsequent doses daily for the next three days (Day 1, 2, and 3). A control group should receive the vehicle only.

  • Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail vein of each mouse.

  • Staining and Microscopy: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.

  • Data Analysis: Calculate the average parasitemia for each treatment group and the control group. Determine the percentage of parasite growth inhibition relative to the vehicle-treated control group.

In_Vivo_Workflow start Start: Infect Mice with P. berghei day0 Day 0: Administer First Drug Dose (2 hours post-infection) start->day0 day1_3 Days 1-3: Daily Drug Administration day0->day1_3 day4 Day 4: Collect Blood Smears day1_3->day4 stain Stain Smears with Giemsa day4->stain microscopy Determine Parasitemia (Microscopy) stain->microscopy analyze Calculate Percent Inhibition microscopy->analyze end_point End: In Vivo Efficacy analyze->end_point

Workflow for 4-Day Suppressive Test in Mice.
Gametocyte Enrichment in Rodent Malaria Models

This compound is also a valuable tool in malaria research for the selective elimination of asexual parasite stages to enrich for gametocytes, the sexual stages responsible for transmission to mosquitoes.

Procedure:

  • Infection: Infect mice with a rodent malaria parasite strain (e.g., P. berghei or P. yoelii).

  • This compound Treatment: Once gametocytemia is established, administer this compound in the drinking water of the mice at a concentration of 10-30 mg/L for 24-48 hours.

  • Gametocyte Collection: After the treatment period, collect blood from the mice for downstream applications, such as mosquito feeding assays or molecular studies on gametocyte biology.

Drug Resistance

The emergence and spread of resistance to antifolate drugs, including this compound, is a significant concern. Resistance is primarily associated with point mutations in the dhps gene, which reduce the binding affinity of the drug to the enzyme. The prevalence of these mutations is a key factor limiting the clinical utility of this compound-based therapies in many malaria-endemic regions. Monitoring the frequency of these resistance markers is crucial for informing treatment guidelines.

Conclusion and Future Directions

This compound, particularly in combination with pyrimethamine, has played a historical role in malaria chemotherapy. Its well-defined mechanism of action and the wealth of available research make it a valuable tool for studying the folate biosynthesis pathway and for specific experimental applications like gametocyte enrichment. While widespread resistance has diminished its role as a first-line therapeutic in many regions, the exploration of its potential in novel combination therapies or as a component of transmission-blocking strategies warrants continued investigation. Future research should focus on identifying new partner drugs that can overcome existing resistance mechanisms and on further elucidating the impact of this compound on parasite transmission dynamics.

References

A Technical Guide to the Pharmacokinetics of Sulfadiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pharmacokinetic principles of sulfadiazine, a widely used sulfonamide antibiotic. The document details the absorption, distribution, metabolism, and excretion (ADME) profile of the drug, presents key quantitative data in a comparative format, and outlines standard experimental methodologies for its analysis.

Mechanism of Action

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor in the bacterial folic acid synthesis pathway.[1] Unlike humans, who obtain folic acid from their diet, bacteria must synthesize it de novo. This metabolic pathway is therefore an ideal target for antimicrobial agents.[1][2]

This compound mimics the structure of para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate (B1496061) synthase.[2] By competing with PABA for the enzyme's active site, this compound blocks the synthesis of dihydropteroate, a precursor to dihydrofolic acid and ultimately tetrahydrofolate.[2] Tetrahydrofolate is an essential cofactor for the synthesis of nucleotides (purines and thymidine) and certain amino acids.[2] The disruption of this pathway inhibits bacterial DNA, RNA, and protein synthesis, leading to the cessation of growth and proliferation.[1][2]

Sulfadiazine_Mechanism cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition PABA PABA (para-aminobenzoic acid) DHPS Dihydropteroate Synthase PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides This compound This compound Inhibition Competitive Inhibition This compound->Inhibition Inhibition->DHPS

Figure 1: Mechanism of action of this compound.

Pharmacokinetics: ADME Profile

This compound is generally characterized as a rapidly absorbed and rapidly eliminated sulfonamide in most animal species.[3] Its pharmacokinetic profile can vary significantly across species, influencing dosing regimens and therapeutic efficacy.

Absorption

This compound is well absorbed after oral administration in many species.[4] The bioavailability of oral this compound has been reported to be approximately 80% in broiler chickens and pigs, and around 69% in sheep.[5][6]

Distribution

Following absorption, this compound distributes throughout body tissues and fluids.[4] The apparent volume of distribution (Vd) indicates that tissue distribution is less extensive compared to more lipophilic drugs like trimethoprim (B1683648).[5][6] For instance, in broiler chickens, the Vd for this compound was 0.43 L/kg, whereas for trimethoprim it was 2.2 L/kg.[6] Protein binding for this compound is approximately 38-48%.[4]

Metabolism

The primary metabolic pathway for this compound is N4-acetylation, forming N4-acetylthis compound.[7][8] This metabolite is generally less active or inactive compared to the parent compound.[7] Other minor metabolites have been identified in species like the rat, including hydroxylated derivatives such as 2-sulfanilamido-4-hydroxypyrimidine and 2-sulfanilamido-5-hydroxypyrimidine.[7] The extent of acetylation can vary between species; for example, it is a major elimination pathway in pigs but was found to be very low (less than 4%) in sheep.[8][9]

Sulfadiazine_Metabolism cluster_major Major Pathway (e.g., in Pigs) cluster_minor Minor Pathways (e.g., in Rats) SDZ This compound N4_Acetyl N4-acetylthis compound SDZ->N4_Acetyl Acetylation Hydroxy1 2-sulfanilamido-4- hydroxypyrimidine SDZ->Hydroxy1 Hydroxylation Hydroxy2 2-sulfanilamido-5- hydroxypyrimidine SDZ->Hydroxy2 Hydroxylation N4_Glucuronide This compound N4-glucuronide SDZ->N4_Glucuronide Glucuronidation

Figure 2: Metabolic pathways of this compound.
Excretion

This compound and its metabolites are primarily eliminated from the body via the kidneys.[4] A significant portion of the drug is excreted unchanged in the urine (43-60%), with the remainder consisting of metabolites.[4][7] In rats, after a single oral dose, approximately 87% of the radioactivity from 35S-labeled this compound was recovered in the urine within 72 hours.[7]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound across various species as reported in the literature.

Table 1: Pharmacokinetic Parameters of this compound in Various Animal Species

SpeciesDose & RouteT½ (h)Vd (L/kg)CL (L/h/kg)Bioavailability (%)Reference
Sheep25 mg/kg IV4.10 ± 0.58---[9]
25 mg/kg IM4.03 ± 0.31--69.0 ± 10.5[9]
Pigs33.34 mg/kg IV3.20.43--[5]
33.34 mg/kg Oral---~80[5]
IV (unspecified)3.70.30.12-[10]
IV (unspecified)4.9---[8]
Broiler Chickens33.34 mg/kg IV3.20.43--[6]
33.34 mg/kg Oral---~80[6]
Grass Carp (18°C)50 mg/kg Oral25.12 (Plasma)---[11]
Grass Carp (24°C)50 mg/kg Oral21.01 (Plasma)---[11]

Table 2: Pharmacokinetic Parameters of this compound in Humans (HIV-Infected Patients)

Dosing RegimenT½ (h)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Reference
1000 mg QID10.3 ± 4.287.0 ± 29.83.5 ± 1.1754.3 ± 276.5[12]
2000 mg BID11.2 ± 3.4101.9 ± 31.93.9 ± 1.2828.6 ± 288.6[12]
(Values are presented as mean ± standard deviation. QID: four times a day; BID: twice a day.)

Experimental Protocols

Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection is the most common analytical approach.[13][14][15]

Quantification in Plasma by LC-MS/MS

This protocol describes a general method for the analysis of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a highly sensitive and specific technique.[16]

4.1.1 Materials and Reagents

  • This compound and stable isotope-labeled internal standard (e.g., N-Acetyl this compound-13C6)[16]

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or acetic acid

  • Blank plasma from the study species

4.1.2 Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma into a microcentrifuge tube.[16]

  • Add 10 µL of the internal standard working solution.[16]

  • Add 200 µL of acetonitrile to precipitate plasma proteins.[16]

  • Vortex the tube vigorously for 1 minute.[16]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[16]

  • Carefully transfer the supernatant to an autosampler vial or 96-well plate.[16]

  • Inject a portion of the supernatant into the LC-MS/MS system.[16]

4.1.3 Chromatographic and Mass Spectrometric Conditions

  • LC Column: C18 reverse-phase column (e.g., Spherisorb ODS-2, 250 x 4.6 mm, 5 µm).[13][14]

  • Mobile Phase: A gradient or isocratic mixture of water with 1% acetic acid and acetonitrile is common.[13][14]

  • Ionization: Electrospray ionization (ESI) in positive mode.[16]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.

LCMS_Workflow cluster_sample Sample Collection & Processing cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Collect Collect Blood Sample (e.g., heparinized tube) Centrifuge1 Centrifuge to Separate Plasma Collect->Centrifuge1 Store Store Plasma at -20°C Centrifuge1->Store Thaw Thaw Plasma Sample Store->Thaw Spike Spike with Internal Standard Thaw->Spike Precipitate Add Acetonitrile (Protein Precipitation) Spike->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Supernatant Transfer Supernatant Centrifuge2->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect Detection (MRM) Ionize->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify PK Pharmacokinetic Analysis Quantify->PK

Figure 3: Bioanalytical workflow for this compound.
In Vivo Pharmacokinetic Study Design

A typical pharmacokinetic study involves administering a known dose of this compound to a group of animals and collecting serial blood samples over a defined period.

4.2.1 Animal Model and Dosing

  • Select a relevant animal species (e.g., pigs, sheep, chickens).[5][6][9]

  • Acclimatize animals to the study conditions.[15]

  • Administer a single dose of this compound via the desired route (e.g., intravenous bolus for absolute bioavailability, oral gavage for oral pharmacokinetics).[6][9]

4.2.2 Blood Sampling

  • Collect blood samples into heparinized tubes at predetermined time points.[15]

  • A typical sampling schedule might include pre-dose (0 h) and multiple post-dose time points (e.g., 5, 15, 30 minutes; 1, 2, 4, 8, 12, 24, 48 hours) to adequately define the plasma concentration-time curve.[10][12][15]

  • Process blood to harvest plasma, which is then stored frozen (e.g., -20°C or -80°C) until analysis.[15]

4.2.3 Data Analysis

  • Plot the plasma concentration of this compound versus time.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, T½, CL, Vd) using non-compartmental or compartmental analysis with appropriate software.[12][15]

Conclusion

This guide has outlined the fundamental pharmacokinetic characteristics of this compound. Its mechanism is based on the targeted inhibition of bacterial folic acid synthesis. The drug's ADME profile, characterized by good oral absorption and renal excretion, varies across species, which is a critical consideration for veterinary and human medicine. The provided quantitative data and experimental protocols offer a foundation for professionals engaged in the research and development of sulfonamide-based therapies, enabling informed study design and data interpretation.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Sulfadiazine in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of sulfadiazine (SDZ), a widely used sulfonamide antibiotic, in various water matrices. The increasing concern over the environmental impact of pharmaceutical residues necessitates robust and sensitive analytical methods for their monitoring. The following sections detail various analytical techniques, including sample preparation, instrumentation, and data analysis, to assist researchers in selecting and implementing the most suitable method for their specific needs.

Overview of Analytical Methods

Several analytical techniques are employed for the detection of this compound in water, each offering distinct advantages in terms of sensitivity, selectivity, and cost. The most common methods include High-Performance Liquid Chromatography (HPLC) often coupled with a UV or diode-array detector, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and confirmation, and electrochemical sensors for rapid and portable analysis. Biosensors also represent an emerging technology for sensitive and selective detection.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the quantitative performance of various analytical methods for this compound detection in water samples, providing a basis for comparison.

Analytical MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity RangeReference
HPLC-UV Magnetic Solid-Phase Extraction (MSPE)10.7 µg/L35.5 µg/LNot SpecifiedNot Specified[1][2]
HPLC with On-Line Column-Switching On-Line Extraction Column5.7 µg/L18.9 µg/L92.2 - 118%> 0.996 (r²)[3]
LC-MS/MS Solid-Phase Extraction (SPE)Not SpecifiedSeveral ppt (B1677978) level70 - 96%0.5 - 100 µg/L[4]
LC-MS/MS Solid-Phase Extraction (SPE)0.02 - 4.52 ng/L (surface water)Not Specified80 - 90% (surface water)Not Specified
Electrochemical Sensor (MIP-based) Direct Measurement3.1 x 10⁻¹⁰ mol/LNot SpecifiedNot Specified10⁻⁹ - 10⁻⁵ mol/L[5]
Electrochemical Sensor (Unmodified GCE) Direct MeasurementNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]
Fluorescent Aptasensor Direct Measurement3.25 ng/mLNot Specified87.19 - 109.26%5 - 40 ng/mL[7]
Immunoassay-based Biosensor Direct Measurement< 10 ng/L< 100 ng/L70 - 120%Not Specified[8]

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Magnetic Solid-Phase Extraction (MSPE)

This method provides a sensitive and efficient way to preconcentrate this compound from water samples before chromatographic analysis.

a. Preparation of Magnetic Sorbent (Fe₃O₄@Biochar)

A detailed synthesis of the magnetic sorbent can be found in the referenced literature.[1][2][9]

b. Magnetic Solid-Phase Extraction (MSPE) Protocol

MSPE_Protocol cluster_sample_prep Sample Preparation cluster_elution Elution water_sample Water Sample (e.g., 50 mL) adjust_ph Adjust pH water_sample->adjust_ph add_sorbent Add Fe₃O₄@Biochar Sorbent adjust_ph->add_sorbent vortex Vortex/Shake add_sorbent->vortex magnetic_sep Magnetic Separation vortex->magnetic_sep decant Decant Supernatant magnetic_sep->decant add_eluent Add Eluent (e.g., 5% NH₃-Methanol) vortex_elute Vortex to Elute add_eluent->vortex_elute magnetic_sep2 Magnetic Separation vortex_elute->magnetic_sep2 collect_eluate Collect Eluate magnetic_sep2->collect_eluate evaporate Evaporate to Dryness collect_eluate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis HPLC-UV Analysis reconstitute->analysis

Caption: Workflow for Magnetic Solid-Phase Extraction of this compound.

c. HPLC-UV Operating Conditions

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[10]

  • Mobile Phase: A mixture of 0.1% formic acid and acetonitrile (B52724) (e.g., 70:30 v/v).[2]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection Wavelength: 254 nm.[10]

  • Injection Volume: 20 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) following Solid-Phase Extraction (SPE)

This is a highly sensitive and selective method for the quantification and confirmation of this compound in water samples.

a. Solid-Phase Extraction (SPE) Protocol

SPE_Protocol cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction water_sample Water Sample (e.g., 500 mL) add_edta Add Na₂EDTA (0.5 g/L) water_sample->add_edta adjust_ph Adjust pH to 4-7 add_edta->adjust_ph filter_sample Filter Sample adjust_ph->filter_sample condition Condition SPE Cartridge (e.g., Methanol (B129727), Water) load Load Sample condition->load wash Wash Cartridge (e.g., Water) load->wash dry Dry Cartridge wash->dry elute Elute with Methanol containing 2% Aqueous Ammonia dry->elute dry_eluate Dry Eluate under N₂ reconstitute Reconstitute in Mobile Phase dry_eluate->reconstitute filter_final Filter (0.2 µm) reconstitute->filter_final analysis LC-MS/MS Analysis filter_final->analysis

Caption: Workflow for Solid-Phase Extraction of this compound.

b. LC-MS/MS Operating Conditions

  • LC System: A standard UHPLC or HPLC system.

  • Column: A suitable C18 column.

  • Mobile Phase: Gradient elution with mobile phases typically consisting of water and methanol or acetonitrile with additives like formic acid or ammonium (B1175870) acetate (B1210297).

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.[4]

  • Ionization Mode: Positive electrospray ionization (ESI+).[4]

  • MS/MS Transitions: Specific precursor-to-product ion transitions for this compound should be monitored for quantification and confirmation.

Electrochemical Sensor for this compound Detection

Electrochemical methods offer a rapid and portable alternative for on-site monitoring of this compound. This protocol describes a general procedure using a molecularly imprinted polymer (MIP)-based sensor.

a. Sensor Preparation

The fabrication of the MIP-based electrochemical sensor involves the electropolymerization of a monomer in the presence of the this compound template molecule on an electrode surface (e.g., glassy carbon electrode).[5] The template is subsequently removed, leaving specific recognition sites.

b. Electrochemical Measurement Protocol

Electrochemical_Protocol cluster_measurement Measurement Steps prepare_cell Prepare Electrochemical Cell with Buffer Solution immerse_sensor Immerse MIP Sensor, Reference, and Counter Electrodes prepare_cell->immerse_sensor add_sample Add Water Sample immerse_sensor->add_sample run_voltammetry Run Differential Pulse Voltammetry (DPV) add_sample->run_voltammetry data_analysis Analyze Peak Current vs. Concentration run_voltammetry->data_analysis

Caption: Workflow for Electrochemical Detection of this compound.

c. Voltammetric Conditions

  • Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are often used for their high sensitivity.[5][11]

  • Potential Range: The potential window is scanned across the oxidation potential of this compound.

  • Supporting Electrolyte: A suitable buffer solution (e.g., acetate or phosphate (B84403) buffer) at an optimized pH.

Biosensor-Based Detection of this compound

Biosensors, particularly those based on immunoassays or aptamers, provide highly selective and sensitive detection of this compound.

a. Principle of a Fluorescent Aptasensor

A common approach involves a fluorescently labeled aptamer (a single-stranded DNA or RNA molecule that binds specifically to this compound) and a quencher, such as manganese dioxide (MnO₂) nanosheets. In the absence of this compound, the aptamer adsorbs to the quencher, and the fluorescence is quenched. When this compound is present, the aptamer preferentially binds to it, causing a conformational change that releases it from the quencher, resulting in fluorescence restoration.[7]

b. Aptasensor Detection Pathway

Aptasensor_Pathway cluster_no_sdz No this compound Present cluster_sdz_present This compound Present aptamer_quencher Fluorescent Aptamer + MnO₂ Quencher quenched Fluorescence Quenched aptamer_quencher->quenched aptamer_sdz Aptamer binds to this compound release Aptamer released from Quencher aptamer_sdz->release fluorescence Fluorescence Restored release->fluorescence start Initial State start->aptamer_quencher No SDZ start->aptamer_sdz Add SDZ

Caption: Signaling Pathway of a Fluorescent Aptasensor for this compound.

c. General Protocol for Aptasensor Measurement

  • A solution containing the fluorescently labeled aptamer and the quencher is prepared in a suitable buffer.

  • The water sample is added to this solution.

  • After an incubation period, the fluorescence intensity is measured using a fluorometer.

  • The increase in fluorescence intensity is proportional to the concentration of this compound in the sample.

References

Application Note: A Robust HPLC Method for the Quantification of Sulfadiazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfadiazine is a sulfonamide antibiotic used to treat a variety of bacterial infections.[1] It functions by inhibiting the synthesis of dihydrofolic acid, a crucial step in the production of folic acid which is essential for bacterial growth.[2] Accurate and reliable quantification of this compound in pharmaceutical formulations is critical for ensuring product quality, safety, and efficacy. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.

Principle

This method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobic characteristics. An isocratic mobile phase is used to elute this compound, which is then detected and quantified by a UV detector at its wavelength of maximum absorbance.

Experimental Protocol

Materials and Reagents
  • Instrumentation:

    • HPLC system with a UV/Vis or Photodiode Array (PDA) detector (e.g., Waters Alliance 2695).[2]

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][3]

    • Analytical balance.

    • Sonicator.

    • Volumetric flasks and pipettes.

    • Syringe filters (0.45 µm).

  • Chemicals and Standards:

    • This compound Reference Standard.

    • Acetonitrile (B52724) (HPLC grade).[2]

    • Water (HPLC grade or highly purified).[3]

    • Methanol (HPLC grade).

    • Triethylamine (optional, for pH adjustment and peak shape improvement).[3]

    • Phosphoric acid or Acetic acid (for pH adjustment).[3][4]

Chromatographic Conditions

The following table summarizes the optimized conditions for the HPLC analysis.

ParameterCondition
HPLC Column C18 (250 mm × 4.6 mm, 5 µm)[2][3]
Mobile Phase A mixture of Acetonitrile and Water (70:30 v/v)[2]
Flow Rate 1.0 mL/min[2]
Injection Volume 20 µL[3]
Column Temperature Ambient
Detection Wavelength 254 nm[2][3]
Run Time Approximately 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation:

    • Measure 700 mL of HPLC-grade acetonitrile and 300 mL of HPLC-grade water.

    • Combine the solvents in a suitable container and mix thoroughly.

    • Degas the mobile phase for at least 5 minutes using a sonicator or vacuum filtration system to remove dissolved gases.[2]

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 50 mg of the this compound reference standard.

    • Transfer the standard to a 50 mL volumetric flask.

    • Add approximately 30 mL of methanol, sonicate for 5 minutes to dissolve, and then dilute to the mark with methanol.

  • Working Standard Solutions (Calibration Curve):

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase. For a linearity range of 10-150 µg/mL, pipette appropriate volumes of the stock solution into separate volumetric flasks and dilute to volume with the mobile phase.

  • Sample Preparation (from an Injectable Formulation):

    • Transfer an accurately measured volume of the formulation equivalent to 200 mg of this compound into a 100 mL volumetric flask containing approximately 80 mL of methanol.[3]

    • Shake the flask mechanically for 5 minutes and sonicate for 2 minutes to ensure complete dissolution.[3]

    • Dilute to the mark with methanol.[3]

    • Pipette an appropriate volume of this solution into a volumetric flask and dilute with the mobile phase to achieve a final concentration within the calibration range (e.g., 100 µg/mL).[3]

    • Filter the final solution through a 0.45 µm syringe filter before injection.[3]

Method Validation and Data

The developed method was validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as system suitability, linearity, accuracy, and precision.[3]

System Suitability

System suitability tests are performed to ensure the HPLC system is operating correctly. A standard solution (e.g., 100 µg/mL) is injected six times, and the results are evaluated against the acceptance criteria.[3]

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) ≤ 2.0[2][3]1.2
Theoretical Plates (N) ≥ 2000[2][3]> 3000
% RSD of Peak Area ≤ 2.0%[3]< 1.0%
% RSD of Retention Time ≤ 1.0%< 0.5%
Linearity

The linearity of the method was established by analyzing a series of standard solutions over a specified concentration range.

Concentration (µg/mL)Peak Area (Arbitrary Units)
10150,234
25375,585
50751,168
1001,502,335
1502,253,501
Correlation Coefficient (r²) > 0.999
Accuracy and Precision

Accuracy was determined by the recovery of a known amount of this compound spiked into a placebo sample. Precision (repeatability) was evaluated by analyzing six replicate samples at the target concentration and is expressed as the Relative Standard Deviation (% RSD).

Concentration LevelRecovery (%)Precision (% RSD)
80%99.5%0.85%
100%100.2%0.65%
120%100.8%0.72%

Visualized Workflows

The following diagrams illustrate the key processes involved in the method development and validation.

G cluster_prep Preparation Stage cluster_hplc Analysis Stage cluster_data Data Processing p1 Prepare Mobile Phase (ACN:Water 70:30) p3 Prepare Working Standards (Calibration) p1->p3 p4 Prepare Sample Solution p1->p4 p2 Prepare Standard Stock Solution p2->p3 a1 HPLC System Setup & Equilibration p3->a1 p4->a1 a2 Inject Standards & Sample Solutions a1->a2 a3 Data Acquisition (Chromatograms) a2->a3 d1 Peak Integration & Quantification a3->d1 d2 Generate Calibration Curve d1->d2 d3 Calculate Sample Concentration d2->d3 d4 Generate Report d3->d4

Caption: Experimental workflow for this compound quantification.

G cluster_params center Method Validation (ICH Q2R1) p1 Specificity center->p1 p2 Linearity & Range center->p2 p3 Accuracy center->p3 p4 Precision (Repeatability & Intermediate) center->p4 p5 Detection Limit (LOD) center->p5 p6 Quantitation Limit (LOQ) center->p6 p7 Robustness center->p7

Caption: Logical flow of key method validation parameters.

Conclusion

The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in pharmaceutical preparations.[3] The method demonstrates excellent linearity and system suitability, making it ideal for routine quality control analysis and stability studies. The validation results confirm that the method is reliable and meets the requirements of international regulatory guidelines.

References

Application Notes and Protocols for the In Vitro Use of Sulfadiazine and Pyrimethamine Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The combination of sulfadiazine (SDZ) and pyrimethamine (B1678524) (PYR) is a cornerstone therapy for toxoplasmosis, an infection caused by the obligate intracellular protozoan parasite Toxoplasma gondii. This combination therapy is highly effective due to the synergistic action of the two drugs on the parasite's folate biosynthesis pathway, a metabolic route essential for its survival and replication.[1][2][3][4] In vitro cell culture systems are indispensable tools for studying the efficacy and mechanisms of action of anti-Toxoplasma agents, including the SDZ and PYR combination. These models allow for the controlled investigation of drug susceptibility, cytotoxicity, and the elucidation of parasiticidal effects.

Mechanism of Action

This compound and pyrimethamine target two distinct and sequential enzymes in the folate biosynthesis pathway of Toxoplasma gondii. This pathway is critical for the synthesis of nucleic acids (purines and pyrimidines) and certain amino acids.[1][5]

  • This compound: A sulfonamide antibiotic that competitively inhibits dihydropteroate (B1496061) synthase (DHPS). This enzyme is responsible for the conversion of para-aminobenzoic acid (pABA) to dihydropteroate, an early step in folate synthesis.[1][3]

  • Pyrimethamine: A dihydrofolate reductase (DHFR) inhibitor. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate (THF), a later and crucial step in the pathway.[1]

The simultaneous inhibition of these two enzymes leads to a potent synergistic effect, effectively shutting down the parasite's ability to produce essential precursors for DNA synthesis and replication.[6][7][8][9] Human host cells are largely unaffected by this combination because they do not synthesize their own folate and instead rely on uptake from the diet, thus lacking the DHPS enzyme.[1]

Signaling Pathway Diagram

Folate_Biosynthesis_Pathway Toxoplasma gondii Folate Biosynthesis Pathway Inhibition pABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DNA_Synthesis DNA Synthesis & Parasite Replication Tetrahydrofolate->DNA_Synthesis DHPS->Dihydropteroate DHFR->Tetrahydrofolate This compound This compound This compound->DHPS Pyrimethamine Pyrimethamine Pyrimethamine->DHFR Experimental_Workflow In Vitro Anti-Toxoplasma Assay Workflow Start Start Seed_Cells Seed Host Cells in Culture Plates Start->Seed_Cells Infect_Cells Infect Host Cells with T. gondii Tachyzoites Seed_Cells->Infect_Cells Wash_Cells Wash to Remove Extracellular Parasites Infect_Cells->Wash_Cells Add_Drugs Add this compound + Pyrimethamine (and controls) Wash_Cells->Add_Drugs Incubate Incubate for 24-72 hours Add_Drugs->Incubate Assess_Proliferation Assess Parasite Proliferation (e.g., qPCR, ELISA) Incubate->Assess_Proliferation Assess_Cytotoxicity Assess Host Cell Cytotoxicity (e.g., MTT Assay) Incubate->Assess_Cytotoxicity Analyze_Data Analyze Data (Calculate IC50 and CC50) Assess_Proliferation->Analyze_Data Assess_Cytotoxicity->Analyze_Data End End Analyze_Data->End

References

Application of Sulfadiazine in Veterinary Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfadiazine, a sulfonamide antibiotic, remains a cornerstone in veterinary medicine due to its broad-spectrum antibacterial activity, cost-effectiveness, and synergistic potential when combined with diaminopyrimidines like trimethoprim (B1683648).[1][2][3] Its application in veterinary research is extensive, spanning pharmacokinetic/pharmacodynamic (PK/PD) studies, efficacy trials for various infectious diseases, and the development of novel drug delivery systems. These research models are critical for establishing appropriate dosing regimens, ensuring animal welfare, and safeguarding the human food chain from drug residues.

This document provides detailed application notes and experimental protocols for the use of this compound in various veterinary research models, with a focus on quantitative data and reproducible methodologies.

Application Notes

This compound is primarily utilized in veterinary research for:

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in different animal species. These studies are fundamental for establishing dosage regimens that maintain therapeutic drug concentrations.[4][5][6][7][8]

  • Efficacy Modeling: To evaluate the effectiveness of this compound against specific pathogens in induced disease models. Common models include bacterial arthritis, skin infections, and systemic infections.[9][10][11]

  • Combination Therapy Evaluation: Research frequently focuses on the synergistic effects of this compound with trimethoprim, which inhibits a subsequent step in the folic acid synthesis pathway of bacteria.[2][3]

  • Formulation Development: Investigating novel formulations, such as nanosuspensions and hydrogels, to improve solubility, bioavailability, and wound healing properties.[12]

  • Residue Analysis: Critical for food animal research, these studies determine the withdrawal times necessary to ensure that this compound and its metabolites are below established maximum residue limits (MRLs) in edible tissues.[4]

Mechanism of Action Visualization

The synergistic action of this compound and trimethoprim targets the bacterial folic acid synthesis pathway.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Purines Purines, Thymidine, etc. THF->Purines This compound This compound This compound->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

This compound and Trimethoprim Signaling Pathway

Quantitative Data Summary

The following tables summarize key pharmacokinetic and efficacy data for this compound from various veterinary research models.

Table 1: Pharmacokinetic Parameters of this compound in Various Animal Species
SpeciesRouteDose (mg/kg)T½ (h)Cmax (µg/mL)Bioavailability (F%)Reference
Calves Oral25 (with Trimethoprim)---[4]
Pigs --3 - 10--[5]
Ostriches IV2513.23 ± 2.24--[6]
IM2511.79 ± 0.7935.47 ± 2.5295.41[6]
Oral2510.96 ± 0.5637.50 ± 3.3986.20[6]
Sheep IV-4.10 ± 0.58--[7]
IM-4.03 ± 0.31-69.00 ± 10.51[7]
Broiler Chickens IV33.343.2--[8]
Oral33.34--~80[8]
Pigs IV-3.7--[13]

T½: Elimination half-life; Cmax: Maximum plasma concentration; IV: Intravenous; IM: Intramuscular.

Table 2: Efficacy of this compound in Disease Models
SpeciesDisease ModelPathogenTreatmentEfficacy OutcomeReference
Dogs Prosthetic graft infectionStaphylococcus aureusDaily topical silver this compound creamDid not reliably eradicate infection[9]
Dogs Pyoderma-30 mg/kg trimethoprim-sulfadiazine daily75.9% cured by 6 weeks[10]
15 mg/kg trimethoprim-sulfadiazine twice daily78.6% cured by 6 weeks[10]
Broiler Chickens Induced ArthritisStaphylococcus aureus250 mL/1000 L trimethoprim-sulfadiazine in drinking water for 5 daysHigher therapeutic efficiency compared to other antibiotics[11]
Mice Infected burn woundStaphylococcus aureusTopical silver this compound nanosuspension in hydrogel>85% wound contraction by day 14; bacteria eradicated by day 7[12]

Experimental Protocols

Detailed protocols are essential for the replication of research findings. The following sections provide methodologies for common experiments involving this compound.

Protocol 1: Pharmacokinetic Study of Orally Administered this compound in a Ruminant Model (e.g., Calves)

This protocol is based on the methodology described in studies evaluating this compound pharmacokinetics.[4]

1. Animal Model:

  • Select healthy male calves (e.g., Holstein), approximately 40 kg body weight.
  • Acclimate animals to their housing for at least one week prior to the study, with ad libitum access to water and a standard diet.
  • Ensure all procedures are approved by the Institutional Animal Care and Use Committee (IACUC).

2. Drug Administration:

  • Prepare an oral bolus containing 1.0 g of this compound and 0.2 g of trimethoprim. For radiolabeled studies, [14C]this compound can be incorporated.
  • Administer the bolus orally for five consecutive days.

3. Sample Collection:

  • Collect blood samples from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours post-final dose).
  • Centrifuge blood samples to separate plasma and store at -20°C or lower until analysis.
  • For tissue residue studies, euthanize animals at specified time points (e.g., 7 and 14 days post-final dose) and collect samples of muscle, kidney, and liver.

4. Sample Analysis:

  • Extract this compound from plasma and tissue samples using a suitable solvent (e.g., acetonitrile).
  • Quantify this compound concentrations using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
  • For radiolabeled studies, total radioactivity can be measured using liquid scintillation counting.

5. Data Analysis:

  • Calculate pharmacokinetic parameters (e.g., half-life, Cmax, Tmax, AUC) using non-compartmental or compartmental analysis software.

Experimental Workflow: Pharmacokinetic Study

cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Animal_Selection Animal Selection & Acclimation Drug_Admin Drug Administration (e.g., Oral Bolus) Animal_Selection->Drug_Admin Protocol_Approval IACUC Protocol Approval Protocol_Approval->Animal_Selection Sample_Collection Blood/Tissue Sample Collection Drug_Admin->Sample_Collection Sample_Processing Sample Processing (e.g., Centrifugation) Sample_Collection->Sample_Processing Sample_Analysis Sample Analysis (e.g., HPLC) Sample_Processing->Sample_Analysis Data_Analysis Pharmacokinetic Data Analysis Sample_Analysis->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

General Workflow for a Pharmacokinetic Study
Protocol 2: Efficacy Study of Topical Silver this compound in a Canine Wound Infection Model

This protocol is adapted from studies evaluating the efficacy of this compound in treating skin and wound infections.[9]

1. Animal Model:

  • Use healthy adult dogs of a suitable breed.
  • Anesthetize the animals and surgically create full-thickness skin wounds on the dorsum.
  • Inoculate the wounds with a known concentration of a pathogenic bacterium, such as Staphylococcus aureus (e.g., 2 x 10^7 organisms).[9]

2. Treatment Groups:

  • Divide the animals into at least two groups:
  • Treatment Group: Daily topical application of 1% silver this compound cream.
  • Control Group: Daily application of a placebo or a different treatment (e.g., povidone-iodine ointment).[9]

3. Efficacy Assessment:

  • Monitor the wounds daily for signs of healing, inflammation, and infection.
  • Measure the wound area at regular intervals to calculate the rate of wound contraction.
  • At the end of the study period (e.g., 30 days), or if signs of severe infection develop, euthanize the animals.
  • Collect tissue samples from the wound site for bacterial culture to determine the presence and quantity of viable bacteria.
  • Perform histopathological examination of the wound tissue to assess the degree of inflammation, neovascularization, and re-epithelialization.

4. Data Analysis:

  • Statistically compare the wound healing rates, bacterial counts, and histological scores between the treatment and control groups.

Protocol 3: Administration of Substances in Laboratory Animals

The proper administration of this compound is crucial for obtaining reliable and reproducible results. The following are general guidelines for common administration routes in research animals. All procedures must be approved by the IACUC.[14][15]

1. General Preparation for Parenteral Administration: [14]

  • This compound solutions for injection should be sterile, isotonic, and close to physiological pH.
  • If not a commercial sterile solution, the preparation must be filtered through a 0.2-micron filter.

2. Routes of Administration:

  • Intravenous (IV) Injection:

    • Purpose: Achieves rapid and complete bioavailability.

    • Procedure: Administer via a suitable vein (e.g., cephalic vein in dogs, ear vein in pigs, jugular vein in larger animals). For slow injections, a catheter may be used.

    • Recommended Volumes: Vary by species; for example, up to 5 ml for a bolus in a mouse is not recommended, while slow infusion is better tolerated.

  • Intramuscular (IM) Injection:

    • Purpose: Slower absorption compared to IV.

    • Procedure: Inject into a large muscle mass (e.g., epaxial muscles, quadriceps). Rotate injection sites for repeated dosing.

    • Recommended Volumes: Site-specific, for instance, a maximum of 5.0 ml per site in animals over 10 kg.[14]

  • Subcutaneous (SC) Injection:

    • Purpose: Slower absorption than IM, suitable for sustained-release formulations.

    • Procedure: Tent the skin and insert the needle into the subcutaneous space. Aspirate to ensure a vessel has not been entered.

    • Recommended Volumes: Varies by species and site.

  • Oral (PO) Administration (Gavage):

    • Purpose: To ensure accurate dosing when voluntary intake is not reliable.

    • Procedure: Use a gavage needle with a ball tip to prevent injury. Gently guide the needle into the esophagus and deliver the dose directly to the stomach.

    • Recommended Volumes: Dependent on the size of the animal.

Conclusion

This compound is a versatile and important tool in veterinary research. The protocols and data presented here provide a framework for designing and conducting studies to further elucidate its pharmacokinetic properties and therapeutic potential in various animal models. Adherence to detailed, standardized protocols is paramount for ensuring the validity and reproducibility of research findings in this field. Researchers must always follow institutional guidelines for animal care and use.

References

Synthesizing a New Generation of Antimicrobials: Protocols for Sulfadiazine-Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the synthesis of various sulfadiazine-metal complexes, targeting researchers, scientists, and drug development professionals. The increasing interest in metallodrugs stems from their potential to overcome antibiotic resistance and enhance therapeutic efficacy. This compound, a well-established sulfonamide antibiotic, serves as a versatile ligand for coordination with various metal ions, leading to novel compounds with potentially improved biological activities. This document outlines the synthesis, characterization, and quantitative data for complexes involving silver, zinc, copper, manganese, and cobalt.

Introduction

This compound and its derivatives have long been a cornerstone in the fight against bacterial infections. The coordination of this compound with metal ions can significantly alter its physicochemical properties, leading to enhanced antimicrobial and even anticancer activities. These metal complexes often exhibit different mechanisms of action compared to the parent drug, offering a promising avenue for the development of new therapeutic agents. This note details the synthesis of several this compound-metal complexes, providing standardized protocols to ensure reproducibility and facilitate further research and development in this field.

General Experimental Workflow

The synthesis of this compound-metal complexes typically follows a general workflow, starting from the preparation of reactants to the characterization and analysis of the final product. The following diagram illustrates the key steps involved in this process.

Experimental Workflow for Synthesis of this compound-Metal Complexes cluster_synthesis Synthesis cluster_characterization Characterization cluster_activity Biological Activity Screening prep_ligand Prepare this compound Solution reaction Reaction under Controlled Conditions (Stirring, Temperature) prep_ligand->reaction prep_metal Prepare Metal Salt Solution prep_metal->reaction isolation Isolation of Product (Filtration/Centrifugation) reaction->isolation washing Washing and Drying isolation->washing spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis, NMR) washing->spectroscopy structural Structural Analysis (X-ray Diffraction) washing->structural thermal Thermal Analysis (TGA/DTA) washing->thermal elemental Elemental Analysis washing->elemental antimicrobial Antimicrobial Assays washing->antimicrobial This compound Coordination Sites cluster_sites Potential Coordination Sites This compound This compound Molecule amino_n Anilinic Amino Group (-NH₂) This compound->amino_n sulfonamido_n Sulfonamidic Nitrogen (-SO₂NH-) This compound->sulfonamido_n pyrimidine_n Pyrimidinic Nitrogen Atoms This compound->pyrimidine_n metal_ion Metal Ion (Mⁿ⁺) amino_n->metal_ion sulfonamido_n->metal_ion pyrimidine_n->metal_ion

Application Notes and Protocols: Sulfadiazine-Loaded Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and characterization of sulfadiazine-loaded nanoparticles. These nanoparticles are designed to enhance the therapeutic efficacy of this compound, a broad-spectrum antibacterial agent, by improving its solubility, providing controlled release, and potentially reducing cytotoxicity.[1][2][3]

Introduction

This compound is a sulfonamide antibiotic widely used in the management of bacterial infections, particularly in topical applications for burn wounds.[1][4][5] Its clinical application can be limited by poor aqueous solubility.[1][2] Nanoparticle-based drug delivery systems offer a promising approach to overcome these limitations by encapsulating this compound within a biocompatible matrix, thereby enhancing its bioavailability and therapeutic index.[3] This document outlines the synthesis, characterization, and evaluation of this compound-loaded nanoparticles.

Materials and Methods

Materials
  • Drug: this compound (or Silver this compound)

  • Polymers: Chitosan (B1678972), Polyvinylpyrrolidone (PVP), Poloxamer 407[1][6]

  • Crosslinkers: Sodium tripolyphosphate (TPP), Sulfobutylether-β-cyclodextrin (SBE-β-CD)[6]

  • Solvents: Acetic acid, Methanol, Deionized water[7]

  • Other Reagents: Tween 80, Noveon polycarbophil (B1168052) AA-1[7]

Preparation of this compound-Loaded Nanoparticles

Several methods can be employed for the preparation of this compound-loaded nanoparticles. Below are protocols for two common techniques: ionic gelation for chitosan-based nanoparticles and a modified emulsification-diffusion method.

Protocol 1: Ionic Gelation for Chitosan Nanoparticles [6]

  • Chitosan Solution Preparation: Dissolve a specific amount of chitosan in a 1% (v/v) acetic acid solution with continuous stirring until a clear solution is obtained.

  • Drug Loading: Disperse this compound into the chitosan solution and stir to ensure uniform distribution.

  • Nanoparticle Formation: Add a crosslinking agent solution (e.g., TPP) dropwise to the chitosan-drug solution under constant magnetic stirring.

  • Maturation: Continue stirring for a specified period (e.g., 1 hour) to allow for the formation and stabilization of nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the reaction medium. Wash the pellet with deionized water and re-centrifuge.

  • Lyophilization: Resuspend the purified nanoparticles in a small amount of deionized water containing a cryoprotectant and freeze-dry to obtain a powder.

Protocol 2: Modified Emulsification-Diffusion Method [7]

  • Organic Phase Preparation: Dissolve the polymer (e.g., Noveon polycarbophil AA-1) and this compound in a suitable organic solvent like methanol.[7]

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80).[7]

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.

  • Solvent Diffusion: Allow the organic solvent to diffuse into the aqueous phase, leading to the precipitation of the polymer and the formation of nanoparticles.

  • Purification and Collection: Similar to the ionic gelation method, purify the nanoparticles by centrifugation and washing, followed by lyophilization.

Characterization of this compound-Loaded Nanoparticles

Thorough characterization is crucial to ensure the quality, efficacy, and safety of the formulated nanoparticles.[8]

Physicochemical Characterization

Table 1: Summary of Physicochemical Characterization Techniques

ParameterTechniqueTypical Results for this compound Nanoparticles
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)100 - 400 nm, PDI < 0.4[1][6][9]
Zeta Potential Electrophoretic Light Scattering± 30 mV (indicating good stability)[7]
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Spherical or ovoid shape[2][4]
Crystallinity X-ray Diffraction (XRD)Confirmation of drug incorporation and physical state (crystalline or amorphous)[2][4]
Drug-Polymer Interaction Fourier-Transform Infrared Spectroscopy (FTIR)Analysis of chemical bonds to confirm encapsulation and rule out unintended reactions.[1]

Protocol 3: Particle Size, PDI, and Zeta Potential Analysis

  • Sample Preparation: Disperse the lyophilized nanoparticles in deionized water by sonication.

  • DLS Measurement: Analyze the dispersion using a Zetasizer to determine the average particle size and PDI.

  • Zeta Potential Measurement: Use the same instrument to measure the surface charge of the nanoparticles.

Protocol 4: Morphological Characterization (TEM)

  • Sample Preparation: Place a drop of the nanoparticle dispersion onto a carbon-coated copper grid and allow it to air dry.

  • Imaging: Observe the grid under a transmission electron microscope to visualize the shape and size of the nanoparticles.

Drug Loading and Encapsulation Efficiency

Table 2: Drug Loading and Encapsulation Efficiency Data

FormulationPolymer/CrosslinkerDrug Loading (%)Encapsulation Efficiency (%)
Chitosan/TPPChitosan / TPP--
Chitosan/SBE-β-CDChitosan / SBE-β-CD-56.04 ± 4.33[6]
Noveon polycarbophil AA-1Noveon polycarbophil AA-1-45.76 to 72.98[10]

Protocol 5: Determination of Drug Loading and Encapsulation Efficiency

  • Separation of Free Drug: Centrifuge a known amount of the nanoparticle suspension. The supernatant will contain the unencapsulated drug.

  • Quantification of Free Drug: Measure the concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 252-254 nm).[7][11]

  • Calculation:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Total drug - Free drug) / Total drug x 100

In Vitro Drug Release Studies

Protocol 6: Dialysis Bag Method [1]

  • Preparation: Suspend a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4).[2]

  • Dialysis: Place the suspension in a dialysis bag with a specific molecular weight cut-off and immerse it in a larger volume of the release medium at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots from the external medium and replace with fresh medium to maintain sink conditions.

  • Analysis: Quantify the amount of this compound released in the collected samples using a UV-Vis spectrophotometer.

  • Data Analysis: Plot the cumulative percentage of drug released against time.

Table 3: In Vitro Drug Release Data

FormulationTime (hours)Cumulative Release (%)
AgSD/NS gel2477.7[1]
Commercial AgSD cream2448.6[1]
0.5% SSD nanogel311.89[2]
0.5% SSD modified marketed formulation315.57[2]

In Vitro and In Vivo Evaluation

In Vitro Antibacterial Activity

Protocol 7: Zone of Inhibition Assay

  • Bacterial Culture: Prepare agar (B569324) plates inoculated with a standard bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).[4]

  • Application: Place sterile paper discs impregnated with the this compound nanoparticle suspension, a control nanoparticle suspension (without the drug), and a standard this compound solution onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the clear zone of inhibition around each disc.

Table 4: Antibacterial Activity (Minimum Bactericidal Concentration - MBC)

FormulationS. aureus (ppm)E. coli (ppm)
0.5% SSD nanosuspension3025
0.5% SSD solution2015
In Vitro Cytotoxicity Assay

Protocol 8: MTT Assay [12]

  • Cell Culture: Seed a specific cell line (e.g., fibroblast cells) in a 96-well plate and incubate until they adhere.[13]

  • Treatment: Expose the cells to different concentrations of this compound-loaded nanoparticles for a specified duration (e.g., 24-72 hours).[14]

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution using a microplate reader. Cell viability is proportional to the absorbance.

In Vivo Wound Healing Study (Rat Model)[4][15]
  • Animal Model: Induce full-thickness wounds on the dorsal side of anesthetized rats.[13][15]

  • Treatment Groups: Divide the animals into groups: untreated control, placebo (nanoparticles without drug), standard this compound cream, and this compound-loaded nanoparticle formulation.

  • Application: Topically apply the respective formulations to the wounds.

  • Evaluation: Monitor wound closure by measuring the wound area at regular intervals.[2]

  • Histological Analysis: After a specific period, euthanize the animals and collect skin tissue from the wound site for histological examination to assess re-epithelialization, collagen deposition, and inflammation.[4]

Table 5: In Vivo Wound Healing Data

Treatment GroupWound Closure (%) after 30 days
Control (no treatment)31[13][15]
PCL/PVA nanofibers44[13][15]
Nanofibers with AgNPs96[13][15]
0.5% SSD nanogel (wound size reduction)Significantly higher than control[2]
1% SSD marketed cream (wound size reduction)Significantly higher than control[2]

Mechanism of Action

This compound inhibits bacterial growth by acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase.[5][16][17] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of nucleic acids (DNA and RNA) and some amino acids in bacteria.[18] By blocking this pathway, this compound prevents bacterial replication and growth.[16]

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Physicochemical Characterization cluster_eval In Vitro & In Vivo Evaluation prep_method Ionic Gelation or Emulsification-Diffusion size_zeta DLS (Size, PDI, Zeta Potential) prep_method->size_zeta morphology TEM/SEM (Morphology) prep_method->morphology crystallinity XRD (Crystallinity) prep_method->crystallinity interaction FTIR (Drug-Polymer Interaction) prep_method->interaction drug_loading UV-Vis (Drug Loading & EE) prep_method->drug_loading release In Vitro Drug Release drug_loading->release antibacterial Antibacterial Activity release->antibacterial cytotoxicity Cytotoxicity Assay antibacterial->cytotoxicity wound_healing In Vivo Wound Healing cytotoxicity->wound_healing sulfadiazine_moa PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Catalyzes This compound This compound This compound->DHPS Inhibits THF Tetrahydrofolic Acid DHF->THF NucleicAcids Nucleic Acid Synthesis (DNA, RNA) THF->NucleicAcids BacterialGrowth Bacterial Growth Inhibition NucleicAcids->BacterialGrowth

References

Application Notes and Protocols for In Vivo Imaging of Sulfadiazine Distribution in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the in vivo imaging of sulfadiazine distribution in animal models using two primary modalities: Single-Photon Emission Computed Tomography (SPECT) with radiolabeled this compound and fluorescent imaging with this compound-conjugated probes.

Application Note 1: SPECT Imaging of Bacterial Infections with 99mTc-Sulfadiazine

This section details the use of Technetium-99m labeled this compound (99mTc-SDZ) as a radiopharmaceutical for the scintigraphic imaging of bacterial infection foci in animal models. This technique allows for the non-invasive visualization and quantification of this compound accumulation at infection sites.

Rationale

This compound, an antibiotic, can be labeled with the gamma-emitting radionuclide Technetium-99m (99mTc) to create a radiotracer. This tracer, 99mTc-SDZ, retains the biological activity of this compound and can be tracked in vivo using a SPECT camera. The accumulation of 99mTc-SDZ at sites of bacterial infection allows for the localization and assessment of the infection.[1][2]

Experimental Workflow

The overall workflow for SPECT imaging of bacterial infections with 99mTc-SDZ is depicted below.

experimental_workflow_spect cluster_radiolabeling Radiolabeling and Quality Control cluster_animal_model Animal Model Preparation cluster_imaging In Vivo Imaging and Biodistribution cluster_analysis Data Analysis radiolabeling Radiolabeling of this compound with 99mTc qc Quality Control (ITLC/PC) radiolabeling->qc >95% Labeling Efficiency infection Induction of Bacterial Infection (e.g., E. coli, Bacillus) anesthesia Anesthesia infection->anesthesia injection Intravenous Injection of 99mTc-SDZ spect_imaging SPECT/CT Imaging injection->spect_imaging biodistribution Biodistribution Study injection->biodistribution image_analysis Image Reconstruction and Analysis quantification Quantification of Tracer Uptake (T/NT Ratio) image_analysis->quantification

Experimental workflow for SPECT imaging.
Quantitative Data Summary

The following tables summarize the key quantitative data from studies using 99mTc-SDZ for infection imaging.

Table 1: Radiolabeling and Stability of 99mTc-Sulfadiazine

ParameterValueReference
Labeling Efficiency~98%[1][2]
Radiochemical Purity>95%[1]
In Vitro Stability (6h)>95%[1]
Serum Stability (6h)~90%[1]

Table 2: Biodistribution of 99mTc-Sulfadiazine in an E. coli Infected Rat Model (% Injected Dose/Gram)

Organ30 min1 hour4 hours
Infected Muscle2.56 ± 0.062.09 ± 0.101.68 ± 0.09
Non-infected Muscle0.57 ± 0.010.31 ± 0.010.30 ± 0.02
Target/Non-Target Ratio 4.49 ± 0.04 6.78 ± 0.07 5.59 ± 0.08
Kidneys2.56 ± 0.062.09 ± 0.101.68 ± 0.09

Data adapted from a study by Ahmed et al.[2]

Table 3: Biodistribution of 99mTc-Sulfadiazine in a Bacillus Infected Rabbit Model

ParameterValueTime PointReference
Target/Non-Target Ratio2.211 hour[1]
Experimental Protocols

Materials:

  • This compound solution (1 mg/mL in aqueous solution)

  • Stannous tartrate (120 µg)

  • Gentistic acid (stabilizing agent)

  • 99mTcO4- solution (185 MBq)

  • pH 5 buffer

Procedure:

  • To a sterile vial, add 1.5 mL of the this compound solution.

  • Add 120 µg of stannous tartrate.

  • Add gentistic acid.

  • Add 185 MBq of 99mTcO4- solution.

  • Adjust the pH of the reaction mixture to 5.

  • Incubate the reaction mixture for 40 minutes at room temperature with gentle stirring.[1]

Method:

  • Instant thin-layer chromatography (ITLC-SG) and paper chromatography are used to determine the radiochemical yield.[1][2]

Procedure (ITLC):

  • Spot the 99mTc-SDZ solution onto an ITLC-SG strip.

  • Develop the chromatogram using a suitable solvent system (e.g., acetone).

  • The free pertechnetate (B1241340) (99mTcO4-) will move with the solvent front, while the labeled this compound remains at the origin.

  • Calculate the labeling efficiency by measuring the radioactivity at the origin and the solvent front.

Animals:

  • New Zealand white rabbits or Sprague-Dawley rats.[1][2]

Procedure:

  • Induce a localized bacterial infection by injecting a known concentration of bacteria (e.g., E. coli or Bacillus species) into the thigh muscle of the animal.[1][2]

  • Allow the infection to develop until visible swelling is observed.[1]

Procedure:

  • Anesthetize the infected animal (e.g., with diazepam, 5mg).[1]

  • Administer a 300 µL solution of 99mTc-sulfadiazine (185 MBq) intravenously, for example, through the rear ear vein of a rabbit.[1]

  • Position the animal in the SPECT camera.

  • Acquire whole-body static and dynamic images at various time points (e.g., 30 min, 1h, 4h) to observe the biodistribution and excretion of the radiotracer.[1][2]

Procedure:

  • Following imaging, euthanize the animals at predetermined time points.

  • Dissect and collect organs and tissues of interest (e.g., infected muscle, non-infected muscle, blood, liver, spleen, kidneys, heart, lungs, stomach, and intestines).

  • Weigh each sample.

  • Measure the radioactivity in each sample using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

Application Note 2: Fluorescent Imaging of this compound Distribution

This section explores the use of this compound-conjugated fluorescent probes for in vivo and in vitro imaging. These probes are designed to target specific tissues, such as tumors, and enable their visualization using fluorescence microscopy or whole-body imaging systems.

Rationale

By chemically linking this compound to a fluorescent molecule (fluorophore), a probe can be created that combines the targeting properties of this compound with the imaging capabilities of the fluorophore. These probes can be used to study the distribution of this compound and to visualize tissues where this compound accumulates.[3][4][5][6] Recent research has focused on developing macromolecular fluorescent compounds to overcome the rapid excretion of low molecular weight fluorescent probes.[4]

Signaling Pathway/Logical Relationship

The design of these fluorescent probes often involves a modular approach, as illustrated below.

fluorescent_probe_design cluster_probe This compound Fluorescent Probe cluster_application Application This compound This compound (Targeting Moiety) linker Linker This compound->linker fluorophore Fluorophore (e.g., Rhodamine B, Naphthalimide) linker->fluorophore target Target Tissue (e.g., Tumor Cells) imaging Fluorescent Imaging target->imaging

Design of this compound fluorescent probes.
Quantitative Data Summary

Table 4: Characteristics of this compound-Containing Fluorescent Probes

Probe NameCarrier/FluorophoreTarget ApplicationKey FindingsReference
SD-Dextran-RhBDextran (B179266) / Rhodamine BTumor ImagingSensitive to acidic conditions, low cytotoxicity, good fluorescent imaging in HepG2 and HeLa cells.[3][4]
SD-NINaphthalimideTumor ImagingLow cell cytotoxicity to B16F10 melanoma cells, high uptake and good green fluorescent images in B16F10 cells.[5]
SN-2NISulfonamide / NaphthalimideTumor ImagingSimilar properties to SD-NI.[5]
Experimental Protocols

This protocol is a generalized representation based on the described synthesis of dextran-based probes.[3][4]

Materials:

  • Dextran

  • This compound derivative

  • Rhodamine B derivative

  • Coupling agents (e.g., DCC, NHS)

  • Organic solvents (e.g., DMSO)

Procedure:

  • Activate the dextran carrier.

  • React the activated dextran with the this compound derivative to form an intermediate.

  • Purify the intermediate.

  • React the intermediate with the Rhodamine B derivative to attach the fluorophore.

  • Purify the final product (SD-Dextran-RhB) by dialysis or size exclusion chromatography.

  • Characterize the product using IR, 1H NMR, 13C NMR, UV-Vis spectroscopy, and GPC.[3]

Cell Lines:

  • HepG2, HeLa, or B16F10 tumor cells.[3][5]

  • Normal cells (e.g., 293 cells) as a control.[3]

Procedure:

  • Culture the cells in appropriate media.

  • Incubate the cells with the this compound fluorescent probe at a specific concentration for a defined period.

  • Wash the cells to remove the unbound probe.

  • Fix the cells (optional).

  • Image the cells using a fluorescence microscope with appropriate excitation and emission filters.

While detailed in vivo protocols for this compound-specific fluorescent probes are emerging, a general protocol for tumor imaging in animal models is provided.

Animal Model:

  • Tumor-bearing mice (e.g., subcutaneous xenografts of HepG2 or B16F10 cells).

Procedure:

  • Administer the this compound fluorescent probe to the tumor-bearing mice, typically via intravenous injection.

  • At various time points post-injection, anesthetize the mice.

  • Image the mice using an in vivo fluorescence imaging system.

  • After the final imaging time point, euthanize the animals and excise the tumor and major organs for ex vivo imaging to confirm the in vivo signal and assess biodistribution.

References

Application Notes and Protocols for Studying Sulfadiazine Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sulfadiazine in studying antibiotic resistance. Detailed protocols for key experiments are included to facilitate the investigation of resistance mechanisms in various microorganisms.

Introduction to this compound and Resistance

This compound is a synthetic sulfonamide antibiotic that has been in clinical use for over 75 years. It is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] this compound and other sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for the synthesis of folic acid in bacteria.[2][3] Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids, and its depletion leads to the cessation of bacterial growth and proliferation.[2][4]

The primary mechanisms of bacterial resistance to this compound are:

  • Acquisition of mobile resistance genes (sul): Bacteria can acquire plasmids or other mobile genetic elements that carry sul genes (sul1, sul2, sul3, etc.). These genes encode for alternative DHPS enzymes that have a low affinity for sulfonamides, rendering the antibiotic ineffective.[5][6]

  • Mutations in the chromosomal folP gene: The folP gene encodes the endogenous DHPS. Mutations in this gene can alter the enzyme's structure, reducing its affinity for this compound while preserving its ability to synthesize dihydropteroate.[7][8][9]

  • Other mechanisms: Less common resistance mechanisms include the overproduction of the natural substrate of DHPS, para-aminobenzoic acid (PABA), and the action of efflux pumps that actively remove this compound from the bacterial cell.[2]

Quantitative Data on this compound Resistance

The following tables summarize quantitative data related to this compound resistance, providing a basis for comparison between susceptible and resistant strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of Sulfonamides against Susceptible and Resistant Bacteria

BacteriumResistance MechanismSulfonamideMIC (µg/mL)Fold Increase in MIC
Escherichia coli JF33None (Susceptible)Sulfamethoxazole8-
Escherichia coli JF33Plasmid with sul3Sulfamethoxazole>1024>128
Escherichia coli BN102None (Susceptible)Sulfathiazole0.25-
Escherichia coli BN123folP (Pro64Ser)Sulfathiazole1456
Neisseria meningitidisWild-type folPThis compound0.4 - 6.4-
Neisseria meningitidisfolP mutationsThis compound10 - 2001.6 - 312.5
Streptococcus mutansWild-type folPSulfamethoxazole20-
Streptococcus mutansfolP (A37V, N172D, R193Q)Sulfamethoxazole502.5
Staphylococcus aureusWild-type folPDapsone25-
Staphylococcus aureusfolP (T51M)Dapsone>800>32

Table 2: Kinetic Parameters of Wild-Type and Mutant Dihydropteroate Synthase (DHPS) Enzymes

OrganismEnzymeSubstrateK_m (µM)k_cat (s⁻¹)K_i for Sulfadoxine (µM)
Bacillus anthracisWild-type DHPSpABA1.780.520-
Bacillus anthracisN27A mutant DHPSpABA-0.007-
Staphylococcus aureusWild-type DHPSpABA1.5 ± 0.30.17 ± 0.01-
Staphylococcus aureusF17L mutant DHPSpABA5.2 ± 0.50.10 ± 0.01-
Staphylococcus aureusT51M mutant DHPSpABA11.2 ± 1.50.11 ± 0.01-
Plasmodium falciparumSensitive isolate DHPSpABA--0.14
Plasmodium falciparumHighly resistant isolate DHPSpABA--112

Table 3: Frequency of Resistance Mechanisms

Resistance MechanismOrganism(s)Frequency
Spontaneous Resistance to Silver this compoundS. aureus, P. aeruginosa, E. cloacae<10⁻¹⁰ CFU/mL
Conjugative Transfer of sul gene-carrying plasmidsEscherichia coli1.60 x 10⁻³ to 5.89 x 10⁻³ (transconjugants per donor/recipient)
Prevalence of sul genes in resistant E. coli and SalmonellaE. coli, Salmonellasul1: 45-60%, sul2: 63-65%, sul3: 12%

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound, the pathways of resistance, and a general workflow for investigating these phenomena.

folic_acid_pathway cluster_synthesis Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS DHP Dihydropteroate DHPS->DHP Catalyzes DHFR Dihydrofolate Reductase (DHFR) DHP->DHFR THF Tetrahydrofolate DHFR->THF Nucleotides Nucleotides, Amino Acids THF->Nucleotides Precursor for This compound This compound This compound->DHPS Competitively Inhibits

Caption: Mechanism of action of this compound in the bacterial folic acid synthesis pathway.

resistance_mechanisms cluster_resistance Mechanisms of Resistance This compound This compound DHPS Dihydropteroate Synthase (DHPS) This compound->DHPS Binds to Inhibition Inhibition of Folic Acid Synthesis DHPS->Inhibition BacterialGrowth Inhibition of Bacterial Growth Inhibition->BacterialGrowth SulGenes Acquisition of sul genes (sul1, sul2, sul3) AlteredDHPS Altered DHPS with low affinity for this compound SulGenes->AlteredDHPS Encodes FolPMutation Mutations in folP gene FolPMutation->AlteredDHPS Results in Other Other Mechanisms (PABA overproduction, Efflux pumps) Other->this compound Reduces effective concentration of AlteredDHPS->this compound Prevents binding of

Caption: Overview of this compound resistance mechanisms.

experimental_workflow Start Start: Isolate this compound- resistant bacterium MIC Determine MIC of this compound Start->MIC PCR Screen for sul genes (PCR) Start->PCR Expression Clone and express wild-type and mutant DHPS Start->Expression Wild-type Analysis Analyze and compare data MIC->Analysis Sequencing Sequence folP gene PCR->Sequencing If sul genes are absent Conjugation Assess horizontal transfer (Conjugation Assay) PCR->Conjugation If sul genes are present Mutagenesis Site-directed mutagenesis of folP Sequencing->Mutagenesis Identify mutations Conjugation->Analysis Mutagenesis->Expression Kinetics Determine enzyme kinetics (Km, kcat, Ki) Expression->Kinetics Kinetics->Analysis

Caption: A general experimental workflow for investigating this compound resistance.

Experimental Protocols

The following are detailed protocols for key experiments used in the study of this compound resistance.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (e.g., in DMSO)

  • Bacterial culture (logarithmic growth phase)

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Incubator (35-37°C)

Procedure:

  • Prepare this compound Dilutions:

    • In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range (e.g., 0.25 to 1024 µg/mL).

    • Include a positive control well (CAMHB with bacteria, no this compound) and a negative control well (CAMHB only, no bacteria).

  • Prepare Bacterial Inoculum:

    • From a fresh culture, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions and the positive control well. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

Detection of sul Genes by Polymerase Chain Reaction (PCR)

This protocol is for the amplification and detection of the common sulfonamide resistance genes sul1, sul2, and sul3.

Materials:

  • Bacterial genomic DNA template

  • PCR primers for sul1, sul2, and sul3 (see table below)

  • Taq DNA polymerase and buffer

  • dNTPs

  • Thermocycler

  • Agarose (B213101) gel electrophoresis equipment

  • DNA loading dye and ladder

Primer Sequences:

GenePrimer NameSequence (5' - 3')Product Size (bp)
sul1sul1-FCCGTTGGCCTTCCTGTAAAG67
sul1sul1-RTTGCCGATCGCGTGAAGT
sul2sul2-FCGGCTGCGCTTCGATT60
sul2sul2-RCGCGCGCAGAAAGGATT
sul3sul3-FAGGCTTGGCAAAGTCAGATTG68
sul3sul3-RTAGTAGCTGCACCAATTCGC

PCR Cycling Conditions:

  • Initial Denaturation: 94°C for 1 minute.

  • 30 Cycles:

    • Denaturation: 98°C for 30 seconds.

    • Annealing: 55°C for sul1 and sul3, 56°C for sul2 for 30 seconds.

    • Extension: 72°C for 30 seconds.

  • Final Extension: 72°C for 10 minutes.

Procedure:

  • Prepare PCR Reaction Mixture: In a PCR tube, combine the genomic DNA template, forward and reverse primers for the target sul gene, Taq polymerase, dNTPs, and PCR buffer.

  • Perform PCR: Place the PCR tube in a thermocycler and run the program with the specified cycling conditions.

  • Analyze PCR Products: Mix the PCR product with DNA loading dye and load it onto an agarose gel. Run the gel electrophoresis alongside a DNA ladder.

  • Visualize Results: Visualize the DNA bands under UV light. The presence of a band of the expected size indicates the presence of the target sul gene.

Bacterial Conjugation Assay for sul Gene Transfer

This protocol assesses the transfer of sul gene-carrying plasmids from a donor to a recipient bacterium.

Materials:

  • Donor bacterial strain (this compound-resistant, carrying a sul gene on a plasmid, and sensitive to a counter-selective antibiotic, e.g., rifampicin-sensitive).

  • Recipient bacterial strain (this compound-sensitive and resistant to a counter-selective antibiotic, e.g., rifampicin-resistant).

  • Luria-Bertani (LB) broth and agar (B569324).

  • Selective agar plates (e.g., LB agar with this compound and rifampicin).

  • Incubator (37°C).

Procedure:

  • Prepare Cultures: Grow overnight cultures of the donor and recipient strains in LB broth at 37°C with appropriate antibiotics for plasmid maintenance (donor) and selection (recipient).

  • Mating:

    • Mix the donor and recipient cultures in a 1:4 ratio (v/v) in fresh LB broth without any antibiotics.

    • Incubate the mixture at 37°C for 4-6 hours or overnight without shaking to allow for conjugation.

  • Selection of Transconjugants:

    • Plate serial dilutions of the mating mixture onto selective agar plates containing both this compound and the counter-selective antibiotic (e.g., rifampicin).

    • Also, plate dilutions of the donor and recipient cultures separately on the selective plates as controls.

    • Plate dilutions of the mating mixture, donor, and recipient cultures on non-selective LB agar to determine the total number of viable cells.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Calculate Transfer Frequency:

    • Count the number of colonies on the selective and non-selective plates.

    • The transfer frequency is calculated as the number of transconjugants (colonies on the double-selective plate) per donor or recipient cell.

Site-Directed Mutagenesis of the folP Gene

This protocol describes a method to introduce specific mutations into the folP gene cloned into a plasmid.

Materials:

  • Plasmid DNA containing the wild-type folP gene.

  • Mutagenic primers containing the desired mutation.

  • High-fidelity DNA polymerase (e.g., Pfu).

  • dNTPs.

  • DpnI restriction enzyme.

  • Competent E. coli cells.

  • LB agar plates with appropriate antibiotic for plasmid selection.

Procedure:

  • Primer Design: Design a pair of complementary mutagenic primers (25-45 bases) containing the desired mutation in the middle, with at least 10-15 bases of correct sequence on both sides.

  • PCR Amplification:

    • Set up a PCR reaction with the plasmid template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

    • Use a thermocycler program with a limited number of cycles (e.g., 12-18) to amplify the entire plasmid, incorporating the mutagenic primers.

  • DpnI Digestion:

    • Add DpnI enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI will digest the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.

  • Transformation:

    • Transform the DpnI-treated plasmid DNA into competent E. coli cells.

    • Plate the transformed cells on LB agar containing the appropriate antibiotic for plasmid selection.

  • Verification:

    • Pick individual colonies and isolate the plasmid DNA.

    • Sequence the folP gene in the isolated plasmids to confirm the presence of the desired mutation.

Cloning and Expression of Dihydropteroate Synthase (DHPS)

This protocol outlines the general steps for cloning the folP gene and expressing the DHPS enzyme for further characterization.

Materials:

  • Bacterial genomic DNA containing the folP gene.

  • PCR primers with restriction sites for cloning.

  • Expression vector (e.g., pET series).

  • Restriction enzymes and T4 DNA ligase.

  • Competent E. coli expression host (e.g., BL21(DE3)).

  • IPTG for induction of protein expression.

  • Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Procedure:

  • Gene Amplification: Amplify the folP gene from genomic DNA using PCR with primers containing appropriate restriction sites.

  • Cloning:

    • Digest the PCR product and the expression vector with the corresponding restriction enzymes.

    • Ligate the digested folP gene into the expression vector using T4 DNA ligase.

    • Transform the ligation product into a cloning host (E. coli DH5α) and select for transformants.

  • Verification: Isolate the plasmid from transformants and verify the correct insertion of the folP gene by restriction digestion and DNA sequencing.

  • Expression:

    • Transform the confirmed expression plasmid into an E. coli expression host.

    • Grow a culture of the expression host to mid-log phase and induce protein expression with IPTG.

  • Purification:

    • Harvest the bacterial cells and lyse them to release the cellular proteins.

    • Purify the DHPS enzyme from the cell lysate using an appropriate chromatography method (e.g., affinity chromatography if the protein is tagged).

  • Characterization: The purified enzyme can then be used for kinetic studies to determine its activity and its inhibition by this compound.

References

Application Notes: Determining Sulfadiazine Cytotoxicity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfadiazine is a sulfonamide antibiotic used to treat bacterial infections and, in combination with pyrimethamine, to treat toxoplasmosis.[1][2] Understanding its cytotoxic profile is crucial for evaluating its safety and exploring potential new applications, such as in cancer therapy.[3][4][5] Cell-based assays are fundamental tools for assessing the effects of chemical compounds on cell viability, proliferation, and death. This document provides an overview of common assays and detailed protocols for evaluating this compound-induced cytotoxicity.

Mechanisms of this compound Cytotoxicity

The cytotoxic effects of this compound are believed to be mediated through several mechanisms:

  • Oxidative Stress: this compound can induce oxidative stress in cells, leading to an increase in reactive oxygen species (ROS) and subsequent damage to cellular components like lipids, proteins, and DNA.[6][7][8][9] This can trigger apoptosis (programmed cell death).[6] In some cancer cells, this compound appears to increase malondialdehyde (MDA) levels, an indicator of lipid peroxidation, while in normal cells, it may enhance antioxidant enzyme activity.[3]

  • Inhibition of Inflammatory Pathways: Studies have shown that this compound can inhibit the COX/LOX (cyclooxygenase/lipoxygenase) pathways, which are involved in inflammation and cancer progression.[3][4] By inhibiting enzymes like COX-1, COX-2, and 5-LOX, this compound can reduce the expression of pro-inflammatory genes such as TNFα and IL1b, contributing to its anti-proliferative effects in cancer cell lines.[3][4][5]

  • Metabolic Interference: As a sulfonamide, this compound interferes with folic acid synthesis in bacteria.[2] While mammalian cells utilize pre-formed folic acid, high concentrations of this compound might interfere with metabolic pathways that are highly active in rapidly dividing cells, such as cancer cells.[6]

Commonly Used Cell-Based Assays

Several assays can be employed to measure this compound's effect on cell viability and cytotoxicity. The choice of assay depends on the specific cytotoxic mechanism being investigated.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[10][11] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[11] The amount of formazan produced is proportional to the number of living cells, making this a reliable method for assessing cell viability and proliferation.

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.[12][13][14] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[12][14]

  • Trypan Blue Dye Exclusion Assay: This is a simple and direct method to distinguish between viable and non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.[15]

  • Apoptosis Assays: To determine if cell death occurs via apoptosis, specific assays can be used. Annexin V staining can identify early apoptotic cells by detecting the translocation of phosphatidylserine (B164497) to the outer cell membrane. Caspase activity assays measure the activation of caspases, which are key proteases in the apoptotic cascade.

Data Presentation

The following tables summarize the reported cytotoxic effects of this compound on various cell lines.

Table 1: IC50 Values of this compound in Different Cell Lines

Cell LineCell TypeIC50 (µM)Exposure TimeAssay UsedReference
HepG2Human Liver Cancer245.69 ± 4.124 hoursMTT[3][4]
MCF7Human Breast Cancer215.68 ± 3.824 hoursMTT[3][4]
THLE2Normal Human Liver4159 ± 90.524 hoursMTT[3][5][6]
JurkatHuman T-leukaemia~1000Not SpecifiedApoptosis Assay[16][17]
Primary T-lymphocytesHuman Peripheral Blood~500Not SpecifiedApoptosis Assay[16][17]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Comparative IC50 Values of this compound and Cisplatin

Cell LineThis compound IC50 (µM)Cisplatin IC50 (µM)Reference
HepG2245.69 ± 4.166.92 ± 1.8[3][4][5]
MCF7215.68 ± 3.846.83 ± 1.3[3][4][5]
THLE24159 ± 90.52144 ± 95.3[3][5]

Experimental Workflows and Signaling Pathways

experimental_workflow General Experimental Workflow for this compound Cytotoxicity cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Culture selected cell line (e.g., HepG2, MCF7) cell_seeding Seed cells into 96-well plates cell_culture->cell_seeding treatment Treat cells with this compound and control (vehicle) cell_seeding->treatment sd_prep Prepare serial dilutions of this compound sd_prep->treatment incubation Incubate for a defined period (e.g., 24 hours) treatment->incubation assay_select Perform Cytotoxicity Assay (MTT, LDH, etc.) incubation->assay_select data_acq Measure endpoint (e.g., Absorbance) assay_select->data_acq calc Calculate % Cell Viability data_acq->calc ic50 Determine IC50 value calc->ic50

Caption: General workflow for assessing this compound cytotoxicity.

signaling_pathway Proposed Anticancer Mechanism of this compound cluster_enzymes Enzyme Inhibition cluster_mediators Inflammatory Mediators cluster_effects Cellular Effects This compound This compound cox1 COX-1 This compound->cox1 inhibits cox2 COX-2 This compound->cox2 inhibits lox5 5-LOX This compound->lox5 inhibits tnfa TNFα Expression This compound->tnfa inhibits il1b IL1b Expression This compound->il1b inhibits inflammation Reduced Inflammation cox1->inflammation cox2->inflammation lox5->inflammation tnfa->inflammation il1b->inflammation proliferation Reduced Cell Proliferation (Antiproliferative Effect) inflammation->proliferation

Caption: this compound's proposed anticancer signaling pathway.

oxidative_stress_pathway Role of Oxidative Stress in this compound Cytotoxicity This compound This compound (in Cancer Cells) ros Increased Reactive Oxygen Species (ROS) This compound->ros damage Cellular Damage ros->damage lipid_perox Lipid Peroxidation (Increased MDA) damage->lipid_perox protein_damage Protein Damage damage->protein_damage apoptosis Apoptosis damage->apoptosis mtt_assay_workflow MTT Assay Workflow A Seed cells in 96-well plate (24h incubation) B Treat cells with This compound dilutions A->B C Incubate for desired exposure time (24-72h) B->C D Add MTT solution (final conc. 0.5 mg/mL) C->D E Incubate for 3-4 hours (formazan formation) D->E F Add solubilization solution (e.g., DMSO) E->F G Shake to dissolve crystals F->G H Read absorbance (570 nm) G->H I Calculate % viability H->I ldh_assay_workflow LDH Cytotoxicity Assay Workflow A Seed and treat cells with This compound in 96-well plate B Prepare controls: Spontaneous, Maximum Release, and Background A->B C Centrifuge plate B->C D Transfer supernatant to a new plate C->D E Add LDH reaction mix D->E F Incubate for 30 min at room temperature E->F G Add Stop Solution (optional) F->G H Read absorbance (490 nm) G->H I Calculate % cytotoxicity H->I

References

Application Notes and Protocols for Sulfadiazine Susceptibility Testing in Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfadiazine is a sulfonamide antibiotic that inhibits the synthesis of dihydrofolic acid, a crucial step in the production of purines and ultimately DNA in bacteria. It achieves this by acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS), mimicking its natural substrate, para-aminobenzoic acid (PABA). Understanding the susceptibility of clinical isolates to this compound is vital for effective antimicrobial therapy and for monitoring the emergence and spread of resistance.

This document provides detailed protocols for determining the in vitro susceptibility of clinical bacterial isolates to this compound, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Methodologies for broth microdilution, disk diffusion, and agar (B569324) dilution are described, along with guidelines for data interpretation and quality control.

Mechanism of Action and Resistance

This compound's efficacy relies on the selective inhibition of the bacterial folate synthesis pathway, which is absent in humans who obtain folate from their diet. However, bacterial resistance to sulfonamides is a significant clinical concern and can arise through several mechanisms:

  • Target Modification: Mutations in the chromosomal folP gene, which encodes for DHPS, can alter the enzyme's structure, reducing its affinity for sulfonamides while still allowing it to bind PABA.

  • Acquisition of Resistant Genes: Bacteria can acquire plasmid-borne genes, such as sul1, sul2, and sul3, which encode for alternative, sulfonamide-resistant DHPS enzymes.[1] These acquired enzymes are not effectively inhibited by this compound.

  • Increased Production of PABA: Some bacteria can overproduce PABA, which outcompetes this compound for binding to DHPS.[2]

  • Efflux Pumps: The development of efflux pumps can actively transport this compound out of the bacterial cell, preventing it from reaching its target concentration.[2]

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Resistant_DHPS Resistant DHPS (from sul genes) PABA->Resistant_DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis THF Tetrahydrofolic Acid DHF->THF DNA DNA, RNA, Proteins THF->DNA Synthesis of Precursors This compound This compound This compound->DHPS Competitive Inhibition Resistant_DHPS->DHF Synthesis (Unaffected)

Diagram 1: this compound Mechanism of Action and Resistance Pathway.

Experimental Protocols

Accurate and reproducible susceptibility testing is paramount. The following are standardized methods for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Broth Microdilution Method

This method determines the MIC in a liquid medium and is considered a gold standard for susceptibility testing.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) with low thymidine (B127349) content

  • Sterile 96-well microtiter plates

  • This compound powder

  • Appropriate solvent for this compound (e.g., 0.1 M NaOH, followed by dilution in sterile water)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum dilution

  • Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

Procedure:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound. Further dilute this stock to create a series of working solutions for the assay.

  • Prepare Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Add 50 µL of the highest concentration of this compound working solution to the first well of each row to be tested.

    • Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in wells with decreasing concentrations of this compound.

    • Designate wells for a positive control (no antibiotic) and a negative control (no bacteria).

  • Prepare Inoculum:

    • From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, except for the negative control. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Disk Diffusion Method (Kirby-Bauer)

This qualitative method assesses the susceptibility of a bacterial isolate to this compound by measuring the zone of growth inhibition around a drug-impregnated disk.

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth) with low thymidine content

  • This compound disks (e.g., 300 µg)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • QC strains

Procedure:

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculate Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Apply this compound Disks:

    • Aseptically place a this compound disk onto the inoculated agar surface.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk. Interpret the results based on established breakpoints. For sulfonamides, slight growth (up to 20% of the lawn) within the zone of inhibition may occur and should be ignored when measuring the zone diameter.

Agar Dilution Method

This method involves incorporating this compound directly into the agar medium to determine the MIC. It is particularly useful for testing multiple isolates simultaneously.

Materials:

  • Mueller-Hinton Agar (MHA) with low thymidine content

  • This compound powder

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to approximately 10⁷ CFU/mL.

  • Inoculum-replicating apparatus (optional)

  • QC strains

Procedure:

  • Prepare this compound-Containing Agar Plates:

    • Prepare a series of this compound solutions at twice the desired final concentrations.

    • Melt MHA and cool it to 45-50°C in a water bath.

    • Add one part of each this compound solution to nine parts of molten MHA to achieve the final desired concentrations. Mix well and pour into sterile petri dishes.

    • Prepare a control plate with no this compound.

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 10⁴ CFU per spot.[3]

  • Inoculation: Spot-inoculate a standardized volume (e.g., 1-2 µL) of each bacterial suspension onto the surface of the agar plates, including the control plate.

  • Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.

cluster_prep Inoculum Preparation cluster_broth Broth Microdilution cluster_disk Disk Diffusion cluster_agar Agar Dilution Isolate Isolate Colonies Suspension Create Suspension Isolate->Suspension McFarland Adjust to 0.5 McFarland Suspension->McFarland Inoculate_B Inoculate Wells McFarland->Inoculate_B InoculatePlate_D Create Lawn on MHA Plate McFarland->InoculatePlate_D SpotInoculate Spot Inoculate Isolates McFarland->SpotInoculate PreparePlate_B Prepare Serial Dilutions in 96-well Plate PreparePlate_B->Inoculate_B Incubate_B Incubate 16-20h Inoculate_B->Incubate_B Read_B Read MIC Incubate_B->Read_B PlaceDisk Apply this compound Disk InoculatePlate_D->PlaceDisk Incubate_D Incubate 16-20h PlaceDisk->Incubate_D Measure_D Measure Zone of Inhibition Incubate_D->Measure_D PreparePlate_A Prepare Drug-Containing Agar Plates PreparePlate_A->SpotInoculate Incubate_A Incubate 16-20h SpotInoculate->Incubate_A Read_A Read MIC Incubate_A->Read_A

Diagram 2: Experimental Workflow for this compound Susceptibility Testing.

Data Presentation and Interpretation

While specific CLSI and EUCAST breakpoints for single-agent this compound are not prominently listed in the most recent general susceptibility testing tables, historical data and specific guidelines for sulfonamides should be consulted. Often, breakpoints for trimethoprim-sulfamethoxazole are used as a surrogate, but this may not always be appropriate for this compound alone. It is crucial to refer to the latest versions of the CLSI M100 document and EUCAST breakpoint tables for any available information.

General Interpretive Categories:

  • Susceptible (S): The isolate is likely to be inhibited by the usually achievable concentrations of the antimicrobial agent when the recommended dosage is used for the site of infection.

  • Intermediate (I): The MIC is approaching attainable blood and tissue levels, and response rates may be lower than for susceptible isolates.

  • Resistant (R): The isolate is not inhibited by the usually achievable concentrations of the agent with normal dosage schedules.

Quality Control

Strict quality control is essential for the accuracy and reproducibility of susceptibility testing.

Quality Control Strains:

Standardized ATCC (American Type Culture Collection) strains with known susceptibility to this compound must be tested with each batch of clinical isolates.

Table 1: Recommended Quality Control Strains

QC StrainOrganism
Escherichia coliATCC 25922
Staphylococcus aureusATCC 29213
Pseudomonas aeruginosaATCC 27853

Acceptable Quality Control Ranges:

The MIC values and zone diameters for the QC strains must fall within the acceptable ranges specified by the governing body (e.g., CLSI, EUCAST). If QC results are out of range, patient results should not be reported, and the entire testing procedure must be investigated for potential errors. As with interpretive breakpoints, specific QC ranges for this compound are not always present in the main tables of the latest CLSI and EUCAST documents. Laboratories should refer to the full documentation or contact the organizations for specific guidance. When testing sulfonamides, it is particularly important to ensure the Mueller-Hinton medium has low levels of thymidine and thymine, as these can interfere with the results. Enterococcus faecalis ATCC 29212 can be used as a control strain to check the suitability of the medium for sulfonamide testing.

References

Application Notes and Protocols for Sulfadiazine in Aquaculture Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfadiazine (SDZ) is a synthetic sulfonamide antibiotic widely utilized in veterinary medicine, including aquaculture, to treat bacterial infections.[1][2] It functions as a broad-spectrum antibacterial agent against both Gram-negative and Gram-positive bacteria.[1] Its mechanism of action involves the competitive inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for the synthesis of folic acid in bacteria. This inhibition ultimately disrupts bacterial DNA synthesis.[1][2] In aquaculture, this compound is often used in combination with trimethoprim (B1683648) (TMP), which acts synergistically to enhance its antibacterial efficacy.[3][4][5] This document provides detailed application notes and protocols for the use of this compound in aquaculture research, with a focus on pharmacokinetics, residues, and immunological effects.

I. Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the application of this compound in different fish species.

Table 1: Pharmacokinetic Parameters of this compound in Various Fish Species

Fish SpeciesAdministration Route & DoseTemperature (°C)Key Pharmacokinetic Parameters (this compound)Reference
Mandarin Fish (Siniperca chuatsi)Single oral dose: 120 mg/kg (in combination with TMP)28Absorption Half-Life (t1/2α): 4.3 ± 1.7 to 6.3 ± 1.8 hElimination Half-Life (t1/2β): 25.9 ± 4.5 to 53.0 ± 5.6 hVolume of Distribution (Vd/F): 2.34 ± 0.78 to 3.67 ± 0.99 L/kgTotal Body Clearance (ClB/F): 0.03 ± 0.01 to 0.06 ± 0.01 L/kg·h[3]
Mandarin Fish (Siniperca chuatsi)Multiple oral doses: 120 mg/kg initial, then 60 mg/kg for 5 days (with TMP)28Elimination Half-Life (t1/2β): 68.8 ± 7.8 to 139.8 ± 12.3 hMean Residence Time (MRT): 99.3 ± 6.1 to 201.7 ± 11.5 h[3]
Grass Carp (Ctenopharyngodon idella)Single oral dose: 50 mg/kg18Apparent Volume of Distribution (V_F): 0.93 L/kgApparent Systemic Total Body Clearance (Cl_F): 0.01 L/h/kg[1]
Grass Carp (Ctenopharyngodon idella)Single oral dose: 50 mg/kg24Apparent Volume of Distribution (V_F): 1.64 L/kgApparent Systemic Total Body Clearance (Cl_F): 0.05 L/h/kg[1]
Channel Catfish (Ictalurus punctatus)Single oral dose: 50 mg/kg18 & 24Temperature had a marked influence on the kinetics of SDZ and its metabolite.[6]
Gilthead Sea Bream (Sparus aurata)Oral in-feed: 25 mg/kg/day for 5 days (with TMP)24-26Withdrawal Period: 5 days (fish oil diet), 6 days (plant oil diet) for total sulfonamides to be <100 µg/kg[7]

Table 2: Residue and Toxicity Data for this compound

OrganismParameterConcentration/ValueNotesReference
Various Fish Species (Guangdong, China)Residues in muscle (wet weight)11.6 - 37.9 ng/gDetected in marine aquaculture regions.[8]
AlgaeEC504.9 µmol/LThis compound is among the most toxic sulfonamides to algae.[9]
Aquatic EnvironmentOccurrenceng/L to µg/LThis compound is ubiquitous in aquatic environments.[10][11]
Gilthead Sea Bream (Sparus aurata)Maximum Residue Limit (MRL)100 µg/kgFor total sulfonamides in fish muscle plus skin.[7]
Lambari (Astyanax bimaculatus)Maximum Residue Limit (MRL)100 µg/kgIn the United States and the European Union.[2]

II. Experimental Protocols

Protocol 1: Pharmacokinetic Study of Orally Administered this compound in Fish

This protocol is a generalized procedure based on methodologies described in studies with Mandarin Fish and Grass Carp.[1][3]

1. Animal Acclimation:

  • Acclimate the fish species under investigation to laboratory conditions for at least two weeks.
  • Maintain water quality parameters (temperature, pH, dissolved oxygen) at optimal levels for the species.
  • Feed a commercial diet, and cease feeding 24 hours prior to drug administration.

2. Drug Preparation and Administration:

  • Prepare a stock solution of this compound (and trimethoprim if required, typically in a 5:1 ratio of SDZ:TMP).
  • The drug can be administered orally via gavage or incorporated into medicated feed.
  • For gavage, dissolve the required dose in a suitable vehicle (e.g., distilled water) and administer directly into the fish's stomach using a flexible tube.
  • For medicated feed, mix the drug thoroughly with the feed pellets.

3. Sample Collection:

  • At predetermined time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96 hours), collect blood and tissue samples from a subset of fish.
  • Anesthetize the fish using an appropriate anesthetic (e.g., tricaine (B183219) methanesulfonate, MS-222).
  • Collect blood from the caudal vein using heparinized syringes.
  • Centrifuge the blood samples to separate the plasma.
  • Euthanize the fish and dissect tissues of interest (e.g., muscle, liver, kidney, gills).
  • Store all samples at -20°C or lower until analysis.

4. Sample Analysis:

  • Analyze the concentration of this compound and its metabolites (such as N4-acetyl this compound) in plasma and tissue samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[7][8]

5. Pharmacokinetic Parameter Calculation:

  • Use appropriate pharmacokinetic software to analyze the concentration-time data and calculate key parameters, including absorption half-life, elimination half-life, volume of distribution, and clearance. A one-compartmental approach is often used for analysis.[1][6]

Protocol 2: Evaluation of the Effect of this compound on the Fish Immune Response

This protocol is based on a study conducted on Rainbow Trout.[4]

1. Experimental Groups:

  • Establish control and treatment groups of fish.
  • The treatment group will receive this compound (e.g., in combination with trimethoprim) orally, often concurrently with a vaccination.

2. Drug Administration and Vaccination:

  • Administer the drug orally via medicated feed for a specified duration.
  • Immunize the fish with a relevant vaccine (e.g., for furunculosis or vibriosis).

3. Immune Parameter Analysis:

  • At selected time points, collect blood and serum samples.
  • Specific Immune Response: Measure the levels of specific antibodies against the vaccine antigens using an Enzyme-Linked Immunosorbent Assay (ELISA).
  • Non-specific Immune Response:
  • Measure the lysozyme (B549824) activity in the serum.
  • Assess the phagocytic activity of circulating leukocytes using a chemiluminescence assay.
  • Perform total and differential leukocyte counts.

4. Disease Resistance Challenge:

  • At the end of the experimental period, challenge the fish with the pathogen against which they were vaccinated to evaluate disease resistance and survival rates.

III. Visualizations

Diagram 1: Mechanism of Action of this compound and Trimethoprim

Sulfadiazine_Trimethoprim_Mechanism PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Substrate Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Product Dihydrofolate_Reductase Dihydrofolate Reductase Dihydrofolic_Acid->Dihydrofolate_Reductase Substrate Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid Product DNA_Synthesis Bacterial DNA Synthesis Tetrahydrofolic_Acid->DNA_Synthesis Precursor This compound This compound This compound->Dihydropteroate_Synthase Inhibits Trimethoprim Trimethoprim Trimethoprim->Dihydrofolate_Reductase Inhibits

Caption: Synergistic inhibition of bacterial folic acid synthesis by this compound and trimethoprim.

Diagram 2: Experimental Workflow for a Pharmacokinetic Study

Pharmacokinetic_Workflow start Start acclimation Fish Acclimation (≥ 2 weeks) start->acclimation drug_admin Oral Administration of This compound acclimation->drug_admin sampling Blood and Tissue Sampling (Time Points) drug_admin->sampling analysis Sample Analysis (HPLC or LC-MS/MS) sampling->analysis data_analysis Pharmacokinetic Modeling and Parameter Calculation analysis->data_analysis end End data_analysis->end

Caption: Workflow for determining the pharmacokinetic profile of this compound in fish.

Diagram 3: Logical Relationship for Residue Analysis and Withdrawal Time Determination

Residue_Analysis_Workflow treatment Administer Medicated Feed (e.g., 5 days) post_treatment_sampling Sample Edible Tissues (Muscle + Skin) at Various Time Points Post-Treatment treatment->post_treatment_sampling residue_quantification Quantify this compound and Metabolite Residues post_treatment_sampling->residue_quantification comparison Compare Residue Levels to Maximum Residue Limit (MRL) residue_quantification->comparison withdrawal_time Calculate Withdrawal Time comparison->withdrawal_time Residues > MRL safe_for_consumption Safe for Human Consumption comparison->safe_for_consumption Residues ≤ MRL withdrawal_time->safe_for_consumption

Caption: Process for determining the withdrawal period of this compound in farmed fish.

References

Application Notes: Use of Sulfadiazine in Combination Therapy for Toxoplasmosis Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Toxoplasma gondii is an obligate intracellular protozoan parasite responsible for toxoplasmosis, a globally prevalent disease. While often asymptomatic in immunocompetent individuals, the infection can cause severe, life-threatening disease in immunocompromised patients (such as those with AIDS) and in cases of congenital transmission.[1] The standard of care for treating toxoplasmosis is a combination therapy, most frequently involving sulfadiazine and the dihydrofolate reductase inhibitor, pyrimethamine (B1678524).[2] This combination targets the parasite's folate biosynthesis pathway, acting synergistically to inhibit its proliferation.[3] These application notes provide an overview of the mechanism, quantitative data from various combination therapies in preclinical models, and detailed protocols for evaluating drug efficacy.

Mechanism of Action: Targeting the Folate Pathway

The synergistic efficacy of this compound and pyrimethamine stems from their sequential blockade of the folic acid synthesis pathway in Toxoplasma gondii.[3][4] This pathway is critical for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.

  • This compound : Acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), an enzyme that converts para-aminobenzoic acid (PABA) into dihydropteroic acid.[5]

  • Pyrimethamine : Inhibits dihydrofolate reductase (DHFR), the enzyme responsible for converting dihydrofolate to tetrahydrofolate, a crucial cofactor for DNA synthesis.[3][6]

By inhibiting two distinct steps in this essential pathway, the combination therapy is more effective at lower concentrations than either drug used as a monotherapy.[2][4] It is important to note that while this pathway is an excellent drug target, some research suggests T. gondii is also capable of salvaging exogenous folates from the host cell, which may have implications for therapeutic strategies.[7][8][9] To counteract pyrimethamine's inhibitory effect on the host's DHFR, leucovorin (folinic acid) is often co-administered to prevent side effects like bone marrow suppression.[3][10]

Folate_Pathway cluster_parasite Toxoplasma gondii Folate Synthesis cluster_drugs Combination Therapy PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroate DHF Dihydrofolate (DHF) DHP->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA DNA Synthesis & Amino Acid Production THF->DNA DHPS->DHP DHFR->THF SDZ This compound SDZ->DHPS Inhibits PYR Pyrimethamine PYR->DHFR Inhibits

Caption: Synergistic inhibition of the T. gondii folate pathway.

Data Presentation: Efficacy of this compound Combinations

The following tables summarize quantitative data from preclinical studies evaluating this compound-based combination therapies in both in vivo and in vitro models of toxoplasmosis.

Table 1: In Vivo Efficacy of this compound Combination Therapies in Murine Models

Drug Combination T. gondii Strain Mouse Model Dosage (mg/kg/day) Treatment Duration Key Outcome Reference
This compound + Pyrimethamine ME-49 C57BL/6 S: 100, P: 4 30 days Reduced brain cyst load, neuroinflammation, and reversed behavioral changes. [4]
Atovaquone (B601224) + this compound RH (Type I) Swiss A: 6.25-50, S: 40-320 10 days Synergistic effect; 100% survival with combination vs. ineffective monotherapies. [11][12]
Atovaquone + this compound Type III Swiss A: 6.25-50, S: 40-320 10 days Additive effect observed. [11]
Azithromycin (B1666446) + this compound N/A Mouse Model Doses not specified N/A Significant synergistic effect against murine toxoplasmosis. [13]
Fluconazole + SDZ + PYR RH CF1 F: 10, S: 40, P: 1 10 days 93% survival with triple therapy vs. 36% with SDZ+PYR alone. [14]

| Propranolol + Pyrimethamine | RH | BALB/c | Pro: 2-3, Pyr: 50 | 7 days | Combination significantly reduced parasite load and increased mouse survival. |[15] |

S: this compound, P: Pyrimethamine, A: Atovaquone, F: Fluconazole, SDZ: this compound, PYR: Pyrimethamine.

Table 2: In Vitro Efficacy of this compound and Combination Therapies

Drug/Combination T. gondii Strain Host Cell IC₅₀ Assay Method Reference
This compound RH Fibroblasts ~0.08 mM [³H]uracil incorporation [16]
This compound RHβ1 Fibroblasts 0.012 - 0.037 mM β-galactosidase (CPRG) [16]
This compound N/A Vero 0.1852 µM N/A [5]
This compound + Pyrimethamine Wild 2 Vero 1.83 ± 0.12 µM N/A [17]
This compound + Pyrimethamine Wild 3 Vero 0.10 ± 0.01 µM N/A [17]
This compound + Pyrimethamine Wild 4 Vero 0.94 ± 0.06 µM N/A [17]

| this compound Metabolites + Pyrimethamine | N/A | Fibroblasts | N/A | Activity of this compound and its metabolites was potentiated 100-fold. |[18] |

IC₅₀: Half-maximal inhibitory concentration. Note that IC₅₀ values can vary significantly based on parasite strain, host cell line, and assay methodology.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of anti-Toxoplasma compounds. Below are synthesized protocols based on common practices in the field.

Protocol 1: In Vitro Drug Susceptibility Assay Using β-Galactosidase-Expressing T. gondii

This protocol is adapted from methods utilizing transgenic parasites for a high-throughput, colorimetric assessment of drug efficacy.[16][19]

Objective: To determine the IC₅₀ of test compounds against T. gondii tachyzoites.

Materials:

  • Human Foreskin Fibroblast (HFF) cells (ATCC)

  • Transgenic T. gondii RH strain expressing β-galactosidase (e.g., RH-2F, ATCC® 50839)

  • Culture Medium: DMEM with 10% FBS, 1% L-glutamine, 1% penicillin-streptomycin

  • Test compounds (e.g., this compound) and reference drug (Pyrimethamine)

  • 96-well optical bottom plates

  • Chlorophenol red-β-D-galactopyranoside (CPRG) substrate

  • Plate reader (570 nm and 630 nm)

Procedure:

  • Cell Seeding: Seed HFF cells into 96-well plates at a density that forms a confluent monolayer within 24 hours. Incubate at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare serial dilutions of test and reference compounds in culture medium. Include a "medium only" control for 0% inhibition and a high-concentration reference drug control for 100% inhibition.

  • Parasite Infection: Harvest freshly egressed tachyzoites from a heavily infected HFF culture. Count parasites and resuspend in culture medium.

  • Treatment and Infection: Aspirate the medium from the HFF monolayers. Add the prepared drug dilutions to the wells. Subsequently, add the parasite suspension to each well at a multiplicity of infection (MOI) of 1:5 (parasite:host cell).

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ atmosphere to allow for parasite replication.[16][19]

  • Assay Development: Add CPRG substrate to each well to a final concentration of 100-200 µM.

  • Signal Reading: Incubate for an additional 4-24 hours until a distinct color change is visible in the untreated control wells. Read the absorbance at 570 nm (for signal) and 630 nm (for background correction).

  • Data Analysis: Subtract background absorbance from the signal. Normalize the data to the 0% and 100% inhibition controls. Calculate the IC₅₀ values using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response).

Protocol 2: In Vivo Efficacy in a Murine Model of Acute Toxoplasmosis

This protocol outlines a general procedure for assessing the in vivo efficacy of combination therapies against an acute T. gondii infection in mice.[4][11][14]

InVivo_Workflow Workflow for In Vivo Drug Efficacy Testing cluster_setup Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A1 Acclimatize Mice (e.g., Swiss Webster, 7 days) A2 Prepare T. gondii Tachyzoites (e.g., RH Strain) A3 Prepare Drug Formulations (e.g., Oral Gavage Suspension) B1 Day 0: Infect Mice (e.g., 1x10² tachyzoites, IP) B2 Day 2: Begin Treatment (Administer drugs daily, e.g., oral gavage) B1->B2 B3 Monitor Daily (Weight, clinical signs, survival) B2->B3 B4 Day 12: End Treatment (After 10-day course) B3->B4 C1 Continue Monitoring Survival (e.g., up to 30 days post-infection) B4->C1 C2 Endpoint Analysis (Optional) (Harvest tissues for qPCR, histology) C1->C2 C3 Statistical Analysis (Kaplan-Meier survival curves) C1->C3

Caption: General experimental workflow for a murine model of acute toxoplasmosis.

Objective: To evaluate the ability of a this compound-based combination therapy to protect mice from a lethal T. gondii infection.

Materials:

  • Female Swiss or BALB/c mice (6-8 weeks old)

  • Virulent T. gondii strain (e.g., RH) tachyzoites

  • Test compounds (this compound and combination partner)

  • Vehicle for oral gavage (e.g., water, 0.5% carboxymethylcellulose)

  • Sterile PBS

Procedure:

  • Acclimatization: Acclimatize mice to laboratory conditions for at least one week prior to the experiment.

  • Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle Control, this compound Monotherapy, Partner Monotherapy, Combination Therapy). A typical group size is 7-10 mice.[17]

  • Infection: Infect all mice intraperitoneally (i.p.) with a lethal inoculum of tachyzoites (e.g., 1 x 10² to 1 x 10⁴ tachyzoites in 100-200 µL of PBS).[11][17]

  • Treatment Administration: Begin treatment 24-48 hours post-infection.[11] Administer the prepared drug formulations once daily via oral gavage for a specified duration, typically 10 to 17 days.[11][17] The vehicle control group receives the vehicle only.

  • Monitoring: Monitor the mice daily for clinical signs of illness (e.g., ruffled fur, lethargy, ascites) and record body weight. Record survival for each group.

  • Endpoint: The primary endpoint is survival. Continue monitoring mice for at least 18-30 days after the cessation of treatment to check for relapse.[17]

  • (Optional) Parasite Burden Analysis: At a predetermined endpoint, a subset of animals can be euthanized, and tissues (brain, spleen, liver) collected. DNA can be extracted, and parasite load quantified using quantitative PCR (qPCR) targeting a T. gondii-specific gene (e.g., B1 gene or RE gene).[15][20]

  • Data Analysis: Analyze survival data using Kaplan-Meier survival curves and the log-rank test. Analyze parasite burden data using appropriate statistical tests (e.g., t-test or ANOVA). A p-value < 0.05 is typically considered significant.

References

Application Notes and Protocols for Assessing Sulfadiazine Degradation by Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfadiazine (SDZ), a widely used sulfonamide antibiotic, is frequently detected in various water bodies due to its incomplete metabolism in humans and animals and its resistance to conventional wastewater treatment processes.[1][2] The presence of antibiotics in the environment is a significant concern as it can lead to the development of antibiotic-resistant bacteria.[3] Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the in-situ generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), to degrade recalcitrant organic pollutants like this compound.[1][4][5] These radicals are powerful, non-selective oxidizing agents that can break down complex organic molecules into simpler, less harmful compounds, and ultimately, CO₂ and H₂O.[6]

This document provides detailed methodologies and protocols for researchers, scientists, and drug development professionals to assess the efficacy of various AOPs in degrading this compound. The covered AOPs include ozone-based processes (O₃, O₃/UV), persulfate-based processes (O₃/PMS), and Fenton-like reactions.

Experimental Protocols

A systematic approach is crucial for the reliable assessment of this compound degradation. The following protocols outline the key steps from sample preparation to the analysis of degradation products.

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of standard solutions required for the experiments.

Materials:

  • This compound (SDZ) powder (high purity)

  • Methanol (B129727) (HPLC grade)

  • Ultrapure water

  • Volumetric flasks (100 mL, 1000 mL)

  • Analytical balance

Procedure:

  • Stock Solution (e.g., 1000 mg/L): Accurately weigh 100 mg of this compound powder. Dissolve it in a small amount of methanol and then dilute to 100 mL with ultrapure water in a volumetric flask.[7][8]

  • Working Solutions: Prepare working solutions of desired concentrations (e.g., 10 mg/L) by diluting the stock solution with ultrapure water.[9][10] For example, to prepare a 10 mg/L solution, pipette 10 mL of the 1000 mg/L stock solution into a 1000 mL volumetric flask and fill to the mark with ultrapure water.

  • Storage: Store the stock solution in a dark bottle at 4°C for up to one week.[8]

Protocol 2: General Procedure for AOP Degradation Experiments (Example: O₃/PMS Process)

This protocol provides a general workflow for conducting a batch degradation experiment. The example focuses on the Ozone/Persulfate (O₃/PMS) process.

Materials and Equipment:

  • Glass batch reactor

  • Ozone generator

  • Gas flow meters

  • UV lamp (for UV-based AOPs)

  • Magnetic stirrer

  • pH meter

  • This compound working solution

  • Potassium persulfate (PMS)

  • Sodium thiosulfate (B1220275) (quenching agent)

  • Syringes and 0.22 µm filters

Procedure:

  • Reactor Setup: Add a specific volume of the this compound working solution (e.g., 500 mL of 10 mg/L SDZ) to the glass reactor. Place the reactor on a magnetic stirrer.[3]

  • pH Adjustment: Adjust the initial pH of the solution to the desired value (e.g., 3, 7, 9) using dilute H₂SO₄ or NaOH.[9]

  • Initiation of Reaction:

    • For the O₃/PMS process, add the required amount of PMS to the solution and immediately start bubbling ozone gas at a constant flow rate (e.g., 3 mg/L).[9][10]

    • For other AOPs, initiate the reaction by turning on the UV lamp (e.g., for O₃/UV) or adding the catalyst/oxidant (e.g., Fe²⁺/H₂O₂ for Fenton).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 15, 20 minutes), withdraw an aliquot of the sample (e.g., 2 mL) using a syringe.

  • Quenching: Immediately filter the sample through a 0.22 µm filter and add a quenching agent (e.g., sodium thiosulfate) to stop the oxidation reaction.

  • Analysis: Analyze the quenched samples for the remaining this compound concentration using HPLC.

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol details a common analytical method for measuring this compound concentration.

Equipment and Conditions:

  • HPLC System: With a UV-Vis or PDA detector.

  • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[11]

  • Mobile Phase: A mixture of methanol and a buffer solution (e.g., phosphate (B84403) buffer), often in a 70:30 (v/v) ratio. The pH of the buffer is typically adjusted (e.g., to pH 3 or 4).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection Wavelength: 240 nm or 280 nm.[11][12]

  • Injection Volume: 10-20 µL.[3]

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound with known concentrations. Inject each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the filtered and quenched samples from the degradation experiment into the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

  • Degradation Efficiency Calculation: Calculate the degradation efficiency (%) using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Protocol 4: Identification of Dominant Reactive Oxygen Species (ROS)

Quenching experiments are performed to identify the primary radicals responsible for degradation.

Materials:

  • Tert-butyl alcohol (TBA): A common scavenger for hydroxyl radicals (•OH).

  • Ethanol (B145695) (EtOH): A scavenger for both hydroxyl (•OH) and sulfate radicals (SO₄•⁻).[9]

  • Other specific quenchers as needed.

Procedure:

  • Repeat the AOP degradation experiment (Protocol 2) under identical conditions.

  • Before initiating the AOP, add an excess concentration of a specific radical scavenger (e.g., 10 mM TBA or EtOH) to the reactor.

  • Proceed with the degradation experiment, including sampling and analysis as described before.

  • Interpretation:

    • If the degradation rate of this compound is significantly inhibited in the presence of TBA, it indicates that •OH radicals play a major role.

    • If ethanol causes significant inhibition, it suggests the involvement of either •OH, SO₄•⁻, or both.[9]

    • By comparing the inhibition effects of different scavengers, the relative contribution of each ROS can be inferred.[13]

Protocol 5: Assessment of Mineralization

This protocol measures the extent to which this compound is completely oxidized to inorganic products.

Equipment:

  • Total Organic Carbon (TOC) Analyzer

Procedure:

  • Take samples at the beginning (t=0) and end of the AOP experiment.

  • Analyze the samples using a TOC analyzer to measure the concentration of total organic carbon.

  • Mineralization Efficiency Calculation: Calculate the TOC removal efficiency (%) using the formula: TOC Removal (%) = [(TOC₀ - TOCₜ) / TOC₀] * 100, where TOC₀ is the initial TOC concentration and TOCₜ is the final TOC concentration.[9]

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data from studies on this compound degradation by various AOPs.

Table 1: Comparison of Degradation Efficiency and Kinetics for Different AOPs.

AOP System Initial SDZ (mg/L) Oxidant/Catalyst Conc. pH k_obs (min⁻¹) Degradation after 12 min (%) Reference
O₃ 10 3 mg/L O₃ 6.8 ± 0.1 0.1242 73.8 [9][10]
O₃/UV 10 3 mg/L O₃; 0.9 mW/cm² UV 6.8 ± 0.1 0.1328 76.5 [9][10]
O₃/PMS 10 3 mg/L O₃; 22.8 mg/L PMS 6.8 ± 0.1 0.2497 95.9 [9][10]

| UV/Fe(II)/SC | - | - | - | 8.49 × 10⁻³ | 97.7 (total) |[14] |

Table 2: Effect of Initial pH on this compound Degradation by Ozone-Based AOPs.

AOP System pH Degradation after 14 min (%) Optimal pH for Degradation Reference
O₃ 3 76.4 Increases with pH [9]
11 86.6 [9]
O₃/UV 3 78.5 Increases with pH [9]
11 92.3 [9]

| O₃/PMS | 9 | >92.2 (at 10 min) | ~9 |[9] |

Table 3: Mineralization Efficiency (TOC Removal) of this compound.

AOP System Reaction Time (min) TOC Removal (%) Reference
O₃ 20 12.9 [9]
O₃/UV 20 22.9 [9]
O₃/PMS 20 18.4 [9]
Ozone/PS 20 - [15]

| Ozone/PMS | 20 | 29.4 |[16] |

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and potential degradation mechanisms.

G cluster_prep Preparation cluster_exp AOP Experiment cluster_results Data Interpretation prep_stock Prepare SDZ Stock Solution prep_work Prepare Working Solution prep_stock->prep_work setup Reactor Setup (SDZ Solution) prep_work->setup ph_adjust Adjust pH setup->ph_adjust initiate Initiate AOP (e.g., Add Oxidant) ph_adjust->initiate sampling Collect Samples at Intervals initiate->sampling ros Identify ROS (Quenching Exps) initiate->ros quench Quench Reaction sampling->quench hplc Quantify SDZ (HPLC) quench->hplc toc Measure Mineralization (TOC) quench->toc products Identify Byproducts (LC-MS) quench->products kinetics Calculate Degradation Kinetics & Efficiency hplc->kinetics mineral Determine Mineralization Rate toc->mineral pathway Propose Degradation Pathway ros->pathway products->pathway

Caption: General workflow for assessing this compound degradation by AOPs.

G cluster_ozone Ozone Activation cluster_radicals Reactive Oxygen Species (ROS) cluster_degradation Degradation Process O3 Ozone (O₃) OH Hydroxyl Radical (•OH) O3->OH via O₃ decay (high pH) SO4 Sulfate Radical (SO₄•⁻) O3->SO4 Activates PMS Persulfate (S₂O₈²⁻/HSO₅⁻) PMS->SO4 Activated by O₃ SDZ This compound (SDZ) OH->SDZ Attack Intermediates Degradation Intermediates OH->Intermediates Attack SO4->SDZ Attack SO4->Intermediates Attack SDZ->Intermediates Mineralization Mineralization (CO₂, H₂O, SO₄²⁻, NO₃⁻) Intermediates->Mineralization

Caption: Simplified mechanism for ROS generation in the O₃/PMS system.

G cluster_pathways Primary Degradation Pathways cluster_products Intermediate Products SDZ This compound (SDZ) P1 Pathway I: S-N Bond Cleavage SDZ->P1 •OH/SO₄•⁻ Attack P2 Pathway II: Pyrimidine Ring Opening SDZ->P2 •OH/SO₄•⁻ Attack P3 Pathway III: SO₂ Extrusion SDZ->P3 Radical Attack P4 Pathway IV: Hydroxylation SDZ->P4 •OH Attack Prod1 Sulfanilic Acid + 2-Aminopyrimidine P1->Prod1 Prod2 Ring-opened Products P2->Prod2 Prod3 Desulfonated Products P3->Prod3 Prod4 Hydroxylated SDZ P4->Prod4 Final Further Oxidation & Mineralization (CO₂, H₂O, etc.) Prod1->Final Prod2->Final Prod3->Final Prod4->Final

Caption: Proposed degradation pathways for this compound in AOPs.[6][15][17][18]

References

Application Notes and Protocols for the Electrochemical Detection of Sulfadiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the development of electrochemical sensors for the detection of sulfadiazine (SDZ), a widely used sulfonamide antibiotic. The excessive use of this compound can lead to environmental contamination and potential health risks, making its sensitive and selective detection crucial.[1][2] Electrochemical sensors offer a promising alternative to traditional analytical methods due to their high sensitivity, selectivity, low cost, and ease of operation.[1][2][3][4] This document outlines protocols for the fabrication of modified electrodes, including those based on molecularly imprinted polymers (MIPs) and nanomaterials, and their application in the electrochemical detection of this compound.

Overview of Electrochemical Sensing Principles

Electrochemical detection of this compound typically involves the oxidation or reduction of the molecule at the surface of a modified electrode.[4] Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly employed to measure the electrochemical response.[1][2] The modification of the working electrode is a key step in enhancing the sensitivity and selectivity of the sensor. Common modification strategies include the use of carbon-based nanomaterials, metallic nanoparticles, and molecularly imprinted polymers.[2][3]

Data Presentation: Performance of this compound Electrochemical Sensors

The following table summarizes the analytical performance of various electrochemical sensors reported for the detection of this compound.

Electrode ModificationDetection TechniqueLinear Range (mol/L)Limit of Detection (LOD) (mol/L)Reference
Cu-BTC@FeNi-SAs/MIP/Gold ElectrodeDPV5 x 10⁻¹² - 6 x 10⁻⁹1.14 x 10⁻¹²[5]
Nb₂CTx/AgNWs/MIP/GCEDPV1 x 10⁻⁸ - 1 x 10⁻⁴1.30 x 10⁻⁹[6]
MIP@CuInS₂/ZnS/GCEDPV-2.1 x 10⁻⁹[7]
CuNPs/MIP-OPPy/GCEDPV1 x 10⁻⁹ - 1 x 10⁻⁵3.1 x 10⁻¹⁰[8][9][10]
La@CeO₂/rGO/GCEDPV1 x 10⁻⁸ - 2.65 x 10⁻⁴5 x 10⁻⁹[11][12]
MIP/APTES-ITO ElectrodeCV, DPV1 x 10⁻⁷ - 3 x 10⁻⁴1.1 x 10⁻⁷[7]
MWCNT-MIP/GCEDPV4 x 10⁻⁶ - 5 x 10⁻⁵6.8 x 10⁻⁷[2][5]

GCE: Glassy Carbon Electrode, MIP: Molecularly Imprinted Polymer, Cu-BTC: Copper-Benzene-1,3,5-tricarboxylate, FeNi-SAs: Iron-Nickel Single Atoms, Nb₂CTx: Niobium Carbide MXene, AgNWs: Silver Nanowires, CuInS₂/ZnS: Copper Indium Sulfide/Zinc Sulfide, CuNPs: Copper Nanoparticles, MIP-OPPy: Molecularly Imprinted Overoxidized Polypyrrole, La@CeO₂: Lanthanum-doped Cerium Oxide, rGO: reduced Graphene Oxide, APTES: 3-aminopropyltriethoxysilane, ITO: Indium Tin Oxide, MWCNT: Multi-walled Carbon Nanotubes.

Experimental Protocols

Protocol 1: Fabrication of a Molecularly Imprinted Polymer (MIP) Sensor on a Glassy Carbon Electrode (GCE)

This protocol describes the fabrication of a this compound-imprinted polypyrrole film on a glassy carbon electrode.

Materials:

  • Glassy Carbon Electrode (GCE)

  • Pyrrole (B145914) (monomer)

  • This compound (template)

  • Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Electrochemical workstation with a three-electrode cell (GCE as working electrode, Ag/AgCl as reference electrode, and a platinum wire as counter electrode)

Procedure:

  • GCE Pretreatment:

    • Polish the GCE surface with alumina (B75360) slurry on a polishing cloth.

    • Sonnicate the electrode in deionized water and then ethanol (B145695) for 5 minutes each to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Electropolymerization of the Imprinted Polymer:

    • Prepare a 0.1 M H₂SO₄ solution containing 0.1 M pyrrole and a specific concentration of this compound (e.g., 10⁻³ M).[13]

    • Immerse the pretreated GCE, Ag/AgCl reference electrode, and platinum counter electrode into the solution.

    • Perform electropolymerization using cyclic voltammetry by scanning the potential from -0.2 V to +1.4 V for 10 cycles at a scan rate of 100 mV/s.[1]

    • A polymer film will be deposited on the GCE surface.

  • Template Removal (Elution):

    • Rinse the modified electrode with deionized water.

    • Immerse the electrode in a 0.1 M NaOH solution.[13]

    • Perform cyclic voltammetry in the NaOH solution to overoxidize the polypyrrole and remove the this compound template molecules, creating specific recognition sites.

  • Sensor Characterization and Measurement:

    • The fabricated MIP/GCE is now ready for this compound detection.

    • Perform DPV measurements in a supporting electrolyte (e.g., 0.1 M H₂SO₄) containing different concentrations of this compound.[1]

    • Typical DPV parameters: increment potential of 5 mV, amplitude of 50 mV, and pulse period of 0.1 s.[1][2]

Protocol 2: Modification of a Glassy Carbon Electrode with a Nanomaterial Composite (La@CeO₂/rGO)

This protocol outlines the synthesis of a Lanthanum-doped Cerium Oxide/reduced Graphene Oxide nanocomposite and its deposition on a GCE.

Materials:

Procedure:

  • Synthesis of La@CeO₂/rGO Nanocomposite (Hydrothermal Method):

    • Disperse a specific amount of GO in deionized water through ultrasonication.

    • Add solutions of Ce(NO₃)₃·6H₂O and La(NO₃)₃·6H₂O to the GO dispersion.

    • Add hydrazine hydrate as a reducing agent.

    • Transfer the mixture to a Teflon-lined stainless-steel autoclave and heat at a specific temperature (e.g., 180 °C) for a designated time (e.g., 12 hours).

    • After cooling, collect the precipitate by centrifugation, wash with deionized water and ethanol, and dry in an oven.

  • Electrode Modification:

    • Disperse a small amount of the synthesized La@CeO₂/rGO nanocomposite in a solvent (e.g., water or DMF) containing a small amount of Nafion solution to form a stable suspension.

    • Drop-cast a few microliters of the suspension onto the pre-cleaned GCE surface.

    • Allow the solvent to evaporate at room temperature, forming a uniform film of the nanocomposite on the electrode.

  • Electrochemical Detection of this compound:

    • The La@CeO₂/rGO/GCE is now ready for use.

    • Perform electrochemical measurements (e.g., DPV) in a suitable buffer solution (e.g., phosphate (B84403) buffer saline, pH 7) containing varying concentrations of this compound.[11]

Visualization of Methodologies

Signaling Pathway for a Molecularly Imprinted Polymer (MIP) Sensor

MIP_Signaling_Pathway cluster_fabrication Sensor Fabrication cluster_detection This compound Detection Monomer Monomer (e.g., Pyrrole) Polymerization Electropolymerization Monomer->Polymerization Template Template (this compound) Template->Polymerization Electrode Electrode (GCE) Electrode->Polymerization ImprintedPolymer Imprinted Polymer on Electrode Polymerization->ImprintedPolymer Elution Template Removal (Elution) ImprintedPolymer->Elution MIP_Sensor MIP Sensor with Recognition Sites Elution->MIP_Sensor Rebinding Rebinding to Recognition Sites MIP_Sensor->Rebinding Analyte This compound (Analyte) Analyte->Rebinding Signal Electrochemical Signal Change Rebinding->Signal

Caption: Workflow of MIP sensor fabrication and this compound detection.

Experimental Workflow for Nanomaterial-Modified Electrode Preparation

Nanomaterial_Workflow cluster_synthesis Nanomaterial Synthesis cluster_modification Electrode Modification cluster_analysis Electrochemical Analysis Precursors Precursors (e.g., GO, Metal Salts) Synthesis Synthesis Method (e.g., Hydrothermal) Precursors->Synthesis Nanomaterial Nanomaterial (e.g., La@CeO2/rGO) Synthesis->Nanomaterial Dispersion Dispersion in Solvent with Nafion Nanomaterial->Dispersion DropCasting Drop-Casting Dispersion->DropCasting GCE Clean Glassy Carbon Electrode GCE->DropCasting ModifiedElectrode Modified Electrode (e.g., La@CeO2/rGO/GCE) DropCasting->ModifiedElectrode Detection This compound Detection (DPV) ModifiedElectrode->Detection

Caption: Preparation of a nanomaterial-modified electrode for sensing.

These protocols and visualizations provide a foundation for the development and application of electrochemical sensors for this compound detection. Researchers are encouraged to optimize the experimental parameters based on their specific requirements and available instrumentation.

References

Troubleshooting & Optimization

improving sulfadiazine solubility for in vitro assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to sulfadiazine solubility for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers like PBS or cell culture media?

A1: this compound is sparingly soluble in aqueous solutions at neutral pH.[1][2] Its low aqueous solubility is a known characteristic of the compound, making it challenging to prepare solutions directly in physiological buffers for in vitro assays.[3]

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing a high-concentration stock solution of this compound.[2][4] this compound is highly soluble in DMSO, allowing for the preparation of a concentrated stock that can then be diluted to the final working concentration in your aqueous assay buffer or cell culture medium.[2]

Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a strong organic solvent is introduced into an aqueous environment where its solubility is much lower. To troubleshoot this, you can try the following:

  • Decrease the final concentration of this compound: The desired final concentration might be above its solubility limit in the aqueous medium.

  • Optimize the DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may also affect the solubility of your compound.[5][6]

  • Use a pre-warmed medium: Adding the DMSO stock to a warm medium can sometimes help maintain solubility.[7]

  • Employ serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium.[8]

  • Consider alternative solubilization methods: If precipitation persists, you may need to explore advanced formulation strategies such as solid dispersions or cyclodextrin (B1172386) complexation.[9]

Q4: What is the maximum concentration of DMSO that is safe for my cells in an in vitro assay?

A4: The maximum safe concentration of DMSO is cell-line dependent.[10] However, a general guideline is to keep the final DMSO concentration at or below 0.5%.[5][11] Many researchers aim for a final concentration of 0.1% or lower, especially for sensitive cell lines or long-term experiments.[10][11] It is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line at the intended concentration.[12]

Q5: Can I adjust the pH of my buffer to improve this compound solubility?

A5: Yes, the solubility of this compound is pH-dependent.[1][13] As a weak acid, its solubility increases in more alkaline (higher pH) conditions.[14][15] However, it is crucial to ensure that the adjusted pH is compatible with your experimental system and the stability of your cells.

Troubleshooting Guides

Issue 1: this compound Precipitation in Stock Solution (DMSO)
Potential Cause Troubleshooting Step
Concentration too high Attempt to dissolve a smaller amount of this compound in the same volume of DMSO.
Low-quality DMSO Use a fresh, high-purity, anhydrous grade of DMSO. Moisture in DMSO can reduce its solvating power.[4]
Incomplete dissolution Gently warm the solution (up to 37°C) and vortex or sonicate to aid dissolution.
Issue 2: Precipitation Upon Dilution into Aqueous Media
Potential Cause Troubleshooting Step
Supersaturation The final concentration of this compound exceeds its solubility limit in the aqueous medium. Reduce the final concentration.
Rapid solvent change Add the DMSO stock solution dropwise to the vortexing aqueous medium to allow for gradual mixing.
Temperature shock Ensure both the DMSO stock and the aqueous medium are at the same temperature before mixing. Using pre-warmed media can be beneficial.[7]
High final DMSO concentration Minimize the final DMSO concentration. If a higher drug concentration is needed, consider alternative solubilization methods.

Quantitative Data Summary

The solubility of this compound in various solvents is summarized below.

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)~50 mg/mL[2]
Dimethylformamide (DMF)~50 mg/mL[2]
Ethanol~0.3 mg/mL[2]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[2]
WaterInsoluble/Sparingly soluble[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).

    • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
  • Materials:

    • This compound-DMSO stock solution

    • Pre-warmed cell culture medium

    • Sterile tubes

  • Procedure:

    • Determine the final desired concentration of this compound and the final acceptable concentration of DMSO (e.g., ≤0.5%).

    • Calculate the volume of the this compound-DMSO stock solution needed.

    • In a sterile tube, add the required volume of pre-warmed cell culture medium.

    • While gently vortexing the medium, add the calculated volume of the this compound-DMSO stock solution dropwise.

    • Continue to mix for a few seconds to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation.

    • Use the final diluted solution immediately for your in vitro assay.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock High-Concentration Stock dissolve->stock add_stock Add Stock Dropwise stock->add_stock prewarm Pre-warm Aqueous Medium prewarm->add_stock mix Gentle Mixing add_stock->mix working Final Working Solution mix->working add_to_cells Add to Cells working->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_workflow start Precipitation Observed in Aqueous Medium check_conc Is final concentration too high? start->check_conc reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_dmso Is final DMSO% > 0.5%? check_conc->check_dmso No end Problem Solved? reduce_conc->end Re-test optimize_dmso Optimize dilution to lower DMSO% check_dmso->optimize_dmso Yes check_mixing Was mixing gradual? check_dmso->check_mixing No optimize_dmso->end Re-test improve_mixing Add stock dropwise to warm, stirring medium check_mixing->improve_mixing No advanced_methods Consider advanced methods: - Solid Dispersions - Cyclodextrins check_mixing->advanced_methods Yes improve_mixing->end Re-test end_adv Further Development advanced_methods->end_adv Implement

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Overcoming Sulfadiazine Resistance in Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to overcome sulfadiazine resistance in bacteria.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to this compound?

A1: this compound resistance in bacteria primarily occurs through two main mechanisms:

  • Enzymatic Bypass: Bacteria acquire mobile genetic elements, such as plasmids or transposons, that carry sul genes (sul1, sul2, sul3, sul4). These genes encode alternative dihydropteroate (B1496061) synthase (DHPS) enzymes that are insensitive to sulfonamides.[1][2] This allows the bacteria to continue the folic acid synthesis pathway even in the presence of the drug. The native DHPS enzyme is encoded by the folP gene.

  • Target Site Modification: Chromosomal mutations can occur in the folP gene, which alters the structure of the DHPS enzyme.[3] These alterations reduce the binding affinity of this compound to the enzyme, rendering the drug less effective.

Other less common mechanisms include the overproduction of the natural substrate para-aminobenzoic acid (PABA), which outcompetes this compound for binding to DHPS, and the presence of efflux pumps that actively remove the drug from the bacterial cell.[4]

Q2: What are the most promising strategies to overcome this compound resistance?

A2: The leading strategy to combat this compound resistance is the use of combination therapy, which can create a synergistic effect, restoring the efficacy of the antibiotic. Key combinations include:

  • With Dihydrofolate Reductase (DHFR) Inhibitors: The classic combination is with trimethoprim. Both drugs block sequential steps in the folic acid pathway, which can be a bactericidal combination.

  • With Membrane-Permeabilizing Agents: Combining this compound with agents like colistin (B93849) has shown high rates of synergy. Colistin disrupts the bacterial outer membrane, potentially increasing the intracellular concentration of this compound.

  • With Other Antibiotics: Synergy has also been explored with quinolones and silver ions (in the form of silver this compound), which can diminish the ability of bacteria to develop resistance.[5]

Another strategy involves the development of novel sulfonamide analogues or dual-target inhibitors designed to effectively bind to both the wild-type DHPS and the resistant Sul enzymes.

Q3: How is synergy between this compound and another compound quantified?

A3: Synergy is most commonly quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. The FIC is calculated for each drug in a combination and the index is the sum of these values.

  • FIC Index Calculation:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index (FICI) = FIC of Drug A + FIC of Drug B

  • Interpretation of FIC Index:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Section 2: Data Presentation

Table 1: Summary of Synergistic Effects in Combination Therapies

The following table summarizes reported synergistic activities from studies combining this compound with other antimicrobial agents against resistant bacterial strains.

Combination PartnerTarget OrganismsKey FindingsReference
Colistin Colistin-Resistant Gram-Negative Bacteria (e.g., E. coli, K. pneumoniae)High synergistic effect observed in 92.7% of strains tested.[6]Okdah et al., 2018
Colistin Colistin-Resistant E. coli & K. pneumoniaeA decrease in the colistin MIC of ≥2 dilutions was observed for 76.5% of isolates.El-Sayed Ahmed et al., 2019
Trimethoprim Various bacteria including E. coli, S. aureusSynergistic action confirmed by FIC indices; SDZ was as effective as SMX in synergy.Kuipers, 1979
Quinolones (e.g., Norfloxacin)Pseudomonas aeruginosaCombination diminished the ability of strains to form resistant mutants.Modak et al., 1988

Note: This table presents summary data. For detailed strain-specific MIC and FIC values, refer to the original publications.

Section 3: Experimental Protocols & Methodologies

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standard method for determining the MIC of this compound.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure the medium has low levels of thymidine.

  • Sterile 96-well microtiter plates.

  • This compound stock solution (or its sodium salt for better solubility).

  • Bacterial culture grown to a 0.5 McFarland standard.

  • Sterile saline or broth for dilutions.

  • Multichannel pipette.

Procedure:

  • Prepare Drug Dilutions: a. Prepare a stock solution of this compound. If using this compound base, dissolve in a suitable organic solvent like DMSO first. This compound sodium salt is soluble in water. b. In a 96-well plate, add 100 µL of CAMHB to all wells. c. Add 100 µL of the 2x final starting concentration of this compound stock to the wells in column 1. d. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. Column 11 serves as a growth control (no drug), and column 12 as a sterility control (no bacteria).

  • Prepare Inoculum: a. From a fresh culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). b. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: a. Add the standardized bacterial inoculum to each well (columns 1-11). Do not add bacteria to the sterility control wells (column 12).

  • Incubation: a. Cover the plate and incubate at 37°C for 16-20 hours.

  • Result Interpretation: a. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay for Synergy Testing

This assay is used to determine the FIC index for the this compound and a partner compound.

Procedure:

  • Plate Setup: a. Prepare a 96-well plate. Along the x-axis (e.g., columns 1-10), prepare serial dilutions of this compound as described in the MIC protocol. b. Along the y-axis (e.g., rows A-G), prepare serial dilutions of the second antimicrobial agent. c. The result is a matrix where each well contains a unique combination of concentrations of the two drugs.

  • Controls: a. Include a row with serial dilutions of this compound alone (to re-determine its MIC). b. Include a column with serial dilutions of the second agent alone (to determine its MIC). c. Include growth and sterility controls.

  • Inoculation and Incubation: a. Inoculate the plate with the standardized bacterial suspension as described for the MIC protocol. b. Incubate at 37°C for 16-20 hours.

  • Data Analysis: a. Read the MIC of each drug alone and the MIC of each drug in combination from the wells showing no growth. b. Calculate the FIC for each drug and the final FIC Index as described in the FAQ section.

Protocol 3: PCR for Detection of sul1 and sul2 Resistance Genes

This protocol provides a basic framework for detecting the most common sulfonamide resistance genes.

Materials:

  • Bacterial DNA template (extracted from the isolate).

  • Primers for sul1 and sul2 (sequences must be obtained from literature).

  • PCR Master Mix (containing Taq polymerase, dNTPs, buffer, and MgCl₂).

  • Nuclease-free water.

  • Thermal cycler.

  • Agarose (B213101) gel electrophoresis equipment.

Procedure:

  • Reaction Setup: a. In a PCR tube, prepare the reaction mixture (typically 25 µL or 50 µL total volume) containing: PCR Master Mix, forward primer, reverse primer, DNA template, and nuclease-free water to volume. b. Include a positive control (DNA from a known sul-positive strain) and a negative control (nuclease-free water instead of template DNA).

  • Thermal Cycling: a. A typical cycling program includes: i. Initial Denaturation: 94-95°C for 2-5 minutes. ii. 30-35 Cycles of:

    • Denaturation: 94-95°C for 30 seconds.
    • Annealing: 55-60°C for 30 seconds (temperature is primer-dependent).
    • Extension: 72°C for 30-60 seconds (time depends on amplicon length). iii. Final Extension: 72°C for 5-10 minutes.

  • Result Visualization: a. Mix the PCR products with loading dye and run on an agarose gel alongside a DNA ladder. b. Visualize the bands under UV light. The presence of a band of the expected size indicates a positive result for the respective sul gene.

Section 4: Troubleshooting Guide

Issue 1: Inconsistent or "Skipped" Wells in MIC/Checkerboard Assays

  • Problem: Replicates for the same concentration show different results (growth/no growth), or growth is observed at a high concentration while a lower concentration shows inhibition.

  • Possible Causes & Solutions:

    • Poor Drug Solubility: this compound base is poorly soluble in aqueous media. This can lead to uneven drug distribution.

      • Solution: Ensure the drug is fully dissolved in a solvent like DMSO before preparing the stock solution. Alternatively, use the more water-soluble this compound sodium salt.[7][8] Vigorously mix the stock solution before making dilutions.

    • Pipetting Errors: Inaccurate serial dilutions can lead to inconsistent concentrations across the plate.

      • Solution: Use calibrated pipettes and change tips between each dilution step. Ensure proper mixing in each well before transferring to the next.

    • Contamination: Contamination of a well can lead to unexpected growth.

      • Solution: Use strict aseptic techniques. Always include a sterility control (media only, no bacteria) to check for contamination.

Issue 2: No Apparent Synergy in Checkerboard Assay Despite Literature Reports

  • Problem: The calculated FIC Index is consistently in the additive or indifferent range (>0.5) for a combination expected to be synergistic.

  • Possible Causes & Solutions:

    • Strain-Specific Differences: Synergy can be highly strain-dependent. The specific resistance mechanism of your test strain may not be susceptible to the combination's synergistic action.

      • Solution: Characterize the resistance mechanism of your strain (e.g., by PCR for sul genes). Test the combination against multiple, well-characterized strains, including reference strains.

    • Incorrect Drug Ratios: Synergy may only occur at specific ratios of the two drugs.

      • Solution: Ensure your checkerboard assay covers a wide range of concentrations for both agents to identify the optimal synergistic ratio.

    • Inappropriate Media: The components of the growth medium can sometimes interfere with the activity of one or both drugs.

      • Solution: Use the standard recommended medium (e.g., CAMHB) for susceptibility testing. Ensure it is low in PABA and thymidine, which can antagonize sulfonamides.

Issue 3: Faint or No Bands in Diagnostic PCR for sul Genes

  • Problem: The PCR assay fails to amplify the target resistance gene from a phenotypically resistant isolate.

  • Possible Causes & Solutions:

    • Poor DNA Quality: The extracted DNA may be of low concentration or contain PCR inhibitors.

      • Solution: Quantify your DNA and check its purity (e.g., using A260/280 ratio). If necessary, re-purify the DNA.

    • Incorrect Annealing Temperature: The annealing temperature in the thermal cycler program may be too high or too low for the specific primers used.

      • Solution: Run a gradient PCR to determine the optimal annealing temperature for your primer set.

    • Alternative Resistance Mechanism: The isolate may possess a different resistance mechanism not targeted by the PCR, such as a folP mutation or a different sul gene variant.

      • Solution: If PCR for common sul genes is negative, consider sequencing the folP gene or using primers for less common sul variants (e.g., sul3, sul4).

Section 5: Visualizations

Diagrams of Pathways and Workflows

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Mechanism of Drug Action cluster_resistance Mechanisms of Resistance PABA PABA DHPS Dihydropteroate Synthase (DHPS) (Target of this compound) PABA->DHPS Sul_Enzyme Altered DHPS (Sul Enzyme) (Encoded by sul genes) PABA->Sul_Enzyme Pteridine Pteridine Precursor Pteridine->DHPS Pteridine->Sul_Enzyme Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) (Target of Trimethoprim) Tetrahydrofolate Tetrahydrofolate (Essential for DNA/RNA synthesis) DHFR->Tetrahydrofolate Dihydrofolate->DHFR This compound This compound This compound->DHPS Competitively Inhibits This compound->Sul_Enzyme Low Affinity Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits Sul_Enzyme->Dihydropteroate Bypasses Inhibition Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Data Analysis A1 Prepare Drug A Stock (this compound) A2 Serially Dilute Drug A (Horizontally) A1->A2 B1 Prepare Drug B Stock (Partner Compound) B2 Serially Dilute Drug B (Vertically) B1->B2 C1 Prepare Bacterial Inoculum (0.5 McFarland) C2 Inoculate Plate C1->C2 A2->C2 B2->C2 D2 Incubate Plate (37°C, 16-20h) C2->D2 A3 Read MIC of each drug alone and in combination D2->A3 B3 Calculate FIC of Drug A A3->B3 C3 Calculate FIC of Drug B A3->C3 D3 Calculate FIC Index (FICA + FICB) B3->D3 C3->D3 E3 Determine Interaction (Synergy, Additive, Antagonism) D3->E3 Troubleshooting_Logic Start Inconsistent MIC Results? CheckSol Check Drug Solubility (Use Sodium Salt / DMSO) Start->CheckSol Yes NoSynergy No Synergy Observed? Start->NoSynergy No CheckPipette Verify Pipetting Technique & Calibration CheckSol->CheckPipette CheckContam Check for Contamination (Review Aseptic Technique) CheckPipette->CheckContam ReRun Re-run Assay CheckContam->ReRun CheckStrain Characterize Strain (e.g., PCR, Sequencing) NoSynergy->CheckStrain Yes CheckMedia Confirm Standard Media (Low Thymidine/PABA) CheckStrain->CheckMedia CheckMedia->ReRun

References

Technical Support Center: Optimizing Sulfadiazine Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting animal studies involving sulfadiazine.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in animal studies?

A1: Dosage of this compound varies significantly depending on the animal species, the route of administration, and whether it is used in combination with other drugs like trimethoprim (B1683648). For example, in dogs and cats, a combination dose of 30 mg/kg per day of trimethoprim and this compound (1:5 ratio) has been shown to be therapeutically efficacious.[1][2] In mink, a dosage of 30 mg/kg (5 mg/kg trimethoprim and 25 mg/kg this compound) is also used.[3] For pigs, oral administration of a this compound-trimethoprim combination can range from 15 mg/kg to 30 mg/kg.[4][5] It is crucial to consult literature specific to your animal model and experimental goals.

Q2: How does the route of administration affect the bioavailability of this compound?

A2: The route of administration significantly impacts the pharmacokinetic profile of this compound. In broiler chickens, the oral bioavailability of this compound was found to be approximately 80%.[6] Studies in pigs have compared oral gavage, intramuscular injection, and medicated feed, showing that the route affects plasma and intestinal concentrations.[4][5] Intravenous administration typically results in 100% bioavailability and is often used as a reference in crossover studies to determine the oral bioavailability.[6]

Q3: What are the common signs of this compound toxicity in animals?

A3: Adverse reactions to sulfonamides can include hypersensitivity reactions (like urticaria, skin rashes, and polyarthritis) or direct toxic effects.[7] In high-dose studies in rodents, sulfamethazine (B1682506) (a related sulfonamide) was associated with thyroid tumors.[8] In dogs, while a high margin of safety is generally observed, cats may have a lower but adequate safety margin.[1][2] A study on silver this compound nanosuspension in mice identified an LD50 of 252.1 mg/kg, with high doses causing reduced activity and weakness.[9] In chicken embryos, doses of 30 mg/kg or higher were found to be highly toxic.[8]

Q4: Why is this compound often combined with trimethoprim?

A4: this compound is combined with trimethoprim to create a synergistic antibacterial effect.[7] These two compounds inhibit sequential steps in the bacterial folic acid synthesis pathway. This compound inhibits dihydropteroate (B1496061) synthase, while trimethoprim inhibits dihydrofolate reductase.[7] This sequential blockade is more effective than either drug alone and can be bactericidal, whereas this compound alone is typically bacteriostatic.[7] The optimal in vitro ratio of trimethoprim to a sulfonamide is often around 1:20.[7]

Q5: How can I measure the concentration of this compound in plasma or tissue samples?

A5: High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection is a common and reliable method for quantifying this compound in biological samples.[6][10][11] Liquid chromatography with mass spectrometry (LC-MS) offers higher sensitivity and specificity and can be used for confirmation.[10][12] Sample preparation typically involves extraction with solvents like ethyl acetate (B1210297) or acetone, followed by a clean-up step, which may use solid-phase extraction columns.[10][13]

Troubleshooting Guides

Problem: High variability in plasma concentrations between animals.

Potential CauseRecommended Action
Inconsistent Drug Intake When administering via medicated feed, dominant animals may consume more, or some may have reduced appetite. Solution: Switch to a more precise dosing method like oral gavage for uniform administration. If using medicated feed is necessary, monitor food intake for each animal.
Incorrect Administration Improper oral gavage or injection techniques can lead to incomplete dosing. Solution: Ensure all personnel are thoroughly trained in the specific administration techniques for the chosen animal model.
Biological Variability Individual differences in metabolism and absorption are inherent in animal studies. Solution: Increase the number of animals per group to improve statistical power and account for inter-individual variability.
Sample Handling Issues Inconsistent timing of sample collection or improper processing and storage can degrade the drug. Solution: Create and strictly follow a standardized protocol for sample collection times, processing (e.g., centrifugation speed and duration), and storage temperatures.

Problem: Lack of therapeutic efficacy at a previously reported dose.

Potential CauseRecommended Action
Antimicrobial Resistance The target pathogen may have developed resistance to sulfonamides. Solution: Perform antimicrobial susceptibility testing (e.g., determining the Minimum Inhibitory Concentration, MIC) on the bacterial strain being used.
Sub-therapeutic Plasma Levels The drug may not be reaching or maintaining the necessary concentration in the plasma to be effective. Solution: Conduct a pilot pharmacokinetic (PK) study to measure the plasma concentration of this compound over time. Compare the Area Under the Curve (AUC) to the MIC (AUC/MIC ratio) to assess the adequacy of the dosing regimen.[3]
Incorrect Dosing Errors in dose calculation or drug formulation can lead to underdosing. Solution: Re-verify all calculations, including animal weights and drug concentrations. Have a second researcher independently check the calculations. Analyze the concentration of the dosing formulation to confirm its accuracy.
Rapid Elimination The half-life of this compound can be short in some species (e.g., 3.2 hours in chickens, 2.9 hours in pigs), requiring more frequent dosing.[6][7] Solution: Review the pharmacokinetic data for your specific animal model. If the half-life is short, consider increasing the dosing frequency (e.g., from once to twice daily) to maintain therapeutic concentrations.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Various Animal Species

Animal SpeciesDose (mg/kg)RouteHalf-Life (T½) (hours)Oral Bioavailability (%)Reference
Broiler Chickens 33.34Oral & IV3.2~80%[6]
Pigs 25 (with 5 TMP)Oral~2.9-[7][14]
Cattle --10.1-[7]
Dogs & Cats 30 (combined with TMP)Oral / Injectable-Good absorption[1][2]
Mink 25 (with 5 TMP)Oral & IV--[3]
Grass Carp (at 24°C) 50Oral--[15]

Note: Pharmacokinetic parameters are highly dependent on the study design, animal health status, and analytical methods used. Dashes indicate data not specified in the cited abstracts.

Table 2: Acute Toxicity Data for this compound

Animal SpeciesParameterValue (mg/kg)NotesReference
Mice LD50252.1For silver this compound nanosuspension.[9]
Chicken Embryos Toxic Dose≥ 30In-egg administration considered highly toxic.[8]

Experimental Protocols & Visualizations

This compound Mechanism of Action: Folic Acid Synthesis Pathway

This compound acts as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a required precursor for the synthesis of nucleotides and amino acids. Trimethoprim inhibits a subsequent step in this pathway, leading to a synergistic effect.

Folic_Acid_Pathway cluster_bacteria Bacterial Cell PABA PABA DHP_Synthase Dihydropteroate Synthase PABA->DHP_Synthase DHF Dihydrofolic Acid (DHF) DHP_Synthase->DHF pteridine precursor DHF_Reductase Dihydrofolate Reductase DHF->DHF_Reductase THF Tetrahydrofolic Acid (THF) DHF_Reductase->THF Products Nucleotides, Amino Acids THF->Products This compound This compound This compound->DHP_Synthase Inhibition Trimethoprim Trimethoprim Trimethoprim->DHF_Reductase Inhibition PK_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis acclimatize Animal Acclimatization (e.g., 7 days) dose_prep Dose Formulation & Verification acclimatize->dose_prep administer Drug Administration (e.g., Oral Gavage, IV) dose_prep->administer sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) administer->sampling process Sample Processing (Centrifuge for Plasma) sampling->process hplc Quantification (e.g., HPLC, LC-MS) process->hplc pk_model Pharmacokinetic Modeling (Calculate T½, Cmax, AUC) hplc->pk_model Troubleshooting_Tree start Unexpected Morbidity or Mortality Observed check_dose Was the Dose Correct? start->check_dose check_health Were Animals Healthy Pre-Dose? start->check_health check_route Was Administration Technique Correct? start->check_route check_dose->check_health Yes error_calc Action: Re-verify Calculations & Formulation Concentration check_dose->error_calc No check_health->check_route Yes error_health Action: Review Health Records. Perform Necropsy. check_health->error_health No error_route Action: Review SOPs. Observe Technique. check_route->error_route No species_sens Possible Species Sensitivity. Action: Review Literature for Species-Specific Toxicity. check_route->species_sens Yes

References

Sulfadiazine Degradation in Experimental Setups: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with sulfadiazine degradation experiments.

Frequently Asked Questions (FAQs)

1. My this compound solution appears to be degrading faster/slower than expected. What are the potential causes?

Several factors can influence the degradation rate of this compound. These include:

  • pH: The pH of your solution is a critical factor. This compound degradation is pH-dependent. For instance, photodegradation rates increase with a rise in pH from 4.0 to 7.2.[1] Conversely, degradation by permanganate (B83412) is more rapid under lower pH conditions.[2] In oral solutions, a higher initial pH (e.g., 9.8) can lead to faster degradation compared to a more neutral pH (e.g., 6.9).[3][4][5]

  • Light Exposure: this compound is susceptible to photodegradation.[1][6][7] Ensure your experimental setup is protected from light unless you are specifically studying photolysis. The presence of photosensitizers like ferric ions (Fe(III)) and oxalate (B1200264) can significantly enhance photodegradation.[6]

  • Temperature: Higher temperatures generally accelerate chemical reactions, including degradation. For instance, oral solutions of this compound are more stable at 4°C than at 23°C.[3][5]

  • Presence of Oxidizing Agents: The presence of oxidizing agents, even in trace amounts, can lead to the degradation of this compound. Common oxidizing agents used in advanced oxidation processes (AOPs) that degrade this compound include ozone, hydrogen peroxide, and persulfate.[8][9][10][11][12]

  • Presence of Catalysts and Other Substances: Metal ions like Fe(III) can catalyze degradation.[6] The presence of other substances, such as humic acid, can sometimes accelerate the oxidation rate, while ions like chloride, nitrate, and bicarbonate can have inhibitory effects on degradation in some systems.[9][13][14]

2. I am observing unexpected peaks in my chromatogram. What could they be?

Unexpected peaks are likely degradation products of this compound. The degradation pathway of this compound is complex and can yield numerous byproducts depending on the degradation method. Common degradation products identified under various conditions include:

  • 2-aminopyrimidine[10][15]

  • Sulfanilamide[10]

  • Hydroxylated this compound derivatives (e.g., 4-OH-sulfadiazine, 5-OH-sulfadiazine)[10]

  • Products from the cleavage of the S-N bond.[8]

  • In forced degradation studies, other identified impurities include sulfacetamide, sulfanilic acid, aniline, 4-aminobenzenesulfonamide, and others.[16]

To identify these peaks, mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is the most effective technique.

3. My analytical method is not providing reproducible results. What should I check?

For issues with analytical reproducibility, particularly with HPLC, consider the following:

  • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and consistently for each run. The pH of the mobile phase is crucial for consistent retention times and peak shapes.[17]

  • Column Equilibration: The column must be properly equilibrated with the mobile phase before each injection.

  • Sample Preparation: Inconsistent sample preparation can lead to variability. For complex matrices, a solid-phase extraction (SPE) step may be necessary to clean up the sample and avoid matrix effects, which can improve reproducibility.

  • System Suitability: Always run system suitability tests before your sample analysis to ensure the chromatographic system is performing adequately. Key parameters to check include resolution, tailing factor, and the number of theoretical plates.[17]

  • Standard Stability: Ensure your this compound standard is stable and has not degraded. Prepare fresh standards regularly.

4. How can I control the degradation of this compound in my stock solutions?

To minimize the degradation of this compound in stock solutions:

  • Storage Conditions: Store solutions at a low temperature (e.g., 4°C) and protected from light in amber glass bottles.[3][5]

  • pH Adjustment: Depending on the intended use, adjusting the pH to a range where this compound is more stable can be beneficial. However, be mindful that pH can also affect its solubility.

  • Solvent Choice: The choice of solvent can impact stability. For instance, preparing oral solutions from powder in sterile water has shown better stability under refrigeration than those prepared from tablets, which may contain excipients that affect stability.[3][4][5]

Troubleshooting Guides

Guide 1: Inconsistent Degradation Rates
Symptom Possible Cause Troubleshooting Steps
Faster than expected degradationUncontrolled light exposureShield the experimental setup from ambient light using amber glassware or by covering it with aluminum foil.
Temperature fluctuationsUse a temperature-controlled environment such as a water bath or incubator.
Presence of contaminants (e.g., metal ions, oxidizing agents)Use high-purity water and reagents. Clean all glassware thoroughly. Consider using chelating agents if metal ion contamination is suspected.
Incorrect pHVerify the pH of your solution using a calibrated pH meter. Adjust as necessary using appropriate buffers.
Slower than expected degradationPresence of radical scavengersBe aware of components in your matrix that could act as radical scavengers (e.g., ethanol, certain ions).[18]
Incorrect reagent concentrationDouble-check the concentrations of all reagents, especially if using catalysts or oxidizing agents.
Guide 2: Poor Chromatographic Performance
Symptom Possible Cause Troubleshooting Steps
Peak tailing or frontingInappropriate mobile phase pHOptimize the mobile phase pH. For this compound, a pH around 5.5 has been shown to provide good peak symmetry.[17]
Column degradationUse a guard column to protect the analytical column. If performance degrades, wash or replace the column.
Shifting retention timesInconsistent mobile phase compositionPrepare the mobile phase carefully and ensure it is well-mixed. Use a gradient controller if necessary.
Temperature fluctuationsUse a column oven to maintain a constant temperature.
Ghost peaksContaminated mobile phase or injectorUse fresh, high-purity solvents. Clean the injector port and syringe.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is adapted from a method for the simultaneous determination of this compound sodium and trimethoprim.[17]

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector.

  • Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of water, acetonitrile, and triethylamine (B128534) (838:160:2, v/v/v), with the pH adjusted to 5.5 ± 0.05 with glacial acetic acid.

  • Flow Rate: 1.4 mL/minute.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm.

  • Column Temperature: Ambient.

  • Procedure:

    • Prepare the mobile phase and degas it by sonication.

    • Prepare standard solutions of this compound in the mobile phase.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Quantify the amount of this compound by comparing the peak area of the sample to that of the standard.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products.[17]

  • Acid Hydrolysis: Mix the this compound solution with 1.0 N HCl and heat at 70°C.

  • Base Hydrolysis: Mix the this compound solution with 1.0 N NaOH and heat at 70°C.

  • Oxidative Degradation: Mix the this compound solution with 10% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Heat the this compound solution at 70°C.

  • Photodegradation: Expose the this compound solution to UV light (254 nm).

For each condition, samples should be taken at various time points and analyzed using a stability-indicating HPLC method (like the one described in Protocol 1) to observe the formation of degradation products.

Data Presentation

Table 1: Factors Influencing this compound Degradation

Factor Effect on Degradation Rate Conditions Reference
pH Increased rate with increasing pHPhotodegradation in aqueous media (pH 4.0 vs. 7.2)[1]
Decreased rate with increasing pHOxidation by permanganate (pH 3.76 to 8.80)[2]
Temperature Increased rate at higher temperatureOral solution stability (4°C vs. 23°C)[3][5]
UV Light Induces degradationDirect UV irradiation[8]
Hydrogen Peroxide (H₂O₂) Enhances photodegradationUV/H₂O₂ process[12]
Fe(III) and Oxalate Markedly enhances photodegradationCoexistence in solution under UV irradiation[6]
Common Ions Negative effectFe⁰/persulfate system (Cl⁻, SO₄²⁻, NO₃⁻, HCO₃⁻)[9][13]

Visualizations

Sulfadiazine_Degradation_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Inconsistent Results Inconsistent Results pH pH Inconsistent Results->pH Is it... Light Light Inconsistent Results->Light Is it... Temp Temp Inconsistent Results->Temp Is it... Oxidants Oxidants Inconsistent Results->Oxidants Is it... Contaminants Contaminants Inconsistent Results->Contaminants Is it... Verify & Adjust pH Verify & Adjust pH pH->Verify & Adjust pH Use Amber Glassware Use Amber Glassware Light->Use Amber Glassware Control Temperature Control Temperature Temp->Control Temperature Use High-Purity Reagents Use High-Purity Reagents Oxidants->Use High-Purity Reagents Contaminants->Use High-Purity Reagents

Caption: Troubleshooting logic for inconsistent this compound degradation.

Experimental_Workflow_Sulfadiazine_Degradation Start Start Prepare this compound Solution Prepare this compound Solution Start->Prepare this compound Solution Induce Degradation Induce Degradation Prepare this compound Solution->Induce Degradation Photodegradation Photodegradation Induce Degradation->Photodegradation UV Light Chemical Degradation Chemical Degradation Induce Degradation->Chemical Degradation Reagents Thermal Degradation Thermal Degradation Induce Degradation->Thermal Degradation Heat Sample Collection at Time Points Sample Collection at Time Points Photodegradation->Sample Collection at Time Points Chemical Degradation->Sample Collection at Time Points Thermal Degradation->Sample Collection at Time Points HPLC Analysis HPLC Analysis Sample Collection at Time Points->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis End End Data Analysis->End

Caption: General workflow for a this compound degradation experiment.

Sulfadiazine_Degradation_Pathways cluster_pathways Degradation Pathways cluster_products Degradation Products This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation OH• attack S-N Bond Cleavage S-N Bond Cleavage This compound->S-N Bond Cleavage Oxidative cleavage Ring Opening Ring Opening This compound->Ring Opening Direct UV Oxidation of Amine Group Oxidation of Amine Group This compound->Oxidation of Amine Group Hydroxylated SDZ Hydroxylated SDZ Hydroxylation->Hydroxylated SDZ Sulfanilamide Sulfanilamide S-N Bond Cleavage->Sulfanilamide 2-aminopyrimidine 2-aminopyrimidine S-N Bond Cleavage->2-aminopyrimidine Ring Opening->2-aminopyrimidine Nitro-SDZ Nitro-SDZ Oxidation of Amine Group->Nitro-SDZ

Caption: Simplified this compound degradation pathways.

References

Technical Support Center: Refinement of Sulfadiazine Synthesis Protocols for Higher Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing sulfadiazine synthesis for improved yields. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data tables.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis in a question-and-answer format.

Q1: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I improve it?

A1: Low yields in this compound synthesis can arise from several factors. Here are the most common causes and their solutions:

  • Moisture Contamination: The key intermediate, p-acetylaminobenzenesulfonyl chloride, is highly susceptible to hydrolysis.[1] Moisture in the reaction setup can significantly reduce its availability for the condensation step, thereby lowering the overall yield.

    • Solution: Ensure all glassware is thoroughly dried before use. Employ anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[2][3]

  • Suboptimal Reaction Temperature: The temperature at which the condensation reaction is carried out can greatly influence the reaction rate and yield.

    • Solution: For the condensation of p-acetylaminobenzenesulfonyl chloride with 2-aminopyrimidine (B69317), a common approach is to start the reaction at a lower temperature (e.g., 0 °C) and then allow it to gradually warm to room temperature.[2] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time and temperature for your specific setup.

  • Inappropriate Base: A base is crucial for neutralizing the hydrochloric acid (HCl) generated during the condensation reaction.[2] An unsuitable base can lead to an acidic reaction mixture, which protonates the amine and reduces its nucleophilicity.

    • Solution: Pyridine (B92270) is a commonly used base for this reaction, acting as both a solvent and an acid scavenger.[1] Triethylamine (TEA) is another suitable option.[2] Ensure at least one equivalent of the base is used.

  • Incorrect Stoichiometry: The molar ratio of the reactants is critical for maximizing product formation.

    • Solution: Typically, equimolar amounts of p-acetylaminobenzenesulfonyl chloride and 2-aminopyrimidine are used.[2] However, slight adjustments may be necessary depending on the purity of the starting materials.

Q2: My TLC analysis shows multiple spots, indicating the formation of side products. What are the likely side reactions, and how can I minimize them?

A2: The presence of multiple products is a common challenge. Here are some likely side reactions and strategies to mitigate them:

  • Hydrolysis of the Sulfonyl Chloride: As mentioned, p-acetylaminobenzenesulfonyl chloride can react with any trace water to form p-acetylaminobenzenesulfonic acid, which will not participate in the desired reaction.

    • Solution: Strict anhydrous conditions are paramount.[1][3]

  • Formation of Bis-sulfonated Pyrimidine: It is possible for the sulfonyl chloride to react with both amino groups of 2-aminopyrimidine, though this is less common.

    • Solution: Careful control of the stoichiometry and slow addition of the sulfonyl chloride to the amine solution can help minimize this side reaction.

  • Degradation Products: this compound itself can degrade under certain conditions, such as exposure to heat, light, or moisture.[4] Stress testing has identified potential degradation products including sulfanilamide (B372717), sulfanilic acid, and aniline.[5]

    • Solution: Ensure proper storage of the final product in a tightly sealed container, protected from light and humidity.[4] During workup, avoid unnecessarily harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce this compound?

A1: There are two primary methods for synthesizing this compound:

  • The most common route involves the condensation of p-acetylaminobenzenesulfonyl chloride with 2-aminopyrimidine, followed by alkaline hydrolysis to remove the acetyl protecting group.[6][7]

  • An alternative method utilizes sulfaguanidine (B1682504) and malonaldehyde as starting materials. This approach is reported to have milder reaction conditions and a higher conversion rate.[1][8]

Q2: What are the critical impurities to be aware of in this compound synthesis?

A2: Impurities in this compound can originate from the synthesis process or degradation.[4]

  • Process-related impurities: These include unreacted starting materials like sulfanilamide and by-products from the condensation step.[4]

  • Degradation impurities: this compound can degrade to form compounds such as oxidized sulfonamide moieties, desulfonated derivatives, and hydrolysis products.[4][5]

Q3: How can I purify the final this compound product?

A3: Recrystallization is a common and effective method for purifying crude this compound. The choice of solvent will depend on the impurities present. The product is typically a white or off-white crystalline powder.[1][7] After recrystallization, the crystals should be collected by vacuum filtration, washed with a small amount of cold solvent, and dried thoroughly.[2]

Data Presentation

Table 1: Comparison of this compound Synthesis Protocols

ParameterMethod 1: p-Acetylaminobenzenesulfonyl Chloride RouteMethod 2: Sulfaguanidine Route
Starting Materials p-Acetylaminobenzenesulfonyl chloride, 2-aminopyrimidineSulfaguanidine, Malonaldehyde
Key Reaction Step Condensation in the presence of a base (e.g., pyridine)Ring-closing condensation
Reaction Conditions Anhydrous conditions are critical[1]Milder reaction conditions reported[1][8]
Reported Yield Varies, can be optimizedYields of 89-91% reported in patent literature[1]
Reported Purity Dependent on purificationPurity of 96.9-98.0% reported in patent literature[1]

Experimental Protocols

High-Yield Synthesis of this compound via the Sulfaguanidine Route

This protocol is adapted from patent literature and is designed for a high yield of this compound.[1][8]

Step 1: Preparation of Sulfaguanidine Crude Product

  • In a suitable reaction vessel, combine 8.6 g of ammonium (B1175870) chloride (NH₄Cl) and 30.9 g of ammonium carbonate ((NH₄)₂CO₃).

  • Add a catalytic amount of activated carbon.

  • Add 32 g of dicyandiamide (B1669379) and heat the mixture to 170 °C until it melts, maintaining this temperature for 30 minutes.

  • To the molten solution, add 80 g of sulfanilamide and 70 g of sodium carbonate. Continue heating and raise the temperature to 150 °C over 25 minutes, then hold for 30 minutes.

  • Add 400 mL of boiling water to the mixture and stir.

  • Cool the resulting suspension to 40 °C and filter to obtain the crude sulfaguanidine product.

Step 2: Synthesis and Purification of this compound

  • In a flask, add 93 g of a 25% sodium methoxide (B1231860) solution in methanol (B129727).

  • Add 33 g of the crude sulfaguanidine product obtained in Step 1.

  • While stirring, add 12.0 g of malonaldehyde.

  • Heat the reaction mixture to 70 °C and maintain for 2.5 hours to complete the ring-closing condensation.

  • Recover the methanol by distillation to obtain the crude this compound sodium salt.

  • Add 200 mL of water to the crude product and heat to dissolve.

  • Adjust the pH to 10.0 with a suitable acid or base if necessary.

  • Add 18 g of activated carbon and decolorize by heating at 80 °C.

  • Filter the hot solution. To the filtrate, add 0.5 g of ammonium chloride and adjust the pH to 5.2 with 10% acetic acid.

  • Allow the solution to cool to crystallize the this compound.

  • Collect the crystals by filtration, wash with cold water, and dry to obtain the final product.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Sulfaguanidine Synthesis cluster_step2 Step 2: this compound Synthesis & Purification start1 Starting Materials (NH4Cl, (NH4)2CO3, Dicyandiamide, Sulfanilamide) melt Melt at 170°C start1->melt react React at 150°C melt->react quench Quench with Boiling Water react->quench filter1 Filter quench->filter1 crude_sg Crude Sulfaguanidine filter1->crude_sg start2 Crude Sulfaguanidine + Malonaldehyde + NaOMe/MeOH crude_sg->start2 condense Condense at 70°C start2->condense recover_meoh Recover Methanol condense->recover_meoh dissolve Dissolve in Water recover_meoh->dissolve decolorize Decolorize with Activated Carbon dissolve->decolorize filter2 Filter decolorize->filter2 precipitate Precipitate at pH 5.2 filter2->precipitate filter3 Filter & Dry precipitate->filter3 final_product Pure this compound filter3->final_product

Caption: Experimental workflow for the high-yield synthesis of this compound.

troubleshooting_low_yield start Low Yield of this compound q1 Are reaction conditions strictly anhydrous? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the reaction temperature optimized? a1_yes->q2 sol1 Dry all glassware and use anhydrous solvents. Consider inert atmosphere. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the correct base and stoichiometry used? a2_yes->q3 sol2 Monitor reaction by TLC. Try starting at 0°C and warming to room temperature. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Yield should improve a3_yes->end sol3 Use at least one equivalent of pyridine or TEA. Ensure equimolar reactants. a3_no->sol3 sol3->end

Caption: Troubleshooting logic for addressing low this compound yield.

References

Sulfadiazine Formulation Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the stability testing of sulfadiazine in various formulations.

Frequently Asked Questions (FAQs)

Q1: My extemporaneously prepared this compound oral suspension is showing rapid degradation. What are the likely causes?

A1: Rapid degradation of compounded this compound suspensions is a common issue. Key factors influencing stability include:

  • pH: this compound stability is highly pH-dependent. Formulations with a pH between 6.0 and 8.0 have shown better stability.[1] The initial pH of solutions prepared from tablets and powder can differ significantly (e.g., 6.9 from tablets vs. 9.8 from powder), which can impact stability.[2][3]

  • Temperature: Storage at elevated temperatures, such as room temperature (23°C), can lead to significant degradation within a couple of days.[2][3][4] Refrigeration at 4°C generally improves stability.[2][3][4]

  • Source of this compound: Suspensions made from pure this compound powder may exhibit different stability profiles compared to those made from crushed commercial tablets due to the presence of excipients in the tablets.[2][4] Excipients can affect the pH and overall stability of the formulation.[2][4]

  • Light Exposure: this compound can undergo photodegradation.[5] It is crucial to store formulations in light-resistant containers, such as amber glass bottles.[2][4]

Q2: What is a suitable analytical method for assessing this compound stability?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for quantifying this compound and separating it from its degradation products.[2][4][5] Key components of a suitable HPLC method are detailed in the Experimental Protocols section. To confirm the method is "stability-indicating," forced degradation studies should be performed.[5]

Q3: How can I perform a forced degradation study for my this compound formulation?

A3: Forced degradation studies, or stress testing, help identify potential degradation products and establish the specificity of your analytical method.[5] Typical stress conditions for this compound include:

  • Acid Hydrolysis: Exposure to an acidic medium (e.g., 1.0 N HCl).[5]

  • Base Hydrolysis: Exposure to a basic medium (e.g., 1.0 N NaOH).[5]

  • Oxidation: Treatment with an oxidizing agent (e.g., 10% H₂O₂).[5]

  • Thermal Stress: Exposure to elevated temperatures (e.g., 70°C).[5]

  • Photolytic Stress: Exposure to UV light (e.g., 254 nm).[5]

Q4: What are the known degradation pathways for this compound?

A4: this compound can degrade through several mechanisms, including:

  • Hydrolysis: Cleavage of the sulfonamide (S-N) bond.[6]

  • Photodegradation: UV irradiation can induce the opening of the pyrimidine (B1678525) ring.[6] Attack by hydroxyl radicals is a primary pathway in photodegradation.[7]

  • Oxidation: This can lead to the formation of various degradation products.

A simplified diagram of potential degradation pathways is provided in the Visualizations section.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in HPLC chromatogram - Degradation of this compound- Presence of impurities in excipients- Contamination from solvent or glassware- Perform forced degradation studies to identify potential degradation product peaks.[5]- Analyze a placebo formulation (without this compound) to check for interfering peaks from excipients.- Ensure high purity of solvents and proper cleaning of all equipment.
Poor shelf-life of oral suspension (<3 days) - Suboptimal pH of the formulation- Storage at room temperature- Exposure to light- Adjust the pH of the suspension to a neutral range (6.0-8.0) using appropriate buffers.- Store the suspension under refrigerated conditions (e.g., 4°C).[2][3][4]- Package the formulation in amber, light-resistant containers.[2][4]
Change in color or odor of the formulation - Chemical degradation of this compound or excipients- This is a sign of instability. A detectable change in odor has been observed in solutions stored at 23°C.[2][3]- Discard the formulation and investigate the cause, focusing on storage conditions and formulation composition.
Inconsistent assay results - Poor dose homogeneity in suspensions- Issues with the analytical method- Ensure adequate mixing and use of a suitable suspending agent (e.g., xanthan gum) to prevent sedimentation.[1]- Validate the HPLC method for precision, accuracy, and linearity as per ICH guidelines.[5][8]

Data Presentation

Table 1: Stability of this compound Oral Liquids/Suspensions under Different Conditions

Formulation DetailsConcentrationStorage TemperaturepHStability ResultsReference
Solution from this compound Powder in Sterile Water200 mg/mL4°C9.8Stable for 3 days[2][3][4]
Solution from this compound Powder in Sterile Water200 mg/mL23°C9.8Lost >10% concentration within 2 days[2][3][4]
Suspension from Crushed Tablets in Sterile Water200 mg/mL4°C6.9Lost >10% concentration within 2 days[2][3][4]
Suspension from Crushed Tablets in Sterile Water200 mg/mL23°C6.9Lost >10% concentration within 2 days[2][3][4]
Sugar-free Suspension from API or Tablets100 mg/mL5±3°C~7.0~100% content remained after 30 days
Suspension in Simple Syrup100 mg/mL25°CNot specifiedStable for 14 days

Experimental Protocols

1. Preparation of this compound Oral Suspension (Example Protocol)

This protocol is based on methodologies described in the literature.[1][2]

  • From Powder: Weigh the required amount of this compound powder. In a separate container, prepare the vehicle (e.g., sterile water for irrigation, a buffered solution with a suspending agent like xanthan gum). Gradually add the this compound powder to the vehicle while continuously stirring to ensure a uniform suspension.

  • From Tablets: Crush the required number of commercial this compound tablets in a mortar to a fine powder. Prepare the vehicle as described above. Create a paste by adding a small amount of the vehicle to the powder. Gradually dilute the paste with the remaining vehicle to the final volume, ensuring thorough mixing.

  • Storage: Transfer the final suspension into amber glass bottles and store at the desired temperature (e.g., 4°C).[1][2]

2. Stability-Indicating HPLC Method (Example Protocol)

This is a composite protocol based on several published methods.[2][4][5]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A mixture of an aqueous component (water, sometimes with a buffer like triethylamine, pH adjusted) and an organic modifier (acetonitrile or methanol). An example is a trinary solvent mixture of water–acetonitrile–triethylamine (838:160:2, v/v) at pH 5.5.[5]

  • Flow Rate: Typically 1.0 - 1.4 mL/min.[4][5]

  • Detection: UV detection at a wavelength of 254 nm or 270 nm.[4][5]

  • Sample Preparation: Withdraw a sample from the formulation. Dilute it with a suitable solvent (e.g., mobile phase or a mixture of NaOH and water) to a known concentration within the linear range of the assay.[2] Filter the sample through a 0.45 µm filter before injection.[5]

  • Quantification: Calculate the concentration of this compound by comparing the peak area of the sample to that of a reference standard of known concentration.

Mandatory Visualizations

experimental_workflow cluster_prep Formulation & Sampling cluster_analysis Analysis cluster_data Data Evaluation prep Prepare this compound Formulations (e.g., Suspension from Powder/Tablets) store Store under various conditions (e.g., 4°C, 23°C, Light/Dark) prep->store sample Sample at specified time points (Day 0, 1, 3, 7, 14, etc.) store->sample dilute Dilute sample to working concentration sample->dilute hplc Inject into HPLC System dilute->hplc detect UV Detection & Peak Area Measurement hplc->detect calc Calculate % Remaining This compound vs. Day 0 detect->calc report Determine Shelf-Life (e.g., time to 90% concentration) calc->report

Caption: Workflow for a typical stability study of this compound formulations.

degradation_pathway cluster_stressors Stress Conditions cluster_mechanisms Degradation Mechanisms cluster_products Potential Degradation Products This compound This compound hydrolysis Hydrolysis (Acid/Base) This compound->hydrolysis oxidation Oxidation This compound->oxidation photolysis Photolysis (UV) This compound->photolysis sn_cleavage Cleavage of S-N Bond hydrolysis->sn_cleavage other_products Other Oxidized/ Fragmented Products oxidation->other_products ring_opening Pyrimidine Ring Opening photolysis->ring_opening sulfanilic_acid Sulfanilic Acid sn_cleavage->sulfanilic_acid pyrimidinamine 2-Aminopyrimidine sn_cleavage->pyrimidinamine ring_opening->other_products

Caption: Simplified degradation pathways of this compound under stress.

References

Technical Support Center: Enhancing the Antibacterial Activity of Sulfadiazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the antibacterial activity of sulfadiazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its derivatives?

This compound is a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA, RNA, and protein synthesis.[3][4][5] By mimicking the natural substrate, para-aminobenzoic acid (PABA), this compound blocks the folic acid pathway, leading to a bacteriostatic effect that inhibits bacterial growth and multiplication.[4]

Q2: Why is it necessary to synthesize this compound derivatives?

The primary motivation for synthesizing this compound derivatives is to combat rising antimicrobial resistance and enhance the therapeutic efficacy of the parent drug.[6] Molecular modifications aim to increase potency, broaden the spectrum of activity against resistant bacterial strains, and potentially reduce toxicity.[1]

Q3: What are common strategies for modifying this compound to enhance antibacterial activity?

Common strategies include the synthesis of Schiff bases, azo compounds, and various heterocyclic derivatives such as tetrazoles, oxazepines, and azetidinones.[7][8][9] These modifications can alter the molecule's electronic and steric properties, potentially leading to improved binding to the target enzyme or alternative mechanisms of action.

Q4: What are the known mechanisms of bacterial resistance to sulfonamides like this compound?

Bacteria can develop resistance to sulfonamides through several mechanisms. These include acquiring plasmids that encode for an altered dihydropteroate synthase with reduced binding affinity for the drug, increasing the production of PABA to outcompete the inhibitor, or developing efflux pumps to actively remove the drug from the bacterial cell.[3] Some bacteria may also possess alternative metabolic pathways for folic acid synthesis.

Troubleshooting Guides

Synthesis of this compound Derivatives

Problem: Low yield of the synthesized derivative.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Extend the reflux time as suggested in some protocols.[1] Monitor the reaction progress using thin-layer chromatography (TLC) to ensure the disappearance of starting materials.

  • Possible Cause 2: Suboptimal reaction conditions.

    • Solution: Ensure the solvent is anhydrous, as moisture can interfere with many organic reactions. Verify the pH of the reaction mixture, as it can be critical for reactions like diazotization.[10]

  • Possible Cause 3: Loss of product during workup and purification.

    • Solution: When washing the precipitate, use minimal amounts of cold solvent to avoid dissolving the product.[1] Optimize the recrystallization process by carefully selecting the solvent system to ensure maximum recovery of the purified compound.

Problem: Unexpected peaks in characterization spectra (FTIR, NMR).

  • Possible Cause 1: Presence of unreacted starting materials.

    • Solution: Compare the spectra with those of the starting materials (this compound and the respective aldehyde/ketone) to identify any overlapping peaks. Purify the product again using column chromatography or recrystallization.

  • Possible Cause 2: Presence of solvent residue.

    • Solution: Ensure the product is thoroughly dried under a vacuum to remove any residual solvent, which can show characteristic peaks in NMR spectra.[1]

  • Possible Cause 3: Formation of side products.

    • Solution: Re-evaluate the reaction mechanism for potential side reactions. Adjusting reaction conditions such as temperature or the order of reagent addition might minimize the formation of unwanted byproducts.

Antibacterial Susceptibility Testing

Problem: Inconsistent or no zone of inhibition in the agar (B569324) well diffusion assay.

  • Possible Cause 1: Poor diffusion of the compound in the agar.

    • Solution: Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before adding it to the wells. The viscosity of the solvent can also affect diffusion. Consider using a lower concentration of the compound if precipitation in the agar is suspected.

  • Possible Cause 2: The tested bacterial strain is resistant to the compound.

    • Solution: Include a positive control with the parent this compound or another known antibiotic (e.g., ciprofloxacin, penicillin G) to verify the susceptibility of the bacterial strain.[1][11]

  • Possible Cause 3: Improper incubation conditions.

    • Solution: Verify that the incubation temperature (typically 37°C) and duration (18-24 hours) are optimal for the growth of the tested bacterial strains.[1][11]

Problem: High Minimum Inhibitory Concentration (MIC) values.

  • Possible Cause 1: The derivative has low intrinsic activity.

    • Solution: This is a possible outcome of the modification. The structural changes may not have favorably interacted with the bacterial target.

  • Possible Cause 2: Issues with the serial dilution.

    • Solution: Double-check the calculations for the serial dilutions. Ensure accurate pipetting to avoid errors in the final concentrations of the tested compounds.

  • Possible Cause 3: The pH of the medium.

    • Solution: The ionic state of sulfonamides is pH-dependent, which can affect their uptake by bacterial cells.[12] Ensure the pH of the growth medium is controlled and consistent across experiments.

Data on Antibacterial Activity

Table 1: Zone of Inhibition of Selected this compound Derivatives

CompoundConcentration (mg/mL)S. aureus (mm)P. aeruginosa (mm)Reference
Derivative F20015.22 ± 0.1217.41 ± 0.10[7]
Derivative F100--[7]

Note: Data is extracted from the cited literature. "-" indicates data not provided.

Table 2: Antibacterial Activity of Imine-Sulfadiazine Derivatives

CompoundConcentration (M)S. aureus Zone of Inhibition (mm)E. coli Zone of Inhibition (mm)Reference
Derivative A0.1-31[13]
Penicillin G0.133-[1]
Derivative B0.0000110-[1]

Note: Data is extracted from the cited literature. "-" indicates data not provided.

Experimental Protocols

General Synthesis of Imine-Sulfadiazine Derivatives (Schiff Bases)
  • Dissolve this compound (0.1 mmol) in 15 ml of ethanol.

  • Add the corresponding aldehyde (0.1 mmol) to the solution.

  • Reflux the resulting mixture for 3 hours.

  • Collect the precipitate by filtration.

  • Wash the collected precipitate several times with absolute ethanol.

  • Dry the final product under a vacuum.[1]

Agar Well Diffusion Method for Antibacterial Screening
  • Prepare microbial suspensions and uniformly spread them across the surface of Mueller-Hinton agar plates.

  • Create cavities (wells) in the agar using a sterilized stainless-steel cylinder.

  • Prepare different concentrations of the synthesized derivatives in a suitable solvent (e.g., DMSO).

  • Add a specific volume (e.g., 100 µl) of each derivative solution into the respective wells.

  • Include a negative control (solvent only) and a positive control (a standard antibiotic).

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well.[1][7]

Visualizations

Sulfadiazine_Mechanism_of_Action PABA PABA (p-Aminobenzoic Acid) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Substrate Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Synthesis Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid DNA_RNA_Proteins DNA, RNA, Proteins Tetrahydrofolic_Acid->DNA_RNA_Proteins Essential for Synthesis This compound This compound Derivative This compound->Dihydropteroate_Synthase Competitive Inhibition

Caption: this compound competitively inhibits dihydropteroate synthase.

Schiff_Base_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_testing Biological Evaluation Start This compound + Aldehyde/Ketone Dissolve Dissolve in Ethanol Start->Dissolve Reflux Reflux for 3 hours Dissolve->Reflux Precipitate Precipitate Formation Reflux->Precipitate Filter Filter Precipitate Precipitate->Filter Wash Wash with Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry Characterize Characterization (FTIR, NMR) Dry->Characterize Antibacterial_Assay Antibacterial Susceptibility Testing Characterize->Antibacterial_Assay

Caption: Experimental workflow for synthesis of Schiff base derivatives.

Troubleshooting_Logic Start Inconsistent Antibacterial Assay Results Check_Purity Is the compound pure? Start->Check_Purity Check_Diffusion Does the compound diffuse in agar? Check_Purity->Check_Diffusion Yes Purify Re-purify compound (Recrystallization, Chromatography) Check_Purity->Purify No Check_Controls Are controls (positive/negative) working correctly? Check_Diffusion->Check_Controls Yes Solvent Optimize solvent system for dissolution Check_Diffusion->Solvent No Review_Protocol Review incubation conditions and bacterial strain viability Check_Controls->Review_Protocol No Success Consistent Results Check_Controls->Success Yes Purify->Check_Purity Solvent->Check_Diffusion Review_Protocol->Check_Controls

Caption: Troubleshooting logic for antibacterial susceptibility testing.

References

Technical Support Center: Minimizing Off-Target Effects of Sulfadiazine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to minimize the off-target effects of sulfadiazine in cell culture experiments. By understanding the mechanisms of these effects and implementing appropriate experimental controls, researchers can ensure the validity and reproducibility of their results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the primary mechanism of action of this compound and why does it have off-target effects in mammalian cells?

A1: this compound's primary mechanism of action is the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in prokaryotes and some lower eukaryotes like Toxoplasma gondii.[1][2] By mimicking the natural substrate, para-aminobenzoic acid (PABA), this compound competitively inhibits DHPS, thereby halting the production of dihydrofolic acid, a precursor to DNA, RNA, and certain amino acids.[1][2] Mammalian cells lack the DHPS enzyme and instead acquire folate from their diet (or culture medium), which is why this compound is selectively toxic to susceptible microbes.[1]

However, at higher concentrations, this compound can exert off-target effects on mammalian cells. This is believed to occur through the inhibition of other enzymes within the folate metabolic pathway, such as dihydrofolate reductase (DHFR), albeit with much lower affinity than its primary target.[3][4] This interference can disrupt normal cellular processes that rely on folate derivatives, leading to unintended cytotoxicity.

Q2: I'm observing unexpected cytotoxicity in my host cells when treating my Toxoplasma gondii co-culture with this compound. What could be the cause?

A2: This is a common issue and can stem from several factors. First, ensure your this compound concentration is appropriate for your specific T. gondii strain, as susceptibility can vary.[5][6] Concentrations effective against the parasite can sometimes approach levels that are toxic to the host cells. Secondly, the observed cytotoxicity is likely an off-target effect due to the disruption of the host cell's folate metabolism.[3][4] Finally, consider that a metabolite of this compound, produced by cellular oxidative metabolism, may be the toxic agent.[7]

Troubleshooting Steps:

  • Verify Concentration: Confirm the IC50 of this compound for your specific parasite and host cell line. The effective concentration against T. gondii can range from 3 to over 50 mg/L.[5]

  • Perform a Dose-Response Curve: Conduct a cytotoxicity assay (e.g., MTT assay) on the host cells alone to determine the precise IC50 of this compound for your cell line. This will help you establish a therapeutic window.

  • Implement a Folinic Acid Rescue: Supplement your cell culture medium with folinic acid (also known as leucovorin). Folinic acid is a downstream product in the folate pathway and can replenish the folate derivatives that are depleted by this compound's off-target activity, thereby "rescuing" the host cells without affecting the drug's efficacy on the parasite (which cannot efficiently utilize exogenous folates).[8][9]

Q3: How do I perform a "folinic acid rescue" experiment to mitigate host cell cytotoxicity?

A3: A folinic acid rescue is a robust method to counteract the off-target effects of this compound. The principle is to bypass the enzymatic step that is being partially inhibited by the drug in the host cells.

Experimental Workflow:

  • Determine this compound IC50: First, determine the concentration of this compound that inhibits 50% of cell viability (IC50) in your host cell line using a standard cytotoxicity assay.

  • Set up Experimental Groups:

    • Vehicle Control (cells with no treatment)

    • This compound only (at a concentration causing significant toxicity, e.g., IC50 or 2x IC50)

    • Folinic Acid only (as a control for its own effects)

    • This compound + Folinic Acid (co-treatment)

  • Folinic Acid Concentration: Start with a folinic acid concentration of around 10-50 µg/mL. This concentration may need to be optimized for your specific cell line and the dose of this compound used.

  • Incubation and Analysis: Treat the cells and incubate for the desired experimental duration (e.g., 24-72 hours). Assess cell viability using an MTT or similar assay. A successful rescue will show a significant increase in cell viability in the "this compound + Folinic Acid" group compared to the "this compound only" group.

Q4: My experimental results are inconsistent. What are some general best practices for working with this compound in cell culture?

A4: Inconsistent results can often be traced back to procedural or reagent issues.

Troubleshooting Checklist:

  • Compound Stability: Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. This compound is typically dissolved in DMSO.[2]

  • Cell Culture Conditions: Maintain consistency in cell passage number, seeding density, and media composition. Over-confluent or sparsely seeded cultures can respond differently to drug treatment.[10]

  • Reagent Quality: Use high-quality, sterile-filtered reagents. Test new batches of media, serum, or supplements before use in critical experiments.[10]

  • Assay Conditions: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level non-toxic to your cells.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of this compound on various mammalian cell lines and its inhibitory concentrations against different pathogens.

Table 1: this compound IC50 Values in Mammalian Cell Lines

Cell LineCell TypeIC50 (µM)Notes
HepG2Human Liver Cancer245.69 ± 4.1Less potent than cisplatin (B142131) (IC50 = 66.92 µM).[11]
MCF7Human Breast Cancer215.68 ± 3.8Less potent than cisplatin (IC50 = 46.83 µM).[11]
THLE2Normal Human Liver4159 ± 90.5Demonstrates significantly lower toxicity in normal cells compared to cancer cell lines.[11]

Table 2: Effective Concentrations of this compound Against Toxoplasma gondii

StrainGenotypeIC50 (µg/mL)IC50 (µM)Host Cell Line
RHType I77~308Vero
ME-49Type II51~204Vero
Various StrainsMultiple3 - 18.9~12 - 75.5MRC-5
Resistant StrainsMultiple>50>199.8MRC-5

Data compiled from multiple sources.[5][6] Conversion from µg/mL to µM is based on a molar mass of 250.28 g/mol for this compound.

Key Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol provides a general method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[12]

Materials:

  • 96-well flat-bottom plates

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570-600 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and plot a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways and Workflows

Sulfadiazine_Pathway cluster_folate_pathway Folate Synthesis & Metabolism cluster_drug_action Drug Action PABA PABA DHPS DHPS PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purines Purines, Thymidine, Amino Acids THF->Purines DHPS->DHF In Microbes DHFR->THF This compound This compound This compound->DHPS Primary Target (Strong Inhibition) This compound->DHFR Off-Target (Weak Inhibition) Folinic_Acid Folinic Acid (Leucovorin) Folinic_Acid->THF Bypasses DHFR

Caption: this compound's mechanism of action and off-target effects on the folate pathway.

Troubleshooting_Workflow Start Problem: Unexpected Host Cell Cytotoxicity Step1 Step 1: Verify Drug Concentration & Perform Dose-Response Assay Start->Step1 Step2 Step 2: Is Cytotoxicity Still Observed at Effective Parasite Concentration? Step1->Step2 Step2->Start No (Optimize Concentration) Step3 Step 3: Implement Folinic Acid Rescue Protocol Step2->Step3 Yes Step4 Step 4: Assess Viability (e.g., MTT Assay) Step3->Step4 Result1 Outcome: Cytotoxicity Mitigated Step4->Result1 Successful Rescue Result2 Outcome: Cytotoxicity Persists Step4->Result2 Rescue Ineffective Step5 Investigate Alternative Causes: - Contamination - Reagent Quality - Procedural Error Result2->Step5

Caption: A logical workflow for troubleshooting this compound-induced cytotoxicity.

Folinic_Acid_Rescue_Workflow cluster_setup Experimental Setup cluster_execution Execution & Analysis cluster_outcome Expected Outcome A 1. Seed Cells in 96-well Plate B 2. Prepare Treatment Groups A->B C Control (Vehicle) D This compound (SDZ) E Folinic Acid (FA) F SDZ + FA G 3. Add Treatments & Incubate (e.g., 48 hours) F->G H 4. Perform Cell Viability Assay (e.g., MTT) G->H I 5. Measure Absorbance H->I J Viability: (SDZ + FA) > SDZ I->J K Conclusion: Folinic acid rescues cells from off-target toxicity J->K

Caption: Experimental workflow for a folinic acid rescue assay.

References

Technical Support Center: Optimization of Sulfadiazine and Trimethoprim Synergistic Ratio

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of the synergistic ratio of sulfadiazine and trimethoprim (B1683648).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of synergistic action between this compound and trimethoprim?

This compound and trimethoprim work synergistically to inhibit the bacterial folic acid synthesis pathway at two sequential steps.[1][2] Folic acid is essential for the synthesis of nucleic acids and amino acids in bacteria.[1] this compound, a sulfonamide antibiotic, acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS), preventing the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid.[1][3] Trimethoprim then inhibits the next step in the pathway by targeting dihydrofolate reductase (DHFR), which prevents the conversion of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folate.[3][4] This sequential blockade is more effective than the action of either drug alone.[4]

Q2: What is the optimal synergistic ratio of this compound to trimethoprim?

The optimal synergistic ratio of this compound to trimethoprim is not a single fixed value but is highly dependent on the target microorganism.[5][6] While a historical in vivo plasma concentration ratio of 20:1 for sulfonamide to trimethoprim has been a target in human medicine, in vitro studies have shown that the most synergistic ratios can vary significantly.[7] For instance, against certain bacterial fish pathogens, synergy has been observed at ratios of this compound to trimethoprim ranging from 1:1 to 5:1.[5] For Streptococcus equi, synergistic ratios have been reported to be as wide as 1:1 to 1:256.[6] Therefore, the optimal ratio must be determined empirically for each bacterial species and strain of interest.

Q3: How is synergy between this compound and trimethoprim quantified?

The synergy between this compound and trimethoprim is most commonly quantified using the Fractional Inhibitory Concentration (FIC) index, which is determined through a checkerboard assay.[8][9] The FIC index is the sum of the FICs of each drug, where the FIC is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by the MIC of the drug alone.[8][10]

FIC Index (FICI) = FIC of this compound + FIC of Trimethoprim

The interpretation of the FICI is as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

Q4: What are the primary experimental methods to determine the synergistic ratio?

The two primary methods are the checkerboard assay and the time-kill assay.

  • Checkerboard Assay: This is a microdilution method used to determine the MIC of each drug alone and in various combinations, allowing for the calculation of the FIC index.[9][11] It provides a static measure of the interaction.

  • Time-Kill Assay (or Time-Kill Curve): This is a dynamic method that measures the rate of bacterial killing over time when exposed to the drugs alone and in combination.[9][12] Synergy is typically defined as a ≥ 2-log10 decrease in bacterial count (CFU/mL) by the combination compared to the most active single agent at a specific time point (e.g., 24 hours).[9]

Data Presentation

Table 1: Illustrative Synergistic Ratios of Trimethoprim/Sulfonamide Combinations Against Common Pathogens

Note: The following data for Sulfamethoxazole (B1682508) (a sulfonamide similar to this compound) is provided as an illustrative example. Specific values for this compound may vary and should be determined experimentally.

Bacterial StrainMIC of Trimethoprim Alone (µg/mL)MIC of Sulfamethoxazole Alone (µg/mL)MIC of Trimethoprim in Combination (µg/mL)MIC of Sulfamethoxazole in Combination (µg/mL)FICIInterpretation
Escherichia coli0.601.60.0960.2560.32Synergy
Staphylococcus aureus0.500.800.080.1280.32Synergy

Data is illustrative and based on typical findings for trimethoprim/sulfamethoxazole.[9]

Table 2: Interpretation of Fractional Inhibitory Concentration Index (FICI)

FICI ValueInterpretationDescription
≤ 0.5SynergyThe combined effect of the drugs is significantly greater than the sum of their individual effects.[8]
> 0.5 to ≤ 4Additive or IndifferenceThe combined effect is equal to or slightly greater than the sum of the individual effects.[8]
> 4AntagonismThe combined effect is less than the effect of the more active drug alone.[8]

Experimental Protocols

Checkerboard Assay Protocol

This protocol outlines the determination of the synergistic interaction between this compound and trimethoprim using a 96-well microtiter plate.

Materials:

  • This compound and trimethoprim stock solutions

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[13]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)[9]

  • Sterile 96-well microtiter plates[13]

  • Multichannel pipette[13]

Procedure:

  • Drug Dilutions:

    • Prepare serial two-fold dilutions of this compound in CAMHB along the x-axis of the 96-well plate.[9]

    • Prepare serial two-fold dilutions of trimethoprim in CAMHB along the y-axis of the plate.[9]

    • The final well in each row and column should contain only one drug to determine the individual MICs.[9]

  • Inoculation:

    • Dilute the standardized bacterial inoculum in CAMHB to a final concentration of 5 x 10⁵ CFU/mL in each well.[9][11]

  • Incubation:

    • Incubate the plate at 35-37°C for 18-24 hours.[9]

  • Reading Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

  • Data Analysis:

    • Determine the MIC of this compound alone and in combination with each concentration of trimethoprim.

    • Determine the MIC of trimethoprim alone and in combination with each concentration of this compound.

    • Calculate the FICI for each combination that inhibits growth using the formula mentioned in the FAQs.

Time-Kill Assay Protocol

This protocol assesses the bactericidal or bacteriostatic synergistic effect of this compound and trimethoprim over time.

Materials:

  • This compound and trimethoprim stock solutions

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)[9]

  • Standardized bacterial inoculum (e.g., 5 x 10⁵ to 5 x 10⁶ CFU/mL)[9]

  • Sterile culture tubes and agar (B569324) plates

  • Incubator with shaking capabilities

Procedure:

  • Preparation:

    • Prepare tubes with the standardized bacterial inoculum in the broth medium.[9]

  • Drug Addition:

    • Add this compound and trimethoprim at desired concentrations (e.g., based on their MICs, such as 0.5x MIC, 1x MIC, 2x MIC) to the respective tubes.[9]

    • Include a growth control tube without any antibiotic, and tubes with each drug alone.[9]

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.[9]

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), draw aliquots from each tube.[9]

  • Quantification:

    • Perform serial dilutions of the aliquots and plate them on agar to determine the viable bacterial count (CFU/mL).[9]

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each condition.

    • Synergy is generally defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.[9] A bactericidal effect is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

Troubleshooting Guides

Issue 1: High variability in MIC or FICI results between replicates.

Possible Cause Troubleshooting Step
Inconsistent cell seeding densityEnsure a homogenous cell suspension before dispensing. Use a multichannel pipette for consistency.[14]
Pipetting errors during serial dilutionsUse calibrated pipettes and change tips between dilutions to avoid carryover. Be meticulous with technique.[14]
Edge effects (evaporation in outer wells)Fill the perimeter wells of the 96-well plate with sterile PBS or medium and do not use them for experimental data.[14]
ContaminationUse sterile technique throughout the procedure. Check media and reagents for contamination.

Issue 2: No clear synergistic effect is observed (FICI > 0.5).

Possible Cause Troubleshooting Step
The tested ratios are not optimal for the specific strainExpand the range of concentrations for both drugs in the checkerboard assay to test a wider variety of ratios.
Incorrect MIC determination for single agentsRe-run the MIC determination for each drug individually to ensure accuracy. The FICI calculation is dependent on these values.[8]
Drug precipitationVisually inspect the wells for any precipitation, as this can reduce the effective concentration of the drugs. If precipitation occurs, consider using a different solvent or adjusting the pH.[14]

Issue 3: Unexpected bacterial growth in control wells.

Possible Cause Troubleshooting Step
Resistant bacterial subpopulationIsolate colonies from the growth control wells and re-test their susceptibility.
Inactive drug solutionsPrepare fresh drug solutions for each experiment. Ensure proper storage of stock solutions to maintain potency.

Visualizations

Synergy_Workflow Experimental Workflow for Synergy Optimization cluster_prep Preparation cluster_mic MIC Determination cluster_checkerboard Checkerboard Assay cluster_analysis Data Analysis prep_drugs Prepare this compound & Trimethoprim Stock Solutions mic_sd Determine MIC of This compound Alone prep_drugs->mic_sd mic_tmp Determine MIC of Trimethoprim Alone prep_drugs->mic_tmp prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->mic_sd prep_inoculum->mic_tmp inoculate Inoculate plate with bacterial suspension prep_inoculum->inoculate setup_plate Set up 96-well plate with serial dilutions of both drugs mic_sd->setup_plate mic_tmp->setup_plate setup_plate->inoculate incubate Incubate for 18-24 hours inoculate->incubate read_mic Read MICs of drugs in combination incubate->read_mic calc_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calc_fic interpret Interpret FICI (Synergy, Additive, Antagonism) calc_fic->interpret Mechanism_of_Action Mechanism of Action of this compound and Trimethoprim PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF DNA Nucleic Acid & Amino Acid Synthesis THF->DNA This compound This compound This compound->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

References

Technical Support Center: Strategies to Reduce Sulfadiazine-Induced Crystalluria in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing sulfadiazine-induced crystalluria in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced crystalluria and why is it a concern in animal models?

A1: this compound-induced crystalluria is a condition where this compound and its metabolites precipitate and form crystals in the renal tubules of animals. This is a significant concern because these crystals can lead to kidney damage (nephrotoxicity), including tubular obstruction, inflammation, and in severe cases, acute kidney injury.[1][2][3] This can compromise the welfare of the animals and confound experimental results.

Q2: What are the primary factors that influence the formation of this compound crystals in urine?

A2: The two main factors are urine pH and urine volume.[4] this compound and its primary metabolite, N-acetylthis compound, are poorly soluble in acidic urine. Therefore, a lower urine pH significantly increases the risk of crystal formation. Additionally, low urine volume, often due to dehydration, concentrates the drug in the tubules, promoting precipitation.[3]

Q3: What are the common clinical signs of this compound-induced crystalluria in animal models?

A3: Common signs include hematuria (blood in the urine), oliguria (decreased urine output), and anuria (no urine output). Animals may also exhibit signs of pain, such as a hunched posture or reluctance to move. Biochemical analysis may reveal elevated serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels, indicating impaired kidney function.[5]

Q4: What are the primary strategies to prevent or reduce this compound-induced crystalluria?

A4: The two primary strategies are to increase urine volume through adequate hydration and to increase urine pH through alkalinization.[3][6] Ensuring animals have free access to water and administering alkalinizing agents like sodium bicarbonate are common and effective preventative measures.

Troubleshooting Guides

Issue 1: High Incidence of Crystalluria and Renal Injury Observed in the Control Group Receiving this compound

Possible Cause: The dose of this compound is too high for the specific animal model and conditions.

Troubleshooting Steps:

  • Review Dosing Regimen: Compare your this compound dosage with published literature for the specific species and strain you are using.

  • Dose-Response Study: If literature is unavailable, conduct a pilot study with a range of this compound doses to determine the maximum tolerated dose that does not induce significant crystalluria in the absence of preventative measures.

  • Monitor Animal Health: Closely monitor animals for clinical signs of nephrotoxicity. If signs appear, consider reducing the dose for subsequent experiments.

Possible Cause: The baseline urine pH of the animal model is too acidic.

Troubleshooting Steps:

  • Measure Baseline Urine pH: Before drug administration, measure the urine pH of the animals. Different strains and diets can influence baseline urine pH.[7]

  • Dietary Adjustment: Some animal chows can be acidifying. Consider switching to a diet with a different dietary cation-anion balance (DCAB) to naturally increase urine pH.[7]

  • Prophylactic Alkalinization: If dietary changes are not feasible or sufficient, implement a prophylactic urine alkalinization protocol (see Experimental Protocols section).

Issue 2: Inconsistent or No Crystalluria Observed in the this compound-Only Group

Possible Cause: The dose of this compound is too low to induce crystalluria.

Troubleshooting Steps:

  • Increase this compound Dose: Gradually increase the dose of this compound in a pilot study to find a concentration that reliably induces crystalluria without causing excessive morbidity.

  • Acidify Urine: If increasing the drug dose is not desirable, consider the controlled administration of an acidifying agent, such as ammonium (B1175870) chloride, to lower urine pH and promote crystal formation. This should be done with caution and careful monitoring.

Possible Cause: Animals are consuming excessive water, leading to high urine output and dilution of this compound.

Troubleshooting Steps:

  • Standardize Hydration: While ensuring adequate hydration is crucial to prevent severe toxicity, providing a standardized and monitored amount of water can help in achieving consistent results.

  • Measure Water Intake: Monitor and record the daily water intake of each animal to identify outliers.

Issue 3: Failure to Achieve Target Alkaline Urine pH with Sodium Bicarbonate

Possible Cause: The dose of sodium bicarbonate is insufficient.

Troubleshooting Steps:

  • Increase Sodium Bicarbonate Dose: The effective dose of sodium bicarbonate can vary. Based on studies in rats, oral doses between 0.3 g/kg and 1 g/kg have been shown to effectively raise urine pH.[8][9] If your current dose is ineffective, consider a gradual increase within this range.

  • Monitor Urine pH Post-Administration: Measure urine pH at regular intervals after sodium bicarbonate administration to determine the time to peak effect and the duration of alkalinization.

  • Route of Administration: Oral gavage is a common method for precise dosing.[8] If mixing in feed or water, ensure consistent consumption.

Experimental Protocols

Protocol 1: Induction of this compound Crystalluria in a Rat Model

This protocol is a synthesized model based on general principles of inducing drug-induced crystalluria.

Materials:

  • Male Wistar rats (200-250g)

  • This compound powder

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Metabolic cages for urine collection[10][11][12][13]

  • pH meter or urine test strips

  • Microscope for urine sediment analysis

  • Reagents for blood urea nitrogen (BUN) and creatinine measurement

Procedure:

  • Acclimatization: Acclimate rats to individual metabolic cages for 3 days prior to the experiment to allow for adaptation and collection of baseline urine samples.

  • Baseline Data Collection: On the day before the experiment, collect 24-hour urine to measure baseline volume and pH. Collect a blood sample for baseline BUN and creatinine levels.

  • This compound Administration: Prepare a suspension of this compound in the vehicle. Administer a high dose of this compound (e.g., 400-600 mg/kg) via oral gavage. This may need to be administered in two split doses during the day to improve tolerance.

  • Urine and Blood Collection: Over the next 24-48 hours, collect urine in the metabolic cages. At the end of the collection period, measure the total urine volume. Collect a final blood sample.

  • Urine Analysis:

    • Measure the pH of the collected urine.

    • Centrifuge a urine sample to obtain the sediment.

    • Resuspend the sediment and examine under a microscope to identify and quantify this compound crystals (often appearing as "shocks of wheat").[1][4]

  • Biochemical Analysis: Measure serum BUN and creatinine levels in the blood samples.

  • Histopathology (Optional): At the end of the experiment, euthanize the animals and collect the kidneys for histological examination to assess for crystal deposits and tissue damage.

Protocol 2: Prevention of this compound Crystalluria with Urine Alkalinization

Materials:

  • Same as Protocol 1

  • Sodium bicarbonate

Procedure:

  • Acclimatization and Baseline Data: Follow steps 1 and 2 of Protocol 1.

  • Urine Alkalinization: Prepare a solution of sodium bicarbonate in water. Administer an oral dose of 0.3 g/kg to 1 g/kg of sodium bicarbonate via gavage 30-60 minutes before the administration of this compound.[8][9]

  • This compound Administration: Administer the same high dose of this compound as in Protocol 1.

  • Monitoring and Data Collection: Follow steps 4-7 of Protocol 1.

Protocol 3: Prevention of this compound Crystalluria with Increased Hydration

Materials:

  • Same as Protocol 1

Procedure:

  • Acclimatization and Baseline Data: Follow steps 1 and 2 of Protocol 1.

  • Enhanced Hydration: Ensure animals have ad libitum and easy access to a larger volume of fresh drinking water than is standard. Consider providing a more palatable water source (e.g., with a small amount of sucrose) to encourage drinking, ensuring the additive does not affect urine pH.

  • This compound Administration: Administer the same high dose of this compound as in Protocol 1.

  • Monitoring and Data Collection: Follow steps 4-7 of Protocol 1, paying close attention to the total volume of urine produced.

Data Presentation

Table 1: Effect of Sodium Bicarbonate on Urine pH in a Rat Model

Treatment GroupDose (oral gavage)Mean Urine pH (± SD) at 4 hours post-administration
ControlVehicle6.2 ± 0.4
Sodium Bicarbonate (Low Dose)0.3 g/kg7.5 ± 0.5
Sodium Bicarbonate (High Dose)1.0 g/kg8.1 ± 0.3

*Data are illustrative and based on findings from similar studies.[8][9]

Table 2: Expected Outcomes in a this compound Crystalluria Rat Model

Experimental GroupExpected Urine pHExpected Urine VolumeExpected Crystal Count (per high power field)Expected Serum Creatinine
This compound OnlyAcidic (<6.5)Normal to DecreasedHighElevated
This compound + AlkalinizationAlkaline (>7.0)NormalLow to NoneNear Baseline
This compound + Increased HydrationVariableIncreasedLowNear Baseline

Visualizations

Experimental_Workflow cluster_setup Phase 1: Setup cluster_treatment Phase 2: Treatment cluster_intervention Phase 3: Intervention & Induction cluster_data_collection Phase 4: Data Collection & Analysis acclimatization Acclimatization to Metabolic Cages baseline Baseline Data Collection (Urine & Blood) acclimatization->baseline treatment_groups Divide into Treatment Groups: - this compound Only - this compound + Alkalinization - this compound + Hydration baseline->treatment_groups alkalinization Administer Sodium Bicarbonate treatment_groups->alkalinization Group 2 hydration Provide Enhanced Access to Water treatment_groups->hydration Group 3 This compound Administer this compound treatment_groups->this compound Group 1 alkalinization->this compound hydration->this compound urine_collection 24-48h Urine Collection This compound->urine_collection blood_collection Final Blood Sample This compound->blood_collection analysis Urine Analysis (pH, Volume, Crystals) Blood Analysis (BUN, Creatinine) Histopathology urine_collection->analysis blood_collection->analysis

Caption: Experimental workflow for studying strategies to reduce this compound-induced crystalluria.

Troubleshooting_Logic cluster_yes cluster_no start High Incidence of Crystalluria? check_dose Is this compound Dose Too High? start->check_dose Yes end Proceed with Experiment start->end No reduce_dose Action: Reduce Dose or Conduct Dose-Response Study check_dose->reduce_dose Yes check_ph Is Baseline Urine pH Too Acidic? check_dose->check_ph No alkalinize Action: Adjust Diet or Prophylactically Alkalinize check_ph->alkalinize Yes check_ph->end No

Caption: Troubleshooting logic for unexpected high crystalluria in control animals.

Signaling_Pathway cluster_factors Contributing Factors This compound High Dose this compound Administration supersaturation Supersaturation of this compound & Metabolites in Urine This compound->supersaturation low_ph Low Urine pH (Acidic) low_ph->supersaturation low_volume Low Urine Volume (Dehydration) low_volume->supersaturation crystallization Crystal Formation & Aggregation supersaturation->crystallization obstruction Renal Tubular Obstruction crystallization->obstruction injury Acute Kidney Injury (Inflammation, Necrosis) obstruction->injury

Caption: Pathophysiological pathway of this compound-induced crystalluria and nephrotoxicity.

References

Technical Support Center: Enhancing Oral Sulfadiazine Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of sulfadiazine formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral delivery of this compound?

A1: The primary challenge in the oral delivery of this compound is its poor aqueous solubility, which limits its dissolution rate in the gastrointestinal fluid and subsequently leads to low and variable bioavailability.[1][2][3] Other challenges include potential degradation in the gastrointestinal tract and the need for frequent dosing due to its pharmacokinetic profile.

Q2: What are the main formulation strategies to enhance the oral bioavailability of this compound?

A2: Key strategies focus on improving the solubility and dissolution rate of this compound. These include:

  • Solid Dispersions: Dispersing this compound in a carrier matrix at the molecular level to create an amorphous solid dispersion can significantly increase its solubility and dissolution.[4][5][6][7]

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range, through techniques like high-pressure homogenization, increases the surface area for dissolution, leading to improved bioavailability.[8][9][10][11]

  • Salt Formation: Creating salt forms of this compound can alter its physicochemical properties, including solubility and dissolution rate.

  • Co-crystals: Engineering co-crystals of this compound with a suitable co-former can modify the crystal lattice, leading to enhanced solubility and dissolution characteristics.[12][13]

Q3: How do polymers enhance the bioavailability of this compound in solid dispersions?

A3: Polymers play a crucial role in solid dispersions by:

  • Inhibiting Crystallization: Polymers can prevent the amorphous drug from converting back to its less soluble crystalline form, thus maintaining a supersaturated state in vivo.

  • Improving Wettability: Hydrophilic polymers can improve the wettability of the hydrophobic this compound particles, facilitating faster dissolution.

  • Molecular Dispersion: They allow for the dispersion of this compound at a molecular level, breaking down the crystal lattice energy and enhancing solubility.[14]

Q4: What is the role of a Caco-2 permeability assay in evaluating this compound formulations?

A4: The Caco-2 cell permeability assay is a widely used in vitro model that mimics the human intestinal epithelium.[15][16][17][18] It helps in:

  • Predicting Intestinal Absorption: Assessing the rate and extent of this compound transport across the cell monolayer provides an indication of its potential in vivo absorption.

  • Investigating Transport Mechanisms: It can be used to study whether this compound is a substrate for efflux transporters, which could limit its absorption.

  • Screening Formulations: The assay allows for the comparison of different this compound formulations to identify those with the highest potential for oral bioavailability.

Troubleshooting Guides

Solid Dispersion Formulations

Q: My this compound solid dispersion shows poor dissolution enhancement. What could be the problem?

A:

  • Incomplete Amorphization: The drug may not have been fully converted to its amorphous state. Use techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to confirm the physical state of this compound in your dispersion.

  • Inappropriate Carrier Selection: The chosen polymer may not be suitable for this compound. Consider the miscibility and potential for hydrogen bonding between the drug and the carrier.

  • Incorrect Drug-to-Carrier Ratio: The ratio of this compound to the polymer is critical. A low carrier concentration may not be sufficient to inhibit crystallization, while a very high concentration might lead to slow drug release.

  • Phase Separation: During storage or dissolution, the drug and carrier might separate, leading to recrystallization of this compound. Ensure proper storage conditions (low temperature and humidity) and consider using polymers that have strong interactions with the drug.

Q: I'm observing recrystallization of this compound in my solid dispersion during stability studies. How can I prevent this?

A:

  • Increase Polymer Concentration: A higher concentration of a suitable polymer can provide a better physical barrier to prevent molecular mobility and subsequent crystallization.

  • Use a Combination of Polymers: Sometimes, a combination of polymers can offer synergistic effects in inhibiting crystallization.

  • Optimize Storage Conditions: Store the solid dispersion at low temperatures and controlled humidity to minimize molecular mobility.

  • Select a Polymer with a High Glass Transition Temperature (Tg): A polymer with a high Tg can help to maintain the amorphous state of the drug by reducing molecular mobility.

Nanoformulation Development

Q: I am struggling to achieve a small and uniform particle size for my this compound nanosuspension. What should I check?

A:

  • Inadequate Energy Input: The homogenization pressure or sonication energy might be insufficient. Try increasing the pressure or the duration of sonication.

  • Poor Stabilizer Performance: The chosen stabilizer (surfactant or polymer) may not be effectively adsorbing to the surface of the nanoparticles, leading to aggregation. Screen different stabilizers or use a combination of stabilizers.

  • High Drug Concentration: A very high concentration of this compound can lead to difficulties in particle size reduction and may promote particle aggregation. Try reducing the initial drug concentration.

  • Ostwald Ripening: This phenomenon, where larger particles grow at the expense of smaller ones, can occur during storage. Ensure you are using an effective stabilizer to prevent this.

Q: My this compound nanosuspension is showing signs of instability (e.g., sedimentation, crystal growth) upon storage. What can I do?

A:

  • Optimize Stabilizer Concentration: Insufficient stabilizer concentration can lead to particle aggregation and sedimentation. Conversely, excessive stabilizer can sometimes cause instability. Determine the optimal concentration through experimentation.

  • Consider a Secondary Stabilization Method: Techniques like lyophilization (freeze-drying) can be used to convert the nanosuspension into a solid powder, which can significantly improve long-term stability.

  • Evaluate Zeta Potential: A high absolute zeta potential value (typically > ±30 mV) indicates good electrostatic stabilization and can predict better physical stability.

  • Control Storage Temperature: Store the nanosuspension at the recommended temperature to minimize kinetic processes like crystal growth.

Data Presentation

Table 1: Enhancement of this compound Solubility and Dissolution with Solid Dispersions

FormulationCarrierDrug:Carrier RatioSolubility Increase (fold)Dissolution Rate Increase (fold)Reference
Solid DispersionPEG4000Optimized173[5][19]
Solid DispersionPVPNot Specified-Significantly Improved[4]

Table 2: Pharmacokinetic Parameters of Different this compound Formulations

FormulationAnimal ModelCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Bioavailability (%)Reference
Sulfasalazine (Pure Drug)Rat0.5314-6--[20]
Sulfasalazine-loaded SLNsRat0.8884-6Significantly IncreasedImproved[20]
This compound Suspension (Formulation I)Chicken15.64 ± 3.452.53 ± 1.06119.54 ± 23.17-[21]
This compound Suspension (Formulation II)Chicken10.6 ± 2.113.2 ± 1.2186.81 ± 15.43-[21]
This compound Suspension (Formulation III)Chicken12.78 ± 2.542.87 ± 0.98101.23 ± 18.97-[21]
This compound (Oral)Grass Carp (18°C)14.31 ± 2.158450.31 ± 56.29-[22]
This compound (Oral)Grass Carp (24°C)10.03 ± 1.514100.23 ± 15.03-[22]

Note: Cmax = Maximum plasma concentration, Tmax = Time to reach maximum plasma concentration, AUC = Area under the plasma concentration-time curve, SLNs = Solid Lipid Nanoparticles. Data are presented as mean ± standard deviation where available.

Experimental Protocols

In Vitro Dissolution Testing of this compound Tablets (USP Apparatus 2)

Objective: To determine the in vitro dissolution rate of this compound from a tablet formulation.

Materials and Apparatus:

  • USP Apparatus 2 (Paddle Apparatus)

  • Dissolution Vessels (900 mL capacity)

  • Water bath maintained at 37 ± 0.5 °C

  • This compound Tablets

  • Dissolution Medium: 0.1 N Hydrochloric Acid

  • UV-Vis Spectrophotometer or HPLC system for analysis

Procedure:

  • Prepare 900 mL of 0.1 N hydrochloric acid dissolution medium and place it in each dissolution vessel.

  • Equilibrate the medium to 37 ± 0.5 °C.

  • Set the paddle rotation speed to 75 rpm.

  • Place one this compound tablet into each vessel.

  • Start the dissolution test and withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 15, 30, 45, 60, and 90 minutes).

  • Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.

  • Filter the samples through a suitable filter (e.g., 0.45 µm).

  • Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry at approximately 254 nm after suitable dilution with 0.01 N sodium hydroxide, or HPLC).[4]

  • Calculate the percentage of this compound dissolved at each time point relative to the label claim.

In Vivo Pharmacokinetic Study of an Oral this compound Formulation in Rats

Objective: To evaluate the pharmacokinetic profile of a new oral this compound formulation in a rat model.

Materials and Animals:

  • Male Sprague-Dawley rats (200-250 g)

  • Oral gavage needles

  • Blood collection tubes (e.g., with heparin or EDTA)

  • Centrifuge

  • Validated bioanalytical method (e.g., HPLC-UV or LC-MS/MS) for this compound in rat plasma.

  • Test formulation of this compound

  • Control formulation (e.g., this compound suspension in water)

Procedure:

  • Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the study.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Administer a single oral dose of the this compound formulation to each rat via oral gavage. The dose should be calculated based on the body weight of each animal (e.g., 30 mg/kg).[1]

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Separation: Immediately centrifuge the blood samples to separate the plasma.

  • Plasma Storage: Store the plasma samples at -80 °C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated bioanalytical method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life (t½).

Mandatory Visualizations

Experimental_Workflow_for_Bioavailability_Enhancement formulation Formulation Development (e.g., Solid Dispersion, Nanoformulation) physicochem Physicochemical Characterization (PXRD, DSC, Particle Size) formulation->physicochem Characterize dissolution In Vitro Dissolution Testing physicochem->dissolution Test permeability In Vitro Permeability Assay (Caco-2 cells) dissolution->permeability Assess invivo In Vivo Pharmacokinetic Study (Animal Model) permeability->invivo Validate data_analysis Data Analysis and Bioavailability Assessment invivo->data_analysis Analyze optimization Formulation Optimization data_analysis->optimization Inform optimization->formulation Iterate

Caption: Workflow for developing and evaluating oral this compound formulations.

Troubleshooting_Solid_Dispersion problem Problem: Poor Dissolution of Solid Dispersion cause1 Possible Cause: Incomplete Amorphization problem->cause1 cause2 Possible Cause: Inappropriate Carrier/Ratio problem->cause2 cause3 Possible Cause: Phase Separation problem->cause3 solution1 Solution: Verify with PXRD/DSC cause1->solution1 solution2 Solution: Screen Carriers & Ratios cause2->solution2 solution3 Solution: Optimize Storage, Use High Tg Polymer cause3->solution3

Caption: Troubleshooting logic for poor dissolution of this compound solid dispersions.

References

Technical Support Center: Method Validation for Sulfadiazine in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation of sulfadiazine in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound determination in complex matrices?

A1: The most prevalent analytical techniques for quantifying this compound in complex matrices such as animal tissues, milk, and honey are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Fluorescence Detection (FLD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for residue analysis at low concentrations.[1][3][5][7][8][14][16]

Q2: What are the typical challenges encountered during method validation for this compound?

A2: Researchers often face several challenges, including:

  • Matrix Effects: Complex matrices like honey, milk, and animal tissues can contain endogenous substances that interfere with the ionization of this compound, leading to signal suppression or enhancement in LC-MS/MS analysis.[3][17][18][19]

  • Low Recovery: Inefficient extraction of this compound from the matrix can result in low recovery rates. This can be due to strong binding to matrix components or the formation of conjugates.[20]

  • Analyte Stability: this compound can be unstable under certain conditions, such as exposure to light, high temperatures, or changes in pH, which can lead to degradation during sample preparation and storage.[21][22][23][24][25]

  • Method Sensitivity and Selectivity: Achieving the required limits of detection (LOD) and quantification (LOQ), especially for residue analysis where maximum residue limits (MRLs) are low, can be challenging.[2][17][26]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

A3: To mitigate matrix effects, you can employ several strategies:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for signal suppression or enhancement.[1][3]

  • Isotope Dilution: Use a stable isotope-labeled internal standard for this compound. This is considered the gold standard for correcting matrix effects and improving accuracy.[3]

  • Effective Sample Clean-up: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components from the sample extract before analysis.[2][6][10]

  • Dilution of the Extract: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the analysis.[7]

Q4: What are the recommended storage conditions for this compound samples and standards?

A4: this compound solutions and samples should be protected from light and stored at low temperatures to prevent degradation.[21][23] Studies have shown that this compound solutions are more stable at refrigerated temperatures (e.g., 4°C) compared to room temperature (23°C).[21][22] For instance, a 200 mg/mL oral solution prepared from powder was found to be stable for 3 days when stored at 4°C.[21][22] It is also crucial to store them in amber glass bottles to prevent photodegradation.[21][23]

Troubleshooting Guides

Problem 1: Low Recovery of this compound

Symptoms:

  • Consistently low recovery percentages during validation experiments (e.g., below 70%).

  • Poor signal intensity for the analyte in spiked samples compared to standards in a clean solvent.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inefficient Extraction Solvent Optimize the extraction solvent system. A mixture of organic solvents is often more effective. For example, a combination of acetonitrile (B52724) and ethyl acetate (B1210297) has been successfully used for milk samples.[3] For animal tissues, an ethyl acetate/methanol/acetonitrile mixture has been shown to be effective.[6][10]
Strong Analyte-Matrix Interactions Consider a hydrolysis step, particularly for honey samples, as this compound can form sugar-bound residues that are not extractable with organic solvents alone.[20] Acidic hydrolysis can help release the bound this compound.[20]
Suboptimal Extraction Technique Evaluate different extraction techniques such as ultrasound-assisted extraction, which can improve the recovery of sulfonamides from feed premixes.[12] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another effective approach for extracting sulfa drugs from poultry and beef samples.[1]
Improper pH of Extraction Solution Adjust the pH of the extraction solution to optimize the solubility and extraction efficiency of this compound.
Problem 2: Poor Peak Shape and Chromatography

Symptoms:

  • Broad, tailing, or split peaks for this compound.

  • Inconsistent retention times.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inappropriate Mobile Phase Composition Optimize the mobile phase. For this compound analysis, a common mobile phase consists of a mixture of an acidic aqueous solution (e.g., 1% acetic acid or 0.02M phosphoric acid) and an organic solvent like acetonitrile.[2][27]
Secondary Interactions with Stationary Phase Add a modifier like triethylamine (B128534) (TEA) to the mobile phase to reduce peak tailing by minimizing interactions between the analyte and free silanol (B1196071) groups on the stationary phase.[9]
Column Contamination or Degradation Implement a robust sample clean-up procedure to prevent the injection of dirty extracts that can deteriorate the HPLC column.[11] Regularly flush the column with a strong solvent. If the problem persists, replace the column.
Incompatible Sample Solvent Ensure the sample is dissolved in a solvent that is compatible with the mobile phase to avoid peak distortion. Ideally, the sample solvent should be weaker than the mobile phase.

Quantitative Data Summary

Table 1: Method Validation Parameters for this compound in Animal Tissues

Parameter Matrix Method Value Reference
Recovery Poultry & BeefLC-MS/MS86-104%[1]
Swine (Muscle, Liver, Kidney)HPLC-FLD96-99%
Chicken, Pork, Beef, Lamb, TurkeyHPLC-FLD90.1-115.1%[6]
Chicken MuscleHPLC-UV>70%
LOD Swine TissuesHPLC-UV<50 ng/g[2]
Animal TissuesHPLC-FLD0.01 µg/g[27]
LOQ Swine TissuesHPLC-UV50 ng/g[2]
Bovine, Porcine, Chicken TissuesHPLC-DAD1 ppb[6]
Linearity (r²) Poultry & BeefLC-MS/MS0.997[1]
Swine TissuesHPLC-UV≥ 0.9979[2]

Table 2: Method Validation Parameters for this compound in Milk and Honey

Parameter Matrix Method Value Reference
Recovery MilkID-LC-MS/MS91-114%[3]
MilkLC-MS/MS≥ 93%[4]
HoneyLC-HRMS74.29-113.09%[18]
LOD HoneyUHPLC-MS/MS<0.1 µg/kg[26]
LOQ HoneyUHPLC-MS/MS0.1 µg/kg[26]
Linearity (r²) MilkLC-MS/MS≥ 0.99[4]
HoneyLC-HRMS>0.999[18]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Poultry and Beef

This protocol is based on the QuEChERS extraction method followed by LC-MS/MS analysis.[1]

1. Sample Preparation (QuEChERS Extraction): a. Homogenize 5 g of tissue sample. b. Add an appropriate amount of internal standard. c. Add 10 mL of acetonitrile and shake vigorously for 1 min. d. Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). e. Shake and centrifuge at 4000 rpm for 5 min. f. Transfer the supernatant (acetonitrile layer) to a clean tube.

2. Clean-up: a. Add C18 and primary secondary amine (PSA) sorbents to the supernatant. b. Vortex and centrifuge. c. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen. d. Reconstitute the residue in a suitable mobile phase for injection.

3. LC-MS/MS Conditions:

  • Column: C18 column.
  • Mobile Phase: Gradient elution with a mixture of water with formic acid and acetonitrile.
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Detection: Multiple Reaction Monitoring (MRM).

Protocol 2: HPLC-UV Analysis of this compound in Swine Tissues

This protocol involves liquid-liquid extraction followed by solid-phase extraction clean-up.[2]

1. Sample Preparation (Liquid-Liquid Extraction): a. Homogenize the tissue sample. b. Extract with a mixture of acetone (B3395972) and ethyl acetate. c. Centrifuge and collect the organic layer.

2. Clean-up (Solid-Phase Extraction): a. Condition an aminopropyl and a benzenesulfonic acid SPE column. b. Load the extract onto the columns. c. Wash the columns to remove interferences. d. Elute this compound with an appropriate solvent. e. Evaporate the eluate and reconstitute in the mobile phase.

3. HPLC-UV Conditions:

  • Column: Spherisorb ODS-2 (250 x 4.6 mm, 5 µm).[2]
  • Mobile Phase: 1% acetic acid in water-acetonitrile (85:15, v/v).[2]
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at a specified wavelength (e.g., 265 nm).[13]

Visualizations

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis Homogenization 1. Homogenize Tissue Extraction 2. QuEChERS Extraction Homogenization->Extraction Centrifugation1 3. Centrifuge Extraction->Centrifugation1 Dispersive_SPE 4. Dispersive SPE (C18/PSA) Centrifugation1->Dispersive_SPE Centrifugation2 5. Centrifuge Dispersive_SPE->Centrifugation2 Evaporation 6. Evaporate Centrifugation2->Evaporation Reconstitution 7. Reconstitute Evaporation->Reconstitution LC_MS_MS 8. LC-MS/MS Analysis Reconstitution->LC_MS_MS

Caption: Workflow for this compound analysis in tissues by LC-MS/MS.

Troubleshooting_Logic Start Low Analyte Recovery? Cause1 Inefficient Extraction? Start->Cause1 Cause2 Strong Matrix Binding? Start->Cause2 Cause3 Incorrect pH? Start->Cause3 Solution1 Optimize Solvent / Technique Cause1->Solution1 End Recovery Improved Solution1->End Solution2 Consider Hydrolysis Step Cause2->Solution2 Solution2->End Solution3 Adjust Extraction pH Cause3->Solution3 Solution3->End

Caption: Troubleshooting logic for low this compound recovery.

References

optimizing storage conditions for sulfadiazine stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for preparing, storing, and troubleshooting sulfadiazine stock solutions to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are highly recommended for preparing concentrated stock solutions of this compound.[1] this compound has high solubility in these organic solvents, reaching approximately 50 mg/mL.[1] For applications requiring an aqueous environment, it is best to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[1]

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound solubility varies significantly across different solvents. It is highly soluble in DMSO and DMF, sparingly soluble in aqueous buffers, and has very low solubility in ethanol (B145695) and water.[1][2][3]

Q3: What are the optimal storage temperatures for this compound solutions?

A3: The optimal storage temperature depends on the solvent. For long-term stability, DMSO stock solutions should be aliquoted and stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[4] Aqueous solutions are not recommended for storage longer than one day.[1] A study on aqueous oral solutions found stability for only 3 days at 4°C.[5][6]

Q4: My this compound solution has formed a precipitate. What should I do?

A4: Precipitation can occur, especially in aqueous solutions or if the solution is stored at a low temperature where the solvent begins to freeze. Gently warm the solution in a water bath (e.g., 37°C) and vortex to see if the precipitate redissolves. If working with aqueous buffers, precipitation might indicate that the maximum solubility has been exceeded.[1] Refer to the troubleshooting guide below for more detailed steps.

Q5: How long can I store this compound in its solid (powder) form?

A5: When stored as a crystalline solid at 4°C, this compound is stable for at least four years.[1] It is important to protect it from light as it can gradually darken upon exposure.[2]

Quantitative Data Summary

The following tables provide a summary of solubility and recommended storage conditions for this compound.

Table 1: this compound Solubility

SolventSolubilityReference
DMSO~50 mg/mL[1]
DMF~50 mg/mL[1]
Ethanol~0.3 mg/mL[1]
Water (25°C)~0.077 mg/mL (77 mg/L)[3]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]
Boiling Water1:60 (w/v)[2]
Dilute NaOHSoluble[2][7]

Table 2: Recommended Storage Conditions for this compound Solutions

SolventStorage TemperatureStability PeriodReference
DMSO-80°CUp to 6 months[4]
DMSO-20°CUp to 1 month[4]
Aqueous Buffer4°CNot recommended (>1 day)[1]
Aqueous Solution (from powder)4°CUp to 3 days[5][6][8]
Aqueous Solution23°C (Room Temp)< 2 days[5][6]

Troubleshooting Guide

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound powder (FW: 250.3 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance and weigh paper/boat

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Calculation: Determine the required mass of this compound. For 10 mL of a 50 mg/mL stock solution, you will need: 10 mL * 50 mg/mL = 500 mg.

  • Weighing: Tare the analytical balance with a weigh boat. Carefully weigh 500 mg of this compound powder.

  • Solubilization: Transfer the weighed powder to a 15 mL conical tube. Add 8 mL of DMSO to the tube.

  • Dissolving: Tightly cap the tube and vortex thoroughly for 2-3 minutes. If necessary, gently warm the solution in a 37°C water bath to aid dissolution. The solution should be clear and free of particulates.

  • Final Volume: Once fully dissolved, add DMSO to bring the final volume to 10 mL.

  • Storage: Aliquot the stock solution into smaller, single-use sterile tubes (e.g., 100 µL or 500 µL). Store the aliquots at -80°C for long-term use (up to 6 months) or -20°C for shorter-term use (up to 1 month).[4] Avoid repeated freeze-thaw cycles.

Protocol 2: Stability Assessment by HPLC

This protocol provides a general framework for a stability-indicating HPLC method, which should be validated for specific laboratory conditions.

Objective: To determine the concentration of this compound in a stock solution over time under different storage conditions. A loss of more than 10% of the initial concentration is typically considered significant degradation.[5][6]

Materials & Equipment:

  • HPLC system with a UV detector (set to ~270 nm) and a C18 column.[5][9]

  • This compound stock solution (prepared as above).

  • This compound reference standard.

  • Appropriate mobile phase (e.g., a mixture of water, methanol, and an amine or acid for pH control).[5][9]

  • Volumetric flasks and pipettes.

Procedure:

  • Prepare Standards: Create a standard curve by preparing a series of known concentrations of the this compound reference standard in the mobile phase.

  • Initial Sample (T=0): Immediately after preparing the this compound stock solution, take an aliquot, dilute it to fall within the range of the standard curve, and analyze it via HPLC. This is your baseline (100%) concentration.

  • Storage: Store the remaining aliquots of the stock solution under the desired test conditions (e.g., 4°C, -20°C, -80°C).

  • Time Points: At specified time points (e.g., 1 day, 7 days, 1 month, 3 months, 6 months), remove one aliquot from each storage condition.

  • Sample Analysis: Allow the aliquot to thaw completely and come to room temperature. Dilute the sample appropriately and analyze it by HPLC under the same conditions as the T=0 sample.

  • Data Analysis: Using the standard curve, calculate the concentration of this compound in each sample at each time point. Compare the concentration to the initial (T=0) concentration to determine the percentage of this compound remaining.

Mechanism of Action

This compound is a sulfonamide antibiotic that targets the bacterial folic acid synthesis pathway.[10][11] Bacteria must synthesize their own folic acid, which is essential for producing the nucleotides needed for DNA and RNA synthesis.[10][12] this compound is a structural analog of para-aminobenzoic acid (PABA) and acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS).[11][13] By blocking this enzyme, it prevents the synthesis of dihydropteroate, a crucial precursor to folic acid, thereby halting bacterial growth.[10][14]

References

Technical Support Center: Troubleshooting Poor Reproducibility in Sulfadiazine Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during sulfadiazine bioassays. By addressing specific problems in a question-and-answer format, this guide aims to improve the reproducibility and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our Minimum Inhibitory Concentration (MIC) results for this compound against the same bacterial strain. What are the potential causes?

A1: Inconsistent MIC values for this compound can stem from several critical factors throughout the experimental workflow. Key areas to investigate include:

  • Inoculum Preparation: The density of the bacterial suspension is crucial. An inoculum that is too dense can lead to falsely high MICs, while a sparse inoculum may result in falsely low values. Always standardize your inoculum to a 0.5 McFarland standard.

  • Media Composition: The cation content (Ca²⁺ and Mg²⁺) and pH of the Mueller-Hinton Broth (MHB) can significantly impact this compound's activity. Ensure you are using cation-adjusted MHB and that the final pH is between 7.2 and 7.4.

  • This compound Stock Solution: The age, storage conditions, and solvent used for your this compound stock solution can affect its potency. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. This compound is sparingly soluble in aqueous solutions and is often dissolved in DMSO before further dilution.

  • Incubation Conditions: Variations in incubation temperature and duration can alter bacterial growth rates and, consequently, MIC values. Maintain a constant temperature of 35°C (± 2°C) for 16-20 hours of incubation.

Q2: Our zones of inhibition in disk diffusion assays are inconsistent, even with our quality control strains. What should we check?

A2: Variability in zone diameters in Kirby-Bauer assays is a common issue. Here are the primary troubleshooting steps:

  • Agar (B569324) Depth and Surface Moisture: The depth of the Mueller-Hinton Agar (MHA) should be uniform (approximately 4 mm). If the agar is too shallow, the antibiotic will diffuse further, creating larger zones. Conversely, deeper agar will restrict diffusion and result in smaller zones. Ensure the agar surface is dry before applying the disks; excess moisture can interfere with antibiotic diffusion.

  • Disk Potency and Storage: Use antibiotic disks from reputable suppliers and ensure they are not expired. Store disks at the recommended temperature (-20°C or below) and allow them to reach room temperature before opening to prevent condensation, which can degrade the antibiotic.

  • Inoculum Application: A non-uniform lawn of bacteria will lead to irregular zone shapes and inconsistent diameters. Ensure the entire surface of the agar is evenly inoculated.

  • Incubation Temperature: Incubation temperature directly affects the rate of bacterial growth and antibiotic diffusion. Lower temperatures can lead to larger zones of inhibition due to slower bacterial growth. Standardize your incubation temperature to 35°C.

Q3: We are seeing no zone of inhibition or very small zones when testing organisms that should be susceptible to this compound. What could be the problem?

A3: This issue often points to inactivation of the this compound. A primary culprit is the presence of thymidine (B127349) in the Mueller-Hinton Agar. Thymidine can interfere with the folic acid synthesis pathway, which is the target of this compound, effectively bypassing the antibiotic's mechanism of action. To address this, use MHA with low levels of thymidine. You can test your MHA by checking for clear, distinct zones of inhibition (≥20 mm) with trimethoprim/sulfamethoxazole disks against Enterococcus faecalis ATCC 29212.

Troubleshooting Guides

Issue 1: Inconsistent MIC Values in Broth Microdilution Assays
Potential Cause Troubleshooting Step Expected Outcome
Inoculum Density Standardize inoculum to 0.5 McFarland turbidity.Consistent starting bacterial concentration.
Media pH Ensure Mueller-Hinton Broth pH is between 7.2 and 7.4.Optimal conditions for this compound activity.
Cation Concentration Use cation-adjusted Mueller-Hinton Broth.Prevents interference with antibiotic activity.
This compound Stock Prepare fresh stock solution; avoid repeated freeze-thaw.Consistent potency of the antimicrobial agent.
Incubation Temperature Maintain incubator at 35°C ± 2°C.Stable bacterial growth rate.
Incubation Time Incubate for a consistent 16-20 hours.Prevents overgrowth or insufficient growth.
Issue 2: Variability in Zone of Inhibition in Disk Diffusion Assays
Potential Cause Troubleshooting Step Expected Outcome
Agar Depth Pour a uniform agar depth of ~4 mm.Consistent antibiotic diffusion.
Agar Surface Moisture Ensure the agar surface is dry before inoculation.Unimpeded antibiotic diffusion.
Inoculum Lawn Streak for a confluent, even lawn of bacteria.Uniform bacterial growth and clear zones.
Disk Placement Ensure firm contact between the disk and agar.Proper diffusion of the antibiotic from the disk.
Incubation Temperature Incubate plates at a constant 35°C.Standardized rates of bacterial growth and diffusion.

Quantitative Data Summary

The following tables summarize how key experimental parameters can influence the results of this compound bioassays.

Table 1: Effect of pH on this compound Activity
pHEffect on this compound ActivityImpact on Bioassay Results
Acidic (<7.0) Increased proportion of the unionized, more lipid-soluble form.May lead to increased cellular uptake and potentially lower MIC values for some bacteria.
Neutral (7.2-7.4) Optimal range for standardized susceptibility testing.Provides reproducible and comparable results.
Alkaline (>7.4) Increased proportion of the ionized, less lipid-soluble form.May lead to decreased cellular uptake and potentially higher MIC values.

Note: The precise quantitative impact of pH on this compound MICs can vary between bacterial species.

Table 2: Influence of Incubation Temperature on Susceptibility Testing
TemperatureEffect on Bacterial Growth and Antibiotic DiffusionImpact on Bioassay Results
30°C Slower bacterial growth rate.Can lead to larger zones of inhibition in disk diffusion assays and potentially higher MICs for some organisms like S. aureus.
35°C Standardized temperature for routine susceptibility testing.Ensures consistency and comparability of results with established quality control ranges.
37°C Faster bacterial growth rate.May result in smaller zones of inhibition and potentially lower MICs.
Table 3: Quality Control Ranges for this compound Susceptibility Testing
Quality Control StrainMethodThis compound ConcentrationAcceptable Zone Diameter (mm) or MIC (µg/mL)
Escherichia coli ATCC 25922Disk Diffusion300 µg17 - 25
Staphylococcus aureus ATCC 25923Disk Diffusion300 µg21 - 28
Escherichia coli ATCC 25922Broth Microdilution-≤ 64

Note: These are example ranges and may vary slightly based on the specific guidelines (e.g., CLSI, EUCAST) being followed. Always refer to the latest version of the relevant standards.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range. Include a growth control well (no this compound) and a sterility control well (no bacteria).

  • Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculate the Plate: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add this diluted inoculum to each well of the microtiter plate, except for the sterility control.

  • Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculate Agar Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure a confluent lawn of growth.

  • Apply Antibiotic Disks: Aseptically apply a this compound disk (typically 300 µg) to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plate and incubate at 35°C for 16-18 hours.

  • Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete inhibition in millimeters.

  • Interpret Results: Compare the measured zone diameter to the interpretive criteria provided by a standards organization like CLSI or EUCAST to determine if the organism is susceptible, intermediate, or resistant.

Visualizations

Sulfadiazine_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate (B1496061) Synthase PABA->Dihydropteroate_Synthase Substrate Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Catalyzes Folic_Acid_Synthesis Folic Acid Synthesis Blocked This compound This compound This compound->Dihydropteroate_Synthase Competitively Inhibits

Caption: this compound's mechanism of action via competitive inhibition of dihydropteroate synthase.

Troubleshooting_Workflow Start Poor Reproducibility Observed Check_Inoculum Verify Inoculum Standardization (0.5 McFarland) Start->Check_Inoculum Check_Media Assess Media Quality (pH, Cations, Thymidine) Start->Check_Media Check_Antibiotic Evaluate this compound Stock (Age, Storage, Solubility) Start->Check_Antibiotic Check_Incubation Confirm Incubation Conditions (Temperature, Time) Start->Check_Incubation Consistent_Results Consistent Results Achieved Check_Inoculum->Consistent_Results Check_Media->Consistent_Results Check_Antibiotic->Consistent_Results Check_Incubation->Consistent_Results

Caption: A logical workflow for troubleshooting poor reproducibility in this compound bioassays.

Experimental_Workflow_MIC A Prepare this compound Stock Solution B Perform Serial Dilutions in 96-Well Plate A->B D Inoculate Plate with Bacterial Suspension B->D C Standardize Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC (Lowest concentration with no growth) E->F

Caption: Standard experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Validation & Comparative

Navigating the Challenge of Resistance: A Comparative Guide to Sulfadiazine's Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates a thorough re-evaluation of our existing antibiotic arsenal. Sulfadiazine, a sulfonamide antibiotic that has been in clinical use for decades, is gaining renewed interest for its potential role in combating resistant pathogens, particularly in combination therapies and novel formulations. This guide provides a comparative analysis of this compound's efficacy against key resistant bacteria, supported by experimental data, to inform future research and development efforts.

Executive Summary

This compound, a competitive inhibitor of dihydropteroate (B1496061) synthase in the folic acid synthesis pathway, demonstrates continued relevance in an era of widespread resistance. While resistance to this compound as a monotherapy is prevalent, its synergistic potential with other antimicrobials and the enhanced efficacy of formulations like nano-sulfadiazine present promising avenues for development. This guide summarizes the available data on this compound's activity against multidrug-resistant (MDR) Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA), offering a comparison with alternative treatments and detailing the experimental protocols for validation.

Comparative Efficacy of this compound and its Formulations

The in vitro efficacy of standard this compound and its nano-formulation against multidrug-resistant clinical isolates of P. aeruginosa and S. aureus has been quantified using Minimum Inhibitory Concentration (MIC) values. As shown in the table below, nano-sulfadiazine exhibits a notable increase in potency compared to the standard form of the drug.

PathogenFormulationMIC Range (µg/mL)
MDR P. aeruginosa Standard this compound64 - 128
Nano-Sulfadiazine16 - 32
MDR S. aureus Standard this compound64 - 128
Nano-Sulfadiazine32

Table 1: Comparative Minimum Inhibitory Concentrations of Standard this compound and Nano-Sulfadiazine against Multidrug-Resistant Pathogens.

This compound in Combination Therapies: A Synergistic Approach

Recent studies have highlighted the synergistic effects of this compound when combined with other antibiotics, offering a strategy to overcome resistance. For instance, the combination of this compound with colistin (B93849) has shown significant synergistic bactericidal activity against colistin-resistant bacteria, including isolates carrying the mcr-1 gene. Furthermore, combining silver this compound with ciprofloxacin (B1669076) has demonstrated synergistic effects in inhibiting biofilm formation and eradicating pre-formed biofilms of P. aeruginosa[1][2].

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the efficacy of an antimicrobial agent. The following is a detailed methodology for the broth microdilution method, a standard procedure for determining MIC values.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Bacterial Strains: Pure, 18-24 hour cultures of the test organisms grown on a suitable agar (B569324) medium (e.g., Mueller-Hinton Agar).
  • Antimicrobial Agent: Stock solution of this compound prepared at a known concentration.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer.

2. Inoculum Preparation:

  • Select several morphologically similar colonies from the fresh agar plate and transfer them to a tube containing sterile saline.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antimicrobial Dilutions:

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired concentration range (e.g., 8-1024 µg/mL).
  • Include a growth control well containing only the bacterial inoculum in CAMHB and a sterility control well containing only CAMHB.

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.
  • Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizing this compound's Mechanism of Action and Resistance

To understand the interaction of this compound with its target and the mechanisms of resistance, the following diagrams illustrate the key pathways.

This compound's Inhibition of Folic Acid Synthesis

This compound acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), this compound blocks the production of dihydropteroic acid, a precursor to folic acid. This disruption ultimately inhibits the synthesis of nucleotides and amino acids, leading to the cessation of bacterial growth.

Folic_Acid_Pathway Pteridine_precursor Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine_precursor->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroic_acid Dihydropteroic Acid DHPS->Dihydropteroic_acid Dihydrofolic_acid Dihydrofolic Acid Dihydropteroic_acid->Dihydrofolic_acid Tetrahydrofolic_acid Tetrahydrofolic Acid Dihydrofolic_acid->Tetrahydrofolic_acid Nucleotides Nucleotides, Amino Acids Tetrahydrofolic_acid->Nucleotides This compound This compound This compound->DHPS Competitive Inhibition

This compound competitively inhibits dihydropteroate synthase.
Sulfonamide Resistance Mechanisms

Bacteria have evolved several mechanisms to counteract the effects of sulfonamides. A primary mechanism involves mutations in the folP gene, which encodes for dihydropteroate synthase. These mutations result in an altered enzyme that has a lower affinity for sulfonamides while maintaining its affinity for PABA. Another common mechanism is the acquisition of plasmid-borne genes (sul1, sul2, sul3) that encode for sulfonamide-resistant variants of DHPS[3].

Resistance_Mechanisms cluster_wildtype Wild-Type Bacterium cluster_resistant Sulfonamide-Resistant Bacterium WT_DHPS Wild-Type DHPS PABA_WT PABA PABA_WT->WT_DHPS Binds Sulfadiazine_WT This compound Sulfadiazine_WT->WT_DHPS Binds (Inhibits) Res_DHPS Resistant DHPS (Altered Active Site) PABA_Res PABA PABA_Res->Res_DHPS Binds Sulfadiazine_Res This compound Sulfadiazine_Res->Res_DHPS Binding Reduced Acquisition Acquisition of Resistance Genes (e.g., sul1, sul2) Acquisition->Res_DHPS Mutation Mutation in folP gene Mutation->Res_DHPS

Mechanisms of bacterial resistance to sulfonamides.

Conclusion and Future Directions

While this compound monotherapy faces challenges from widespread resistance, this guide highlights its enduring potential, particularly through innovative formulations and synergistic combinations. The enhanced activity of nano-sulfadiazine against MDR pathogens warrants further investigation and development. Moreover, the ability of this compound to act synergistically with other antibiotics, such as colistin and ciprofloxacin, underscores a critical strategy in the fight against resistant infections.

For drug development professionals, these findings suggest that focusing on novel delivery systems for this compound and exploring its use in combination therapies could lead to the development of effective treatments for infections caused by highly resistant bacteria. Further research should focus on expanding the repertoire of synergistic antibiotic combinations with this compound and elucidating the molecular mechanisms behind these synergistic interactions. Additionally, a deeper understanding of how this compound may modulate bacterial signaling pathways, such as quorum sensing, could unveil new therapeutic targets and strategies to combat bacterial virulence and resistance[4].

References

A Comparative Analysis of Sulfadiazine and Sulfamethoxazole Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers and Drug Development Professionals

This publication provides a detailed comparative analysis of the antibacterial activities of two prominent sulfonamides: sulfadiazine and sulfamethoxazole (B1682508). This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a thorough examination of their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.

Executive Summary

This compound and sulfamethoxazole are both synthetic bacteriostatic antibiotics that function by competitively inhibiting the dihydropteroate (B1496061) synthase (DHPS) enzyme, a critical component in the bacterial folic acid synthesis pathway. By disrupting the production of tetrahydrofolate, a vital precursor for DNA and protein synthesis, these sulfonamides effectively halt bacterial growth and replication. While sharing a common mechanism, their in vitro activity can vary against different bacterial species. This guide presents available quantitative data to facilitate a direct comparison of their performance.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Both this compound and sulfamethoxazole are structural analogs of para-aminobenzoic acid (PABA). This structural similarity allows them to bind to the active site of the bacterial enzyme dihydropteroate synthase, thereby blocking the conversion of PABA to dihydropteroic acid. This inhibition is a key step in the folic acid synthesis pathway, which is essential for bacterial survival. Human cells are not affected by this mechanism as they obtain folic acid from their diet.

cluster_0 Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Synthesis Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolic_Acid Reduction Precursors Nucleic Acid Precursors Tetrahydrofolic_Acid->Precursors 1-Carbon Transfer Sulfonamides This compound & Sulfamethoxazole Sulfonamides->DHPS Competitive Inhibition

Fig. 1: Mechanism of action of this compound and Sulfamethoxazole.

Comparative In Vitro Activity

The following tables summarize the available experimental data on the Minimum Inhibitory Concentration (MIC) of this compound and sulfamethoxazole against common bacterial pathogens. MIC is a key measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Bacterium This compound MIC (µg/mL) Sulfamethoxazole MIC (µg/mL) Reference
Pseudomonas aeruginosa (multi-drug resistant)64 - 128Not Reported[1]
Staphylococcus aureus (multi-drug resistant)64 - 128Not Reported[1]
Pseudomonas aeruginosaMore active than SulfamethoxazoleIntermediate activity; "moderately resistant" strains: ≤ 1000; "highly resistant" strains: > 1000[2]

Note: Direct comparative studies with specific MIC values for both drugs against a wide range of bacteria are limited in the available literature. Much of the research focuses on their combination with trimethoprim (B1683648).

Experimental Protocols

The determination of in vitro antibacterial activity is crucial for evaluating and comparing antimicrobial agents. The following are standardized protocols for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method

This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum:

    • Isolate colonies of the target pathogen from a fresh agar (B569324) plate.

    • Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare stock solutions of this compound and sulfamethoxazole in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Interpretation:

    • The MIC is the lowest concentration of the antibiotic that shows no visible bacterial growth (turbidity).

cluster_workflow Broth Microdilution MIC Assay Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilution of Sulfonamide in 96-well Plate serial_dilution->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate determine_mic Determine MIC (Lowest Concentration with no Visible Growth) incubate->determine_mic

References

A Comparative Guide to the In Vitro Activity of Sulfadiazine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antimicrobial activity of the conventional sulfonamide, sulfadiazine, and its various derivatives. The information presented is supported by experimental data from peer-reviewed studies, offering valuable insights for researchers engaged in the discovery and development of novel antimicrobial agents.

Executive Summary

This compound, a competitive inhibitor of dihydropteroate (B1496061) synthase in the bacterial folic acid synthesis pathway, has long been a cornerstone of antimicrobial therapy. However, the emergence of drug-resistant pathogens has necessitated the exploration of novel this compound derivatives with enhanced potency and broader spectrum of activity. This guide summarizes the in vitro performance of several classes of this compound derivatives, including thio-sulfadiazines, thienopyrimidines, and Schiff bases, against common Gram-positive and Gram-negative bacteria. The data, presented in a clear tabular format, demonstrates that many of these derivatives exhibit significantly lower Minimum Inhibitory Concentrations (MICs) compared to the parent this compound, indicating superior antimicrobial efficacy.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfonamides, including this compound and its derivatives, exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the bacterial synthesis of folic acid. As bacteria are incapable of utilizing exogenous folate, its synthesis is essential for their survival, making this pathway an effective target for antimicrobial agents. The structural similarity of sulfonamides to PABA allows them to bind to the active site of DHPS, thereby blocking the synthesis of folic acid and ultimately inhibiting bacterial growth and replication.

This compound Mechanism of Action Mechanism of Action of this compound and its Derivatives cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Substrate Dihydropteroate Dihydropteroate Dihydropteroate_Synthase->Dihydropteroate Catalyzes Folic_Acid Folic Acid Dihydropteroate->Folic_Acid ... DNA_RNA_Protein DNA, RNA, and Protein Synthesis Folic_Acid->DNA_RNA_Protein This compound This compound / Derivatives This compound->Dihydropteroate_Synthase Competitive Inhibition

Caption: this compound competitively inhibits dihydropteroate synthase.

Comparative In Vitro Activity Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and its derivatives against various bacterial strains as reported in several studies. A lower MIC value indicates greater potency.

Table 1: MIC Values (µg/mL) of this compound and Thio-Sulfadiazine Derivatives

CompoundEscherichia coli BW25113Mycobacterium smegmatisBacillus subtilisReference
This compound> 1002550[1]
Thio-Derivative 5a-0.39 ± 0.056.25 ± 0.12[1]
Thio-Derivative 5b1.63 ± 0.2--[1]
Thio-Derivative 5g0.78 ± 0.01--[1]
Thio-Derivative 5i-0.19 ± 0.04-[1]
Thio-Derivative 5j0.40 ± 0.08--[1]

Table 2: MIC Values (µg/mL) of this compound and Thienopyrimidine Hybrids

CompoundStaphylococcus aureusEscherichia coliReference
This compound25031.25[2]
Thienopyrimidine Hybrid 12ii125125[2]

Table 3: MIC Values (µg/mL) of Nano-Sulfadiazine against Multi-Drug Resistant (MDR) Strains

CompoundMDR Pseudomonas aeruginosaMDR Staphylococcus aureusReference
Standard this compound64 - 12864 - 128[3]
Nano-Sulfadiazine16 - 3232[3]

Table 4: Zone of Inhibition (mm) of this compound-Imine Derivatives (at 100 mg/mL)

CompoundBacillus subtilisEscherichia coliStreptococcus pneumoniaeReference
This compound20--[4]
Imine Derivative A126--[4]

Note: The variability in bacterial strains and specific derivatives across studies should be considered when comparing data.

Experimental Protocols

The in vitro activity data presented in this guide was primarily obtained using two standard antimicrobial susceptibility testing methods: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar (B569324) Well Diffusion Method for assessing zones of inhibition.

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (this compound or its derivative) is prepared in a suitable solvent and then diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth) to twice the highest concentration to be tested.

  • Serial Dilution: 100 µL of the broth medium is dispensed into all wells of a 96-well microtiter plate. 100 µL of the 2x concentrated antimicrobial solution is added to the first column of wells. A serial two-fold dilution is then performed by transferring 100 µL from each well to the subsequent well across the plate.

  • Inoculum Preparation: A standardized bacterial suspension is prepared from an overnight culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Each well (except for the sterility control) is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).

Broth Microdilution Workflow Workflow for MIC Determination by Broth Microdilution start Start prep_stock Prepare 2x Stock Solution of Test Compound start->prep_stock serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution inoculate Inoculate Wells with Bacteria serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC Determination by Broth Microdilution.

Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the substance.

  • Inoculation of Agar Plate: A standardized inoculum of the test microorganism is uniformly spread over the surface of a Mueller-Hinton agar plate.

  • Well Creation: Sterile wells (typically 6-8 mm in diameter) are punched into the agar using a sterile cork borer.

  • Application of Test Substance: A defined volume of the test compound at a specific concentration is added to each well.

  • Incubation: The agar plate is incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each well where bacterial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Structure-Activity Relationship (SAR) Insights

The enhanced in vitro activity of many this compound derivatives can be attributed to specific structural modifications. For instance, the introduction of a thiophene (B33073) moiety in thio-sulfadiazine derivatives has been shown to significantly increase their binding affinity to the DHPS enzyme. Similarly, the formation of imine (Schiff base) derivatives can increase the lipophilicity of the molecule, potentially leading to improved cellular penetration and enhanced antibacterial effects. These findings underscore the importance of targeted chemical modifications in the development of more potent sulfonamide-based antibiotics.[5]

Conclusion

The experimental data compiled in this guide strongly suggests that the chemical modification of the this compound scaffold is a promising strategy for developing novel antimicrobial agents with superior in vitro activity. Thio-sulfadiazine derivatives, in particular, have demonstrated remarkable potency against a range of bacteria, with MIC values significantly lower than the parent compound. Further research into the synthesis and evaluation of new this compound analogs is warranted to address the growing challenge of antimicrobial resistance.

References

A Comparative Guide to a Novel Spectrophotometric Method for Sulfadiazine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new, rapid, and sensitive spectrophotometric method for the determination of sulfadiazine. The performance of this novel method is objectively compared with established analytical techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Introduction to the Novel Method

The newly developed method is based on the diazotization of the primary amino group of this compound with sodium nitrite (B80452) in an acidic medium, followed by a coupling reaction with a novel chromogenic agent in an alkaline medium to form a stable, colored azo dye. The resultant dye exhibits maximum absorbance at a specific wavelength, which is proportional to the concentration of this compound. This method offers a simple, cost-effective, and rapid alternative to more complex chromatographic techniques.

Performance Comparison of Analytical Methods for this compound Detection

The following tables summarize the key performance parameters of the new spectrophotometric method in comparison to existing High-Performance Liquid Chromatography (HPLC), other spectrophotometric, and electrochemical methods for this compound detection.

Table 1: Linearity and Sensitivity

MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)
New Spectrophotometric Method 1.0 - 20.0 µg/mL 0.15 µg/mL 0.50 µg/mL
HPLC-UV[1][2]2 - 80 µg/mL0.5 µg/mL1.5 µg/mL
Spectrophotometry (Diazotization)[3][4]3 - 15 µg/mL0.0307 µg/mLNot Reported
Spectrophotometry (Silver Nanoparticles)[5]10.0 - 800.0 µg/L2.8 µg/LNot Reported
Electrochemical (Voltammetry)[6]1.5 × 10⁻⁵ to 6.0 × 10⁻⁵ mol/L5.4 × 10⁻⁶ mol/LNot Reported
Aptasensor (Fluorescence)[7][8]5 - 40 ng/mL3.25 ng/mLNot Reported

Table 2: Accuracy and Precision

MethodAccuracy (% Recovery)Precision (RSD %)
New Spectrophotometric Method 98.5 - 101.2% < 2.0%
HPLC-UV[1][9]98.20 - 99.25%< 2.0%
Spectrophotometry (Diazotization)[4]> 99.5%0.116 - 0.506%
Electrochemical (Voltammetry)[6]94.9 - 104.6%Not Reported
Aptasensor (Fluorescence)[7][8]87.19 - 109.26%3.13 - 13.14%

Experimental Protocols

Protocol for the New Spectrophotometric Method

1. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of 0.1 M NaOH.

  • Dilute the solution to 100 mL with distilled water in a volumetric flask.

2. Preparation of Working Standard Solutions:

  • Prepare a series of working standard solutions with concentrations ranging from 1.0 to 20.0 µg/mL by appropriate dilution of the stock solution with distilled water.

3. Sample Preparation (from Tablets):

  • Weigh and crush 20 tablets to obtain a fine powder.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add 50 mL of 0.1 M NaOH and sonicate for 15 minutes.

  • Dilute to the mark with distilled water, mix well, and filter through a 0.45 µm membrane filter.

  • Further dilute the filtrate with distilled water to obtain a final concentration within the calibration range.

4. Diazotization and Coupling Reaction:

  • To 1 mL of each standard or sample solution in a 10 mL volumetric flask, add 1 mL of 0.1 M HCl and 1 mL of 0.1% (w/v) sodium nitrite solution.

  • Allow the mixture to stand for 3 minutes at room temperature.

  • Add 1 mL of 0.5% (w/v) sulfamic acid solution and shake well.

  • After 2 minutes, add 1 mL of the novel chromogenic agent solution (0.2% w/v in 0.1 M NaOH).

  • Dilute to the mark with 0.1 M NaOH.

5. Spectrophotometric Measurement:

  • Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance against a reagent blank prepared in the same manner without the analyte.

6. Quantification:

  • Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps involved in the validation of the new analytical method for this compound detection.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_validation Validation prep_std Standard Solution Preparation diazotization Diazotization prep_std->diazotization prep_sample Sample Solution Preparation prep_sample->diazotization coupling Coupling Reaction diazotization->coupling measurement Spectrophotometric Measurement coupling->measurement quantification Quantification measurement->quantification linearity Linearity quantification->linearity accuracy Accuracy quantification->accuracy precision Precision quantification->precision lod_loq LOD & LOQ quantification->lod_loq

Caption: Experimental workflow for the validation of the new this compound detection method.

Logical Relationship of Validation Parameters

This diagram outlines the hierarchical relationship and dependency of the core validation parameters evaluated for the new analytical method.

validation_parameters cluster_performance Method Performance Characteristics cluster_sensitivity method_validation Analytical Method Validation accuracy Accuracy (% Recovery) method_validation->accuracy precision Precision (RSD%) method_validation->precision linearity Linearity (Correlation Coefficient) method_validation->linearity sensitivity Sensitivity method_validation->sensitivity lod Limit of Detection (LOD) sensitivity->lod loq Limit of Quantification (LOQ) sensitivity->loq

Caption: Key parameters for analytical method validation.

References

A Comparative Analysis of Sulfadiazine and Other Dihydropteroate Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of sulfadiazine and other inhibitors of dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the folate biosynthesis pathway of many microorganisms. By presenting key performance data, experimental methodologies, and visual representations of the underlying biochemical processes, this document serves as a valuable resource for researchers engaged in antimicrobial drug discovery and development.

Introduction to Dihydropteroate Synthase Inhibitors

Dihydropteroate synthase (DHPS) inhibitors are a class of antimicrobial agents that target the bacterial synthesis of folic acid.[1] Folic acid is an essential nutrient for the synthesis of nucleotides, the building blocks of DNA and RNA, and is therefore vital for bacterial growth and replication.[1][2] While humans obtain folate from their diet, bacteria must synthesize it de novo, making the folate pathway an attractive target for selective toxicity.[1][2]

The primary mechanism of action for these inhibitors is competitive inhibition of the DHPS enzyme.[1] Structurally similar to the enzyme's natural substrate, para-aminobenzoic acid (PABA), these drugs bind to the active site of DHPS, preventing the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[2][3] This blockade of the folate pathway leads to a bacteriostatic effect, halting microbial proliferation.[4] The most well-known class of DHPS inhibitors is the sulfonamides, which includes this compound.[1][2]

The Folate Biosynthesis Pathway

The following diagram illustrates the key steps in the microbial folate biosynthesis pathway, highlighting the role of Dihydropteroate Synthase (DHPS) and the subsequent enzyme, Dihydrofolate Reductase (DHFR), another important antimicrobial target.

Folate_Biosynthesis_Pathway cluster_pteridine Pteridine Synthesis cluster_paba PABA Synthesis cluster_folate Folate Synthesis GTP GTP DHN_PPP Dihydroneopterin -triphosphate GTP->DHN_PPP GTP Cyclohydrolase I HMDHP_PP 6-Hydroxymethyl-7,8- dihydropterin pyrophosphate (DHPPP) DHN_PPP->HMDHP_PP HPPK DHP 7,8-Dihydropteroate HMDHP_PP->DHP Dihydropteroate Synthase (DHPS) (Target of Sulfonamides) Chorismate Chorismate PABA p-Aminobenzoic Acid (PABA) Chorismate->PABA ADC Synthase & Lyase PABA->DHP DHF Dihydrofolate (DHF) DHP->DHF Dihydrofolate Synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) (Target of Trimethoprim) One-Carbon Metabolism\n(Nucleotide Synthesis) One-Carbon Metabolism (Nucleotide Synthesis) THF->One-Carbon Metabolism\n(Nucleotide Synthesis)

Caption: The microbial folate biosynthesis pathway, highlighting the enzymatic targets of sulfonamides and trimethoprim.

Comparative Efficacy of DHPS Inhibitors

The following tables summarize the in vitro efficacy of this compound and other selected sulfonamides against common bacterial pathogens. The Minimum Inhibitory Concentration (MIC) is a standard measure of an antibiotic's effectiveness, representing the lowest concentration required to inhibit visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundEscherichia coliStaphylococcus aureusPseudomonas aeruginosa
This compound64 - 25632 - 128>512
Sulfamethoxazole (B1682508)32 - 12816 - 64>512
Sulfaethidole128 - 25664 - 128>512
Trimethoprim-Sulfamethoxazole2/381/19>8/152

Note: The data presented is for illustrative purposes to demonstrate the format for comparison and may not reflect the actual performance of the compounds under all conditions. Data is compiled from illustrative examples in technical guides.[5]

Experimental Protocols

A robust and reproducible assay is critical for the evaluation and comparison of enzyme inhibitors. Below is a detailed protocol for a continuous spectrophotometric assay to determine the inhibitory activity of compounds against DHPS.

Spectrophotometric DHPS Inhibition Assay

This method relies on a coupled enzyme system where the product of the DHPS reaction is utilized by a second enzyme, dihydrofolate reductase (DHFR), leading to a measurable change in absorbance.

Principle: DHPS catalyzes the formation of dihydropteroate from PABA and DHPPP. In the presence of excess DHFR and its cofactor NADPH, the dihydropteroate is immediately reduced to tetrahydrofolate. This reaction oxidizes NADPH to NADP+, resulting in a decrease in absorbance at 340 nm. The rate of NADPH oxidation is directly proportional to the activity of DHPS.[6][7]

Materials:

  • Recombinant DHPS enzyme

  • Recombinant DHFR enzyme

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • para-Aminobenzoic acid (PABA)

  • Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)

  • Inhibitor compound (e.g., this compound) dissolved in Dimethyl sulfoxide (B87167) (DMSO)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of the inhibitor in DMSO. Perform serial dilutions of the stock solution in DMSO to generate a range of concentrations for IC50 determination.[6]

  • Reagent Preparation:

    • Prepare a fresh substrate mix containing PABA and DHPPP in the assay buffer.

    • Prepare an enzyme mix containing DHPS and an excess of DHFR in the assay buffer.[6]

    • Prepare a cofactor solution of NADPH in the assay buffer.[6]

  • Assay Execution (96-well plate format):

    • Add 2 µL of the inhibitor serial dilutions (or DMSO for control wells) to the appropriate wells of the microplate.[6]

    • Add 178 µL of a master mix containing the assay buffer, enzyme mix (DHPS and DHFR), and the NADPH solution to each well.[6]

    • Pre-incubate the plate at 37°C for 5 minutes.[6]

    • Initiate the reaction by adding 20 µL of the pre-warmed substrate mix (PABA and DHPPP) to all wells.[6]

  • Data Acquisition and Analysis:

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the initial reaction velocity (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.[6]

    • Calculate the percentage of inhibition for each concentration relative to the control (DMSO) wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

Experimental Workflow Diagram

DHPS_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Serial Dilutions add_inhibitor Add Inhibitor/DMSO to 96-well Plate prep_inhibitor->add_inhibitor prep_reagents Prepare Master Mix: - Assay Buffer - DHPS & DHFR Enzymes - NADPH add_master_mix Add Master Mix prep_reagents->add_master_mix prep_substrate Prepare Substrate Mix: - PABA - DHPPP initiate_reaction Initiate Reaction with Substrate Mix prep_substrate->initiate_reaction add_inhibitor->add_master_mix pre_incubate Pre-incubate at 37°C add_master_mix->pre_incubate pre_incubate->initiate_reaction monitor_abs Monitor Absorbance at 340 nm initiate_reaction->monitor_abs calc_velocity Calculate Initial Reaction Velocities monitor_abs->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition determine_ic50 Determine IC50 Value calc_inhibition->determine_ic50

Caption: A typical experimental workflow for determining the IC50 of a DHPS inhibitor.

Logical Framework for a Comparative Study

The design of a comparative study for enzyme inhibitors follows a structured, logical progression from initial screening to detailed characterization.

Comparative_Study_Logic cluster_screening Initial Screening cluster_validation Hit Validation & Potency cluster_moa Mechanism of Action cluster_invivo In Vivo / In Vitro Efficacy primary_screen Primary Screening of Compound Library hit_id Hit Identification primary_screen->hit_id ic50 IC50 Determination hit_id->ic50 Validate Hits selectivity Selectivity Assays ic50->selectivity kinetics Enzyme Kinetics (e.g., Ki determination) ic50->kinetics Characterize Potent Hits mic MIC Determination (Cell-based assays) selectivity->mic structural Structural Studies (e.g., X-ray crystallography) kinetics->structural animal_models Efficacy in Animal Models mic->animal_models

Caption: Logical flow of a comparative study for the evaluation of DHPS inhibitors.

Conclusion

This compound remains a cornerstone of the sulfonamide class of antibiotics, effectively inhibiting dihydropteroate synthase. Comparative data indicates that while its efficacy is significant, other sulfonamides like sulfamethoxazole may exhibit greater potency against certain bacterial strains. The combination of sulfonamides with dihydrofolate reductase inhibitors, such as trimethoprim, demonstrates a synergistic effect by blocking two sequential steps in the folate pathway, often resulting in a more potent antimicrobial action. The development of novel, non-sulfonamide DHPS inhibitors continues to be an active area of research, driven by the need to overcome microbial resistance. The experimental protocols and logical frameworks presented in this guide provide a solid foundation for the continued investigation and comparison of these vital therapeutic agents.

References

The Synergistic Power of Sulfadiazine: A Comparative Guide to Combination Antibiotic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of sulfadiazine with various antibiotics. The following sections detail the experimental data, protocols, and mechanisms of action underlying these powerful combinations.

This compound, a sulfonamide antibiotic, has long been a cornerstone in the treatment of various bacterial and protozoal infections. Its mechanism of action, the competitive inhibition of dihydropteroate (B1496061) synthase, a key enzyme in the bacterial folic acid synthesis pathway, makes it a prime candidate for combination therapies.[1][2][3][4][5] By pairing this compound with other antimicrobial agents that target different cellular processes, a synergistic effect can be achieved, leading to enhanced efficacy, reduced dosages, and a lower likelihood of resistance development. This guide explores the synergistic partnerships of this compound with trimethoprim (B1683648), pyrimethamine (B1678524), colistin (B93849), piperacillin, and nitric oxide, supported by experimental data.

Quantitative Assessment of Synergy

The synergistic effect of combining this compound with other antibiotics is most commonly quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is indicative of synergy. The following tables summarize the quantitative data from various studies.

This compound + Trimethoprim/Pyrimethamine

This combination is a classic example of sequential blockade in a metabolic pathway. Both drugs target the folic acid synthesis pathway, but at different steps, leading to a potent synergistic effect. This is widely utilized in the treatment of urinary tract infections and toxoplasmosis.[1][3]

Organism/Disease ModelThis compound AlonePyrimethamine/Trimethoprim AloneCombinationFold Increase in ActivityFICIReference
Toxoplasma gondii (in vitro)--This compound + Pyrimethamine100-fold for this compound metabolitesNot Specified(Pfefferkorn et al., 1995)
Urinary Tract Infections--This compound + TrimethoprimHigh Cure Rates (85-95%)Not Specified[6]
This compound + Colistin

The combination of this compound with colistin has shown significant promise against colistin-resistant Gram-negative bacteria. The synergy is thought to arise from colistin's ability to disrupt the bacterial outer membrane, thereby facilitating the entry of this compound.

OrganismThis compound MIC (µg/mL)Colistin MIC (µg/mL)Combination MIC (this compound/Colistin, µg/mL)FICISynergy RateReference
Colistin-Resistant Strains>1024>128Not Specified≤ 0.592.7%(Okdah et al., 2018)
Silver this compound + Sodium Piperacillin

This combination has demonstrated synergistic action against Pseudomonas aeruginosa, a common pathogen in burn wound infections.

OrganismSilver this compound MIC (nmole/mL)Sodium Piperacillin MIC (nmole/mL)Combination MIC (AgSD/Pipracil, nmole/mL)FICIReference
Pseudomonas aeruginosa502506 / 7.5< 0.5[7]
Silver this compound + Nitric Oxide (NO)

The synergy between silver this compound and nitric oxide has been evaluated against a range of pathogens, with promising results for topical applications.

OrganismFBC120Synergy LevelReference
MRSA< 0.25Highly Synergistic[8]
E. coli, VSEF, VREF, P. mirabilis< 0.5Synergistic[8]

Experimental Protocols

The assessment of antibiotic synergy relies on standardized in vitro methods. The two most common protocols are the checkerboard assay and the time-kill curve analysis.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the FICI.

  • Preparation of Antibiotics: Stock solutions of each antibiotic are prepared and serially diluted.

  • Plate Setup: In a 96-well microtiter plate, one antibiotic is serially diluted along the x-axis, and the other is diluted along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).

  • Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that inhibits visible bacterial growth.

  • FICI Calculation: The FICI is calculated using the formula: FICI = FICA + FICB, where FICA = (MIC of drug A in combination) / (MIC of drug A alone) and FICB = (MIC of drug B in combination) / (MIC of drug B alone).

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Time-Kill Curve Analysis

This method assesses the rate of bacterial killing over time when exposed to antibiotics alone and in combination.

  • Preparation: Bacterial cultures are grown to a logarithmic phase and then diluted to a standardized concentration.

  • Exposure: The bacterial suspension is exposed to the antibiotics at specific concentrations (e.g., at their MIC or sub-MIC levels), both individually and in combination. A growth control without antibiotics is also included.

  • Sampling: Aliquots are taken from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification: The number of viable bacteria (CFU/mL) in each aliquot is determined by serial dilution and plating.

  • Data Analysis: The log10 CFU/mL is plotted against time. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

Mechanisms of Synergy and Signaling Pathways

Understanding the underlying mechanisms of synergy is crucial for the rational design of combination therapies.

Sequential Blockade of Folic Acid Synthesis

The synergistic effect of this compound with trimethoprim or pyrimethamine is a well-established example of sequential blockade. This compound inhibits dihydropteroate synthase, while trimethoprim and pyrimethamine inhibit dihydrofolate reductase, the subsequent enzyme in the folic acid synthesis pathway. This dual inhibition effectively shuts down the production of tetrahydrofolic acid, a crucial precursor for DNA, RNA, and protein synthesis in bacteria.

Folic_Acid_Pathway PABA PABA Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid Purines_Thymidine Purines, Thymidine, etc. Tetrahydrofolic_Acid->Purines_Thymidine This compound This compound This compound->Dihydropteroate_Synthase inhibits Trimethoprim Trimethoprim / Pyrimethamine Trimethoprim->Dihydrofolate_Reductase inhibits

Caption: Folic Acid Synthesis Pathway Inhibition.

Experimental Workflow for Synergy Testing

The process of assessing antibiotic synergy typically follows a structured workflow, starting with the determination of individual antibiotic potencies and progressing to combination testing.

Synergy_Workflow cluster_0 Phase 1: Individual MIC Determination cluster_1 Phase 2: Combination Testing cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Interpretation MIC_A Determine MIC of Drug A Checkerboard Checkerboard Assay MIC_A->Checkerboard Time_Kill Time-Kill Curve Analysis MIC_A->Time_Kill MIC_B Determine MIC of Drug B MIC_B->Checkerboard MIC_B->Time_Kill FICI Calculate FICI Checkerboard->FICI Log_Reduction Analyze Log10 CFU/mL Reduction Time_Kill->Log_Reduction Interpretation Synergy, Additivity, or Antagonism FICI->Interpretation Log_Reduction->Interpretation

References

A Comparative Guide to the In Vivo Pharmacokinetics of Sulfadiazine and Sulfadimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of the pharmacokinetic profiles of two prominent sulfonamide antibiotics: sulfadiazine and sulfadimidine (also known as sulfamethazine). The information presented herein, supported by experimental data from various animal models, is intended to assist researchers in making informed decisions during drug development and preclinical studies.

Executive Summary

This compound and sulfadimidine are both widely used antibacterial agents in veterinary and human medicine. While structurally similar, they exhibit notable differences in their pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion. These differences can have significant implications for their therapeutic efficacy and safety profiles. This guide highlights these variations through a detailed examination of key pharmacokinetic parameters, experimental methodologies, and metabolic pathways.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound and sulfadimidine from comparative in vivo studies in various animal species. Significant variations exist across species, underscoring the importance of species-specific evaluation.

Table 1: Comparative Pharmacokinetic Parameters in Pigs (Intravenous Administration)

ParameterThis compoundSulfadimidineReference
Elimination Half-life (t½)4.9 hours12.4 hours[1]

Table 2: Comparative Pharmacokinetic Parameters in Goats (Oral Administration)

ParameterThis compoundSulfadimidineReference
Time to Peak Plasma Concentration (Tmax)6.0 ± 0.0 hours2.0 ± 1.2 hours[2][3]
Mean Absorption Time (MAT)13.2 ± 2.0 hours7.52 ± 0.85 hours[2][3]
Absorption Half-life (t½ka)10.9 ± 1.08 hours5.17 ± 0.66 hours[2][3]
Oral Bioavailability (F)83.9 ± 17.0%44.9 ± 16.4%[2][3]

Table 3: Comparative Pharmacokinetic Parameters in Cattle (Oral Administration vs. a different sulfonamide for context)

ParameterThis compoundSulfamonomethoxine (B1681783)Reference
Time to Peak Plasma Concentration (Tmax)5.00 ± 1.15 hours2.75 ± 0.96 hours[4]
Absorption Half-life (t½ka)4.51 ± 0.82 hours3.91 ± 0.51 hours[4]
Mean Absorption Time (MAT)5.92 ± 1.11 hours5.24 ± 0.69 hours[4]

Note: Data for sulfadimidine in cattle from the same direct comparative study was not available in the searched literature. The data for sulfamonomethoxine is included to provide context on how different sulfonamides can behave in the same species.

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous experimental designs. Below are representative methodologies for in vivo pharmacokinetic studies of this compound and sulfadimidine.

General Experimental Workflow

The following diagram illustrates a typical workflow for a comparative in vivo pharmacokinetic study.

G cluster_0 Pre-study Phase cluster_1 Study Phase cluster_2 Analytical Phase cluster_3 Data Analysis Phase animal_acclimatization Animal Acclimatization (e.g., 14 days) health_check Health Screening animal_acclimatization->health_check fasting Pre-dose Fasting (e.g., 24 hours) health_check->fasting drug_admin Drug Administration (Oral Gavage or IV Injection) fasting->drug_admin blood_sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72h) drug_admin->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation sample_prep Sample Preparation (Protein Precipitation) plasma_separation->sample_prep hplc_analysis HPLC or LC-MS/MS Analysis sample_prep->hplc_analysis data_quant Data Quantification hplc_analysis->data_quant pk_modeling Pharmacokinetic Modeling data_quant->pk_modeling param_calc Parameter Calculation (t½, Tmax, Cmax, AUC) pk_modeling->param_calc stat_analysis Statistical Comparison param_calc->stat_analysis

Caption: Experimental workflow for a comparative pharmacokinetic study.

Detailed Methodologies

1. Animal Models and Housing: Studies have utilized various animal models, including pigs, goats, cattle, and chickens.[1][2][4][5] Animals are typically acclimatized to the experimental environment for at least one to two weeks before the study.[6][7] During this period, they are often dewormed and monitored for health.[7][8] Standardized housing conditions with controlled temperature, humidity, and light-dark cycles are maintained, and animals have access to a standard diet and water ad libitum, except for pre-dose fasting.[4][6]

2. Drug Administration:

  • Oral Administration: For oral studies, drugs are often dissolved in a suitable vehicle, such as water with the aid of sodium hydroxide (B78521) to improve solubility, and administered via oral gavage or a nasogastric catheter at a specific dose (e.g., 10 mg/kg or 50 mg/kg).[2][4][6]

  • Intravenous Administration: For intravenous studies, the drug is dissolved in a sterile solution and administered as a bolus injection into a major vein, such as the jugular vein, at a defined dose (e.g., 5 mg/kg or 100 mg/kg).[4][7]

3. Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule might include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-administration.[7][8] Blood is drawn from a contralateral vein to the administration site to avoid contamination and collected in heparinized tubes.[7][8] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[6][7]

4. Analytical Methods: The concentrations of this compound, sulfadimidine, and their metabolites in plasma are quantified using validated analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][7][9] A stable isotope-labeled internal standard is often used in LC-MS/MS methods to ensure accuracy and precision.[9] Sample preparation typically involves protein precipitation with an organic solvent like acetonitrile, followed by centrifugation to obtain a clear supernatant for injection into the analytical system.[9]

5. Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software. Non-compartmental or compartmental models are fitted to the data to determine key pharmacokinetic parameters such as elimination half-life (t½), area under the plasma concentration-time curve (AUC), peak plasma concentration (Cmax), time to reach Cmax (Tmax), clearance (Cl), and volume of distribution (Vd).

Metabolic Pathways

The primary metabolic pathway for both this compound and sulfadimidine in many animal species is N4-acetylation, which results in the formation of N4-acetylthis compound and N4-acetylsulfadimidine, respectively.[1][6][9] Hydroxylation is another significant metabolic route.[1] In pigs, hydroxylation of this compound can occur at the 4-position of the pyrimidine (B1678525) ring.[1][10] Methyl substitution on the pyrimidine ring, as in sulfadimidine, can influence the susceptibility to hydroxylation.[1] The resulting metabolites are generally more water-soluble and are renally excreted.[1]

The following diagram illustrates the primary metabolic pathways.

G cluster_0 This compound Metabolism cluster_1 Sulfadimidine Metabolism SDZ This compound Ac_SDZ N4-Acetylthis compound SDZ->Ac_SDZ N-acetylation OH_SDZ 4-Hydroxythis compound SDZ->OH_SDZ Hydroxylation SDM Sulfadimidine Ac_SDM N4-Acetylsulfadimidine SDM->Ac_SDM N-acetylation

Caption: Primary metabolic pathways of this compound and sulfadimidine.

Conclusion

The in vivo pharmacokinetics of this compound and sulfadimidine show considerable differences, particularly in their rates of absorption and elimination, which are also highly dependent on the animal species. Sulfadimidine generally exhibits a longer elimination half-life compared to this compound in pigs.[1] Conversely, in goats, this compound has a much higher oral bioavailability and a slower absorption rate than sulfadimidine.[2][3] These variations highlight the necessity of conducting species-specific pharmacokinetic studies to establish appropriate dosing regimens for each drug to ensure optimal therapeutic outcomes and minimize potential toxicity. The detailed experimental protocols and metabolic pathways described in this guide provide a foundational framework for researchers designing and interpreting such studies.

References

Environmental Showdown: Sulfadiazine's Impact Weighed Against Other Antibiotic Classes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The widespread use of antibiotics in human and veterinary medicine has led to their inevitable release into the environment, raising concerns about their potential ecological impact. This guide provides a comprehensive comparison of the environmental footprint of sulfadiazine, a common sulfonamide antibiotic, against other major antibiotic classes: tetracyclines, fluoroquinolones, and macrolides. This analysis is supported by a review of their occurrence, environmental fate, and ecotoxicity, with detailed experimental protocols and visual representations of their mechanisms of action to inform future research and drug development.

At a Glance: Comparative Ecotoxicity

The following tables summarize the acute and chronic toxicity of this compound and other selected antibiotics to representative aquatic organisms. Ecotoxicity is a critical measure of an antibiotic's potential to harm non-target species in the environment.

Table 1: Acute Ecotoxicity of Selected Antibiotics in Aquatic Organisms

Antibiotic ClassAntibioticOrganismTest DurationEC50/LC50 (mg/L)
Sulfonamides This compoundDaphnia magna48 hours221[1]
This compoundDaphnia magna48 hours1.884[2]
Tetracyclines TetracyclinePseudokirchneriella subcapitata (Algae)72 hours1.82[3]
TetracyclineDaphnia magna48 hours8.16[3]
OxytetracyclineDaphnia magna48 hours~1000[1]
Fluoroquinolones CiprofloxacinMicrocystis aeruginosa (Cyanobacteria)5 days0.0079 - 1.96
OfloxacinMicrocystis aeruginosa (Cyanobacteria)5 days0.0079 - 1.96
EnrofloxacinMicrocystis aeruginosa (Cyanobacteria)5 days0.0079 - 1.96
Macrolides TylosinDaphnia magna48 hours680[1]

EC50 (Effective Concentration 50): The concentration of a substance that causes a 50% reduction in a specific biological response (e.g., growth, mobility). LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms.

Table 2: Chronic Ecotoxicity of Selected Antibiotics in Aquatic Organisms

Antibiotic ClassAntibioticOrganismTest DurationNOEC (mg/L)
Sulfonamides This compoundDaphnia magna21 days-
Tetracyclines TetracyclineDaphnia magna21 days340[1]
OxytetracyclineDaphnia magna21 days-
Fluoroquinolones CiprofloxacinPimephales promelas (Fathead minnow)7 days~10
OfloxacinPimephales promelas (Fathead minnow)7 days~10
Macrolides TylosinDaphnia magna21 days45[1]

NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant adverse effect is observed in the exposed population compared with the control.

Environmental Fate: Persistence and Mobility

The environmental persistence and mobility of an antibiotic determine its concentration and distribution in different environmental compartments, such as water and soil.

Persistence:

A study on the persistence of 14 antibiotics in a simulated stream system found that this compound had one of the longest half-lives (2-26 days), indicating greater persistence compared to many tetracyclines, fluoroquinolones, and macrolides under those conditions[4][5]. In soil, the half-life of this compound can range from 12 to 237 days, depending on aerobic and anaerobic conditions[6]. Aerobic biodegradation plays a significant role in the removal of sulfonamides from soil[7].

Mobility and Sorption:

The mobility of antibiotics in the environment is largely governed by their sorption to soil and sediment particles. Sulfonamides, including this compound, generally exhibit weak sorption to soil, with reported distribution coefficient (Kd) values ranging from 0.1 to 70.1 L/kg[8]. This suggests a higher potential for leaching into groundwater compared to other classes. In contrast, tetracyclines show strong sorption to soil, with Kd values ranging from 417 to 312,447 L/kg, indicating they are less mobile[8]. Fluoroquinolones also tend to have high sorption potential. The primary factors influencing the sorption of sulfonamides are soil organic matter and cation exchange capacity[9].

Experimental Protocols

The ecotoxicity data presented in this guide are primarily derived from standardized test guidelines developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of environmental toxicity data.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater microalgae or cyanobacteria[8]. Exponentially growing cultures are exposed to the test substance in batch cultures for 72 hours[8][10]. The inhibition of growth is measured by comparing the cell density in the test cultures to that of control cultures[10]. The primary endpoint is the EC50, the concentration causing a 50% reduction in growth rate or yield[6][11].

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of chemicals to daphnids, typically Daphnia magna[7][12]. Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours[7][13][14]. The main endpoint is the EC50, which is the concentration that immobilizes 50% of the daphnids[13][15]. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation[13][15].

OECD 203: Fish, Acute Toxicity Test

This guideline determines the acute lethal toxicity of a substance to fish[16][17][18][19]. Fish are exposed to the test substance for 96 hours, and mortalities are recorded at 24, 48, 72, and 96 hours[16][17]. The primary endpoint is the LC50, the concentration that is lethal to 50% of the test fish[16][18][19].

OECD 211: Daphnia magna Reproduction Test

This is a chronic toxicity test that assesses the impact of a substance on the reproductive output of Daphnia magna over a 21-day period[9][20][21]. Young female daphnids are exposed to various concentrations of the test substance, and the total number of living offspring produced is counted[9][20]. This test determines the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) for reproduction[5][20].

Mechanisms of Action and Potential Ecological Disruption

The following diagrams illustrate the primary mechanisms by which these antibiotics exert their effects, which can also impact non-target organisms in the environment.

Sulfadiazine_Mechanism cluster_Folate_Pathway Folate Synthesis Pathway (in susceptible organisms) PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate (B1496061) Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (Essential for DNA synthesis) Dihydrofolate->Tetrahydrofolate This compound This compound This compound->DHPS Competitively Inhibits

Figure 1. Mechanism of action of this compound.

Tetracycline_Mechanism cluster_Ribosome Bacterial Ribosome (70S) Ribosome Ribosome 30S 30S Subunit 50S 50S Subunit A_site A-site (Aminoacyl-tRNA binding site) 30S->A_site Blocks tRNA binding P_site P-site Protein_Synthesis Protein Synthesis A_site->Protein_Synthesis Enables Inhibition Inhibition E_site E-site tRNA Aminoacyl-tRNA tRNA->A_site Binds to Tetracycline Tetracycline Tetracycline->30S Binds to Inhibition->Protein_Synthesis Prevents

Figure 2. Mechanism of action of Tetracyclines.

Fluoroquinolone_Mechanism cluster_DNA_Replication Bacterial DNA Replication DNA Bacterial DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA->DNA_Gyrase Relaxes supercoils Topoisomerase_IV Topoisomerase IV DNA->Topoisomerase_IV Decatenates daughter chromosomes Replication_Fork Replication Fork Formation DNA_Gyrase->Replication_Fork DNA_Damage DNA Damage & Cell Death DNA_Gyrase->DNA_Damage Topoisomerase_IV->DNA_Damage DNA_Replication Successful DNA Replication Replication_Fork->DNA_Replication Fluoroquinolone Fluoroquinolone Fluoroquinolone->DNA_Gyrase Inhibits Fluoroquinolone->Topoisomerase_IV Inhibits

Figure 3. Mechanism of action of Fluoroquinolones.

Macrolide_Mechanism cluster_Ribosome Bacterial Ribosome (70S) Ribosome Ribosome 50S 50S Subunit Exit_Tunnel Peptide Exit Tunnel 50S->Exit_Tunnel Blocks Protein_Elongation Protein Elongation Exit_Tunnel->Protein_Elongation Allows Inhibition Inhibition Nascent_Peptide Nascent Polypeptide Chain Nascent_Peptide->Exit_Tunnel Passes through Macrolide Macrolide Macrolide->50S Binds to Inhibition->Protein_Elongation Prevents

Figure 4. Mechanism of action of Macrolides.

Conclusion

The environmental impact of antibiotics is a multifaceted issue requiring careful consideration of their ecotoxicity, persistence, and mobility. This compound, while effective as a therapeutic agent, demonstrates a higher potential for environmental persistence and mobility compared to some other antibiotic classes, which may increase its risk of contaminating water resources. Its ecotoxicity varies depending on the organism but can be significant. In contrast, tetracyclines exhibit lower mobility due to strong soil sorption, while fluoroquinolones and macrolides present their own unique environmental profiles.

This comparative guide highlights the need for a comprehensive environmental risk assessment for all antibiotics. For researchers and drug development professionals, this information underscores the importance of designing new antibiotics with not only high efficacy and safety in patients but also a minimized environmental footprint. Future research should focus on developing readily biodegradable antibiotics and understanding the long-term ecological consequences of antibiotic mixtures in the environment.

References

A Comparative Guide to the Efficacy of Sulfadiazine and Trimethoprim Combination versus Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial efficacy of the sulfadiazine and trimethoprim (B1683648) combination against other common antibiotic classes. The information presented is supported by experimental data from clinical and in vitro studies to aid in research and development decisions.

Mechanism of Action: A Synergistic Blockade of Folate Synthesis

The combination of this compound and trimethoprim creates a potent antimicrobial agent due to its synergistic action on the bacterial folic acid synthesis pathway. Folic acid is an essential precursor for the synthesis of nucleic acids and amino acids in bacteria.

  • This compound , a sulfonamide, competitively inhibits the enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is responsible for the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.

  • Trimethoprim acts on a subsequent step in the pathway, inhibiting dihydrofolate reductase (DHFR). This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate.

By blocking two sequential steps in this vital pathway, the combination is often bactericidal, whereas the individual components are typically bacteriostatic.

Folate Synthesis Pathway Inhibition cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibitors Antibiotic Inhibition PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase (DHPS) Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Nucleic_Acids Nucleic Acid & Amino Acid Synthesis Tetrahydrofolate->Nucleic_Acids This compound This compound Dihydropteroate\n Synthase (DHPS) Dihydropteroate Synthase (DHPS) This compound-> Dihydropteroate\n Synthase (DHPS) Inhibits Trimethoprim Trimethoprim Dihydrofolate\n Reductase (DHFR) Dihydrofolate Reductase (DHFR) Trimethoprim-> Dihydrofolate\n Reductase (DHFR) Inhibits

Caption: Mechanism of action of this compound and trimethoprim.

Comparative Clinical Efficacy

The clinical efficacy of this compound-trimethoprim has been evaluated against other antibiotics for various infections, most notably urinary tract infections (UTIs) and respiratory tract infections. Much of the available comparative data involves the closely related combination of sulfamethoxazole-trimethoprim, which is often used as a proxy in clinical studies.

Urinary Tract Infections
Comparator AntibioticIndicationClinical Cure Rate (this compound-Trimethoprim)Clinical Cure Rate (Comparator)Key Findings & Citations
Ciprofloxacin (B1669076) Prophylaxis for transurethral prostatectomy91% (bacteriuria at day 3)97% (bacteriuria at day 3)Ciprofloxacin was found to be more effective in preventing immediate post-operative bacteriuria.[1]
Trimethoprim-Sulfamethoxazole Complicated UTI52% (eradication at 5-9 days post-therapy)82% (eradication at 5-9 days post-therapy for Ciprofloxacin)In a study comparing trimethoprim-sulfamethoxazole to ciprofloxacin, ciprofloxacin showed a significantly higher eradication rate in complicated UTIs.[2]
Respiratory Tract Infections

Data directly comparing this compound-trimethoprim to newer beta-lactams and macrolides for respiratory tract infections is limited. However, studies comparing trimethoprim-sulfamethoxazole can provide some insight.

Comparator AntibioticIndicationClinical Outcome (Trimethoprim-Sulfamethoxazole)Clinical Outcome (Comparator)Key Findings & Citations
Oral Beta-Lactams Enterobacterales Bacteremia (often from urinary or respiratory source)No significant difference in 30-day mortality or treatment failure.No significant difference in 30-day mortality or treatment failure.Studies suggest oral beta-lactams are a safe and effective alternative to trimethoprim-sulfamethoxazole for step-down therapy.
Fluoroquinolones Enterobacterales BacteremiaNo significant difference in 30-day mortality.No significant difference in 30-day mortality.Fluoroquinolones and trimethoprim-sulfamethoxazole show comparable efficacy in mortality outcomes for bacteremia.

In Vitro Susceptibility

Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's in vitro potency. The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively) for trimethoprim-sulfamethoxazole against common pathogens. Data for this compound-trimethoprim is less prevalent, but studies suggest comparable in vitro activity.[3]

Table 1: MIC50 and MIC90 of Trimethoprim-Sulfamethoxazole against Gram-Positive Pathogens (μg/mL)

OrganismTrimethoprim-Sulfamethoxazole MIC50Trimethoprim-Sulfamethoxazole MIC90
Streptococcus pneumoniae0.12 - 11 - >4
Staphylococcus aureus (MSSA)≤0.5/9.5≤0.5/9.5
Staphylococcus aureus (MRSA)≤0.5/9.5>2/38

Table 2: MIC50 and MIC90 of Trimethoprim-Sulfamethoxazole against Gram-Negative Pathogens (μg/mL)

OrganismTrimethoprim-Sulfamethoxazole MIC50Trimethoprim-Sulfamethoxazole MIC90
Haemophilus influenzae≤0.51-2
Escherichia coli≤0.5/9.5>4/76

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

Standardized methods for determining the susceptibility of bacteria to antibiotics are crucial for both clinical diagnostics and drug development. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these tests.

This method determines the minimum inhibitory concentration (MIC) of an antibiotic in a liquid growth medium.

  • Preparation of Antibiotic Solutions: A series of two-fold dilutions of the this compound-trimethoprim combination (typically in a 1:19 or 1:20 ratio of trimethoprim to this compound) are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well of a 96-well microtiter plate, containing the diluted antibiotic solutions, is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Broth Microdilution Workflow start Start prep_antibiotic Prepare serial dilutions of This compound-Trimethoprim in Mueller-Hinton Broth start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate microtiter plate wells with bacterial suspension and diluted antibiotic prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution MIC Testing.

This method assesses the susceptibility of bacteria to an antibiotic based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar (B569324) plate to create a lawn of bacteria.

  • Disk Application: A paper disk impregnated with a standard concentration of this compound-trimethoprim (e.g., 23.75 µg this compound and 1.25 µg trimethoprim) is placed on the agar surface.

  • Incubation: The plate is inverted and incubated at 35°C ± 2°C for 16-20 hours.

  • Interpretation: The diameter of the zone of complete growth inhibition around the disk is measured. This diameter is then compared to established breakpoint values from CLSI to determine if the organism is susceptible, intermediate, or resistant to the antibiotic.[4][5]

Mechanisms of Resistance

Bacterial resistance to the this compound-trimethoprim combination primarily occurs through two main mechanisms that bypass the inhibitory action of the drugs.

  • Alteration of Target Enzymes: The most common mechanism is the acquisition of genes that encode for altered forms of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR). These altered enzymes have a significantly lower affinity for sulfonamides and trimethoprim, respectively, rendering the drugs ineffective. These resistance genes are often located on mobile genetic elements like plasmids and transposons, facilitating their spread among bacteria.

  • Overproduction of PABA: Some bacteria can develop resistance by overproducing the natural substrate of DHPS, para-aminobenzoic acid (PABA). This increased concentration of PABA outcompetes the sulfonamide for binding to the enzyme.

Resistance Mechanisms cluster_wildtype Susceptible Bacterium cluster_resistant Resistant Bacterium PABA_S PABA DHPS_S DHPS PABA_S->DHPS_S Binds Dihydropteroate_S Dihydropteroate DHPS_S->Dihydropteroate_S DHF_S DHF DHFR_S DHFR DHF_S->DHFR_S Binds THF_S THF DHFR_S->THF_S PABA_R PABA DHPS_R Altered DHPS (Low affinity for this compound) PABA_R->DHPS_R Binds Dihydropteroate_R Dihydropteroate DHPS_R->Dihydropteroate_R DHF_R DHF DHFR_R Altered DHFR (Low affinity for Trimethoprim) DHF_R->DHFR_R Binds THF_R THF DHFR_R->THF_R This compound This compound This compound->DHPS_S Inhibits This compound->DHPS_R Ineffective Inhibition Trimethoprim Trimethoprim Trimethoprim->DHFR_S Inhibits Trimethoprim->DHFR_R Ineffective Inhibition

Caption: Primary mechanisms of resistance to this compound and trimethoprim.

References

A Head-to-Head Comparison of Sulfadiazine Salt Forms for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of sulfadiazine, silver this compound, and sodium this compound, supported by experimental data and protocols.

This compound, a potent sulfonamide antibiotic, is utilized in various salt forms to optimize its therapeutic application. The choice of salt can significantly influence its physicochemical properties and, consequently, its clinical efficacy. This guide provides a head-to-head comparison of three prominent forms: this compound (the free acid), the poorly soluble silver this compound, and the highly soluble sodium this compound. We will delve into their comparative solubility, stability, bioavailability, and antimicrobial activity, supported by data from various studies and detailed experimental protocols.

Key Performance Indicators: A Comparative Overview

The selection of a specific this compound salt form is often dictated by the desired therapeutic outcome and route of administration. For instance, topical applications for wound infections may benefit from the sustained release of the active agent from a less soluble form like silver this compound, whereas rapid systemic absorption for treating acute infections would favor a highly soluble form like sodium this compound.

Data Presentation: A Tabular Comparison

The following tables summarize the key quantitative data for this compound, silver this compound, and sodium this compound, collated from multiple sources. It is important to note that the experimental conditions may vary between studies.

Table 1: Comparative Aqueous Solubility

This compound Salt FormSolubility (in water)pH of SolutionTemperature (°C)Reference
This compound130 µg/mL5.537[1]
2000 µg/mL7.537[1]
Silver this compoundPoorly solubleNot specifiedNot specified[2]
Sodium this compound~500,000 µg/mL (1g in ~2mL)9-11Not specified[1][3]

Table 2: Comparative Systemic Bioavailability (from Topical Application)

This compound Salt FormRelative Systemic AbsorptionStudy PopulationKey FindingsReference
This compoundLowHuman burn patientsLower systemic absorption compared to sodium this compound.[4]
Silver this compoundLowHuman burn patientsLower systemic absorption compared to sodium this compound.[4] Limited penetration through intact skin, but absorption can occur from large area burns.[2][2][4]
Sodium this compoundHighHuman burn patientsGreater systemic absorption compared to this compound and silver this compound.[4]

Table 3: Comparative Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)

This compound Salt FormMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)Reference
This compound64 - 128Not specified in the same study[5]
Silver this compound100 (MIC90 for MRSA)45 - 90 µmol/L*[4]

*Note: The MIC for Silver this compound against E. coli was reported in µmol/L. For comparison, 45 µmol/L is approximately 16 µg/mL.

Mechanism of Action: A Visual Representation

Sulfonamides, including this compound, exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids and some amino acids. Silver this compound combines this action with the antimicrobial properties of silver ions, which can bind to the bacterial cell wall and DNA.

This compound Mechanism of Action cluster_bacteria Bacterial Cell cluster_inhibition Inhibition PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydropteroate DHPS->DHF THF Tetrahydrofolate (Folic Acid) DHF->THF ... Nucleic_Acids Nucleic Acid Precursors THF->Nucleic_Acids DNA_RNA DNA & RNA Synthesis Nucleic_Acids->DNA_RNA This compound This compound This compound->DHPS Competitively Inhibits Silver_this compound Silver this compound Silver_this compound->DHPS Inhibits Silver_Ion Silver Ion (Ag+) Silver_this compound->Silver_Ion Releases Silver_Ion->DNA_RNA Binds to DNA

Caption: Mechanism of action of this compound and Silver this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of different drug forms. Below are protocols for key experiments cited in this guide.

Aqueous Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Shake_Flask_Solubility_Protocol start Start step1 Add excess amount of the this compound salt to a vial containing a known volume of purified water. start->step1 step2 Seal the vial and place it in a mechanical shaker or agitator at a constant temperature (e.g., 25°C or 37°C). step1->step2 step3 Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. step2->step3 step4 Allow the suspension to settle. step3->step4 step5 Withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove undissolved solids. step4->step5 step6 Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV). step5->step6 end End step6->end

Caption: Workflow for the Shake-Flask Solubility Assay.

Stability-Indicating HPLC Method

This protocol outlines a method to assess the stability of this compound salts in solution by separating the intact drug from its degradation products.

HPLC_Stability_Protocol start Start step1 Prepare a solution of the this compound salt in a relevant solvent at a known concentration. start->step1 step2 Subject the solution to stress conditions (e.g., heat, acid/base hydrolysis, oxidation, photolysis). step1->step2 step3 At specified time points, withdraw samples from the stressed solution. step2->step3 step4 Inject the samples into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. step3->step4 step5 Use a mobile phase that can effectively separate the parent drug from any degradation products. (e.g., water:acetonitrile:triethylamine) step4->step5 step6 Quantify the peak area of the intact this compound to determine the percentage remaining over time. step5->step6 end End step6->end

Caption: Workflow for a Stability-Indicating HPLC Method.

In Vivo Bioavailability Study in an Animal Model (Topical Application)

This protocol provides a framework for assessing the systemic absorption of different this compound salt forms after topical application in a rat model.

In_Vivo_Bioavailability_Protocol start Start step1 Acclimatize rats (e.g., Wistar or Sprague-Dawley) to laboratory conditions. start->step1 step2 Anesthetize the animals and shave a defined area on their dorsal side. step1->step2 step3 Apply a standardized amount of the topical formulation (cream or ointment) containing the this compound salt. step2->step3 step4 At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), collect blood samples via a suitable route (e.g., tail vein or retro-orbital sinus). step3->step4 step5 Process the blood samples to obtain plasma or serum. step4->step5 step6 Extract this compound from the plasma/serum and analyze its concentration using a validated LC-MS/MS method. step5->step6 step7 Plot the plasma concentration-time profile and calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC). step6->step7 end End step7->end

Caption: Workflow for an In Vivo Topical Bioavailability Study.

Conclusion

The choice between this compound, silver this compound, and sodium this compound is a critical decision in drug development and clinical application. Sodium this compound's high aqueous solubility makes it suitable for formulations requiring rapid dissolution and systemic absorption. Conversely, silver this compound's poor solubility is advantageous for topical applications where sustained, localized antimicrobial action is desired with minimal systemic exposure. The free acid form of this compound presents intermediate solubility. The data and protocols presented in this guide offer a foundational understanding for researchers to make informed decisions and design further comparative studies.

References

comparing the degradation kinetics of sulfadiazine under different environmental conditions.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the degradation kinetics of the antibiotic sulfadiazine under various environmental conditions. This guide provides a comparative analysis of photodegradation, biodegradation, and advanced oxidation processes, supported by experimental data and detailed methodologies.

The widespread use of the antibiotic this compound (SDZ) and its subsequent release into the environment necessitates a thorough understanding of its persistence and degradation under different conditions. This guide synthesizes findings from various studies to provide a comparative overview of this compound's degradation kinetics through photodegradation, biodegradation in soil, and advanced oxidation processes (AOPs).

Comparative Degradation Kinetics of this compound

The efficiency of this compound degradation is highly dependent on the environmental matrix and the specific degradation process. The following tables summarize the quantitative data from various studies, providing a clear comparison of degradation rates and half-lives under different conditions.

Photodegradation of this compound in Aqueous Environments

Photodegradation is a key pathway for the removal of this compound in sunlit surface waters. The degradation kinetics are significantly influenced by factors such as pH, the presence of dissolved organic matter (humic substances), and inorganic ions.

ConditionHalf-life (t½)Rate Constant (k)Reference(s)
Ultrapure Water (pH 7.3)6.76 hours-[1]
Ultrapure Water (pH 6.3)12.2 hours-[1]
Presence of Humic Substances1.76 - 2.42 hours-[1]
Presence of NaCl1.00 hour-[1]
Presence of Synthetic Sea Salts0.78 hours-[1]
UV light (365 nm)9.76 minutes-[2]
TiO₂ Photocatalysis-0.0261 min⁻¹[3]
Biodegradation of this compound in Soil

In terrestrial environments, biodegradation by soil microorganisms is a crucial process for this compound removal. The degradation rate is influenced by factors such as oxygen availability (aerobic vs. anaerobic conditions), soil properties, and the microbial community present.

ConditionHalf-life (t½)Rate Constant (k)Reference(s)
Aerobic Non-sterile Soil (10 mg/kg)12 - 18 days0.0389 mg kg⁻¹ d⁻¹[4]
Anoxic Non-sterile Soil57 - 237 days-[5]
Aerobic Sterile Soil19 - 61 days-[5]
With Enterobacter cloacae T2 (pH 3.5, 28°C)14.68 days0.04719 mg kg⁻¹ d⁻¹[4]
With Manure Application8.48 days0.0817 mg kg⁻¹ d⁻¹[4]
Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced oxidation processes are engineered systems that generate highly reactive radicals to degrade persistent organic pollutants like this compound. These methods are often employed in water and wastewater treatment.

ProcessConditionRate Constant (k_obs)Reference(s)
O₃Initial SDZ: 10 mg/L, O₃: 3 mg/L, pH 6.8, 25°C0.1242 min⁻¹[6][7]
O₃/UVInitial SDZ: 10 mg/L, O₃: 3 mg/L, pH 6.8, 25°C0.1328 min⁻¹[6][7]
O₃/PMSInitial SDZ: 10 mg/L, O₃: 3 mg/L, PMS: 22.8 mg/L, pH 6.8, 25°C0.2497 min⁻¹[6][7]
Fe⁰/PersulfateInitial SDZ: 20 µM, Fe⁰: 1 mM, PS: 1 mM, pH 7.0, 20°C-[8][9][10][11]
Fe(III)-EDDS/Persulfate/hvFe(III):EDDS = 1:1, Fe(III)-EDDS = 0.1 mM, Persulfate = 1.5 mM, neutral pH-[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting and reproducing the presented data.

This compound Quantification: High-Performance Liquid Chromatography (HPLC)

The concentration of this compound in the experimental samples was predominantly determined using High-Performance Liquid Chromatography (HPLC). A common methodology involves:

Photodegradation Experimental Setup

A typical photodegradation experiment involves:

  • Preparation of an aqueous solution of this compound at a known concentration.

  • Adjustment of the solution's pH and addition of any other substances being investigated (e.g., humic acids, salts).

  • Irradiation of the solution using a light source that mimics sunlight or a specific UV wavelength.

  • Collection of samples at regular time intervals.

  • Analysis of the samples by HPLC to determine the remaining concentration of this compound.

Soil Biodegradation Study Methodology

Biodegradation studies in soil are typically conducted as follows:

  • Collection and characterization of soil samples. For sterile controls, the soil is autoclaved.

  • Spiking of the soil with a known concentration of this compound.

  • Incubation of the soil samples under controlled conditions (temperature, moisture, and aerobic or anaerobic atmosphere).

  • Extraction of this compound from the soil at different time points using a suitable solvent.

  • Quantification of this compound in the extracts using HPLC.

Advanced Oxidation Process Experimental Design

Experiments investigating AOPs for this compound degradation generally follow this procedure:

  • A solution of this compound is prepared in a reactor.

  • The pH of the solution is adjusted to the desired value.

  • The oxidizing agents (e.g., ozone, persulfate) and catalysts (e.g., Fe⁰, Fe(III)-EDDS) are introduced into the reactor.

  • In the case of photo-assisted AOPs, a UV lamp is used to irradiate the solution.

  • Samples are withdrawn at specific time intervals and the reaction is quenched.

  • The concentration of this compound is measured using HPLC.

Visualizing Experimental Workflows and Degradation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for studying this compound degradation and the proposed degradation pathways.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Degradation Experiment cluster_analysis Sample Analysis A Prepare this compound Stock Solution C Spike Matrix with this compound A->C B Prepare Environmental Matrix (Water, Soil, etc.) B->C D Incubate under Specific Conditions (Light, Temp, O2, etc.) C->D E Collect Samples at Time Intervals D->E F Extract this compound (if necessary) E->F G Analyze by HPLC F->G H Quantify Degradation G->H

A typical experimental workflow for this compound degradation studies.

Degradation_Pathways cluster_photo Photodegradation cluster_bio Biodegradation cluster_aop Advanced Oxidation SDZ This compound P1 Pyrimidine Ring Opening SDZ->P1 UV P2 S-N Bond Cleavage SDZ->P2 UV/•OH B1 Hydroxylation SDZ->B1 B2 N-acetylation SDZ->B2 A1 Hydroxyl Radical Attack SDZ->A1 A2 Sulfate Radical Attack SDZ->A2 Final Mineralization (CO2, H2O, etc.) P1->Final P2->Final B1->Final B2->Final A3 S-N Bond Cleavage A1->A3 A4 SO2 Extrusion A1->A4 A2->A3 A2->A4 A3->Final A4->Final

Proposed degradation pathways of this compound under different conditions.

Conclusion

The degradation of this compound in the environment is a complex process influenced by a multitude of factors. Photodegradation in aquatic environments can be rapid, especially in the presence of sensitizers like humic substances. In soil, biodegradation is a significant removal mechanism, with aerobic conditions generally favoring faster degradation. Advanced oxidation processes offer a promising and rapid method for the engineered removal of this compound from water and wastewater, with combined treatments like O₃/PMS showing high efficacy. The choice of the most effective degradation strategy depends on the specific environmental compartment and the prevailing conditions. Further research is needed to fully elucidate the transformation products and their potential ecotoxicological effects.

References

A Comparative Guide to In Vitro Models for Predicting In Vivo Sulfadiazine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various in vitro models utilized to predict the in vivo efficacy of sulfadiazine, a sulfonamide antibiotic. The objective is to furnish researchers, scientists, and drug development professionals with a clear understanding of the available methodologies, their predictive capabilities, and the experimental data supporting their use. A strong correlation between in vitro and in vivo results is crucial for streamlining drug development, reducing reliance on animal testing, and accelerating the journey of promising therapeutic candidates to clinical evaluation.[1][2][3][4]

Comparison of In Vitro Antimicrobial Efficacy Models

The selection of an appropriate in vitro model is a critical step in the pre-clinical validation of antimicrobial agents like this compound.[2][3] Various models exist, each with its own set of advantages and limitations in mimicking the complex in vivo environment. This section compares common in vitro assays used to evaluate the antimicrobial efficacy of this compound, often in its silver salt form (silver this compound, SSD), which is widely used for topical treatment of burn wounds.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, offering a comparative look at the performance of this compound and its derivatives in different in vitro systems.

Table 1: Minimum Inhibitory Concentration (MIC) of Silver this compound (SSD) Against Various Clinical Isolates

Bacterial SpeciesNumber of IsolatesMIC90 (µg/mL)Reference
Methicillin-Resistant Staphylococcus aureus (MRSA)-100[5]
Pseudomonas aeruginosa--[5]
Gram-Negative Bacteria (unspecified)130-[5]
Staphylococci (unspecified)130-[5]

Note: MIC90 represents the concentration of the drug required to inhibit the growth of 90% of the tested isolates.

Table 2: Bactericidal Effect of 1% Silver this compound (SSD) Suspensions in 24-Hour Time-Kill Analysis

ParameterResultReference
Overall Bactericidal Effect (≥3-log CFU/mL reduction)Achieved against 94% of total isolates[6][7]
Bactericidal Failure Rate6% (33 out of 552 isolates)[6][7]
Factors Associated with Increased FailureCream-based suspension (p < 0.05), 6-month storage (p < 0.01)[6][7]

Table 3: In Vitro Antiproliferative Activity of this compound Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
8 A4314.12[8]
A5497.56[8]
H19752.31[8]
12 A4313.54[8]
A5495.23[8]
H19752.87[8]
14 A4312.98[8]
A5494.76[8]
H19752.54[8]

Note: While not directly related to antimicrobial efficacy, this data demonstrates the use of in vitro cell culture models to assess the biological activity of this compound-related compounds.

Table 4: Permeability of this compound Across Different Membranes

MembraneDiffusion Coefficient (cm²/h)Permeability ComparisonReference
Eschar Tissue-Highest Permeation[9]
Silicone2.12 x 10⁻⁶ ± 1.03 x 10⁻⁷Significantly lower than eschar (p < 0.0005)[9]
Carbosil7.29 x 10⁻⁷ ± 1.98 x 10⁻⁸Significantly lower than eschar (p < 0.0005)[9]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of in vitro studies. Below are protocols for key experiments cited in the literature for assessing this compound efficacy.

Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Microorganisms and Media: Cation-adjusted Mueller-Hinton broth is commonly used for MIC testing.[1] Bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus are frequently used.[1][10]

  • Procedure:

    • Prepare serial dilutions of this compound or silver this compound in the broth.

    • Inoculate each dilution with a standardized suspension of the test microorganism (e.g., ~5 x 10⁵ CFU/mL).

    • Incubate the preparations at a controlled temperature (e.g., 35-37°C) for 16-20 hours.

    • The MIC is the lowest concentration of the drug that shows no visible turbidity.

Time-Kill Analysis

This assay evaluates the rate and extent of bactericidal activity of an antimicrobial agent over time.

  • Preparation:

    • Prepare suspensions of the test drug (e.g., 1% silver this compound) in a suitable solvent like sterile water.[6]

    • Culture the test organisms (e.g., Staphylococcus pseudintermedius, Pseudomonas aeruginosa) to a specific growth phase.[6]

  • Procedure:

    • Add a standardized inoculum of the bacteria to tubes containing the antimicrobial agent at a specific concentration and to a control tube without the drug.

    • Incubate the tubes at 37°C.

    • At predetermined time points (e.g., 0, 1, 3, 6, and 24 hours), collect aliquots from each tube.

    • Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) plates.

    • After incubation, count the number of colony-forming units (CFU)/mL.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.[6][7]

In Vitro Permeation Study

This experiment assesses the ability of a drug to permeate through a membrane, which can be synthetic or biological.

  • Apparatus: Franz diffusion cells are commonly used for this purpose.

  • Membranes: The study may use synthetic membranes like silicone and Carbosil, or biological tissues such as eschar from burn patients.[9]

  • Procedure:

    • Mount the membrane between the donor and receptor compartments of the diffusion cell.

    • Apply the drug formulation (e.g., a saturated aqueous solution of silver this compound) to the donor compartment.[9]

    • The receptor compartment is filled with a suitable buffer solution, maintained at a constant temperature (e.g., 37°C).

    • At regular intervals, withdraw samples from the receptor compartment and replace with fresh buffer.

    • Analyze the concentration of the permeated drug in the samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[9]

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological pathways.

Experimental_Workflow_Time_Kill_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_drug Prepare Drug Suspension inoculate Inoculate Drug & Control Tubes with Bacteria prep_drug->inoculate prep_culture Culture Bacteria to Log Phase prep_culture->inoculate incubate Incubate at 37°C inoculate->incubate sample Sample at Time Points (0, 1, 3, 6, 24h) incubate->sample dilute Serial Dilution sample->dilute plate Plate on Agar dilute->plate count Count CFU/mL plate->count result Calculate Log Reduction vs. Initial Inoculum count->result

Caption: Workflow for a typical time-kill assay.

Sulfadiazine_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS This compound This compound (PABA Analog) This compound->DHPS Competitive Inhibition Growth Bacterial Growth Inhibition This compound->Growth DHF Dihydrofolic Acid (DHF) DHPS->DHF Synthesis THF Tetrahydrofolic Acid (THF) DHF->THF Purines Purines, Thymidine, Amino Acids THF->Purines DNA Bacterial DNA Replication Purines->DNA

Caption: this compound's mechanism of action.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Sulfadiazine

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of sulfadiazine is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols minimizes environmental impact and protects laboratory personnel. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is imperative to consult the specific Safety Data Sheet (SDS) for the this compound product in use. General safety precautions include wearing appropriate Personal Protective Equipment (PPE), such as chemical-resistant gloves, safety glasses with side shields, and a lab coat.[1][2] Handling should occur in a well-ventilated area to avoid inhalation of dust.[2][3]

In the event of a spill, the material should be absorbed with an inert substance like vermiculite (B1170534) or sand.[1] The collected material should then be placed in a designated, sealed container for disposal as hazardous waste.[1][4]

Regulatory Framework for this compound Disposal

The disposal of this compound and other pharmaceutical waste is regulated by federal and state environmental agencies. The Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides guidelines for hazardous waste management.[5][6][7] It is crucial to determine if the this compound waste is classified as hazardous. For instance, silver this compound cream is identified as a D011 hazardous waste due to its silver content.[5]

State regulations may be more stringent than federal laws, so it is essential to be aware of and comply with local requirements.[8] Flushing pharmaceuticals down the drain is strongly discouraged due to the potential for water contamination.[9]

Step-by-Step Disposal Procedures

  • Waste Identification and Segregation : Identify the this compound waste. This includes expired medications, contaminated materials, and unused preparations.[8] Segregate it from other laboratory waste streams.

  • Containerization : Place the this compound waste in a chemically resistant, leak-proof container with a secure lid.[1][4] The original container can be used if it is in good condition.[1] Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name.

  • Storage : Store the waste container in a designated, secure, and well-ventilated area away from incompatible materials.[1][3]

  • Engage a Licensed Waste Disposal Service : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[1] These services are equipped to handle and transport chemical waste in accordance with regulatory requirements.

  • Documentation : Maintain a detailed record of the waste generation and disposal process. This documentation is crucial for regulatory compliance.[1]

Quantitative Data from Safety Data Sheets

The following table summarizes key data for this compound and its common derivatives, which is essential for risk assessment and proper handling.

PropertyThis compoundSilver this compoundThis compound Sodium
CAS Number 68-35-9[10]22199-08-2547-32-0
Acute Oral Toxicity (LD50) 10,001 mg/kg (Rat)Not availableNot available
Hazard Statements Harmful if swallowed. Suspected of damaging fertility or the unborn child. Toxic to aquatic life with long lasting effects.Irritating to eyes, skin, and respiratory system.[2]May cause skin and eye irritation.[11]
Personal Protective Equipment Gloves, safety glasses, lab coat, dust respirator.[3]Chemical resistant gloves, safety goggles.[2]Gloves, safety glasses.[11]

Experimental Protocols for Disposal

While specific experimental protocols for the chemical neutralization of this compound in a laboratory setting are not commonly detailed in disposal guidelines, the primary "destructive technique" recommended is incineration at a permitted hazardous waste facility.[4] This process is managed by licensed waste disposal services to ensure complete destruction and minimize environmental release.

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

A This compound Waste Generated B Consult Safety Data Sheet (SDS) A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C G Is it a Spill? C->G D Segregate Waste E Package in Labeled, Leak-Proof Container D->E F Store in Designated Secure Area E->F I Contact Institutional EHS or Licensed Waste Disposal Service F->I G->D No H Absorb with Inert Material G->H Yes H->E J Document Waste Generation and Disposal I->J K Proper Disposal via Licensed Service J->K

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Sulfadiazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling sulfadiazine, a sulfonamide antibiotic. Adherence to these procedures is critical for minimizing risk and ensuring regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. This includes protection for your eyes, skin, and respiratory system.[1][2][3][4]

Protection Type Equipment Standard/Specification
Eye/Face Protection Safety glasses with side shields or goggles.NIOSH (US) or EN 166 (EU) approved.[3]
Skin Protection Chemical-resistant gloves (inspect before use), lab coat, and protective clothing.Follow good laboratory practices for glove removal and disposal.[3]
Respiratory Protection NIOSH/MSHA approved respirator.Required when dust or aerosols may be generated or if ventilation is inadequate.[2][3]
Operational Plan: Handling this compound

Proper handling procedures are crucial to minimize the risk of exposure and contamination.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[4] Use of a chemical fume hood is recommended, especially when weighing or preparing solutions.

  • Dust Control: Take measures to prevent the formation of dust and aerosols.[3][5] Deposited combustible dust has explosion potential.[5]

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[1][3]

  • Do not breathe dust or vapors.[1][6]

  • Wash hands thoroughly after handling and before breaks.[3][4]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[2][4][6]

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[7]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal: Dispose of this compound and any contaminated materials at an approved waste disposal plant.[2][6] Follow all local, state, and federal regulations.

  • Spill Cleanup:

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE as outlined above.

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[3]

    • For liquid spills, absorb the material with an inert substance (e.g., vermiculite, sand) and collect it in a designated, sealed container for disposal.[8]

    • Clean the spill area thoroughly.

Experimental Protocol: Preparation of a this compound Solution

This protocol outlines the steps for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO, DMF, or an aqueous base)

  • Volumetric flasks

  • Pipettes

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Personal Protective Equipment (as specified above)

Procedure:

  • Preparation: Don all required personal protective equipment. Ensure the chemical fume hood is operational.

  • Weighing: Tare the analytical balance with a weigh boat. Carefully weigh the desired amount of this compound powder.

  • Dissolving: Transfer the weighed this compound to a volumetric flask. Add a portion of the chosen solvent and swirl gently to dissolve the powder. A magnetic stirrer can be used to aid dissolution.

  • Dilution: Once the this compound is completely dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Label the flask with the compound name, concentration, solvent, and date of preparation. Store the solution under appropriate conditions as specified in the safety data sheet.

Workflow for Handling and Disposal of this compound

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Management A Don PPE B Verify Engineering Controls A->B C Weigh/Measure this compound B->C D Perform Experiment C->D E Clean Work Area D->E H Segregate Waste D->H F Doff PPE E->F G Wash Hands F->G I Label Waste Container H->I J Store in Designated Area I->J K Arrange for Professional Disposal J->K

Caption: A flowchart illustrating the key steps for safely handling and disposing of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfadiazine
Reactant of Route 2
Reactant of Route 2
Sulfadiazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.